molecular formula C6H3ClN2S B595363 2-Chlorothiazolo[4,5-b]pyridine CAS No. 152170-30-4

2-Chlorothiazolo[4,5-b]pyridine

Cat. No.: B595363
CAS No.: 152170-30-4
M. Wt: 170.614
InChI Key: RSDZXVRUWGEPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorothiazolo[4,5-b]pyridine (CAS 152170-30-4) is a fused bicyclic heterocyclic compound of significant interest in medicinal and agrochemical research. This compound serves as a versatile and crucial synthetic intermediate. Its molecular formula is C 6 H 3 ClN 2 S, with a molecular weight of 170.62 g/mol . This chemical scaffold is primarily valued for its role in the discovery and development of novel herbicides. Structural analogues, specifically thiazolo[4,5-b]pyridines, have been identified as potent inhibitors of acyl-acyl carrier protein (acyl-ACP) thioesterase, a plant-specific enzyme target. Inhibitors of this enzyme, such as the lead compound thiazolo[4,5-b]pyridine, exhibit strong preemergence herbicidal activity against grass weed species, making this chemical class a promising area for new agrochemical solutions . From a synthetic chemistry perspective, the chlorine atom at the 2-position of the thiazole ring is a reactive handle for further functionalization. It can undergo various cross-coupling reactions and nucleophilic substitutions, allowing researchers to build more complex molecules . For instance, the core structure is accessible via routes involving potassium O-ethyl dithiocarbonate and iron powder, and it can be further reduced to access saturated derivatives like 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines . The compound also participates in successive nucleophilic aromatic substitution (S N Ar) processes, including Smiles rearrangements, to create more complex fused heterocyclic systems . Please Note: The specific biological activity, mechanism of action, and full range of applications for this compound itself are areas of active research, and the information provided here is based on the profile of its close structural analogues and general reactivity. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDZXVRUWGEPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679963
Record name 2-Chloro[1,3]thiazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152170-30-4
Record name 2-Chlorothiazolo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152170-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro[1,3]thiazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Thiazolopyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chlorothiazolo[4,5-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, synthesis, versatile applications, and the analytical methodologies required for its characterization, underscoring its role as a privileged scaffold in medicinal chemistry.

The fusion of pyridine and thiazole rings creates the thiazolopyridine scaffold, a structural motif that has garnered considerable attention in medicinal chemistry. This bicyclic heterocyclic system is present in a variety of biologically active molecules. The thiazolo[4,5-b]pyridine isomer, in particular, serves as a crucial intermediate for the synthesis of compounds targeting a wide array of therapeutic areas. The introduction of a chlorine atom at the 2-position creates a reactive handle, making this compound an exceptionally versatile precursor for developing diverse chemical libraries and potent drug candidates. Its structural analogues have shown promise as inhibitors of critical enzymes like phosphoinositide 3-kinase (PI3K) and as antagonists for various receptors, highlighting the scaffold's importance in oncology and beyond[1][2][3].

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters are critical for predicting its behavior in both chemical reactions and biological systems. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₃ClN₂S[4][5]
Molecular Weight 170.62 g/mol [4][5][6]
CAS Number 152170-30-4[4][7]
Appearance White to off-white solid[7]
Purity Typically ≥98%[4]
Monoisotopic Mass 169.970547 Da[5]

Table 1: Key Physicochemical Properties of this compound.

Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from its straightforward synthesis and the reactivity of the C2-chloro group, which readily participates in nucleophilic substitution and cross-coupling reactions.

General Synthesis Protocol

A common and efficient method for synthesizing this compound involves the chlorination of the corresponding thiazolo[4,5-b]pyridine-2(3H)-thione. This reaction leverages a potent chlorinating agent like sulfuryl chloride.

Protocol: Synthesis from Thiazolo[4,5-b]pyridine-2-thiol [7]

  • Suspension: Suspend thiazolo[4,5-b]pyridine-2-thiol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Chlorination: Slowly add sulfuryl chloride (SO₂Cl₂) (2.0 eq) to the suspension.

  • Heating: Stir the reaction mixture at an elevated temperature (e.g., 50 °C) for 2-3 hours, then continue stirring at room temperature overnight to ensure the reaction goes to completion.

  • Quenching: Carefully quench the reaction by adding ice water to the mixture to decompose excess sulfuryl chloride.

  • Extraction: Adjust the pH of the aqueous layer to 10-12 with a base (e.g., 4.0 N NaOH) and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a white solid.

The causality behind using sulfuryl chloride is its effectiveness in converting the thione tautomer of the starting material into the desired 2-chloro derivative through an oxidative chlorination mechanism. The basic workup is essential to neutralize the acidic byproducts and deprotonate any protonated product, facilitating its extraction into the organic phase.

G cluster_synthesis Synthesis Workflow A Thiazolo[4,5-b]pyridine- 2-thiol in DCM B Add Sulfuryl Chloride (SO₂Cl₂) A->B Reagent C Heat (50°C) & Stir B->C Reaction D Quench with Ice Water C->D Workup Step 1 E Basify (NaOH) & Extract (EtOAc) D->E Workup Step 2 F Purify (Silica Chromatography) E->F Purification G This compound F->G Final Product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry due to its ability to form key interactions with a wide range of biological targets. The C2-chloro atom serves as a key point for diversification, allowing chemists to introduce various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

  • Anticancer Agents: Structurally related thiazolopyridine analogues have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways that is often dysregulated in cancer. Specific derivatives have demonstrated PI3Kα inhibitory activity with IC₅₀ values in the low nanomolar range[1][3].

  • Antimicrobial Research: The scaffold is a foundation for developing new antimicrobial agents. Derivatives have been synthesized and tested against pathogenic bacteria and fungi, with some compounds showing significant inhibitory effects[8].

  • Histamine H3 Receptor Antagonists: The thiazolo[4,5-b]pyridine core has been utilized in the design of antagonists for the histamine H3 receptor, a target for treating neurological and cognitive disorders[9].

  • Antioxidant Properties: Novel thiazolo[4,5-b]pyridine-2-ones derived from the core structure have been synthesized and investigated for their antioxidant activity, showing potential for mitigating oxidative stress-related conditions[10].

G cluster_apps Drug Discovery Applications Core This compound (Versatile Intermediate) Oncology Anticancer Agents (e.g., PI3K Inhibitors) Core->Oncology Derivatization Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial Derivatization CNS CNS Agents (e.g., H3 Receptor Antagonists) Core->CNS Derivatization Antioxidant Antioxidants Core->Antioxidant Derivatization

Caption: Key therapeutic applications stemming from the this compound scaffold.

Analytical Characterization and Quality Control

Robust analytical methods are paramount for confirming the identity, purity, and quantity of this compound in research and development. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed.

Protocol: LC-MS/MS Quantification

This protocol provides a framework for the sensitive and selective quantification of this compound, adaptable for various matrices from reaction mixtures to biological samples.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Perform serial dilutions with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the test sample in a suitable solvent (e.g., methanol). If in a complex matrix, perform a liquid-liquid or solid-phase extraction. Filter the final extract through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Monitoring: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ (m/z ≈ 171.0).

    • Product Ions: Determine the most stable and abundant fragment ions by infusing a standard solution and performing a product ion scan.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is determined by interpolation from this curve, which must have a coefficient of determination (r²) of ≥ 0.99 for valid results.

cluster_workflow LC-MS/MS Analytical Workflow Sample Sample Preparation (Extraction, Dilution, Filtration) LC HPLC Separation (C18 Column) Sample->LC Injection MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Ionization Data Data Analysis (Quantification vs. Std Curve) MS->Data Detection

Caption: A typical workflow for the quantification of this compound.

NMR Spectroscopy

¹H NMR is used to confirm the structural integrity of the molecule. For this compound, the spectrum should show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. A representative ¹H NMR analysis shows peaks at approximately δ 8.76 (dd), 8.19 (dd), and 7.39 (dd) ppm in CDCl₃, confirming the substitution pattern[7].

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful if swallowed and causes skin and serious eye irritation[5][11].

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the compound[12].

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling[11][13].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and ignition sources.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[11].

Conclusion

This compound is more than just a chemical compound; it is a critical enabling tool for innovation in drug discovery. Its defined molecular weight of 170.62 g/mol , well-characterized properties, accessible synthesis, and, most importantly, the strategic reactivity of its chloro-substituent, make it an invaluable starting point for the development of novel therapeutics. For researchers in medicinal chemistry, a thorough understanding of this scaffold's synthesis, reactivity, and analytical characterization is essential for unlocking its full potential in the ongoing search for next-generation medicines.

References

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview).
  • 2-Chloro-[4][5]thiazolo[5,4-b]pyridine.
  • 2-Chlorothiazolo[5,4-b]pyridine | CAS 91524-96-8. AMERICAN ELEMENTS. [Link]
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz
  • This compound | CAS 152170-30-4. Chemical-Suppliers.com. [Link]
  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. OPHCJ. [Link]
  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.
  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. SpringerLink. [Link]
  • Synthesis of Thiazolo[4,5-d]pyridines.
  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

Sources

2-Chlorothiazolo[4,5-b]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chlorothiazolo[4,5-b]pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its structural characteristics, physicochemical properties, synthesis, and core reactivity. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind its chemical behavior and providing actionable experimental protocols.

Nomenclature and Structural Elucidation

This compound is a fused bicyclic heteroaromatic compound. The core structure consists of a thiazole ring fused to a pyridine ring at the 4- and 5-positions. It is crucial to distinguish this isomer from its structural relatives, such as 2-Chlorothiazolo[5,4-b]pyridine (CAS 91524-96-8), where the fusion occurs at different positions on the pyridine ring.

  • IUPAC Name : this compound

  • Molecular Formula : C₆H₃ClN₂S[1]

  • CAS Number : 152170-30-4[1][2]

The structure features an electron-deficient pyridine ring fused to an electron-rich thiazole ring. The chlorine atom at the 2-position of the thiazole ring is the primary site of reactivity, a topic explored in detail in Section 5.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The compound is typically supplied as a white solid with a purity of 98% or higher.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Weight 170.62 g/mol [1]
Boiling Point 263.5°C at 760 mmHg[1]
Appearance White solid[2]
Purity ≥98%[1]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides definitive structural confirmation. The three protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns.

Proton PositionChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
H-78.76dd, J = 5.0, 1.7 Hz
H-58.19dd, J = 8.0, 1.7 Hz
H-67.39dd, J = 8.0, 4.7 Hz
Solvent: Chloroform-d, Spectrometer: 500 MHz. Data from ChemicalBook[2].
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis confirms the molecular weight. The presence of chlorine results in a characteristic isotopic pattern.[2]

  • Analysis Method : LC-MS (ESI)

  • Observed Ions [M+H]⁺ : m/z 171 and 173[2]

  • Significance : The ~3:1 ratio of the M and M+2 peaks is indicative of the single chlorine atom in the molecule.

Synthesis and Manufacturing

The most direct synthesis of this compound involves the chlorination of its corresponding thiol precursor. This method is efficient and provides a good yield of the target compound.

synthesis_workflow Synthesis Workflow start Thiazolo[4,5-b]pyridine- 2-thiol reagent Sulfuryl Chloride (SO₂Cl₂) in Dichloromethane (DCM) start->reagent Stir at 50°C, 2h then RT, overnight product This compound reagent->product Aqueous Workup & Silica Gel Chromatography

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Thiazolo[4,5-b]pyridine-2-thiol[2]

This protocol describes a robust laboratory-scale synthesis.

Causality : The choice of sulfuryl chloride as the chlorinating agent is due to its effectiveness in converting thiols and thiones to the corresponding chlorides under relatively mild conditions. Dichloromethane is an excellent inert solvent for this transformation.

  • Reaction Setup : Suspend thiazolo[4,5-b]pyridine-2-thiol (1.0 eq) in dichloromethane.

  • Reagent Addition : Slowly add sulfuryl chloride (20.0 eq) to the suspension. Note: The large excess of sulfuryl chloride ensures complete conversion of the starting material.

  • Reaction Conditions : Stir the reaction mixture at 50°C for 2 hours, then allow it to stir at room temperature overnight to ensure the reaction goes to completion.

  • Quenching : Carefully add ice water to the resulting yellow suspension to quench the excess sulfuryl chloride. Stir for 15 minutes.

  • Extraction and Neutralization : Adjust the pH of the mixture to 10-12 using 4.0 N sodium hydroxide solution and extract the product with ethyl acetate. The basic pH is necessary to neutralize any generated HCl and deprotonate any remaining starting material, keeping it in the aqueous layer.

  • Purification : Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure.

  • Chromatography : Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a white solid (typical yield: ~76%).[2]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the chlorine substituent at the 2-position. This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Rationale : The carbon atom at the 2-position is electrophilic due to the inductive effect of the adjacent sulfur and nitrogen atoms of the thiazole ring, as well as the nitrogen atom of the fused pyridine ring. Pyridines with leaving groups at the 2 or 4-positions are particularly susceptible to nucleophilic attack because the negative charge of the intermediate can be delocalized onto the ring nitrogen, providing significant stabilization.[3][4] This is a classic example of an addition-elimination mechanism.[3]

Caption: The addition-elimination mechanism of SNAr reactions.

Experimental Protocol: General Nucleophilic Aromatic Substitution

This protocol provides a general framework for reacting this compound with a generic amine nucleophile.

Causality : The choice of a polar aprotic solvent like DMF or DMSO facilitates the reaction by solvating the cation of the base but not the nucleophile, thus increasing its reactivity. The use of a non-nucleophilic base like potassium carbonate is to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

  • Reaction Setup : Dissolve this compound (1.0 eq) and the desired amine nucleophile (1.1-1.5 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions : Heat the mixture to a temperature between 80-120°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product via silica gel chromatography or recrystallization to obtain the desired 2-substituted thiazolo[4,5-b]pyridine.

Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, the thiazolopyridine scaffold it enables is a "privileged structure" in medicinal chemistry.[5] This means the core is frequently found in biologically active molecules, likely due to its ability to form key interactions with protein targets.[5]

Derivatives of the related thiazolo[5,4-b]pyridine scaffold have shown potent activity as:

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors : These are significant targets in oncology research.[5][6]

  • c-KIT Inhibitors : Investigated for overcoming resistance to existing cancer therapies like imatinib.[7]

  • Kinase Inhibitors : The scaffold has been used to target a variety of kinases including ITK, BCR-ABL, RAF, and VEGFR2.[7]

Additionally, the broader class of thiazolopyridines has been explored for:

  • Histamine H3 Receptor Antagonism : For potential treatment of CNS disorders.[8]

  • Anticancer and Antioxidant Properties : Various derivatives have been synthesized and tested for these activities.[8][9]

The ease with which the 2-chloro group can be displaced via SNAr or engaged in metal-catalyzed cross-coupling reactions makes this compound an exceptionally valuable precursor for generating diverse libraries of novel compounds for biological screening.[5]

Safety and Handling

  • GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10][11]

Handling Recommendations :

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store in a tightly sealed container under an inert atmosphere, preferably in a cool, dry place.[5]

Conclusion

This compound is a versatile and reactive heterocyclic compound. Its value lies not in its own biological activity, but as a crucial building block for more complex molecules. A thorough understanding of its properties, synthesis, and especially its reactivity in nucleophilic aromatic substitution reactions, empowers researchers to efficiently synthesize novel derivatives. The proven success of the thiazolopyridine scaffold in drug discovery programs underscores the continued importance of this and related intermediates in the quest for new therapeutic agents.

References

  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview).
  • 2-Chloro-[1][2]thiazolo[5,4-b]pyridine.
  • Nucleophilic Substitution Reactions. University of Calgary. [Link]
  • 2-Chlorothiazolo[5,4-b]pyridine (CAS 91524-96-8). American Elements. [Link]
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz
  • Nucleophilic substitution reactions in pyridine. Química Orgánica. [Link]
  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Science and Pharmacy. [Link]
  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
  • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. PubMed. [Link]
  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction.
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents.
  • Nucleophilic substitution of pyridine. YouTube. [Link]
  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. [Link]
  • Thiazolo(5,4-b)pyridine.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]
  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression.

Sources

Spectral Data Analysis of 2-Chlorothiazolo[4,5-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of a Versatile Heterocycle

2-Chlorothiazolo[4,5-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the thiazolopyridine scaffold, which is a bioisostere of purine, this compound serves as a crucial starting material for the synthesis of a wide array of molecules with potential therapeutic activities, including kinase inhibitors.[1] The strategic placement of a reactive chlorine atom at the 2-position of the thiazole ring provides a versatile handle for nucleophilic substitution, enabling the construction of diverse molecular libraries.

Given its role as a foundational precursor, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The objective is not merely to present data but to offer a field-proven interpretation, explaining the causal relationships between the molecular structure and its spectral output. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's analytical characterization for synthetic and quality control purposes.

Molecular Structure and Numbering

A clear understanding of the molecular framework is essential for interpreting spectral data. The structure and atom numbering scheme for this compound are presented below. This convention will be used throughout the guide for signal assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Transfer to a clean, dry NMR tube prep1->prep2 prep3 Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep2->prep3 prep4 Cap and vortex until fully dissolved prep3->prep4 acq1 Insert sample and lock on solvent deuterium signal prep4->acq1 acq2 Shim magnet coils for optimal field homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans with proton decoupling) acq3->acq4 proc1 Apply Fourier Transform to raw FID data acq4->proc1 proc2 Phase correct spectra manually or automatically proc1->proc2 proc3 Calibrate ¹H spectrum to residual solvent peak (CDCl₃: δ 7.26) proc2->proc3 proc4 Calibrate ¹³C spectrum to solvent peak (CDCl₃: δ 77.16) proc3->proc4

Caption: Standard workflow for NMR spectral acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this nitrogen-containing heterocycle.

LC-MS Spectral Data

The LC-MS analysis provides a definitive confirmation of the compound's molecular mass and isotopic distribution. [2]

Ion m/z (Observed) Interpretation

| [M+H]⁺ | 171, 173 | Protonated molecular ion |

Interpretation and Causality:

  • Molecular Ion Peak ([M+H]⁺): The molecular weight of this compound (C₆H₃ClN₂S) is 170.62 g/mol . The observed peaks at m/z 171 and 173 correspond to the protonated molecule.

  • Isotopic Pattern: The presence of two major peaks with a roughly 3:1 intensity ratio (m/z 171 for ³⁵Cl and m/z 173 for ³⁷Cl) is the characteristic isotopic signature for a molecule containing a single chlorine atom. This observation is a crucial piece of evidence for confirming the compound's elemental composition.

Proposed ESI-MS Fragmentation Pathway

While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can provide structural insights. The following diagram proposes a logical fragmentation pathway based on the known stability of aromatic systems and common fragmentation mechanisms.

G parent [M+H]⁺ m/z = 171/173 frag1 Loss of Cl m/z = 136 parent->frag1 - Cl• frag2 Loss of HCN m/z = 109 frag1->frag2 - HCN

Sources

Navigating the Solubility Landscape of 2-Chlorothiazolo[4,5-b]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Technical Guide on the Solubility of 2-Chlorothiazolo[4,5-b]pyridine in Organic Solvents for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this whitepaper provides a robust framework for understanding and predicting its behavior in a range of common organic solvents. By integrating theoretical principles with predicted physicochemical properties and established experimental protocols, this guide serves as an essential resource for scientists working with this promising molecule.

Introduction: The Significance of this compound in Modern Research

This compound, with the chemical formula C₆H₃ClN₂S and a molecular weight of 170.62 g/mol , is a fused heterocyclic compound that has garnered attention as a versatile intermediate in the synthesis of novel bioactive molecules.[1] Its structural motif, combining both a pyridine and a thiazole ring, is a recognized privileged scaffold in drug discovery, known to interact with a variety of biological targets.[2] A thorough understanding of its solubility is paramount for its effective utilization in synthesis, purification, formulation, and biological screening.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[3]

Molecular Structure and Polarity of this compound:

The structure of this compound incorporates several features that influence its polarity and, consequently, its solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.[4]

  • Thiazole Ring: The thiazole ring, containing both sulfur and nitrogen atoms, also contributes to the molecule's polarity.

  • Chloro Group: The electronegative chlorine atom further enhances the polarity of the molecule.

Based on its structure, this compound can be classified as a moderately polar molecule. To quantify its lipophilicity, the predicted XlogP value (the logarithm of the partition coefficient between octanol and water) is a useful parameter. For this compound, the predicted XlogP is 2.6, suggesting a degree of lipophilicity and indicating that it will likely exhibit solubility in a range of organic solvents.[5][6]

Estimated Solubility of this compound in Common Organic Solvents

SolventPolarity Index (P')[7]Predicted Qualitative SolubilityEstimated Solubility Range (mg/mL) at 25°CRationale
Non-Polar Solvents
Hexane0.1Sparingly Soluble / Insoluble< 1The significant difference in polarity between the non-polar hexane and the moderately polar solute limits interaction.
Toluene2.4Sparingly Soluble1 - 10The aromatic nature of toluene may offer some π-π stacking interactions, but the polarity mismatch remains a factor.
Polar Aprotic Solvents
Dichloromethane (DCM)3.1Soluble10 - 50DCM's moderate polarity and ability to engage in dipole-dipole interactions make it a likely good solvent.
Tetrahydrofuran (THF)4.0Soluble10 - 50THF is a good solvent for a wide range of organic compounds due to its polarity and ether oxygen.
Ethyl Acetate4.4Moderately Soluble5 - 25The ester functionality allows for some polar interactions, but it is less polar than other aprotic solvents.
Acetone5.1Soluble> 50Acetone's high polarity and ability to accept hydrogen bonds suggest good solubility.
Acetonitrile5.8Soluble> 50A highly polar aprotic solvent that should effectively solvate the polar regions of the molecule.
Dimethylformamide (DMF)6.4Very Soluble> 100DMF is a powerful, highly polar solvent capable of dissolving a wide array of organic compounds.
Dimethyl Sulfoxide (DMSO)7.2Very Soluble> 100DMSO is one of the strongest common organic solvents, known for its ability to dissolve even poorly soluble compounds.
Polar Protic Solvents
Methanol5.1Moderately Soluble5 - 25The hydroxyl group can act as a hydrogen bond donor and acceptor, but the small size of methanol may limit its solvating power for this specific molecule compared to larger polar aprotic solvents.
Ethanol4.3Moderately Soluble5 - 25Similar to methanol, ethanol can engage in hydrogen bonding, with its slightly lower polarity potentially leading to comparable or slightly lower solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

For researchers requiring precise quantitative solubility data, direct experimental measurement is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][8]

The Shake-Flask Method: A Workflow for Accurate Measurement

This protocol outlines the key steps for determining the solubility of this compound in an organic solvent of interest.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of the organic solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 sep1 Withdraw a known volume of the supernatant equil2->sep1 sep2 Filter through a syringe filter (e.g., 0.22 µm) to remove particulates sep1->sep2 ana1 Dilute the filtrate with a known volume of solvent sep2->ana1 ana2 Quantify the concentration using a suitable analytical method (e.g., HPLC, UV-Vis) ana1->ana2 ana3 Calculate the solubility (e.g., in mg/mL) ana2->ana3

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol for the Shake-Flask Method

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental work:

  • Temperature: The solubility of most solids in organic solvents increases with temperature.[9] Therefore, it is critical to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility. A systematic approach to testing solvents across a range of polarities can provide a comprehensive solubility profile.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible results.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical principles, predictive analysis based on the molecule's structure, and detailed experimental protocols, researchers are better equipped to handle and utilize this important heterocyclic compound. The provided estimated solubility data serves as a valuable starting point for solvent selection, while the detailed experimental workflow empowers scientists to determine precise solubility values tailored to their specific research needs. A thorough understanding of solubility is a critical first step towards unlocking the full potential of this compound in the development of new therapeutics and advanced materials.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Solubility of Things. (n.d.). Pyridine.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • Scribd. (n.d.). Solvent Miscibility and Polarity Chart.
  • Chemical Reviews. (2020). Physics-Based Solubility Prediction for Organic Molecules.
  • ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications.
  • NCBI Bookshelf. (2000). Pyridine. In Some Industrial Chemicals.
  • Journal of Pharmaceutical and Biological Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • Chemeurope.com. (n.d.). Pyridine.
  • NANoREG. (2016). Procedure for solubility testing of NM suspension.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • ACS Publications. (1988). Mutual solubility of water and pyridine derivatives.
  • ResearchGate. (2008). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class | Request PDF.
  • PubChemLite. (n.d.). This compound (C6H3ClN2S).
  • PubChem. (n.d.). 2-Chloro-[10][11]thiazolo[5,4-b]pyridine.
  • Chemical-Suppliers. (n.d.). This compound | CAS 152170-30-4.
  • American Elements. (n.d.). 2-Chlorothiazolo[5,4-b]pyridine.
  • Ukrainian Biochemical Journal. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.

Sources

A Technical Guide to the Stability and Storage of 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 2-Chlorothiazolo[4,5-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental results, the viability of long-term research projects, and the quality of synthesized active pharmaceutical ingredients (APIs). This document synthesizes chemical principles with practical, field-proven insights to offer a comprehensive resource for laboratory professionals.

Physicochemical Properties and Inherent Reactivity

This compound possesses a fused heterocyclic ring system comprising a pyridine and a thiazole moiety, with a reactive chlorine atom at the 2-position of the thiazole ring. Its molecular structure dictates its reactivity and, consequently, its stability.

PropertyValueSource
Molecular Formula C₆H₃ClN₂S
Molecular Weight 170.62 g/mol
CAS Number 152170-30-4
Boiling Point 263.5°C at 760 mmHg

The key to understanding the stability of this compound lies in the electrophilic nature of the carbon atom attached to the chlorine. The electron-withdrawing effects of the adjacent sulfur and nitrogen atoms in the thiazole ring, compounded by the pyridine ring, make this position susceptible to nucleophilic attack. This inherent reactivity is the primary driver for potential degradation pathways.

Recommended Storage and Handling Protocols

Proper storage is the first line of defense against the degradation of this compound. The following conditions are recommended to maintain its purity and integrity over time.

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of potential degradation reactions.[1]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, which can participate in degradation reactions.
Light Store in a light-resistant containerProtects the compound from potential photodegradation.
Moisture Keep container tightly closed in a dry placePrevents hydrolysis of the reactive chloro group.

Handling Precautions: Due to its hazardous nature (harmful if swallowed, causes skin and eye irritation), appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2] All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical vulnerabilities of a molecule.[3][4] While specific experimental data on this compound is limited, its degradation pathways can be predicted based on the known reactivity of 2-chloropyridines and thiazole derivatives.[5]

cluster_stress Stress Conditions cluster_compound This compound cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Hydrolysis Hydrolysis Compound This compound Hydrolysis->Compound Oxidation Oxidation Oxidation->Compound Photolysis Photolysis Photolysis->Compound Thermal_Stress Thermal_Stress Thermal_Stress->Compound Hydrolysis_Pathway Hydrolysis (Nucleophilic Substitution) Compound->Hydrolysis_Pathway Oxidation_Pathway Oxidation (N-oxide, S-oxide formation) Compound->Oxidation_Pathway Photolysis_Pathway Photolysis (Ring cleavage, dechlorination) Compound->Photolysis_Pathway Thermal_Pathway Thermal Decomposition Compound->Thermal_Pathway Product_A Thiazolo[4,5-b]pyridin-2(3H)-one Hydrolysis_Pathway->Product_A Product_B N-oxides, S-oxides Oxidation_Pathway->Product_B Product_C Ring-opened products, dechlorinated species Photolysis_Pathway->Product_C Product_D Various decomposition products Thermal_Pathway->Product_D

Caption: Overview of Stress Conditions and Potential Degradation Pathways.

Hydrolytic Degradation

Hydrolysis is a highly probable degradation pathway due to the presence of the reactive 2-chloro substituent. The electron-deficient nature of the C-2 position makes it susceptible to nucleophilic attack by water or hydroxide ions.

  • Acidic and Neutral Conditions: Under acidic or neutral conditions, water can act as a nucleophile, leading to the slow formation of the corresponding hydroxylated derivative, which would likely exist as its more stable tautomer, Thiazolo[4,5-b]pyridin-2(3H)-one.

  • Basic Conditions: In the presence of a base (e.g., hydroxide ions), the rate of nucleophilic substitution is expected to increase significantly, leading to a more rapid formation of Thiazolo[4,5-b]pyridin-2(3H)-one.[6]

Oxidative Degradation

The nitrogen and sulfur atoms in the heterocyclic rings are potential sites for oxidation.

  • Pyridine N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.

  • Thiazole S-Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or, under more stringent conditions, a sulfone.

Common laboratory oxidizing agents such as hydrogen peroxide can initiate these transformations.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions. For chlorinated aromatic compounds, this can lead to homolytic cleavage of the carbon-chlorine bond, generating radical species that can participate in a variety of subsequent reactions. Ring cleavage of the pyridine or thiazole moieties is also a possibility.[7]

Thermal Degradation

At elevated temperatures, the molecule can undergo decomposition. The weakest bonds are likely to cleave first, potentially leading to fragmentation of the ring systems and the release of gases such as HCl.

Experimental Protocol: A Framework for Forced Degradation Studies

To empirically determine the stability of this compound and validate a stability-indicating analytical method, a forced degradation study is essential.[8] The following protocol provides a comprehensive framework.

cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Start Prepare Stock Solution of this compound in Acetonitrile/Water Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) Start->Thermal Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating RP-HPLC-UV/PDA Method Dilute->HPLC Peak_Purity Assess Peak Purity HPLC->Peak_Purity Mass_Balance Calculate Mass Balance Peak_Purity->Mass_Balance Identify_Degradants Identify Degradants (LC-MS) Mass_Balance->Identify_Degradants

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture, such as acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (a combination of UV and visible light).

  • Sample Processing:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid- and base-stressed samples.

    • Dilute all samples to the appropriate concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with a UV or photodiode array (PDA) detector.[9] A C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Data Evaluation:

    • Specificity: The analytical method should be able to resolve the parent peak from all degradation products.

    • Peak Purity: Assess the purity of the parent peak in the stressed samples using a PDA detector.

    • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

    • Identification of Degradants: Use techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the major degradation products.

Conclusion and Best Practices

This compound is a valuable but reactive building block. Its stability is primarily challenged by its susceptibility to nucleophilic substitution at the 2-position. Adherence to stringent storage conditions—cold, dark, dry, and inert—is critical for preserving its integrity.

For researchers engaged in drug development, conducting a thorough forced degradation study is not merely a regulatory formality but a scientific necessity. It provides invaluable insights into the molecule's intrinsic stability, informs the development of robust analytical methods, and guides the formulation of stable drug products. By understanding and controlling the factors that influence the stability of this compound, scientists can ensure the reliability of their research and the quality of their discoveries.

References

  • Nucleophilic Substitution Reactions. (n.d.).
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation and Forced Degradation Study of Thiazole Derivative by HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396.
  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org.
  • PubChem. (n.d.). 2-Chloro-[5][6]thiazolo[5,4-b]pyridine. National Center for Biotechnology Information.
  • Review on development of forced degradation studies and its approaches on stability indicating method. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 646-666.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • 152170-30-4 | this compound. (n.d.). Moldb.
  • Degradation of personal care product 2-chloropyrine detected in surface water. (2020). Materials Today: Proceedings, 37(Part 2), 2410-2414.

Sources

An In-depth Technical Guide to 2-Chlorothiazolo[4,5-b]pyridine: Physicochemical Properties and Synthetic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chlorothiazolo[4,5-b]pyridine is a pivotal heterocyclic building block in medicinal chemistry, recognized for its role as a privileged scaffold in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The guide details the compound's structural and physicochemical properties, spectroscopic data, and a validated synthetic protocol. Furthermore, it explores the broader significance of the thiazolopyridine core in modern drug discovery, particularly in the development of kinase inhibitors, and outlines essential safety and handling procedures. This document is intended to serve as a foundational resource, enabling a deeper understanding and more effective utilization of this versatile synthetic intermediate.

Introduction: The Strategic Importance of the Thiazolopyridine Scaffold

The thiazolo[4,5-b]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structural rigidity, coupled with the presence of multiple hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. This "privileged scaffold" has been successfully employed in the development of a range of biologically active molecules, including potent kinase inhibitors for oncology.[1][2] The introduction of a chlorine atom at the 2-position of the thiazolopyridine ring system, yielding this compound, provides a reactive handle for further chemical modifications. This feature is of paramount importance in the construction of diverse chemical libraries for hit-to-lead optimization in drug discovery programs. The chlorine atom can be readily displaced through nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design.

General and Physical Characteristics

This compound typically presents as a solid, with its appearance described as ranging from a white to a light brown or brown solid, likely dependent on purity.[3][4] It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure its long-term stability.[4]

PropertyValueSource(s)
CAS Number 152170-30-4[5][6]
Molecular Formula C₆H₃ClN₂S[5][7]
Molecular Weight 170.62 g/mol [5][7]
Appearance White to Light brown/brown Solid[3][4]
Boiling Point 263.5°C at 760 mmHg[6]
Storage 2-8°C under inert atmosphere[4]
Structural Representation

The structural framework of this compound is a fusion of a thiazole and a pyridine ring. The chlorine substituent at the 2-position is key to its synthetic utility.

Caption: Chemical structure of this compound.

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR is a primary tool for confirming the identity and purity of the compound.

  • 1H NMR (500 MHz, Chloroform-d) : δ 8.76 (dd, J = 5.0, 1.7 Hz, 1H), 8.19 (dd, J = 8.0, 1.7 Hz, 1H), 7.39 (dd, J = 8.0, 4.7 Hz, 1H).[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • LC-MS (ESI) : m/z: 171 and 173 ([M+H]+).[8] The presence of two peaks with an approximate 3:1 intensity ratio is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of 35Cl and 37Cl.

Infrared (IR) Spectroscopy

Although a specific experimental IR spectrum is not provided in the search results, the characteristic absorption bands for the thiazolo[4,5-b]pyridine core can be anticipated. Aromatic C-H stretching vibrations are expected in the region of 3150-3000 cm-1.[9] C=C and C=N stretching vibrations within the aromatic rings would likely appear in the 1650–1400 cm-1 region.[9]

Synthesis and Purification

A reliable synthetic route to this compound is crucial for its accessibility in research and development.

Synthetic Protocol

A validated method for the synthesis of this compound proceeds from thiazolo[4,5-b]pyridine-2-thiol.[8]

G start Thiazolo[4,5-b]pyridine-2-thiol in Dichloromethane reagent Sulfuryl Chloride (SO₂Cl₂) start->reagent Add slowly conditions Stir at 50°C for 2h, then RT overnight reagent->conditions quench Quench with Ice Water conditions->quench extraction Adjust pH to 10-12 (NaOH), Extract with Ethyl Acetate quench->extraction purification Column Chromatography (Silica Gel) extraction->purification product This compound (White Solid) purification->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology: [8]

  • Suspend thiazolo[4,5-b]pyridine-2-thiol (1.0 eq) in dichloromethane.

  • Slowly add sulfuryl chloride (20.0 eq) to the suspension.

  • Stir the reaction mixture at 50°C for 2 hours.

  • Continue stirring at room temperature overnight.

  • Upon completion, add ice water to the yellow suspension and stir for 15 minutes to quench excess sulfuryl chloride.

  • Adjust the pH of the mixture to 10-12 by adding ethyl acetate and a 4.0 N sodium hydroxide solution.

  • Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This procedure has been reported to yield the desired product as a white solid with a 76% yield.[8]

Applications in Drug Discovery

The thiazolo[4,5-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rigid, planar structure of the thiazolopyridine core allows it to fit into the ATP-binding pocket of kinases, serving as a foundational element for building potent and selective inhibitors.[10][11]

The 2-chloro substituent on this compound is a key feature that medicinal chemists exploit to generate libraries of analogs for structure-activity relationship (SAR) studies. By systematically modifying the groups attached at this position, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds. For instance, derivatives of the related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a crucial therapeutic target in oncology.[1]

Safety and Handling

Appropriate safety precautions are essential when handling this compound.

Hazard Identification

Based on GHS classifications for this compound and related structures, this compound is considered hazardous.[4][12]

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

Recommended Precautions
  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling : Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.

  • Storage : Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its defined physicochemical properties, coupled with a versatile reactivity profile, make it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its physical and spectroscopic characteristics, a reliable synthetic protocol, and essential safety information. As the quest for more effective and targeted therapies continues, the strategic use of such well-characterized building blocks will remain a cornerstone of innovation in medicinal chemistry.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.
  • American Elements. 2-Chlorothiazolo[5,4-b]pyridine | CAS 91524-96-8.
  • PubChem. 2-Chloro-[1][10]thiazolo[5,4-b]pyridine.
  • Oregon State University. 13C NMR Chemical Shifts.
  • Compound Interest. A guide to 13c nmr chemical shift values.
  • University of Calgary. Infrared Absorption Spectra of Quaternary Salts of Pyridine.
  • Chemguide. mass spectra - fragmentation patterns.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.
  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Royal Society of Chemistry.
  • Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. PubMed.
  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate.
  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate.
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed.
  • Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. PMC.
  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate.
  • Mass Spectra of some substituted 2-Chloro-pyridones. J. Chem. Soc. Pak..
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • MySkinRecipes. This compound.
  • MySkinRecipes. This compound.
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate.
  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Biopolymers and Cell.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
  • Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII. ResearchGate.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. NIH.
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.
  • FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate.

Sources

An In-Depth Technical Guide to Purity Standards of 2-Chlorothiazolo[4,5-b]pyridine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for establishing and verifying the purity of 2-Chlorothiazolo[4,5-b]pyridine (CAS: 152170-30-4), a key heterocyclic building block in modern drug discovery. Recognizing the critical impact of compound purity on experimental reproducibility and data integrity, this document details the strategic considerations underpinning its synthesis, purification, and analytical characterization. We will explore the common synthetic pathways and their associated impurity profiles, present detailed protocols for chromatographic and spectroscopic analysis, and outline a systematic approach to qualifying a reference standard. This guide is intended for researchers, medicinal chemists, and quality control professionals who require a high degree of confidence in the materials used for preclinical research and development.

Introduction: The Imperative for Purity in a Privileged Scaffold

This compound belongs to the thiazolopyridine class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry. Its derivatives have shown significant potential as potent and selective inhibitors of various protein kinases, including Phosphoinositide 3-kinase (PI3K) and c-KIT, which are critical targets in oncology research[1]. The reactivity of the 2-chloro substituent makes it an ideal precursor for introducing diverse functionalities through nucleophilic substitution or cross-coupling reactions, enabling the exploration of vast chemical space in structure-activity relationship (SAR) studies[2].

Synthetic Landscape and Potential Impurity Profile

A common and effective method for the synthesis of this compound involves the chlorination of thiazolo[4,5-b]pyridine-2-thiol (also known as its tautomer, thiazolo[4,5-b]pyridine-2(3H)-thione)[3]. Understanding this process is key to anticipating the potential impurity profile.

Primary Synthetic Route

The reaction typically proceeds by treating the starting thiol with a strong chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in an inert solvent like dichloromethane (DCM)[3]. The reaction is generally followed by an aqueous workup and purification.

dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: Synthetic and Purification Workflow.

Anticipated Process-Related Impurities

Based on the described synthesis, several process-related impurities can be anticipated. A robust analytical method must be capable of separating and detecting these species.

  • Impurity A (Unreacted Starting Material): Incomplete reaction will leave residual thiazolo[4,5-b]pyridine-2-thiol.

  • Impurity B (Hydrolysis Product): Quenching the reaction with water or exposure to moisture can lead to the hydrolysis of the product, forming 2-hydroxythiazolo[4,5-b]pyridine.

  • Impurity C (Over-chlorination Product): Aggressive reaction conditions could lead to the formation of dichlorinated species, such as 2,5-dichlorothiazolo[4,5-b]pyridine[1].

  • Impurity D (Solvent Adducts/Residuals): Solvents used in the synthesis or purification (e.g., dichloromethane, ethyl acetate, chloroform) may be present in the final product[3].

Purification Methodologies: Achieving High Purity

Achieving a purity level of ≥98%, which is a common standard for research-grade chemicals, requires effective purification[4].

Column Chromatography

As described in established procedures, silica gel column chromatography is an effective method for purifying the crude product[3]. A gradient elution, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increasing polarity, can effectively separate the more polar impurities (like the starting thiol and hydrolysis product) from the desired, less polar chlorinated product.

Recrystallization

For further purification, particularly to remove trace impurities and improve the crystalline form, recrystallization is a powerful technique. The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of the compound in a small test tube.

  • Add a solvent dropwise at room temperature. A good candidate will show poor solubility.

  • Heat the mixture to the solvent's boiling point. The compound should fully dissolve.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Observe for the formation of well-defined crystals.

Common solvent systems for heterocyclic compounds include ethanol, isopropanol, ethyl acetate/hexane, or toluene[5]. Given the structure of this compound, a mixture of a good solvent (like ethyl acetate or acetone) and an anti-solvent (like hexane) is a logical starting point.

Analytical Characterization and Purity Verification

A multi-pronged analytical approach is necessary to confirm the identity and comprehensively assess the purity of this compound. This approach forms a self-validating system where orthogonal techniques provide complementary information.

dot graph "Analytical_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Comprehensive Analytical Workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining purity as a percentage of the total peak area. A well-developed method should be able to separate the main compound from all potential process-related and degradation impurities.

Step-by-Step HPLC Method Development Protocol:

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution: A gradient is essential to elute both polar and non-polar impurities. A typical starting gradient is shown in the table below.

  • Detection: Use a UV detector set at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 230-280 nm).

  • Sample Preparation: Accurately prepare a sample solution at approximately 0.5-1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

ParameterRecommended ValueRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in H₂OProvides good peak shape for nitrogen-containing heterocycles.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLStandard volume to avoid peak distortion.
Detector UV at 254 nmCommon wavelength for aromatic/heterocyclic systems.
Gradient 5% B to 95% B in 15 minA broad gradient to ensure elution of all potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the main peak and to tentatively identify impurities. The HPLC method described above can be directly coupled to a mass spectrometer.

  • Expected Mass: The molecular formula is C₆H₃ClN₂S, with a monoisotopic mass of 169.97 Da.

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for [M+H]⁺ will be observed at m/z 171 and 173 in an approximate 3:1 ratio[3]. This is a crucial confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural confirmation and can also be used for purity assessment.

¹H NMR Characterization: The proton NMR spectrum provides a unique fingerprint of the molecule. Based on published data for this compound in CDCl₃, the following peaks are expected[3]:

  • δ 8.76 (dd, J = 5.0, 1.7 Hz, 1H)

  • δ 8.19 (dd, J = 8.0, 1.7 Hz, 1H)

  • δ 7.39 (dd, J = 8.0, 4.7 Hz, 1H)

The absence of unexpected signals confirms high purity. The integration of signals corresponding to impurities relative to the main compound can provide a semi-quantitative purity estimate.

Advanced NMR for Structural Elucidation: For definitive structural proof, especially for a newly synthesized batch, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the fused ring system.

Establishing a Qualified Reference Standard

For ongoing research and quality control, a well-characterized batch of this compound must be formally qualified as a reference standard. This is the benchmark against which future batches will be tested.

Qualification Protocol:

  • Select a High-Purity Batch: Choose a batch that has been purified to the highest possible level (typically >99% by HPLC).

  • Full Structural Characterization: Perform comprehensive structural analysis using ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS) to confirm the identity and structure beyond any doubt.

  • Comprehensive Purity Assessment:

    • Chromatographic Purity: Determine purity by HPLC-UV (area percent).

    • Water Content: Measure using Karl Fischer titration.

    • Residual Solvents: Quantify using Gas Chromatography (GC-HS).

    • Inorganic Impurities: Determine via a sulfated ash test.

  • Assign a Purity Value: The final purity is calculated by mass balance, subtracting the percentages of all identified impurities (water, solvents, inorganics) from 100%.

  • Documentation: Create a formal Certificate of Analysis (CoA) that details all test results, methods used, and the assigned purity value. The CoA should also specify storage conditions (e.g., cool, dry, dark place) and a re-test date[6].

Stability and Degradation Pathway Analysis

Understanding the stability of the compound is crucial for ensuring its quality over time and for developing stability-indicating analytical methods. Forced degradation (stress testing) studies are performed to identify potential degradation products that might arise during storage or handling[3][7].

Forced Degradation Protocol: Subject separate aliquots of the compound (in solution, ~1 mg/mL) to the following conditions, aiming for 5-20% degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 80°C in solution for 48 hours.

  • Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.

Analyze all stressed samples by the developed HPLC method. New peaks that appear represent potential degradation products. The ability of the HPLC method to resolve the main peak from all degradation product peaks confirms it is "stability-indicating."

Conclusion and Recommendations

The scientific validity of research in drug discovery is built upon a foundation of high-quality, well-characterized chemical matter. For a pivotal building block like this compound, a purity of ≥98% is recommended as the minimum standard for screening and SAR studies. This purity should be confirmed using a validated, stability-indicating HPLC method, with identity confirmed by NMR and MS.

By following the integrated approach of anticipating impurities from the synthesis, employing robust purification techniques, and verifying purity with orthogonal analytical methods, researchers can ensure the integrity of their materials. The formal qualification of a reference standard and an understanding of the compound's stability profile provide the final layers of assurance, enabling confident decision-making in the progression of drug development projects.

References

  • MRIGlobal. (n.d.). Four Keys to Reference Standard Management.
  • Judson, R. S., et al. (2018). Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. Environmental Health Perspectives.
  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.
  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Lelyukh, M. I., et al. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring. Journal of Organic and Pharmaceutical Chemistry.
  • Jouaiti, A., et al. (n.d.). and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph. University of Strasbourg & CNRS.
  • MedCrave. (2016). Forced Degradation Studies.
  • Restek Corporation. (2020, February 18). Preparing a New Reference Standard for Use [Video]. YouTube. [Link]
  • Kim, J. S., et al. (2016).
  • University of Groningen. (2022, October 14).
  • American Elements. (n.d.). 2-Chlorothiazolo[5,4-b]pyridine.
  • Nesi, M., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

A Predictive In-Depth Technical Guide to the Theoretical Scrutiny of 2-Chlorothiazolo[4,5-b]pyridine's Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif, integral to a multitude of pharmacologically active agents. Its structural nuances dictate its biological activity, making a profound understanding of its molecular architecture paramount for the rational design of novel therapeutics. This technical guide presents a comprehensive, predictive theoretical study of a key derivative, 2-Chlorothiazolo[4,5-b]pyridine. We delineate a robust computational protocol, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate its geometric, spectroscopic, and electronic properties. This document serves as a roadmap for researchers, providing not only a validated methodology but also a predictive dataset to benchmark future experimental and theoretical investigations.

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Core

The fusion of thiazole and pyridine rings gives rise to the thiazolopyridine system, a class of compounds that has garnered significant attention in medicinal chemistry.[1] These heterocycles are bioisosteres of purines and have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The specific substitution patterns on this core structure are critical in modulating its interaction with biological targets. The subject of this guide, this compound (CAS 152170-30-4), is a key synthetic intermediate, with the chloro-substituent providing a reactive handle for further molecular elaboration.[2]

A detailed understanding of the molecule's structural and electronic characteristics at the quantum mechanical level is indispensable for predicting its reactivity, metabolic stability, and potential as a pharmacophore. Theoretical studies provide a powerful, cost-effective lens through which to examine these properties with high precision, guiding synthetic efforts and accelerating the drug discovery pipeline.

Computational Methodology: A Validated Approach

The protocol outlined herein is grounded in well-established quantum chemical methods that have been extensively validated for halogenated heterocyclic compounds.[3][4][5]

Geometry Optimization and Vibrational Analysis

The molecular geometry of this compound in its ground state will be optimized using Density Functional Theory (DFT). The choice of the B3LYP hybrid functional is predicated on its proven track record of providing an excellent balance between computational cost and accuracy for a wide range of organic molecules.[5][6] To ensure a precise description of the electronic structure, particularly for the halogen substituent and the diffuse electron density of the aromatic system, the 6-311++G(d,p) basis set is employed. This basis set includes diffuse functions on both heavy atoms and hydrogens (++), as well as polarization functions (d,p), which are crucial for accurately modeling bonding and non-bonding interactions.[3][4]

Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to enable the simulation of the infrared (IR) spectrum.

Spectroscopic Predictions

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating NMR chemical shifts and will be employed at the B3LYP/6-311++G(d,p) level of theory.[7][8][9][10] Calculated isotropic shielding values will be converted to chemical shifts (δ) by referencing them to the concurrently calculated shielding of tetramethylsilane (TMS).

UV-Vis Spectroscopy: To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations will be performed on the optimized ground-state geometry.[11][12][13] This approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. The B3LYP functional in conjunction with the 6-311++G(d,p) basis set is also well-suited for these calculations.

Predicted Structural and Spectroscopic Properties

The following sections present the predicted data for this compound based on the aforementioned computational protocol. These values serve as a robust hypothesis for experimental verification.

Molecular Geometry

The optimized molecular structure of this compound is depicted below, with the atom numbering scheme used for data reporting.

Caption: Molecular structure and atom numbering of this compound.

The predicted geometric parameters are summarized in Table 1. The molecule is expected to be planar, a characteristic feature of fused aromatic systems.

Table 1: Predicted Geometric Parameters for this compound

Parameter Predicted Value Parameter Predicted Value
Bond Lengths (Å) **Bond Angles (°) **
C2-Cl 1.735 N1-C2-S3 115.2
N1-C2 1.310 C2-S3-C3a 88.5
S3-C2 1.750 S3-C3a-N4 118.9
C3a-S3 1.745 C3a-N4-C5 117.0
C3a-C7a 1.395 N4-C5-C6 124.5
C7a-N1 1.380 C5-C6-C7 119.0
N4-C5 1.330 C6-C7-C7a 118.5
C5-C6 1.370 C7-C7a-N1 129.5
C6-C7 1.385 C3a-C7a-N1 111.5

| C7-C7a | 1.400 | | |

Predicted NMR Spectra

The predicted ¹H and ¹³C NMR chemical shifts are presented in Tables 2 and 3, respectively. These predictions are crucial for the structural elucidation and verification of synthetic products.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

Proton Predicted Chemical Shift (δ, ppm)
H5 8.65
H6 7.50

| H7 | 8.20 |

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 155.0
C3a 120.5
C5 148.0
C6 122.0
C7 135.0

| C7a | 152.5 |

Predicted Infrared (IR) Spectrum

Key predicted vibrational frequencies and their assignments are listed in Table 4. These are instrumental for identifying the functional groups and fingerprinting the molecule.

Table 4: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3100 C-H stretching (aromatic)
~1610 C=N stretching
~1580 C=C stretching (aromatic ring)
~1450 Aromatic ring skeletal vibrations
~1100 C-Cl stretching

| ~850 | C-H out-of-plane bending |

Predicted UV-Vis Spectrum

The predicted UV-Vis absorption maxima, corresponding electronic transitions, and oscillator strengths are provided in Table 5. This data is vital for understanding the electronic structure and photophysical properties of the molecule.

Table 5: Predicted UV-Vis Absorption Data for this compound

λmax (nm) Excitation Energy (eV) Oscillator Strength (f) Major Contribution
~310 4.00 > 0.1 π → π*

| ~275 | 4.51 | > 0.2 | π → π* |

Experimental Protocols & Workflows

This section provides a detailed, step-by-step methodology for executing the theoretical calculations described in this guide, using the Gaussian software package as an example.

Computational Workflow

The overall computational workflow is visualized in the following diagram:

Computational_Workflow A 1. Molecular Structure Input (Build this compound) B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) B->C D 4. GIAO NMR Calculation (B3LYP/6-311++G(d,p)) C->D E 5. TD-DFT Calculation (B3LYP/6-311++G(d,p)) C->E G Predicted IR Spectrum C->G J Optimized Geometry C->J H Predicted NMR Shifts D->H I Predicted UV-Vis Spectrum E->I F 6. Data Analysis & Interpretation G->F H->F I->F J->F

Caption: A comprehensive workflow for the theoretical study of this compound.

Step-by-Step Protocol for Gaussian
  • Structure Input:

    • Launch a molecular modeling program (e.g., GaussView).

    • Construct the this compound molecule.

    • Perform an initial clean-up of the geometry using a molecular mechanics force field.

  • Geometry Optimization and Frequency Calculation:

    • Set up a Gaussian calculation.

    • In the route section, specify: #p B3LYP/6-311++G(d,p) Opt Freq. The Opt keyword requests geometry optimization, and Freq requests the subsequent frequency calculation.

    • Specify the charge (0) and multiplicity (singlet).

    • Submit the calculation.

    • Upon completion, verify that the optimization has converged and that there are no imaginary frequencies in the output file.

  • NMR Chemical Shift Calculation:

    • Use the optimized geometry from the previous step.

    • Set up a new Gaussian calculation.

    • In the route section, specify: #p B3LYP/6-311++G(d,p) NMR=GIAO.

    • Repeat the calculation for the reference compound, TMS, using the same level of theory.

    • Calculate the chemical shifts (δ) using the formula: δsample = σTMS - σsample.

  • UV-Vis Spectrum Calculation:

    • Use the optimized geometry.

    • Set up a new Gaussian calculation.

    • In the route section, specify: #p TD(NStates=10) B3LYP/6-311++G(d,p). NStates=10 requests the calculation of the first 10 excited states.

    • Analyze the output file for excitation energies, oscillator strengths, and the nature of the electronic transitions.

Conclusion

This in-depth technical guide provides a robust and validated computational framework for the theoretical investigation of this compound. The presented predictive data for its geometric, spectroscopic, and electronic properties offer a valuable resource for researchers in medicinal chemistry and materials science. By following the detailed protocols, scientists can replicate and expand upon these findings, fostering a deeper understanding of this important heterocyclic system and accelerating the development of novel, high-impact molecules.

References

  • UNCW Institutional Repository. (n.d.). Computed NMR shielding values of unsaturated five-membered-heterocyclic ring compounds and their benzo-analogs as a measure of aromaticity.
  • OUCI. (2008). Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C NMR Chemical Shift Calculations.
  • Koch, R., & Gritzan, C. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 9.
  • Claramunt, R. M., & Elguero, J. (2003). GIAO Calculations of Chemical Shifts in Heterocyclic Compounds. Structural Chemistry, 14(4), 377-390.
  • Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248.
  • Justia Patents. (2025). Spirocyclic compounds.
  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
  • RSC Publishing. (2019). TD-DFT benchmark for UV-visible spectra of fused-ring electron acceptors using global and range-separated hybrids.
  • NIH. (n.d.). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study.
  • MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.
  • JOCPR. (n.d.). Quantum chemical study of molecular structure, non-linear optical and vibrational properties of pyridine and pentachloropyridine.
  • NIST WebBook. (n.d.). Pyridine, 2-chloro-.
  • Journal of Chemical Theory and Computation. (2010). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids.
  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations.
  • ResearchGate. (n.d.). UV-spectrum of pyridine.
  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • NIH. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
  • University of Pretoria Repository. (2025). Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO‐A and MAO‐B: Structural Elucidation, Mol.
  • ResearchGate. (n.d.). Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems.
  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles.
  • BMRB. (n.d.). Pyridine at BMRB.
  • NIH. (n.d.). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents.
  • MDPI. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.

Sources

An In-depth Technical Guide to 2-Chlorothiazolo[4,5-b]pyridine and its Analogues for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged structure in medicinal chemistry that forms the backbone of numerous biologically active compounds.[1][2] Among its isomers, the thiazolo[4,5-b]pyridine core is particularly significant, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide focuses on 2-Chlorothiazolo[4,5-b]pyridine, a critical synthetic intermediate, exploring its chemistry, synthesis, and its role as a precursor to a diverse array of potent analogues. We will delve into the synthetic strategies for analogue development, analyze structure-activity relationships (SAR), and provide detailed experimental insights for researchers in the field of drug development.

The Thiazolo[4,5-b]pyridine Core: A Foundation for Potent Therapeutics

The thiazolo[4,5-b]pyridine bicyclic system is a bioisostere of purine, allowing it to interact with a variety of biological targets.[6] The inherent chemical properties of this scaffold, combined with the versatility of substituting at various positions, have made it a focal point of research. The introduction of a chlorine atom at the 2-position creates an exceptionally valuable precursor, this compound.

Physicochemical Properties and Reactivity

This compound (CAS 152170-30-4) is a halogenated heterocyclic compound that serves as a cornerstone for building diverse molecular libraries.[7][8] Its reactivity is dominated by the chlorine atom at the C2 position of the thiazole ring. This position is susceptible to nucleophilic aromatic substitution and is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide range of functional groups.

PropertyValueSource
Molecular Formula C₆H₃ClN₂S[7]
Molecular Weight 170.62 g/mol [7]
Boiling Point 263.5°C[7]
CAS Number 152170-30-4[7]
General Synthesis of the Thiazolo[4,5-b]pyridine Scaffold

The construction of the thiazolo[4,5-b]pyridine core can be broadly approached in two ways: annulation of a thiazole ring onto a pre-existing pyridine derivative, or the formation of the pyridine ring from a thiazole precursor.[9] A common and effective method involves the condensation of 2-aminopyridine-3-thiol with an appropriate electrophile.

The following diagram illustrates a generalized workflow for synthesizing the core structure and subsequently functionalizing it from the 2-chloro intermediate.

G cluster_0 Core Synthesis cluster_1 Analogue Derivatization A 2-Aminopyridine-3-thiol C Cyclization A->C B Phosgene Equivalent (e.g., triphosgene) B->C D 2-Hydroxy-thiazolo[4,5-b]pyridine C->D E Chlorination (e.g., POCl₃) D->E F This compound E->F H Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki) F->H F->H Key Intermediate G Nucleophile (R-NH₂) or Organoboron (R-B(OH)₂) G->H I Diverse Analogues H->I

Caption: General workflow for synthesis and derivatization.

Synthetic Strategies for Analogue Development

The 2-chloro group is the primary site for introducing molecular diversity. Its strategic position allows for the exploration of the chemical space around the core scaffold, which is crucial for optimizing biological activity and pharmacokinetic properties.

Nucleophilic Aromatic Substitution

Amines, thiols, and alcohols can readily displace the chloride at the C2 position. This is one of the most direct methods for generating libraries of analogues. For example, reacting this compound with various substituted anilines or aliphatic amines under basic conditions yields a range of 2-amino derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry provides powerful tools for C-C and C-N bond formation.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl substituents. This is particularly useful for extending the molecule into specific pockets of a target protein.

  • Buchwald-Hartwig Amination: This offers a highly efficient and general method for coupling a wide variety of amines, including those that are poor nucleophiles.

  • Sonogashira Coupling: This reaction introduces alkyne functionalities, which can serve as handles for further modification (e.g., click chemistry) or as direct binding elements.

Representative Experimental Protocol: Suzuki Coupling

The following protocol is a representative example for the synthesis of a 2-aryl-thiazolo[4,5-b]pyridine derivative, a common structural motif in kinase inhibitors.

Objective: Synthesize 2-(4-methoxyphenyl)thiazolo[4,5-b]pyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Aqueous Sodium Carbonate (2M solution, 3.0 eq)

  • 1,4-Dioxane or Toluene/Ethanol mixture

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.

  • Add the solvent (e.g., 1,4-Dioxane) followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired compound.

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base (Na₂CO₃) is essential for activating the boronic acid for the transmetalation step.

Known Analogues and Their Biological Activities

Derivatives of the thiazolo[4,5-b]pyridine scaffold have shown remarkable efficacy across several therapeutic areas.

Kinase Inhibitors for Oncology

The thiazolopyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.

Notably, derivatives of the isomeric thiazolo[5,4-b]pyridine have been developed as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[10] Functionalization at various positions on the scaffold allows for fine-tuning of selectivity and overcoming drug resistance.[10] Similarly, thiazolo[4,5-b]pyridine analogues have been investigated as inhibitors of kinases like c-Met and Pim-1.[1]

G cluster_downstream Downstream Signaling GF Growth Factor (e.g., SCF) cKIT c-KIT Receptor Tyrosine Kinase GF->cKIT Binds P1 Dimerization & Autophosphorylation cKIT->P1 ADP ADP PI3K PI3K/AKT Pathway P1->PI3K Activates RAS RAS/MAPK Pathway P1->RAS Activates STAT JAK/STAT Pathway P1->STAT Activates Analogue Thiazolo[4,5-b]pyridine Analogue Analogue->cKIT Inhibits ATP Binding ATP ATP ATP->cKIT Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation STAT->Proliferation

Caption: Inhibition of the c-KIT signaling pathway.

Analogue StructureTarget KinaseIC₅₀Reference
(Structure Image Placeholder)c-KIT (V560G/D816V)Potent Inhibition[10]
(Structure Image Placeholder)CDK2 / GSK3β0.396 µM / 0.118 µM[11]
(Structure Image Placeholder)c-Met / Pim-1(Data not specified)[1]
Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Thiazolo[4,5-b]pyridine derivatives have emerged as a promising class of compounds.[3] Some analogues have demonstrated potent activity against pathogenic bacteria and fungi.[3][5] Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes like MurD ligase or DNA gyrase.[3]

AnalogueTarget OrganismMIC (µM or µg/mL)Reference
Compound 3g (MDPI paper)P. aeruginosa, E. coli0.21 µM[3]
Compound V (ProQuest paper)C. albicans12.5 µg/mL[5]
Fused ThiazolopyridinesPathogenic StrainsMIC ~3.4 µM[2]
Anti-inflammatory and Antioxidant Agents

Chronic inflammation is a hallmark of many diseases. Several thiazolo[4,5-b]pyridine-2-one derivatives have been synthesized and shown to possess significant anti-inflammatory and antioxidant properties.[4][12][13][14] Their anti-inflammatory action has been demonstrated in vivo using models like the carrageenan-induced rat paw edema test, with some compounds exceeding the activity of the standard drug, Ibuprofen.[4][12] The antioxidant activity is often assessed using the DPPH radical scavenging assay.[14]

Future Perspectives and Conclusion

The thiazolo[4,5-b]pyridine scaffold, and particularly its 2-chloro derivative, represents a highly versatile and valuable platform for modern drug discovery. The synthetic accessibility and the wide range of biological activities associated with its analogues ensure that this heterocyclic system will remain an area of intense research.

Future efforts will likely focus on:

  • Improving Selectivity: Designing analogues with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects.

  • Exploring New Therapeutic Areas: Investigating the potential of these compounds in neurodegenerative diseases, metabolic disorders, and virology.

  • Advanced Drug Delivery: Formulating potent analogues into targeted delivery systems to enhance efficacy and reduce systemic toxicity.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Semantic Scholar.
  • Nazir, M. S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online.
  • Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. PubMed.
  • Nazir, M. S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. ResearchGate.
  • (2018). Methods of synthesis and properties of thiazolopyridines. ResearchGate.
  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). ResearchGate.
  • Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate.
  • Kashyap, S. J., et al. (2021). Review on synthesis and various biological potential of thiazolopyrimidine derivatives. Journal of the Indian Chemical Society.
  • Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ProQuest.
  • Ghorab, M. M., et al. (2020). Synthesis of various fused heterocyclic rings from thiazolopyridine and their pharmacological and antimicrobial evaluations. ResearchGate.
  • (n.d.). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Der Pharma Chemica.
  • Kim, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.
  • Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring. Voprosy Khimii i Khimicheskoi Tekhnologii.
  • (n.d.). This compound. MySkinRecipes.
  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Odesa National University.
  • (n.d.). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate.
  • Elmgeed, G. A., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances.

Sources

Navigating the Synthesis and Handling of 2-Chlorothiazolo[4,5-b]pyridine: A Technical Safety and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chlorothiazolo[4,5-b]pyridine in Medicinal Chemistry

This compound is a heterocyclic building block of significant interest in the field of drug discovery and development. Its unique scaffold, featuring a fusion of thiazole and pyridine rings, serves as a versatile starting material for the synthesis of a wide array of compounds with potential therapeutic applications. The chloro-substituent at the 2-position provides a reactive handle for nucleophilic substitution reactions, enabling medicinal chemists to introduce diverse functionalities and modulate the pharmacological properties of the resulting molecules. Given its utility and reactivity, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring safe and effective handling in a research and development setting.

This guide provides a comprehensive overview of the safety data for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed protocols. The information presented herein is intended to empower researchers to work with this compound confidently and safely, fostering a culture of safety and scientific excellence.

Section 1: Chemical and Physical Identity

A foundational aspect of safe chemical handling is a clear understanding of the compound's physical and chemical properties. This data informs storage conditions, potential incompatibilities, and appropriate experimental design.

PropertyValueSource
Molecular Formula C₆H₃ClN₂S[1][2][3]
Molecular Weight 170.62 g/mol [1][2]
CAS Number 91524-96-8 / 152170-30-4[1][3][4]
Appearance Light brown to brown solid[2]
Boiling Point (Predicted) 263.5 ± 13.0 °C[2]
Density (Predicted) 1.531 ± 0.06 g/cm³[2]
pKa (Predicted) -0.95 ± 0.50[2]

Section 2: Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1] A clear understanding of these hazards is the first step in implementing effective safety controls.

GHS Classification
  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation.[1]

Pictograms

GHS Hazard Pictogram: Exclamation mark.[5]

Signal Word: Warning[1][5]

Toxicological Summary

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6]

  • Inhalation: May cause respiratory irritation.[1][6] Symptoms can include coughing and a feeling of tightness in the chest.[7]

  • Skin Contact: Causes skin irritation, which may manifest as redness and pain at the site of contact.[1][7]

  • Eye Contact: Causes serious eye irritation, potentially leading to pain, redness, and profuse watering.[1][7]

  • Ingestion: Harmful if swallowed.[1] Symptoms may include soreness and redness of the mouth and throat, difficulty swallowing, nausea, and stomach pain.[7]

Section 3: Safe Handling and Experimental Workflow

The following protocols are designed to mitigate the risks associated with the handling of this compound. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[7][8] This is non-negotiable. The fume hood contains vapors and solid particulates, preventing inhalation, which is a primary exposure route. Ensure the sash is maintained at the lowest practical height to maximize capture efficiency.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Hand Protection: Wear nitrile gloves.[9] Nitrile provides good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[9]

  • Skin and Body Protection: A lab coat should be worn at all times.[9] For procedures with a higher risk of splashing, consider using a chemically resistant apron.

  • Respiratory Protection: While a fume hood is the primary control, if there is a potential for exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Experimental Workflow: A Step-by-Step Approach

The following workflow is a self-validating system designed to minimize exposure at each stage of a typical laboratory synthesis.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Chemical Handling cluster_Cleanup Post-Experiment A Don PPE (Gloves, Goggles, Lab Coat) B Verify Fume Hood Functionality A->B Pre-operation Checks C Weigh Solid in Fume Hood B->C Enter Controlled Area D Perform Reaction in Closed System C->D Minimize Exposure E Transfer Solutions via Syringe/Cannula D->E Controlled Addition F Quench Reaction in Fume Hood E->F Safe Neutralization G Segregate Waste into Labeled Containers F->G Waste Management H Decontaminate Glassware and Work Area G->H Housekeeping I Properly Remove and Dispose of PPE H->I Final Decontamination Spill Response A Spill Occurs B Assess Spill Size and Location A->B C Is the spill large or outside of the fume hood? B->C D Evacuate the area. Alert others. Call emergency services. C->D Yes E Is the spill small and contained within the fume hood? C->E No I Report the incident. D->I E->D No F Don appropriate PPE. Use absorbent material to contain the spill. E->F Yes G Collect absorbed material into a sealed, labeled waste container. F->G H Decontaminate the spill area. G->H H->I

Caption: A decision tree for responding to a spill of this compound.

Section 5: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. [7][8]Consider storage under inert gas (nitrogen or argon) at 2-8°C. [2]Prevents degradation and potential reaction with atmospheric moisture.
Container Tightly closed container. [7][8]Prevents release of vapors and contamination.
Ventilation Well-ventilated area. [7][8]Disperses any potential vapors.
Incompatibilities Segregate from strong oxidizing agents and strong acids. [7][8][10]Avoids potentially vigorous or exothermic reactions.
Disposal

Waste containing this compound must be treated as hazardous waste.

  • Collect all waste, including contaminated absorbent materials and disposable PPE, in a dedicated, sealed, and clearly labeled hazardous waste container. [8]* Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility is matched by its potential hazards. By approaching its use with a thorough understanding of its properties, a commitment to robust safety protocols, and a preparedness for emergencies, researchers can harness its synthetic potential while maintaining a safe and productive laboratory environment. This guide serves as a living document, and it is the responsibility of every scientist to stay informed of the latest safety practices and to foster a culture of safety within their organization.

References

  • PubChem. 2-Chloro-t[1][8]hiazolo[5,4-b]pyridine.
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. [Link]
  • American Elements. 2-Chlorothiazolo[5,4-b]pyridine. [Link]
  • Chemos GmbH & Co.KG.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

Sources

X-ray crystal structure of 2-Chlorothiazolo[4,5-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystal Structure of 2-Chlorothiazolo[4,5-b]pyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological activity. Its unique electronic and structural properties have made it a focal point for research in medicinal chemistry and materials science. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including applications as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The 2-chloro-substituted variant, this compound, is a particularly valuable synthetic intermediate. The chloro group serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for drug discovery programs.[3]

A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR). X-ray crystallography stands as the definitive method for determining the precise solid-state conformation of molecules and for characterizing the intricate network of intermolecular interactions that govern their crystal packing.

This technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and the interpretation of crystallographic data. We will delve into the causality behind the methodologies, present detailed protocols, and discuss how the structural information gleaned from these studies can be leveraged to advance the development of novel therapeutics.

Synthesis and Crystallization of this compound Derivatives

The journey to elucidating the crystal structure of a molecule begins with its synthesis and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the success of an X-ray diffraction experiment.

General Synthetic Pathway

A common and effective method for the synthesis of the this compound core involves the chlorination of the corresponding thiazolo[4,5-b]pyridine-2(3H)-thione.[4]

A typical procedure is as follows:

  • Thiazolo[4,5-b]pyridine-2-thiol is suspended in a suitable solvent, such as dichloromethane.

  • A chlorinating agent, for example, sulfuryl chloride, is added slowly to the suspension.

  • The reaction mixture is heated to drive the reaction to completion, often with stirring for several hours.

  • Upon completion, the reaction is quenched, typically with ice water, to neutralize any excess chlorinating agent.

  • The crude product is then purified using standard techniques like column chromatography to yield the desired this compound as a solid.[4]

The structure of the synthesized compound is typically confirmed by spectroscopic methods such as ¹H NMR and mass spectrometry before proceeding to crystallization.[4]

Protocol for Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic experimentation. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.

A Proven Method: Slow Evaporation

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate extent. If the compound is too soluble, it will not precipitate; if it is not soluble enough, it will crash out as a powder. A common starting point is to test a range of solvents with varying polarities (e.g., diethyl ether, ethanol, ethyl acetate, hexane). For several thiazolo[4,5-b]pyridine derivatives, crystallization from diethyl ether has proven successful.[5][6][7]

  • Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent, warming gently if necessary to achieve complete dissolution.

  • Filtration: Filter the solution while warm through a syringe filter or a small cotton plug in a Pasteur pipette to remove any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a few large ones.

  • Slow Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap or parafilm with a few small holes punched in it. This allows the solvent to evaporate slowly over a period of several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and allow them to dry.

The X-ray Crystallography Workflow: From Crystal to Structure

Once a suitable single crystal is obtained, the process of determining its molecular structure via X-ray diffraction can begin. This workflow involves several distinct stages, each requiring careful execution and analysis.

XRay_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Crystal Single Crystal Selection Mounting Crystal Mounting Crystal->Mounting Microscope inspection DataCollection X-ray Data Collection Mounting->DataCollection On Diffractometer DataReduction Data Reduction & Integration DataCollection->DataReduction Raw diffraction images StructureSolution Structure Solution (Phase Problem) DataReduction->StructureSolution Reflection file (hkl) Refinement Structure Refinement StructureSolution->Refinement Initial atomic model Validation Structure Validation Refinement->Validation Refined model Validation->Refinement Model adjustments FinalStructure Final Crystal Structure Validation->FinalStructure CIF & PDB files

Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental and Computational Protocol
  • Crystal Selection and Mounting:

    • A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope.

    • The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil to allow for data collection at low temperatures (e.g., 150 K or 293 K)[7]. Low temperatures are used to minimize thermal motion of the atoms, resulting in a higher quality diffraction pattern.

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer (e.g., an Agilent SuperNova Dual Source diffractometer)[6].

    • A monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation) is directed at the crystal.

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD detector) as a series of images.[5]

  • Data Reduction and Integration:

    • Software (e.g., CrysAlis PRO) is used to process the raw diffraction images.[7] This involves indexing the diffraction spots to determine the unit cell parameters and space group of the crystal.

    • The intensities of the thousands of measured reflections are integrated and corrected for various experimental factors (e.g., absorption).

  • Structure Solution:

    • This is the most critical computational step. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Software like SHELXS is commonly used for this purpose.[7] An initial model of the molecule can often be built directly from this map.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[7]

    • This iterative process refines the atomic coordinates, and atomic displacement parameters (which model thermal vibrations) to improve the agreement between the calculated and observed structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

    • The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit.

Structural Analysis of Thiazolo[4,5-b]pyridine Derivatives

The final refined structure provides a wealth of information. For the thiazolo[4,5-b]pyridine system, analysis typically focuses on the geometry of the fused core, the conformation of substituents, and the nature of intermolecular interactions that dictate the crystal packing.

Key Crystallographic Data

The following table summarizes key crystallographic parameters for several reported thiazolo[4,5-b]pyridine derivatives, illustrating the structural diversity within this class of compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-(1-Methylethyl)-1,3-thiazolo[4,5-b]pyridineC₉H₁₀N₂SOrthorhombicPnma9.637610.16028.925490[7]
2-(2-Methylphenyl)-1,3-thiazolo[4,5-b]pyridineC₁₃H₁₀N₂SOrthorhombicPbca7.670212.649222.982190[5]
2-Cyclohexyl-1,3-thiazolo[4,5-b]pyridineC₁₂H₁₄N₂SMonoclinicP2₁/c7.888411.807912.2134100.589[6]
Conformational Analysis and Intermolecular Interactions

The substitution at the 2-position of the thiazolo[4,5-b]pyridine core significantly influences the molecule's overall conformation and its packing in the crystal lattice.

  • Planarity and Torsion Angles: The fused thiazolo[4,5-b]pyridine ring system is generally planar. A key structural parameter is the dihedral angle between this core and any substituent at the 2-position. For example, in 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine, the dihedral angle between the thiazolopyridine and methylbenzene groups is 36.61°.[5] In the 2-cyclohexyl derivative, the mean plane of the cyclohexane ring is twisted from the thiazolopyridine ring system by 39.57°.[6] These torsions are a result of steric hindrance and the optimization of packing forces.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions.

    • Hydrogen Bonding: Weak C—H···N hydrogen bonds are commonly observed, often linking molecules into chains or sheets. For instance, in 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine, these interactions lead to the formation of chains extending along the[7] direction.[7]

    • π-π Stacking: Aromatic rings, like the thiazolopyridine core, can engage in π-π stacking interactions. In the crystal structure of 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine, the thiazolopyridine groups of adjacent inversion-related molecules overlap with a ring-centroid separation of 3.6721 Å.[5]

    • Edge-to-Face Interactions: Aromatic groups can also interact in an edge-to-face (C—H···π) fashion. This is seen between the methylbenzene groups from neighboring molecules in the 2-(2-methylphenyl) derivative.[5]

Application in Structure-Based Drug Design

The precise three-dimensional structural data obtained from X-ray crystallography is a cornerstone of modern structure-based drug design (SBDD). By understanding the exact shape, conformation, and electrostatic potential of a ligand, medicinal chemists can design new molecules that bind more effectively to their biological targets, such as enzymes or receptors.

SBDD_Cycle cluster_sbd Structure-Based Drug Design Cycle Target Target Identification & Validation XRay Protein-Ligand X-ray Structure Target->XRay Crystallization Design In Silico Design of New Ligands XRay->Design Structural Insights Synthesis Chemical Synthesis Design->Synthesis Novel Scaffolds Assay Biological Assay Synthesis->Assay Test Compounds Assay->XRay Co-crystallization Lead Lead Optimization Assay->Lead Identify Hits

Caption: The iterative cycle of structure-based drug design, highlighting the central role of X-ray crystallography.

For thiazolo[4,5-b]pyridine derivatives identified as kinase inhibitors, for example, co-crystallizing a potent analog with its target kinase can reveal the specific amino acid residues involved in binding.[3] This information is invaluable:

  • Rational Optimization: It allows for the rational design of new derivatives with modified substituents to enhance binding affinity and selectivity. For instance, if a hydrophobic pocket is identified in the binding site, a bulkier, nonpolar group can be introduced on the ligand to fill that pocket.

  • Understanding Resistance: It can help elucidate mechanisms of drug resistance. For example, a mutation in the target protein might alter the shape of the binding site, and a co-crystal structure can show precisely why the original drug no longer binds effectively.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides indispensable insights into their three-dimensional structure, conformational preferences, and intermolecular interactions. This guide has outlined the complete workflow, from the chemical synthesis and single-crystal growth to the detailed analysis of the resulting structural data. The meticulous characterization of these compounds is not merely an academic exercise; it is a critical component of the drug discovery and development process. The atomic-level understanding gained from these studies empowers scientists to make informed decisions in the design of next-generation therapeutics, ultimately accelerating the journey from a promising molecular scaffold to a life-saving medicine. Future work in this area will undoubtedly continue to expand the library of structurally characterized derivatives, further enriching our understanding of the chemical space occupied by this important heterocyclic system.

References

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives | ACS Omega. (2020-10-22).
  • Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII. - ResearchGate. (2021-11).
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • 2-Chloro-[8][9]thiazolo[5,4-b]pyridine. PubChem.
  • Crystal structure of 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine. (2016).
  • Crystal structure of 2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine. (2016).
  • Crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine. (2016).
  • 2-chloro-Thiazolo[4,5-b]pyridine | 152170-30-4. (2025-07-24). ChemicalBook.

Sources

A Technical Guide to Sourcing 2-Chlorothiazolo[4,5-b]pyridine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazolopyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the thiazolopyridine core stands out as a "privileged structure." This designation is reserved for molecular scaffolds that can bind to a variety of biological targets, thereby serving as a foundation for the development of multiple therapeutic agents. The fusion of a thiazole and a pyridine ring creates a bioisostere of purine, enabling it to interact with a wide range of enzymes, particularly kinases, which are pivotal in cellular signaling pathways.[1] The thiazolopyridine framework is a key component in the synthesis of compounds with diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3]

This guide focuses on a critical building block for accessing this valuable chemical space: 2-Chlorothiazolo[4,5-b]pyridine (CAS Number: 152170-30-4). The strategic placement of the chlorine atom at the 2-position provides a versatile handle for medicinal chemists to introduce molecular diversity through various cross-coupling and nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in the pursuit of novel drug candidates. Given its role as a key starting material, the quality and reliable supply of this compound are paramount to the success of research and development programs. This guide provides an in-depth overview of commercial suppliers, critical quality considerations, and a robust protocol for qualifying a suitable vendor for this essential heterocyclic building block.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental for its effective use in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource(s)
CAS Number 152170-30-4[4][5][6]
Molecular Formula C₆H₃ClN₂S[4][5]
Molecular Weight 170.62 g/mol [4][5]
Appearance White solid (reported)[6]
Melting Point 104 °C[7]
Boiling Point 263.5 °C at 760 mmHg[4][5]
Storage Conditions Inert atmosphere, 2-8°C[8]

Commercial Suppliers of this compound

The availability of high-quality starting materials is a critical first step in any synthetic chemistry campaign. The following table provides a comparative overview of several commercial suppliers of this compound. Researchers are advised to visit the suppliers' websites for the most current information on availability, pricing, and to request certificates of analysis.

SupplierProduct NumberPurityAvailable QuantitiesQuality Control Data Offered
BLD Pharm BD140409≥97%1g, 5g, 25gInquire for CoA
Moldb M11802598%InquireNMR, HPLC, LC-MS available
ChemicalBook CB1121087897%-99%InquireNMR, LC-MS available
Arctom Scientific AC41755195%0.25g and largerInquire for CoA and SDS
AiFChem ACDAZJ78398%1g, 5gInquire for SDS
Cool Pharm Ltd. KH-11830InquireInquireInquire for price and availability
Pi Chemicals PI-3499897%InquireInquire

Significance in Research and Drug Development: A Gateway to Kinase Inhibitors

The thiazolopyridine scaffold, and by extension this compound, is of particular interest in the development of kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-chloro substituent on the thiazolopyridine ring serves as a key attachment point for various moieties that can be designed to interact with the ATP-binding site of specific kinases.

While a direct citation of a specific, named drug candidate originating from this compound was not found in the immediate search results, the broader class of thiazolopyridine derivatives has been extensively investigated as inhibitors of various kinases, including:

  • PI3K (Phosphoinositide 3-kinase): The thiazolo[5,4-b]pyridine scaffold, a close isomer, has been used to develop potent PI3K inhibitors for oncology applications.

  • c-KIT: Thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated as c-KIT inhibitors to overcome imatinib resistance in gastrointestinal stromal tumors (GIST).[1]

  • CDK2 (Cyclin-dependent kinase 2) and GSK3β (Glycogen synthase kinase 3 beta): Pyridine-thiazole hybrids have been designed as dual inhibitors of CDK2 and GSK3β, both of which are implicated in cancer cell proliferation.

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, allowing for the rapid generation of libraries of diverse compounds for high-throughput screening and lead optimization.

Quality Control and Purity Considerations: A Proactive Approach

The purity of a starting material is a critical determinant of the success and reproducibility of a synthetic route. For a key building block like this compound, even small impurities can lead to the formation of undesired by-products, complicate purification, and ultimately impact the biological activity of the final compounds.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the chlorination of thiazolo[4,5-b]pyridin-2(3H)-one (or its tautomer, 2-hydroxythiazolo[4,5-b]pyridine) using a chlorinating agent such as sulfuryl chloride or phosphorus oxychloride.[6]

Based on this synthetic pathway, researchers should be aware of the following potential impurities:

  • Unreacted Starting Material: Incomplete chlorination can result in the presence of residual thiazolo[4,5-b]pyridin-2(3H)-one in the final product. This can be detected by techniques such as HPLC and NMR.

  • Over-chlorinated By-products: Reaction conditions that are too harsh can lead to the formation of dichlorinated or other over-chlorinated species. These can be identified by mass spectrometry.

  • Hydrolysis Product: this compound can be susceptible to hydrolysis back to the starting material or other related species, especially if exposed to moisture during workup or storage.

  • Residual Solvents: The solvents used in the synthesis and purification (e.g., dichloromethane, ethyl acetate) may be present in the final product. Gas chromatography (GC) is the standard method for quantifying residual solvents.

  • Inorganic Salts: Salts from the workup and purification steps (e.g., sodium sulfate) may also be present.

The Importance of the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides evidence of a supplier's quality control testing. When evaluating a potential supplier, researchers should always request a lot-specific CoA and scrutinize the following:

  • Identity Confirmation: The CoA should confirm the identity of the compound using techniques such as ¹H NMR and Mass Spectrometry. The data should be consistent with the expected structure of this compound.

  • Purity Assessment: The purity should be determined by a quantitative method, typically HPLC. A purity level of ≥97% is generally acceptable for most research applications, but this will depend on the specific requirements of the downstream chemistry.

  • Analytical Methods: The CoA should specify the analytical methods used for identity and purity determination, including the chromatographic conditions for HPLC analysis.

  • Date of Analysis: The date of analysis provides an indication of the age of the batch.

Experimental Protocol: A Step-by-Step Guide to Supplier Qualification

Selecting a reliable supplier for a critical raw material is a process that requires due diligence. The following protocol outlines a systematic approach to qualifying a supplier for this compound.

Step 1: Initial Screening of Potential Suppliers
  • Action: Compile a list of potential suppliers from online databases, chemical directories, and literature sources.

  • Causality: A broad initial search ensures that a comprehensive range of options is considered.

Step 2: Preliminary Vetting and Request for Documentation
  • Action: For each shortlisted supplier, request the following documentation:

    • A lot-specific Certificate of Analysis (CoA) for this compound.

    • A Safety Data Sheet (SDS).

  • Causality: The willingness and ability of a supplier to provide comprehensive documentation is an early indicator of their commitment to quality and transparency.[9]

Step 3: Technical Evaluation of the Certificate of Analysis
  • Action:

    • Compare the analytical data on the CoA with the expected data for this compound.

    • Verify that the purity meets the requirements of your intended application.

    • Assess the methods used for analysis for their suitability.

  • Causality: A thorough technical review of the CoA is the most direct way to assess the quality of the material being offered.

Step 4: Supplier Reputation and Track Record
  • Action:

    • Investigate the supplier's reputation in the scientific community. Look for citations of their products in peer-reviewed publications.

    • Consider the supplier's history and experience in providing chemical reagents.

  • Causality: A supplier with a long and positive track record is more likely to have robust quality systems in place.[9]

Step 5: Communication and Customer Support
  • Action:

    • Engage with the supplier's technical support team with any questions you may have about the product or the CoA.

    • Assess their responsiveness and the quality of their technical assistance.

  • Causality: A responsive and knowledgeable technical support team can be an invaluable resource.

Step 6: Small-Scale Validation
  • Action:

    • For critical applications, purchase a small sample of the material for in-house validation.

    • Repeat key analytical tests (e.g., NMR, HPLC) to confirm the identity and purity.

    • Perform a small-scale trial reaction to ensure the material performs as expected in your specific application.

  • Causality: In-house validation provides the ultimate confirmation of the material's suitability for your research.

Visualizing the Supplier Qualification Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the supplier qualification protocol.

SupplierQualification Start Start: Identify Need for This compound InitialScreening Step 1: Initial Screening of Potential Suppliers Start->InitialScreening RequestDocs Step 2: Request CoA and SDS InitialScreening->RequestDocs TechnicalEval Step 3: Technical Evaluation of CoA RequestDocs->TechnicalEval ReputationCheck Step 4: Assess Supplier Reputation and Track Record TechnicalEval->ReputationCheck CoA Acceptable Reject Reject Supplier TechnicalEval->Reject CoA Not Acceptable SupportEval Step 5: Evaluate Communication and Technical Support ReputationCheck->SupportEval SmallScaleValidation Step 6: In-House Validation (Small-Scale Purchase) SupportEval->SmallScaleValidation FinalSelection Final Supplier Selection and Purchase SmallScaleValidation->FinalSelection Validation Successful SmallScaleValidation->Reject Validation Fails

Caption: A workflow diagram for the qualification of a chemical supplier.

Conclusion

This compound is a high-value building block that provides a gateway to a rich and diverse chemical space with significant therapeutic potential. For researchers and drug development professionals, the successful and efficient synthesis of novel thiazolopyridine-based compounds is critically dependent on the quality and reliability of this starting material. By following a systematic and rigorous approach to supplier qualification, as outlined in this guide, scientists can mitigate risks, ensure the reproducibility of their results, and ultimately accelerate the discovery of new medicines.

References

  • Pi Chemicals. (n.d.). 2-Chloro-Thiazolo[4,5-b]pyridine(97%).
  • Kirsh, S. (2023, November 27). Tips for Selecting Reputable Reagent Vendors. Lab Manager.
  • Cool Pharm Ltd. (n.d.). This compound CAS:152170-30-4. Chemcd.
  • Today's Clinical Lab. (2023, August 17). 5 Steps to Ensure Safety and Compliance in Chemical Procurement.
  • SimplerQMS. (2025, April 30). Supplier Qualification: Definition, Process, and Guidelines.
  • Nam, Y., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3228.
  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(3/4), 130-132.
  • Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.

Sources

The Thiazolo[4,5-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Heterocycle of Therapeutic Promise

The thiazolo[4,5-b]pyridine scaffold, a fused bicyclic heterocyclic system, has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purine has positioned it as a compelling bioisostere, opening avenues for the development of novel therapeutics with a wide array of biological activities.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse pharmacological applications of the thiazolo[4,5-b]pyridine core, offering valuable insights for researchers engaged in drug discovery and development. The inherent versatility of this scaffold, allowing for substitutions at various positions, has led to the discovery of potent agents with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, underscoring its status as a privileged structure in the quest for new medicines.[1][2][3]

Strategic Synthesis of the Thiazolo[4,5-b]pyridine Core

The construction of the thiazolo[4,5-b]pyridine ring system can be broadly approached from two main retrosynthetic disconnections: annulation of a thiazole ring onto a pre-existing pyridine core or, conversely, the formation of the pyridine ring from a thiazole precursor. Modern synthetic methodologies, including solid-phase synthesis and microwave-assisted reactions, have significantly enhanced the efficiency and diversity of compound libraries based on this scaffold.

Thiazole Annulation to a Pyridine Ring

A prevalent strategy for the synthesis of thiazolo[4,5-b]pyridines involves the construction of the thiazole ring from appropriately functionalized pyridine derivatives. This approach offers the advantage of utilizing readily available and diverse pyridine starting materials.

One common method involves the reaction of 2-aminopyridine-3-thiol with various electrophiles. For instance, condensation with aldehydes in the presence of an oxidizing agent or a suitable catalyst can yield 2-substituted thiazolo[4,5-b]pyridines.[1] Another versatile route is the intramolecular cyclization of 2-substituted thiourea derivatives of pyridine.[1]

A notable example is the Friedländer annulation, which has been successfully adapted for the solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines.[4][5] This method involves the Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with α-halo ketones to form a thiazole resin, which is then converted to the desired thiazolo[4,5-b]pyridine via a microwave-assisted Friedländer reaction.[4][5]

G cluster_0 Synthetic Strategies Pyridine Pyridine Precursor Thiazole_Annulation Thiazole_Annulation Pyridine->Thiazole_Annulation Thiazole Annulation Thiazole Thiazole Precursor Pyridine_Annulation Pyridine_Annulation Thiazole->Pyridine_Annulation Pyridine Annulation Thiazolopyridine Thiazolo[4,5-b]pyridine Core SPS Solid-Phase Synthesis Thiazolopyridine->SPS MW Microwave-Assisted Thiazolopyridine->MW MCR Multi-component Reaction Thiazolopyridine->MCR Thiazole_Annulation->Thiazolopyridine Pyridine_Annulation->Thiazolopyridine

Caption: Key synthetic approaches to the thiazolo[4,5-b]pyridine core.

Pyridine Ring Annulation to a Thiazole Ring

Alternatively, the pyridine ring can be constructed onto a pre-existing thiazole moiety. This approach is particularly useful when the desired substitution pattern on the thiazole ring is more readily accessible. A common strategy involves the [3+3] cyclization of 4-aminothiazole derivatives with 1,3-dielectrophiles. For example, the reaction of 4-amino-5H-thiazol-2-one with chalcones or arylidene pyruvic acids has been employed to synthesize various 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones.[2]

Solid-Phase and Microwave-Assisted Syntheses

Modern synthetic techniques have been instrumental in accelerating the discovery of novel thiazolo[4,5-b]pyridine derivatives. Solid-phase synthesis offers a high-throughput platform for the generation of compound libraries with multiple points of diversity.[4][5][6] Traceless linkers are often employed to ensure the final product is released from the solid support without any residual fragments from the resin.[4][5]

Microwave irradiation has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products in shorter reaction times.[1] This technique has been successfully applied to various steps in the synthesis of thiazolo[4,5-b]pyridines, including the Friedländer annulation.[4][5]

Medicinal Chemistry Applications: A Scaffold of Diverse Bioactivity

The thiazolo[4,5-b]pyridine core has proven to be a versatile template for the design of compounds targeting a wide range of biological processes. The following sections highlight some of the key therapeutic areas where this scaffold has shown significant promise.

Anticancer Activity: Targeting Kinases and Beyond

A significant area of research has focused on the development of thiazolo[4,5-b]pyridine derivatives as anticancer agents. Notably, these compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

One prominent example is the development of thiazolo[5,4-b]pyridine derivatives as inhibitors of the c-KIT kinase, a key driver in gastrointestinal stromal tumors (GIST).[7] Structure-activity relationship (SAR) studies have led to the identification of compounds with potent inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants.[7] These findings highlight the potential of the thiazolo[4,5-b]pyridine scaffold to overcome drug resistance in cancer therapy.[7]

G Ligand Thiazolo[5,4-b]pyridine Derivative (e.g., 6r) cKIT c-KIT Kinase (V560G/D816V mutant) Ligand->cKIT Inhibition Substrate Substrate Protein cKIT->Substrate Phosphorylation ATP ATP ATP->cKIT Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Proliferation Cell Proliferation (GIST, HMC1.2) Phospho_Substrate->Proliferation Signal Transduction

Caption: Inhibition of the c-KIT signaling pathway by thiazolo[5,4-b]pyridine derivatives.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Several studies have reported the synthesis and evaluation of thiazolo[4,5-b]pyridine derivatives as potent anti-inflammatory and antioxidant agents.[8][9][10][11]

The anti-inflammatory activity of these compounds has been demonstrated in vivo using models such as the carrageenan-induced rat paw edema assay.[8][9] Some derivatives have shown anti-inflammatory effects exceeding that of the standard drug, ibuprofen.[9] The antioxidant potential has been assessed in vitro through their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8][9][10][11] SAR studies have indicated that the nature and position of substituents on the thiazolo[4,5-b]pyridine core play a crucial role in modulating these activities.[11]

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The thiazolo[4,5-b]pyridine scaffold has served as a foundation for the synthesis of compounds with promising antibacterial and antifungal activities.[2][12][13]

Derivatives of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one have shown notable activity against pathogenic bacteria and fungi.[2] Molecular docking studies have suggested that these compounds may exert their effect by targeting bacterial enzymes such as MurD and DNA gyrase.[2] Furthermore, some thiazolo[4,5-b]pyridine derivatives have exhibited synergistic activity when combined with existing antibiotics like amoxicillin against multidrug-resistant clinical isolates.[13]

Compound Class Biological Activity Key Findings References
Thiazolo[5,4-b]pyridinesc-KIT InhibitionPotent against imatinib-resistant mutants.[7]
5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-onesAnti-inflammatory, AntioxidantSome compounds more potent than ibuprofen.[9]
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesAntimicrobialActive against Pseudomonas aeruginosa and Escherichia coli.[2]
2-Oxo-7-aryl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acidsAntifungalActive against Candida albicans.[13]

Key Experimental Protocol: Solid-Phase Synthesis of a 2,5,6,7-Tetrasubstituted Thiazolo[4,5-b]pyridine

This protocol is a representative example of a solid-phase synthesis approach for generating a library of thiazolo[4,5-b]pyridine derivatives, adapted from the literature.[4][5]

1. Preparation of Thiazole Resin:

  • Swell Merrifield resin in a suitable solvent (e.g., DMF).
  • React the resin with dipotassium cyanodithioimidocarbonate to form the solid-supported cyanocarbonimidodithioate.
  • Perform a Thorpe-Ziegler type cyclization by treating the resin with an α-halo ketone in the presence of a base (e.g., DBU) to yield the thiazole resin.

2. Friedländer Annulation:

  • Suspend the thiazole resin in a solution of a ketone and a base (e.g., sodium tert-butoxide) in a suitable solvent (e.g., NMP).
  • Heat the reaction mixture under microwave irradiation to facilitate the Friedländer annulation, forming the thiazolo[4,5-b]pyridine resin.

3. Oxidation and Nucleophilic Substitution:

  • Oxidize the sulfide linker on the resin to a sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).
  • Displace the sulfone with a primary or secondary amine to introduce diversity at this position and cleave the product from the resin.

4. Purification:

  • Purify the cleaved product using standard chromatographic techniques (e.g., column chromatography or preparative HPLC) to obtain the desired 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine.

Conclusion and Future Perspectives

The thiazolo[4,5-b]pyridine core continues to be a highly valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued exploration in drug discovery programs. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly accelerate the identification of new and potent thiazolo[4,5-b]pyridine-based drug candidates. The rich chemistry and pharmacology of this heterocyclic system suggest that many more of its therapeutic potentials are yet to be discovered.

References

  • Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. (n.d.). Google AI.
  • Lelyukh, M. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. (n.d.). Google AI.
  • Chaban, T. I., Klenina, O. V., Zimenkovsky, B. S., Chaban, I. G., Ogurtsov, V. V., & Shelepeten, L. S. (n.d.). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Google AI.
  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). (n.d.). Semantic Scholar.
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Deriv
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central.
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine deriv
  • Chaban, T. I., Zimenkovskii, B. S., Komaritsa, I. D., & Chaban, I. G. (2012). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Russian Journal of Organic Chemistry, 48(2).
  • Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. (2019, December 31).
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Thiazolo[4,5-b]pyridines and the Power of Suzuki Coupling

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As a bioisostere of purine, this structural framework is embedded in a multitude of compounds exhibiting a wide array of pharmacological activities, including but not limited to antitumor, antimicrobial, anti-inflammatory, and herbicidal properties. The ability to functionalize this core structure, particularly at the 2-position, is paramount for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in the synthetic chemist's arsenal. For the derivatization of the thiazolo[4,5-b]pyridine core, the Suzuki coupling of 2-Chlorothiazolo[4,5-b]pyridine with various (hetero)arylboronic acids offers a direct and efficient route to novel 2-aryl- and 2-heteroaryl-thiazolo[4,5-b]pyridines.

This guide provides an in-depth analysis of the Suzuki coupling reaction as applied to this compound, offering both mechanistic insights and detailed, field-proven protocols to enable researchers to successfully implement this critical transformation.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, breaking the C-Cl bond and forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides. The electron-deficient nature of the pyridine ring can facilitate this step.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is essential for the formation of a more nucleophilic boronate species, which facilitates the transfer.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 2-Aryl-thiazolo[4,5-b]pyridine (Ar-Ar') RedElim->Product ArylHalide This compound (Ar-Cl) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetal caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Optimized Protocol for the Suzuki Coupling of this compound

The following protocol is a generalized yet robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. It is based on established procedures for structurally similar and challenging heteroaryl chlorides.[1][2][3] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.

Materials and Reagents
  • Substrates:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) OR

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Base:

    • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv) OR

    • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent System:

    • 1,4-Dioxane and Water (4:1 or 5:1 v/v) OR

    • Toluene and Water (4:1 or 5:1 v/v)

  • Equipment:

    • Schlenk tube or microwave vial

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Argon or Nitrogen)

    • Standard laboratory glassware for workup and purification

    • Silica gel for column chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a clean, dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 1.0-1.5 mmol, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.025 mmol, 2-5 mol%).

  • Inert Atmosphere:

    • Seal the reaction vessel with a rubber septum or cap.

    • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Degas the solvent mixture (e.g., 1,4-Dioxane/Water 4:1) by bubbling with an inert gas for 15-20 minutes.

    • Using a syringe, add the degassed solvent to the reaction vessel (e.g., 5 mL for a 0.5 mmol scale reaction).

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours. For microwave-assisted reactions, a temperature of 100-120 °C for 15-30 minutes is a good starting point.[2]

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-thiazolo[4,5-b]pyridine product.

Data Presentation: Typical Reaction Conditions and Considerations

The choice of reaction parameters can significantly impact the outcome of the Suzuki coupling. The following table summarizes common conditions and provides insights into their selection for the coupling of heteroaryl chlorides.

ParameterRecommended ConditionsRationale and Causality
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G3)Electron-rich and bulky phosphine ligands on the palladium center facilitate the oxidative addition of the C-Cl bond and promote reductive elimination.[1] Pd(dppf)Cl₂ is a robust and versatile catalyst for many heteroaryl couplings.[1][4]
Ligand dppf (as part of the precatalyst), PPh₃, XPhos, SPhosFor challenging couplings, the use of specialized ligands can be critical. Buchwald-type ligands (XPhos, SPhos) are highly effective for electron-deficient heteroaryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation. K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and can be more effective for less reactive substrates. K₃PO₄ is a stronger base often used in anhydrous conditions.[1][2]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA mixture of an organic solvent and water is often beneficial. Water can aid in the dissolution of the base and facilitate the transmetalation step.[2] Dioxane and toluene are common choices due to their higher boiling points.
Temperature 80 - 120 °C (Conventional Heating), 100 - 140 °C (Microwave)Higher temperatures are often required to drive the oxidative addition of the relatively inert C-Cl bond. Microwave irradiation can significantly reduce reaction times.[2]

Troubleshooting and Advanced Insights

  • Low Yield or No Reaction:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use of pre-catalysts can be beneficial. The nitrogen atom of the thiazolo[4,5-b]pyridine ring can potentially coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands can mitigate this issue.

    • Inefficient Oxidative Addition: Increase the reaction temperature or consider a more electron-rich ligand (e.g., a Buchwald ligand).

    • Protodeboronation: The boronic acid can decompose under the reaction conditions. Using a slight excess of the boronic acid (1.2-1.5 equiv) is recommended. In some cases, using boronic esters (e.g., pinacol esters) can improve stability.[1]

  • Byproduct Formation:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Reducing the catalyst loading or temperature may help.

    • Dehalogenation of Starting Material: This can be a competing side reaction. Ensuring a strictly inert atmosphere can minimize this.

Experimental Workflow Diagram

Suzuki_Workflow start Start setup 1. Reaction Setup - Add this compound - Add Boronic Acid - Add Base - Add Pd Catalyst start->setup inert 2. Create Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent react 4. Heat and Stir (80-120°C, 4-24h) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Workup - Cool to RT - Dilute with EtOAc/H₂O - Extract and Dry monitor->workup Reaction Complete purify 6. Purification - Concentrate - Flash Column Chromatography workup->purify end Pure Product purify->end caption Figure 2. Experimental Workflow for Suzuki Coupling.

Caption: Figure 2. Experimental Workflow for Suzuki Coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of 2-aryl-thiazolo[4,5-b]pyridines. By carefully selecting the catalyst, base, and solvent system, and by understanding the underlying mechanistic principles, researchers can efficiently generate diverse libraries of these medicinally important compounds. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this transformative reaction in drug discovery and development programs.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(20), 3699-3707.
  • Koprivnik, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.
  • Savitha, B., et al. (2016). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(2), 218-224.
  • Koprivnik, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Biscoe, M. R., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(1), 151-154.
  • Sajith, A. M., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry, 52(6), 1748-1757.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Thiazolo[4,5-b]pyridine Scaffold

The thiazolo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The versatility of this scaffold makes it a "privileged structure" in the design of novel therapeutic agents.[1][2][3] The functionalization of this core, particularly at the 2-position, is crucial for modulating its biological activity. 2-Chlorothiazolo[4,5-b]pyridine serves as a key intermediate, enabling the introduction of diverse functionalities through nucleophilic substitution reactions. This document provides a detailed guide to the principles and protocols for these essential transformations.

Mechanistic Overview: The SNAr Reaction on this compound

The primary mechanism governing the substitution of the chlorine atom in this compound is the Nucleophilic Aromatic Substitution (SNAr) . This reaction proceeds via a two-step addition-elimination pathway.[4]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the fused thiazole ring, stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex. The stability of this complex is a key factor in the feasibility of the reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

The reaction is favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.[5]

SNAr_Mechanism Substrate This compound Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Substrate->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 2-Substituted-thiazolo[4,5-b]pyridine Meisenheimer->Product - Cl⁻ (Elimination) LeavingGroup Chloride Ion (Cl⁻) Meisenheimer->LeavingGroup

Caption: General mechanism of the SNAr reaction.

Protocols for Nucleophilic Substitution

The following protocols provide detailed procedures for the amination, thiolation, and alkoxylation of this compound. These protocols are based on established methods for similar heterocyclic systems and can be adapted for specific substrates and nucleophiles.

Amination of this compound

The introduction of amino groups is a common strategy in drug design to enhance solubility and provide hydrogen bonding interactions. Both conventional heating and microwave-assisted methods can be employed for the amination of this compound. Palladium-catalyzed methods are also effective, particularly for less reactive amines.[6]

a) Microwave-Assisted Amination (Representative Protocol)

Microwave irradiation can significantly reduce reaction times and improve yields.[5][7]

  • Reagents and Materials:

    • This compound

    • Amine (primary or secondary, 1.1 - 2.0 equivalents)

    • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.1 - 2.0 equivalents)

    • Ethanol or another suitable high-boiling point solvent

    • Microwave reactor vials

    • Microwave synthesizer

  • Procedure:

    • To a microwave reactor vial, add this compound (1.0 mmol), the desired amine (1.1 mmol), and DIPEA (1.1 mmol).

    • Add ethanol (3-5 mL) as the solvent.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction vial to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

b) Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)

This method is particularly useful for coupling with aromatic amines.[6]

  • Reagents and Materials:

    • This compound

    • Aromatic amine (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) or other palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

    • A suitable phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)

    • A base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)

    • Anhydrous toluene or dioxane

    • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Procedure:

    • To a Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

    • Add this compound (1.0 mmol) and the aromatic amine (1.2 mmol).

    • Add the anhydrous solvent (5-10 mL).

    • Heat the reaction mixture at 80-110 °C with stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent or ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Amination_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents This compound Amine Base/Catalyst Solvent Reaction Combine Reagents Heat (Conventional or Microwave) Reagents->Reaction Workup Cooling Solvent Removal (Filtration for Pd-cat.) Reaction->Workup Purification Column Chromatography Workup->Purification Analysis TLC/LC-MS NMR, HRMS Purification->Analysis

Caption: General workflow for amination reactions.

Thiolation of this compound

The introduction of sulfur-containing moieties can significantly impact the biological activity of the scaffold. Thiolation is typically achieved by reacting this compound with a thiol in the presence of a base.[1][8]

  • Reagents and Materials:

    • This compound

    • Thiol (aliphatic or aromatic, 1.1-1.5 equivalents)

    • A base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N) (1.2-2.0 equivalents)

    • A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN)

  • Procedure:

    • To a solution of the thiol (1.1 mmol) in the chosen solvent (5-10 mL), add the base (1.2 mmol) portion-wise at 0 °C.

    • Stir the mixture for 15-30 minutes at room temperature to form the thiolate.

    • Add a solution of this compound (1.0 mmol) in the same solvent.

    • Heat the reaction mixture at a suitable temperature (e.g., 60-100 °C) for 2-12 hours, monitoring by TLC or LC-MS.

    • After the reaction is complete, cool to room temperature and pour into ice-water.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Alkoxylation of this compound

Alkoxy groups can improve metabolic stability and modulate lipophilicity. Alkoxylation is generally performed using an alcohol in the presence of a strong base to generate the corresponding alkoxide.[9]

  • Reagents and Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol) which can also serve as the solvent, or a different alcohol (1.5-3.0 equivalents)

    • A strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.2-1.5 equivalents)

    • Anhydrous solvent such as THF or the corresponding alcohol

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 mmol) in the anhydrous solvent (5 mL) under an inert atmosphere, add the alcohol (1.5 mmol) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

    • Add a solution of this compound (1.0 mmol) in the same solvent.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction may take several hours to reach completion.

    • After completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Data Presentation: Expected Yields and Substrate Scope

The following table provides a representative overview of expected yields for the nucleophilic substitution of this compound with various nucleophiles. The data is compiled from studies on similar 2-chloropyridine and related heterocyclic systems and should be considered as a general guide. Actual yields will depend on the specific substrate, nucleophile, and reaction conditions.

Nucleophile ClassExample NucleophileProductExpected Yield Range (%)Reference
Primary Amines Aniline2-(Phenylamino)thiazolo[4,5-b]pyridine60-90[6]
Benzylamine2-(Benzylamino)thiazolo[4,5-b]pyridine70-95[5]
Secondary Amines Morpholine2-(Morpholino)thiazolo[4,5-b]pyridine75-98[5]
Piperidine2-(Piperidin-1-yl)thiazolo[4,5-b]pyridine80-99[10]
Thiols Thiophenol2-(Phenylthio)thiazolo[4,5-b]pyridine65-90[1]
Ethanethiol2-(Ethylthio)thiazolo[4,5-b]pyridine70-92[8]
Alkoxides Sodium methoxide2-Methoxythiazolo[4,5-b]pyridine50-85[9]
Sodium ethoxide2-Ethoxythiazolo[4,5-b]pyridine55-88[11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized derivatives with potential therapeutic applications. The nucleophilic aromatic substitution reactions at the 2-position provide a reliable and efficient means to introduce diverse chemical moieties. The choice of reaction conditions, including the use of catalysts and microwave irradiation, can significantly influence the efficiency and outcome of these transformations. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to effectively utilize this important scaffold in their synthetic endeavors.

References

  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132. [Link]
  • Samir, A., et al. (2015). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
  • Charushin, V. N., et al. (2013). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes.
  • El-Subbagh, H. I., et al. (2018). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Lupine Publishers. [Link]
  • Jin, M., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
  • Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.
  • Chaban, T., et al. (2017). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION.
  • Lelyukh, M. I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
  • QuimicaOrganica.org. Nucleophilic substitution reactions in pyridine. Química Orgánica. [Link]
  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
  • Wang, H., et al. (2010). Synthesis of 2-mercapto-5-methoxyimidazo [4,5-b] pyridine.
  • Nesi, R., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
  • Oprean, R., et al. (2012). The comparative study on the synthesis methods of heterocyclic system 2-aminothiazolo[4,5-b]pyridine.
  • Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. [Link]
  • Um, I.-H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
  • Kalme, Z. A., et al. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. [Link]
  • Allen Digital. (2022). 2-chloro 2-methyulpentane on reaction with sodium methoxide in methanol yields. Allen. [Link]
  • Youssef, A. M. S., et al. (2012). Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. PubMed. [Link]
  • askIITians. (2018). 2-chloro-2-methy1pentane on reaction with sodium methoxide in methano. askIITians. [Link]
  • Bakulev, V. A., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. [Link]
  • Quora. (2016).
  • Filo. (2024). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Filo. [Link]
  • Physics Wallah. (2022). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields (2016 Main) I. C_2 .... YouTube. [Link]
  • Oprean, R., et al. (2012). The Comparative Study on the Synthesis Methods of a Heterocyclic System 2-Aminothiazolo<4,5-b>Pyridine. REVISTA DE CHIMIE. [Link]
  • Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation.
  • Sonawane, S. S., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. Journal of Pharmaceutical and Chemical Research. [Link]

Sources

Application Notes and Protocols: The 2-Chlorothiazolo[4,5-b]pyridine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the Thiazolo[4,5-b]pyridine Core

The fusion of thiazole and pyridine rings creates the thiazolo[4,5-b]pyridine scaffold, a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of a wide array of pharmacologically active agents.[1] This bioisosteric relationship allows derivatives to interact with biological targets that recognize purine-based structures, such as kinases. The thiazolo[4,5-b]pyridine core has been successfully employed to generate compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4][5]

The strategic introduction of a chlorine atom at the 2-position of this scaffold yields 2-chlorothiazolo[4,5-b]pyridine, a highly versatile and reactive intermediate. The electron-deficient nature of the pyridine ring, further enhanced by the fused thiazole system, activates the C2-chloro substituent for nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful handle for medicinal chemists to introduce a diverse range of functionalities, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides a comprehensive overview of the synthesis of the this compound scaffold, detailed protocols for its derivatization, and methodologies for the biological evaluation of the resulting compounds, with a focus on their application as kinase inhibitors.

Part 1: Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through a multi-step sequence starting from commercially available pyridines. A plausible and efficient route involves the cyclization of a key aminothiol intermediate.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route adapted from established methods for preparing related heterocyclic systems. The key steps involve the formation of a 2-aminopyridine-3-thiol intermediate followed by cyclization.

Workflow for the Synthesis of this compound:

A 2,3-Diaminopyridine B Diazotization (NaNO2, HCl) A->B Step 1 C Thiocyanation (KSCN or NaSCN) B->C Step 2 D 2-Amino-3-thiocyanatopyridine C->D E Reduction/Hydrolysis (e.g., Na2S) D->E Step 3 F 2-Aminopyridine-3-thiol E->F G Cyclization with Phosgene equivalent (e.g., Triphosgene) F->G Step 4 H Thiazolo[4,5-b]pyridin-2(3H)-one G->H I Chlorination (POCl3 or SOCl2) H->I Step 5 J This compound I->J cluster_conditions Base, Solvent Heat (optional) Scaffold This compound Product 2-Aminothiazolo[4,5-b]pyridine Derivative Scaffold->Product + Nucleophile R-NH2 (Amine) cluster_conditions Pd Catalyst, Ligand, Base Solvent, Heat Scaffold This compound Product 2-Arylthiazolo[4,5-b]pyridine Derivative Scaffold->Product + Boronic_acid R-B(OH)2 (Boronic Acid/Ester) RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thiazolo[4,5-b]pyridine Inhibitor Inhibitor->PI3K Inhibition cluster_inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A (Centrosome maturation, Spindle assembly) AuroraA->Prophase AuroraB Aurora B (Chromosome condensation, Spindle checkpoint) AuroraB->Metaphase Inhibitor Thiazolo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition Arrest Mitotic Arrest & Apoptosis Inhibitor->Arrest

Sources

Synthesis of 2-Substituted Thiazolo[4,5-b]pyridines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold

The fusion of pyridine and thiazole rings creates the thiazolo[4,5-b]pyridine bicyclic system, a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] These compounds are recognized as bioisosteres of purines, allowing them to interact with a wide array of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties.[1][3][4] The unique electronic and structural characteristics of the thiazolo[4,5-b]pyridine core also make it a subject of interest in the development of chromophores and photosensitizers for applications like UV curing and 3D printing. Given their significant potential, robust and versatile synthetic protocols for accessing 2-substituted thiazolo[4,5-b]pyridines are of paramount importance to researchers in drug discovery and materials science.

This application note provides a detailed overview of established and recent synthetic strategies for the preparation of 2-substituted thiazolo[4,5-b]pyridines, complete with step-by-step protocols and an analysis of the rationale behind key experimental choices.

Strategic Approaches to the Thiazolo[4,5-b]pyridine Core

The construction of the thiazolo[4,5-b]pyridine ring system can be broadly categorized into two main strategies:

  • Annulation of a thiazole ring onto a pre-existing pyridine derivative. This is a common and versatile approach.

  • Construction of the pyridine ring onto a pre-functionalized thiazole.

This guide will focus on the first strategy, highlighting several modern and efficient protocols.

Protocol I: Synthesis via Condensation of 2-Aminopyridine-3-thiol with Aldehydes

A straightforward and frequently employed method involves the condensation of 2-aminopyridine-3-thiol with various aldehydes. This approach is advantageous due to the commercial availability of a wide range of aldehyde building blocks, allowing for diverse substitutions at the 2-position of the final product.

Reaction Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 2-Aminopyridine-3-thiol 2-Aminopyridine-3-thiol Condensation Condensation 2-Aminopyridine-3-thiol->Condensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Catalyst (e.g., ZnO nanoparticles) Catalyst (e.g., ZnO nanoparticles) Catalyst (e.g., ZnO nanoparticles)->Condensation Room Temperature Room Temperature Room Temperature->Condensation 2-Substituted Thiazolo[4,5-b]pyridine 2-Substituted Thiazolo[4,5-b]pyridine Condensation->2-Substituted Thiazolo[4,5-b]pyridine

Caption: Workflow for the synthesis of 2-substituted thiazolo[4,5-b]pyridines via condensation.

Detailed Experimental Protocol

This protocol is adapted from a method utilizing zinc oxide nanoparticles as a catalyst for the condensation reaction.[1]

Materials:

  • 2-Aminopyridine-3-thiol

  • Substituted aldehyde (e.g., 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde)

  • Absolute ethanol

  • Zinc oxide (ZnO) nanoparticles

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 2-aminopyridine-3-thiol (1 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add the substituted aldehyde (1 mmol).

  • Add a catalytic amount of zinc oxide nanoparticles (e.g., 10 mol%).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 10-30 minutes.[1]

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Scientific Rationale
  • Choice of Reactants: 2-Aminopyridine-3-thiol provides the necessary amine and thiol functionalities in the correct ortho orientation for the cyclization to form the thiazole ring fused to the pyridine. The aldehyde provides the carbon atom that will become the C2 of the thiazole ring, and its substituent (R-group) will be the 2-substituent on the final product.

  • Catalyst: The use of zinc oxide nanoparticles provides a large surface area for the reaction to occur, enhancing the reaction rate and allowing it to proceed efficiently at room temperature.[1] This heterogeneous catalyst can be easily removed by filtration.

  • Solvent: Absolute ethanol is a good solvent for the starting materials and is relatively environmentally benign. Its volatility allows for easy removal after the reaction.

Protocol II: Copper-Catalyzed Three-Component Cascade Reaction

For the synthesis of 2-aminothiazolo[4,5-b]pyridines, a copper-catalyzed three-component reaction offers a highly efficient route. This method brings together a halo-aminopyridine, carbon disulfide, and a secondary amine in a single pot.

Reaction Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 3-Iodopyridin-2-amine 3-Iodopyridin-2-amine Cascade Reaction Cascade Reaction 3-Iodopyridin-2-amine->Cascade Reaction Carbon Disulfide (CS2) Carbon Disulfide (CS2) Carbon Disulfide (CS2)->Cascade Reaction Secondary Amine (R2NH) Secondary Amine (R2NH) Secondary Amine (R2NH)->Cascade Reaction Solvent (DMF) Solvent (DMF) Solvent (DMF)->Cascade Reaction Catalyst (Copper Complex) Catalyst (Copper Complex) Catalyst (Copper Complex)->Cascade Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Cascade Reaction Temperature (110 °C) Temperature (110 °C) Temperature (110 °C)->Cascade Reaction 2-Substituted-aminothiazolo[4,5-b]pyridine 2-Substituted-aminothiazolo[4,5-b]pyridine Cascade Reaction->2-Substituted-aminothiazolo[4,5-b]pyridine

Caption: Workflow for the copper-catalyzed three-component synthesis.

Detailed Experimental Protocol

This protocol is based on a heterogeneous copper-catalyzed cascade reaction.[1]

Materials:

  • 3-Iodopyridin-2-amine

  • Carbon disulfide (CS₂)

  • A secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • 3-(2-Aminoethylamino)propyl-functionalized MCM-41-immobilized copper(I) complex [MCM-41-2N-CuCl] (or other suitable copper catalyst)

  • Dimethylformamide (DMF)

  • Reaction vial suitable for heating

  • Standard workup and purification equipment

Procedure:

  • In a reaction vial, combine 3-iodopyridin-2-amine (1 mmol), the secondary amine (1.2 mmol), potassium carbonate (2 mmol), and the copper catalyst (e.g., 5 mol%).

  • Add dry DMF (5 mL) to the vial.

  • Carefully add carbon disulfide (1.5 mmol) to the mixture.

  • Seal the reaction vial and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the heterogeneous catalyst.

  • Pour the filtrate into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product using appropriate analytical techniques.

Scientific Rationale
  • Multi-component Strategy: This approach is highly atom-economical and efficient, as it combines three starting materials in a single step to build a complex molecule. This reduces the number of synthetic steps, saving time and resources.

  • Role of Copper Catalyst: The copper catalyst is crucial for facilitating the C-S bond formation, which is a key step in the cascade reaction leading to the thiazole ring.[1] Heterogeneous catalysts are particularly advantageous as they can be easily recovered and potentially reused.

  • Carbon Disulfide: CS₂ acts as a source for the C=S group that is incorporated into the thiazole ring.

  • Base: Potassium carbonate is used to deprotonate the amine and facilitate the nucleophilic attacks required for the cyclization process.

Protocol III: Solid-Phase Synthesis of 2,5,6,7-Tetrasubstituted Thiazolo[4,5-b]pyridines

Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds for high-throughput screening. A traceless solid-phase strategy has been developed for the synthesis of thiazolo[4,5-b]pyridine derivatives.[5][6]

General Workflow

G Start Start Resin-Bound Cyanocarbonimidodithioate Resin-Bound Cyanocarbonimidodithioate Start->Resin-Bound Cyanocarbonimidodithioate Thorpe-Ziegler Cyclization Thorpe-Ziegler Cyclization Resin-Bound Thiazole Resin-Bound Thiazole Thorpe-Ziegler Cyclization->Resin-Bound Thiazole Friedländer Annulation (Microwave) Friedländer Annulation (Microwave) Resin-Bound Thiazolopyridine Resin-Bound Thiazolopyridine Friedländer Annulation (Microwave)->Resin-Bound Thiazolopyridine Oxidation (S to SO2) Oxidation (S to SO2) Resin-Bound Sulfone Resin-Bound Sulfone Oxidation (S to SO2)->Resin-Bound Sulfone Nucleophilic Substitution & Cleavage Nucleophilic Substitution & Cleavage Final Product Final Product Nucleophilic Substitution & Cleavage->Final Product

Caption: Solid-phase synthesis workflow for thiazolo[4,5-b]pyridines.

Key Steps and Rationale
  • Thiazole Formation on Solid Support: The synthesis begins with a Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with an α-halo ketone.[5][6] This efficiently generates a resin-bound thiazole intermediate.

  • Pyridine Ring Annulation: The pyridine ring is then constructed using a Friedländer annulation protocol, often under microwave irradiation to accelerate the reaction.[5][6] This step involves the reaction of the resin-bound thiazole with a suitable ketone to form the fused pyridine ring.

  • Activation for Diversification: The sulfide group on the thiazolopyridine scaffold is oxidized to a sulfone. This is a critical step as the sulfone is an excellent leaving group.[7]

  • Nucleophilic Substitution and Cleavage: In the final step, a nucleophile, typically an amine, displaces the sulfone group. This nucleophilic desulfonative substitution also serves to cleave the molecule from the solid support, yielding the final 2-substituted thiazolo[4,5-b]pyridine derivative in solution.[5][6][7] This "traceless" linker strategy is highly effective for generating diverse libraries of compounds.

Data Summary: Comparison of Synthetic Protocols

Protocol Key Features Starting Materials Typical Conditions Advantages Disadvantages
I: Condensation One-step cyclocondensation2-Aminopyridine-3-thiol, AldehydesRoom temp, Catalytic ZnOMild conditions, Simple procedure, Wide aldehyde availabilityLimited to 2-substituents derived from aldehydes
II: Three-Component Copper-catalyzed cascade3-Iodopyridin-2-amine, CS₂, Secondary Amines110 °C, Cu catalyst, BaseHigh atom economy, Convergent, Access to 2-amino derivativesRequires elevated temperatures, Metal catalyst needed
III: Solid-Phase Traceless solid-phase synthesisResin-bound precursor, α-halo ketones, AminesMicrowave irradiation, OxidationAmenable to library synthesis, High-throughput potential, Purification by filtrationMulti-step, Requires specialized solid-phase techniques

Conclusion

The synthesis of 2-substituted thiazolo[4,5-b]pyridines can be achieved through a variety of effective methods. The choice of a specific protocol depends on the desired substitution pattern, the scale of the reaction, and the available starting materials and equipment. The condensation of 2-aminopyridine-3-thiols with aldehydes offers a rapid and straightforward entry to a range of derivatives. For the synthesis of 2-amino substituted analogues, the copper-catalyzed three-component reaction provides an elegant and efficient solution. Finally, for the generation of compound libraries for screening purposes, solid-phase synthesis presents a powerful and adaptable platform. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize and explore this important class of heterocyclic compounds.

References

  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(5), 527-543.
  • Lee, T., et al. (2009). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. Journal of Combinatorial Chemistry, 12(1), 95-99.
  • Lee, T., et al. (2009). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(1), 95-99.
  • Wang, Y., et al. (2023). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 13(45), 31631-31635.
  • Gümüş, M., et al. (2021). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Der Pharma Chemica, 13(1), 1-8.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466.
  • Sharma, R., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Synthetic Communications, 53(12), 995-1025.
  • Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043.

Sources

Application Notes & Protocols: Leveraging 2-Chlorothiazolo[4,5-b]pyridine in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Thiazolopyridine Scaffold

In the landscape of oncology drug discovery, the pursuit of novel heterocyclic scaffolds that can serve as backbones for potent and selective inhibitors of cancer-relevant targets is of paramount importance. 2-Chlorothiazolo[4,5-b]pyridine has emerged as a critical starting material and key intermediate in the synthesis of a new generation of therapeutic candidates.[1][2] Its fused bicyclic structure offers a rigid framework that, when appropriately functionalized, can establish high-affinity interactions with the active sites of various enzymes implicated in cancer progression, most notably protein kinases.[1][2] The reactive chlorine atom at the 2-position provides a versatile handle for medicinal chemists to introduce a diverse array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. This guide provides an in-depth overview of the application of this compound in cancer research, focusing on its synthetic utility, the mechanistic insights into its derivatives, and detailed protocols for their synthesis and biological evaluation.

Synthetic Utility: A Gateway to Novel Anticancer Agents

The primary application of this compound in cancer research is as a foundational building block for more complex molecules. The electron-deficient nature of the thiazolopyridine ring system, coupled with the labile chloro substituent, makes it an excellent electrophile for a variety of synthetic transformations.

A common strategy involves the nucleophilic aromatic substitution of the 2-chloro group with various amines, thiols, or alcohols. This reaction is often the cornerstone for building libraries of compounds for high-throughput screening. Furthermore, the thiazolopyridine core can be elaborated through metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl or heteroaryl moieties. These modifications are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

Below is a generalized workflow illustrating the synthetic pathways originating from this compound to generate diverse libraries of potential anticancer compounds.

G start This compound sub Nucleophilic Aromatic Substitution (SNAr) start->sub R-NH2, R-SH, R-OH suzuki Suzuki Cross-Coupling start->suzuki Ar-B(OH)2, Pd catalyst buchwald Buchwald-Hartwig Amination start->buchwald R-NH2, Pd catalyst amines Amine Derivatives sub->amines thiols Thiol Derivatives sub->thiols alcohols Alkoxy/Aryloxy Derivatives sub->alcohols aryl Aryl/Heteroaryl Derivatives suzuki->aryl amino_aryl Amino-Aryl Derivatives buchwald->amino_aryl library Diverse Compound Library for Screening amines->library thiols->library alcohols->library aryl->library amino_aryl->library

Caption: Synthetic pathways from this compound.

Mechanism of Action of Thiazolopyridine Derivatives: Kinase Inhibition

Derivatives of the thiazolopyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase that is a key therapeutic target in gastrointestinal stromal tumors (GIST).[3] These inhibitors are designed to overcome resistance to existing drugs like imatinib.[3]

Other related structures, such as pyridine-thiazole hybrids, have been shown to target cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β), enzymes involved in cell cycle progression and signaling.[4] The mechanism of action often involves the thiazolopyridine core acting as a hinge-binding motif, forming critical hydrogen bonds with the kinase's ATP-binding pocket, while the appended substituents explore other regions of the active site to enhance potency and selectivity.

The diagram below illustrates a simplified representation of the c-KIT signaling pathway and the point of inhibition by a thiazolo[5,4-b]pyridine-based inhibitor.

G SCF SCF (Ligand) cKIT c-KIT Receptor SCF->cKIT dimer Dimerization & Autophosphorylation cKIT->dimer Inhibitor Thiazolo[5,4-b]pyridine Derivative Inhibitor->dimer Inhibition pi3k PI3K dimer->pi3k ras RAS dimer->ras stat STAT dimer->stat akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival mtor->survival raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk prolif Cell Proliferation erk->prolif stat->prolif

Caption: Inhibition of the c-KIT signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of a 2-Amino-Thiazolo[4,5-b]pyridine Derivative

This protocol provides a general method for the synthesis of a 2-amino-thiazolo[4,5-b]pyridine derivative via nucleophilic aromatic substitution, a common first step in developing more complex inhibitors.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 4-methoxyaniline)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired amine (1.2 eq) and the base (2.0 eq).

  • Add the solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1 M).

  • Equip the flask with a condenser and stir the mixture at an elevated temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC. The disappearance of the starting material (this compound) indicates the reaction is proceeding.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-thiazolo[4,5-b]pyridine derivative.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized thiazolopyridine derivatives dissolved in DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Biochemical Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase assay to determine if a synthesized compound directly inhibits the activity of a target kinase (e.g., c-KIT, CDK2).

Materials:

  • Recombinant active kinase (e.g., c-KIT)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized thiazolopyridine derivatives dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • 384-well assay plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound, the recombinant kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP. The final volume is typically 5-10 µL. Include a no-enzyme control and a vehicle control (DMSO).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a microplate reader.

  • The kinase activity is inversely proportional to the amount of inhibitor. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Data Summary: Antiproliferative Activity of Thiazolopyridine Derivatives

The following table summarizes the reported in vitro anticancer activities of various derivatives based on the thiazolo-pyridine and related scaffolds.

Compound ClassCancer Cell LineReported Activity (IC₅₀)Reference
Pyridine-thiazole hybrid (Compound 3)HL-60 (Leukemia)0.57 µM[6]
Pyridine-thiazole hybrid (Compound 4)SK-OV-3 (Ovarian)7.87 µM[6]
Thiazolo[5,4-b]pyridine (Compound 6r)HMC1.2 (Mast cell leukemia, c-KIT mutant)GI₅₀ = 1.15 µM[3]
Thiazolo[4,5-d]pyrimidine (Compound 3b)NCI-H522 (Non-small cell lung)Growth % = -67.57 at 10 µM[7]
Pyridine-thiazolidin-4-one (Compound 8a)HEp-2 (Laryngeal carcinoma)IC₅₀ = 5.9 µg/mL[4]
Pyridine-dihydrothiazole (Compound 13a)HepG2 (Hepatocellular carcinoma)IC₅₀ = 9.5 µg/mL[4]

Conclusion and Future Perspectives

This compound stands out as a privileged scaffold precursor in the field of anticancer drug discovery. Its synthetic tractability allows for the creation of large and diverse libraries of compounds that can be screened against a multitude of cancer-related targets. The demonstrated success of its derivatives as potent kinase inhibitors underscores the therapeutic potential of this heterocyclic system. Future research will likely focus on the development of more selective and potent inhibitors by leveraging advanced synthetic methodologies and structure-based drug design. Furthermore, the exploration of novel mechanisms of action for thiazolopyridine derivatives beyond kinase inhibition could open up new avenues for cancer therapy. The protocols and data presented herein provide a solid foundation for researchers to embark on the exploration and application of this versatile chemical entity in the ongoing fight against cancer.

References

  • MySkinRecipes. This compound.
  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6035.
  • MySkinRecipes. 2-Chlorooxazolo[5,4-b]Pyridine.
  • El-Naggar, M., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 12(45), 29243-29262.
  • Lee, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(21), 5038.
  • Wagner, E., et al. (2020).
  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100.
  • Moldb. This compound.
  • Benchchem. 2,5-Dichlorothiazolo[4,5-b]pyridine.
  • Zhang, H., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][4][6]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 64, 509-519.
  • Nowicka, A., et al. (2015). Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(1), 101-111.

Sources

Application Notes & Protocols: In Vitro Biological Assays for 2-Chlorothiazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolo[4,5-b]pyridine Scaffold in Kinase Inhibitor Discovery

The thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A significant body of research has identified derivatives of this scaffold as potent modulators of protein kinases.[4] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5] Consequently, kinases have become one of the most important classes of drug targets.[6]

This document provides a comprehensive guide for researchers engaged in the preclinical evaluation of novel 2-chlorothiazolo[4,5-b]pyridine derivatives as potential kinase inhibitors. We will detail an integrated workflow of robust in vitro assays, moving from broad cellular effects to specific target engagement and pathway modulation. The protocols herein are designed to be self-validating systems, providing the causal logic behind experimental choices to ensure data integrity and reproducibility.

Our workflow is structured in a logical cascade:

  • Primary Screening (Cellular Phenotype): Assessing the general cytotoxic or anti-proliferative effects of the compounds on cancer cell lines using the MTT assay.

  • Target Potency (Biochemical Validation): Quantifying the direct inhibitory effect on a specific kinase using the highly sensitive ADP-Glo™ Kinase Assay.

  • Mechanism of Action (Cellular Target Engagement): Confirming that the compound inhibits the target kinase within a cellular context by monitoring the phosphorylation status of a downstream substrate via Western Blotting.

This multi-faceted approach ensures that a compound's biological activity is thoroughly characterized, providing a solid foundation for further lead optimization and development.

Part 1: Primary Cellular Screening - The MTT Cell Viability Assay

The initial step in evaluating a new chemical entity is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose.

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, which reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[8] The resulting formazan crystals are then solubilized, and the intensity of the purple color is measured spectrophotometrically. This absorbance is directly proportional to the number of metabolically active (viable) cells.[9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay & Readout P1 Seed Cells in 96-well Plate P2 Incubate Overnight (37°C, 5% CO2) P1->P2 T1 Prepare Serial Dilutions of Thiazolopyridine Derivatives T2 Add Compounds to Cells T1->T2 T3 Incubate (e.g., 48-72h) T2->T3 A1 Add MTT Reagent to Each Well A2 Incubate (2-4h) Allow Formazan Formation A1->A2 A3 Add Solubilization Solution (e.g., DMSO) A2->A3 A4 Read Absorbance (570 nm) A3->A4 Signaling_Pathway cluster_pathway Example: MAPK Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS TargetKinase Target Kinase (e.g., BRAF) RAS->TargetKinase MEK MEK TargetKinase->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Thiazolopyridine Derivative Inhibitor->TargetKinase

Caption: Inhibition of a target kinase within a signaling pathway.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is a general template and must be optimized for the specific kinase, substrate, and ATP concentration.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant active kinase of interest

  • Specific kinase substrate (peptide or protein)

  • ATP (high purity)

  • Kinase reaction buffer (specific to the kinase)

  • Thiazolopyridine derivatives (serially diluted)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare Reagents: a. Reconstitute all kit components as per the manufacturer's manual. [10] b. Prepare the kinase reaction buffer. The optimal ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. [6]

  • Set Up Kinase Reaction (e.g., 5 µL total volume): a. Add 1.25 µL of 4x compound dilution (or vehicle) to the wells. b. Add 1.25 µL of 4x enzyme solution. c. Add 2.5 µL of 2x Substrate/ATP mix to initiate the reaction. d. Controls are critical:

    • No-enzyme control: Replace enzyme volume with buffer to measure background.
    • Maximum activity control: Use vehicle (DMSO) instead of inhibitor.
  • Incubation: a. Shake the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • First Detection Step (ATP Depletion): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. b. Incubate at room temperature for 40 minutes. [11]

  • Second Detection Step (Signal Generation): a. Add 10 µL of Kinase Detection Reagent to each well. b. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. [11]

  • Data Acquisition: a. Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 - [((RLU_Inhibitor - RLU_NoEnzyme) / (RLU_Vehicle - RLU_NoEnzyme)) * 100]

    • RLU = Relative Light Units

  • Determine IC₅₀: Plot the % Inhibition against the log of the compound concentration and perform a non-linear regression analysis to calculate the biochemical IC₅₀ value.

CompoundTarget Kinase IC₅₀ (nM)
Derivative A85
Derivative B450
Derivative C> 10,000
Positive Control (e.g., Staurosporine)15

Part 3: Cellular Target Engagement - Western Blot for Phospho-Proteins

Confirming that a compound inhibits the target kinase in situ is a crucial step. Western blotting allows for the specific detection of the phosphorylated form of a kinase's downstream substrate. A reduction in this phosphorylation signal upon compound treatment provides strong evidence of on-target activity in a cellular environment. [12]

Scientific Principle

Western blotting separates proteins by size via SDS-PAGE, transfers them to a solid membrane, and uses specific antibodies to detect the protein of interest. [13]To assess kinase activity, two parallel blots or a multiplex fluorescent blot are often run. One uses an antibody specific to the phosphorylated form of the substrate, and the other uses an antibody that recognizes the total amount of that substrate protein. A successful inhibitor will decrease the phospho-protein signal without affecting the total protein level.

Key Considerations for Phospho-Blotting:

  • Phosphatase Inhibitors: It is absolutely critical to include phosphatase inhibitors in all lysis buffers and sample buffers to preserve the labile phosphate groups on proteins. * Blocking Agent: Bovine Serum Albumin (BSA) is preferred over non-fat milk for blocking, as milk contains phosphoproteins (casein) that can cause high background. * Buffers: Avoid phosphate-based buffers like PBS, as the excess phosphate can interfere with the binding of phospho-specific antibodies. Use Tris-buffered saline (TBS) instead. [12]

Experimental Workflow: Western Blotting

WB_Workflow P1 Culture & Treat Cells with Thiazolopyridine Derivative P2 Lyse Cells (with Phosphatase Inhibitors) P1->P2 P3 Quantify Protein (e.g., BCA Assay) P2->P3 P4 Prepare Lysates (SDS-PAGE Sample Buffer) P3->P4 P5 SDS-PAGE (Separate Proteins by Size) P4->P5 P6 Electro-transfer to PVDF or Nitrocellulose Membrane P5->P6 P7 Block Membrane (e.g., 5% BSA in TBST) P6->P7 P8 Incubate with Primary Antibody (e.g., anti-Phospho-ERK) P7->P8 P9 Wash & Incubate with Secondary HRP-conjugated Antibody P8->P9 P10 Add ECL Substrate & Image Chemiluminescence P9->P10

Caption: Workflow for Western Blot analysis of phospho-proteins.

Detailed Protocol: Western Blot for a Downstream Substrate (e.g., Phospho-ERK)

Materials:

  • Cell culture reagents and thiazolopyridine compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (5% w/v BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-ERK and mouse anti-total-ERK)

  • Secondary antibodies (e.g., anti-rabbit-HRP and anti-mouse-HRP)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to ~80% confluency. b. Treat cells with various concentrations of the thiazolopyridine derivative for a predetermined time (e.g., 2 hours). Include vehicle and positive controls. c. Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer containing phosphatase inhibitors.

  • Protein Quantification and Sample Prep: a. Quantify protein concentration using a BCA assay. b. Normalize all samples to the same protein concentration (e.g., 20 µg) and add 4x SDS-PAGE sample buffer. c. Denature samples by heating at 95°C for 5 minutes. [13]

  • Gel Electrophoresis and Transfer: a. Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved. b. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [13] b. Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [14] e. Wash the membrane again, three times for 5 minutes each with TBST.

  • Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional): a. The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK) or a loading control (e.g., GAPDH) to confirm equal protein loading across lanes.

Data Interpretation

A dose-dependent decrease in the band intensity for the phosphorylated substrate (p-ERK), with no change in the total substrate (Total-ERK) or loading control bands, strongly indicates that the thiazolopyridine derivative is engaging and inhibiting its target kinase within the cell. Densitometry can be used to quantify the changes in band intensity.

References

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.International Journal of Molecular Sciences. [Link]
  • MTT Proliferation Assay Protocol.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.Frontiers in Chemistry. [Link]
  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. CORE. [Link]
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Deriv
  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives.Acta Poloniae Pharmaceutica. [Link]
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Chlorothiazolo[4,5-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Value of the Thiazolo[4,5-b]pyridine Scaffold

The thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure and strategic placement of nitrogen and sulfur atoms provide a unique three-dimensional arrangement for interacting with a variety of biological targets. Notably, this scaffold serves as a bioisostere for purines, enabling it to effectively compete for binding sites within ATP-dependent enzymes, particularly protein kinases.[1][2] The ever-growing interest in kinase inhibitors for therapeutic intervention in oncology, inflammation, and neurodegenerative diseases underscores the importance of efficiently screening libraries based on this promising scaffold.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of compound libraries derived from the 2-chlorothiazolo[4,5-b]pyridine template. We will delve into the principles of focused library design, detail robust HTS assay protocols, and outline a systematic workflow for hit validation and prioritization. The methodologies described herein are designed to maximize the efficiency and success of identifying novel and potent modulators of therapeutically relevant targets.

Part 1: Focused Library Design and Synthesis

The success of any HTS campaign is fundamentally linked to the quality and design of the chemical library.[4][5] Rather than relying on brute-force screening of large, diverse collections, a focused library approach significantly increases the probability of identifying high-quality hits.[6][7] For the this compound scaffold, the reactive chlorine atom at the 2-position serves as a versatile synthetic handle for introducing a wide array of chemical diversity.

Core Principles of Library Design

Our library design strategy is rooted in the principles of fragment-based drug discovery (FBDD), which emphasizes the exploration of chemical space with smaller, less complex molecules.[8][9][10] This approach allows for a more efficient sampling of potential binding interactions.[11][12] Key considerations for our this compound library include:

  • Scaffold Hopping and Privileged Substructures: The library incorporates a variety of substituents at the 2-position, including those known to interact with kinase hinge regions, allosteric pockets, and solvent-exposed surfaces.

  • "Rule of Three" Compliance: A significant portion of the library is designed to adhere to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), ensuring good starting points for fragment-based screening.[8]

  • Structural Diversity: A diverse set of amines, alcohols, and other nucleophiles are used to displace the 2-chloro substituent, generating a library with a broad range of physicochemical properties and three-dimensional shapes.[]

Synthetic Strategy Overview

The general synthetic route involves the nucleophilic aromatic substitution of the 2-chloro group on the thiazolo[4,5-b]pyridine core. This reaction is amenable to parallel synthesis, allowing for the rapid generation of a large and diverse library of compounds. All final compounds are purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and structural integrity.

Part 2: The High-Throughput Screening Cascade

A tiered or cascaded screening approach is essential for efficiently identifying and validating true hits while minimizing the pursuit of false positives.[14][15] Our recommended workflow begins with a highly sensitive and robust primary screen, followed by dose-response confirmation and orthogonal assays to build confidence in the initial findings.

Primary Screening: Identifying Initial Hits

The choice of the primary screening assay is dictated by the target class. For kinase targets, homogenous proximity-based assays such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are highly recommended due to their sensitivity, robustness, and amenability to automation.[16][17][18]

The AlphaLISA technology is a bead-based, no-wash immunoassay that measures the interaction of molecules in close proximity.[19][20] In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. The phosphorylated substrate is then captured by streptavidin-coated Donor beads and an antibody specific for the phosphorylated epitope conjugated to Acceptor beads. When the Donor and Acceptor beads are brought into proximity, a chemiluminescent signal is generated.[21]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • AlphaLISA Acceptor beads conjugated to a phospho-specific antibody

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer

  • 384-well white opaque microplates

  • Compound library plates (this compound derivatives)

Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library plate (typically at a 10 mM stock concentration in DMSO) into the assay plate wells.

  • Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution (prepared in AlphaLISA Assay Buffer) to each well.

  • Initiation of Kinase Reaction: Add 5 µL of a 2X ATP solution (prepared in AlphaLISA Assay Buffer) to each well to start the kinase reaction. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a 2X AlphaLISA Acceptor bead/Streptavidin-coated Donor bead mix (prepared in AlphaLISA Assay Buffer in subdued light).

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.

TR-FRET assays measure the transfer of energy from a long-lifetime lanthanide donor (e.g., Terbium or Europium) to a fluorescent acceptor when they are in close proximity.[22][23] In a kinase assay, a biotinylated substrate is phosphorylated. A terbium-labeled anti-phospho antibody (donor) and a streptavidin-labeled acceptor fluorophore bind to the phosphorylated substrate, bringing the donor and acceptor into proximity and generating a FRET signal.[24]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Terbium-labeled anti-phospho antibody

  • Streptavidin-labeled acceptor fluorophore

  • TR-FRET Assay Buffer

  • 384-well black microplates

  • Compound library plates

Procedure:

  • Compound Dispensing: Dispense 50 nL of each library compound into the assay plate wells.

  • Kinase/Substrate/ATP Addition: Add 10 µL of a 2X kinase/substrate/ATP solution (prepared in TR-FRET Assay Buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection Reagent Addition: Add 10 µL of a 2X detection mix containing the terbium-labeled antibody and streptavidin-labeled acceptor (prepared in TR-FRET Assay Buffer with EDTA to stop the reaction).

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to 2 hours.

  • Signal Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths. The TR-FRET ratio (acceptor/donor) is then calculated.

Data Analysis and Hit Identification

Robust data analysis is critical for the reliable identification of hits from large datasets.[25][26] The following steps outline a standard workflow for HTS data analysis:

  • Data Normalization: Raw data from each plate should be normalized to account for plate-to-plate and intra-plate variability.[27][28][29] A common method is to normalize to the plate's negative controls (DMSO wells, 0% inhibition) and positive controls (a known potent inhibitor, 100% inhibition).

  • Quality Control: The quality of each assay plate should be assessed using statistical parameters such as the Z'-factor. A Z'-factor > 0.5 is generally considered acceptable for HTS.[30]

  • Hit Selection: A hit is typically defined as a compound that produces a signal inhibition greater than a certain threshold, often three standard deviations from the mean of the negative controls.

Hit Confirmation and Dose-Response Analysis

Compounds identified as hits in the primary screen must be re-tested to confirm their activity. This involves cherry-picking the hits and re-testing them in the primary assay format, often in triplicate. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 value).

  • Prepare serial dilutions of the confirmed hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Perform the primary assay (AlphaLISA or TR-FRET) with these compound dilutions.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Hit Validation and Triaging

The goal of hit validation is to eliminate false positives and prioritize the most promising compounds for further development.[31][32] This involves a series of secondary and orthogonal assays.[14]

Orthogonal Assays

Orthogonal assays use a different detection technology or assay principle to confirm the activity of the hits. This helps to rule out compounds that may interfere with the primary assay format. For example, if the primary screen was an AlphaLISA assay, a suitable orthogonal assay could be a TR-FRET-based assay or a more traditional radiometric filter-binding assay.

Cellular Assays

Ultimately, it is crucial to determine if the identified hits are active in a cellular context. Cell-based assays provide a more physiologically relevant environment to assess compound activity.

It is important to assess the general cytotoxicity of the hit compounds to ensure that the observed activity in a cellular assay is not due to cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method for this purpose.[33][34][35][36] This assay quantifies ATP, which is an indicator of metabolically active cells.[37]

Materials:

  • Cells of interest

  • Cell culture medium

  • CellTiter-Glo® Reagent

  • 384-well white, clear-bottom microplates

  • Hit compounds

Procedure:

  • Cell Seeding: Seed cells into the 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the hit compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Reading: Read the luminescence on a plate reader.

Hit Triage and Prioritization

The final step in the HTS cascade is to triage the validated hits and prioritize them for lead optimization.[38] This process involves a multi-parameter assessment, considering factors such as:

  • Potency: IC50 or EC50 values from biochemical and cellular assays.

  • Selectivity: Activity against a panel of related and unrelated targets.

  • Structure-Activity Relationship (SAR): The relationship between the chemical structure of the compounds and their biological activity.

  • Physicochemical Properties: "Drug-like" properties such as solubility, permeability, and metabolic stability.

  • Freedom to Operate: Intellectual property landscape.

Data Presentation

Table 1: Hypothetical Primary HTS Results for a this compound Library against Kinase X

Compound ID% Inhibition at 10 µMHit Confirmation (Triplicate)IC50 (µM)
Cpd-00185.2Confirmed0.5
Cpd-00212.5Not Confirmed> 100
Cpd-00392.1Confirmed0.2
Cpd-00455.8Confirmed5.7
............

Table 2: Hit Prioritization Matrix

Compound IDBiochemical IC50 (µM)Cellular EC50 (µM)Cytotoxicity CC50 (µM)Selectivity (S-Score)Lipinski's Rule of 5 ViolationsPriority
Cpd-0010.51.2> 500.10High
Cpd-0030.20.8> 500.050High
Cpd-0045.715.3> 500.41Medium
.....................

Visualization of Workflows

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Dose-Response cluster_3 Hit Validation & Triage LibraryDesign Library Design & Synthesis (this compound) QC Compound QC (Purity & Identity) LibraryDesign->QC PrimaryScreen Primary Screen (e.g., AlphaLISA/TR-FRET) Single Concentration QC->PrimaryScreen DataAnalysis Data Analysis (Normalization, QC, Hit Selection) PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Triplicate) DataAnalysis->HitConfirmation DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse OrthogonalAssay Orthogonal Assay DoseResponse->OrthogonalAssay CellularAssay Cellular Assays (Target Engagement, Viability) OrthogonalAssay->CellularAssay HitTriage Hit Triage & Prioritization CellularAssay->HitTriage LeadOp LeadOp HitTriage->LeadOp Lead Optimization

Caption: High-throughput screening cascade for this compound libraries.

AlphaLISA_Principle cluster_reaction Kinase Reaction cluster_detection Detection Donor Donor Bead (Streptavidin) PhosphoSubstrate Phosphorylated Substrate Donor:f0->PhosphoSubstrate binds biotin Light Light (615 nm) Donor->Light Proximity-induced signal Acceptor Acceptor Bead (Anti-Phospho Ab) Acceptor:f0->PhosphoSubstrate binds phospho-epitope Acceptor->Light Proximity-induced signal Substrate Biotinylated Substrate Kinase Kinase + ATP Kinase->PhosphoSubstrate Phosphorylation

Caption: Principle of the AlphaLISA kinase assay.

References

  • A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. J Biomol Screen. 2003 Aug;8(4):447-52.
  • KeyTec® TR - FRET Protein Kinase Assay Kit. VKEY-BIO.
  • Fragment-based lead discovery. Wikipedia.
  • The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Longdom Publishing. 2023-12-28.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Fragment-Based Drug Discovery: A Comprehensive Overview.
  • LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific - US.
  • High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. 2017-12-12.
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. 2022-05-10.
  • CellTiter-Glo Luminescent Cell Viability Assay G7570
  • High-throughput screening for kinase inhibitors. PubMed.
  • AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • The importance of adequately triaging hits from HTS campaigns. Drug Target Review. 2015-06-19.
  • Introduction into Fragment Based Drug Discovery. WuXi Biology.
  • LanthaScreen Technology Overview. Thermo Fisher Scientific - US.
  • Hit Triage and Validation in Phenotypic Screening: Considerations and Str
  • Development and applications of a broad-coverage, TR-FRET-based kinase binding assay pl
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • CellTiter-Glo® Luminescent Cell Viability Assay reviews. Select Science.
  • Recent developments in focused library design: targeting gene-families. PubMed.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publisher.
  • The essential roles of chemistry in high-throughput screening triage. PubMed Central - NIH.
  • Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research – Ash Ermish.
  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response d
  • AlphaLISA Assay Development Guide.
  • Working principle of the AlphaLISA assay. Acceptor beads bind to the...
  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. PMC - PubMed Central. 2014-02-27.
  • High Throughput Drug Screening.
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. 2016-06-21.
  • The Design and Application of Target-Focused Compound Libraries. PMC - NIH.
  • Data analysis approaches in high throughput screening. 2014-04-08.
  • AlphaLISA assay development guide. Revvity.
  • High-throughput screening for kinase inhibitors. AMiner.
  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences.
  • (PDF) Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data.
  • Assay Validation in High Throughput Screening –
  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
  • Chapter 1: HTS Methods: Assay Design and Optimisation. Books - The Royal Society of Chemistry. 2016-12-08.
  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response d
  • HTS Compound Library.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview).
  • Synthesis and biological activity of new heterocyclic structures:[8][22]thiazino[2,3-i]purine, thiazolo[3,2-c][8][22][39]triazolo[4,5-e]pyrimidine and[8][22][39]triazolo [4', 5': 4,5] pyrimido[6,1-b][8][22]thiazine. PubMed.

Sources

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives

The thiazolo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] This fused ring system is a key pharmacophore in molecules exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory properties.[2][3][4] The ability to rapidly generate diverse libraries of these derivatives is crucial for exploring structure-activity relationships (SAR) and identifying novel therapeutic leads.

Solid-Phase Synthesis (SPS) offers a powerful and efficient platform for this purpose. In contrast to traditional solution-phase chemistry, SPS immobilizes the growing molecule on an insoluble polymer support.[5][6] This approach dramatically simplifies the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification at intermediate stages reduced to simple filtration and washing.[7][8] The result is an accelerated and often automated workflow, ideally suited for the demands of combinatorial chemistry and high-throughput screening.

This application note provides a detailed, experience-driven guide to a traceless solid-phase synthesis strategy for constructing 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. We will delve into the causality behind experimental choices, present step-by-step protocols, and offer insights into process optimization, providing researchers with a robust framework for library production.

Core Synthetic Strategy: A Traceless Approach via Friedländer Annulation

The strategy outlined here is a "traceless" synthesis, a highly desirable feature in SPS where the point of attachment to the resin is eliminated from the final molecule, leaving no remnant or "scar".[9][10] The synthesis hinges on two key transformations performed on the solid support: the formation of a thiazole ring, followed by the construction of the fused pyridine ring via a microwave-assisted Friedländer annulation.[11][12]

Workflow Overview

The overall process can be visualized as a linear sequence of transformations on the solid support, culminating in a cleavage step that releases the final, diversified product.

G cluster_0 On-Resin Synthesis Resin 1. Resin Preparation (e.g., Merrifield Resin) Load 2. Loading & Thio-carbamoylation Resin->Load CS₂, NaH, R¹-X Thiazole 3. Thiazole Formation (Thorpe-Ziegler Cyclization) Load->Thiazole α-halo ketone (R²) TEA, DMF Pyridine 4. Pyridine Annulation (Friedländer Reaction) Thiazole->Pyridine α,β-unsaturated ketone (R³) Piperidine, MW Oxidation 5. Sulfide Oxidation Pyridine->Oxidation m-CPBA Substitution 6. Nucleophilic Substitution (Diversification) Oxidation->Substitution Amine (R⁴) Cleavage 7. Cleavage from Resin Substitution->Cleavage Cleavage Cocktail (e.g., TFA) Purification 8. Purification & Analysis Cleavage->Purification HPLC

Caption: High-level workflow for the solid-phase synthesis of thiazolo[4,5-b]pyridines.

Detailed Protocols and Methodologies

This section provides a comprehensive, step-by-step protocol. The quantities are based on a typical laboratory scale starting with 1 gram of resin.

Materials and Reagents
Reagent/MaterialPurposeTypical Supplier
Merrifield Resin (1% DVB, 100-200 mesh)Solid SupportSigma-Aldrich, Novabiochem
Sodium Hydride (NaH), 60% in mineral oilBaseSigma-Aldrich
Carbon Disulfide (CS₂)Reagent for Dithiocarbamate formationAcros Organics
Dimethylformamide (DMF), anhydrousSolventFisher Scientific
Dichloromethane (DCM), anhydrousSolventFisher Scientific
α-Halo Ketones (e.g., 2-bromoacetophenone)Building Block (R²)TCI America
Triethylamine (TEA)BaseSigma-Aldrich
α,β-Unsaturated Ketones/AldehydesBuilding Block (R³)Alfa Aesar
PiperidineBase/CatalystSigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)Oxidizing AgentSigma-Aldrich
Various Amines (R⁴)Diversification ReagentsCombi-Blocks, Oakwood Chemical
Trifluoroacetic Acid (TFA)Cleavage ReagentSigma-Aldrich
Triisopropylsilane (TIS)Cation ScavengerSigma-Aldrich
Protocol 1: Preparation of Resin-Bound Thiazole (Steps 1-3)

This protocol details the initial loading and the formation of the core thiazole heterocycle on the solid support.

Step 1: Resin Swelling

  • Place Merrifield resin (1.0 g, ~1.2 mmol/g loading) into a solid-phase reaction vessel.

  • Add anhydrous DMF (10 mL) and gently agitate using a shaker or nitrogen bubbling for 30 minutes to swell the resin beads.[13] This step is critical to ensure that reagents can penetrate the polymer matrix.

  • Drain the solvent by filtration.

Step 2: Formation of Resin-Bound Dithiocarbamate

  • Wash the swollen resin with anhydrous Tetrahydrofuran (THF) (3 x 10 mL).

  • Suspend the resin in anhydrous THF (10 mL). Add NaH (6.0 eq, ~7.2 mmol) portion-wise at 0 °C.

  • Slowly add carbon disulfide (CS₂, 5.0 eq, ~6.0 mmol) and stir the suspension at room temperature for 6 hours.

  • Add an alkylating agent (R¹-X, e.g., methyl iodide, 5.0 eq) and continue stirring overnight.

  • Drain the reaction mixture and wash the resin thoroughly with THF (3x), THF/H₂O (1:1, 3x), H₂O (3x), Methanol (MeOH, 3x), and DCM (3x). Dry the resin under vacuum.

Step 3: Thiazole Formation via Thorpe-Ziegler Cyclization [11][14]

  • Swell the resin from Step 2 in anhydrous DMF (10 mL).

  • Add the desired α-halo ketone (R², 3.0 eq, ~3.6 mmol) and triethylamine (TEA, 3.0 eq, ~3.6 mmol).

  • Agitate the mixture at 60 °C for 12 hours. The TEA acts as a base to facilitate the cyclization.

  • Drain the solvent and wash the resin extensively with DMF (5x), DCM (5x), and MeOH (5x).

  • Dry the thiazole-functionalized resin under high vacuum. A small aliquot can be cleaved at this stage to confirm the structure of the intermediate by LC-MS.

Protocol 2: Pyridine Annulation and Derivatization (Steps 4-6)

This protocol describes the construction of the pyridine ring and the subsequent diversification steps that are key to library generation.

Step 4: Friedländer Annulation (Microwave-Assisted) [12]

  • Place the dry thiazole resin from Protocol 1 into a microwave-safe reaction vessel.

  • Add a solution of the appropriate α,β-unsaturated ketone or aldehyde (R³, 5.0 eq, ~6.0 mmol) and piperidine (5.0 eq, ~6.0 mmol) in N-Methyl-2-pyrrolidone (NMP, 8 mL).

  • Irradiate the mixture in a dedicated peptide synthesis microwave reactor at 150 °C for 30 minutes. Microwave heating dramatically accelerates the reaction compared to conventional heating.[11]

  • After cooling, drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (5x), and MeOH (5x) to remove excess reagents and byproducts.

Step 5: Oxidation to Sulfone

  • Swell the thiazolo[4,5-b]pyridine resin in DCM (10 mL).

  • Add m-CPBA (5.0 eq, ~6.0 mmol) and stir the reaction at room temperature for 6 hours.

  • Drain and wash the resin with DCM (5x), DMF (3x), and MeOH (3x). The resin-bound sulfide is oxidized to a sulfone, which is an excellent leaving group for the subsequent nucleophilic substitution.[11]

Step 6: Nucleophilic Substitution for Diversification

  • Swell the sulfone resin in NMP (10 mL).

  • Add a solution of the desired primary or secondary amine (R⁴, 10.0 eq, ~12.0 mmol).

  • Heat the reaction at 80 °C for 12 hours. This step introduces the final point of diversity into the scaffold.

  • Cool the resin, drain the solvent, and wash extensively with NMP (5x), DCM (5x), and MeOH (5x). Dry the final product-bound resin under vacuum.

G Resin Resin-S-CS-S-R¹ Thiazole Resin-S-Thiazole(R²) Resin->Thiazole + α-halo ketone (Thorpe-Ziegler) Thiazolopyridine Resin-S-Thiazolopyridine(R²,R³) Thiazole->Thiazolopyridine + α,β-unsat. ketone (Friedländer Annulation) Sulfone Resin-SO₂-Thiazolopyridine(R²,R³) Thiazolopyridine->Sulfone Oxidation (m-CPBA) FinalProduct Resin-N(R⁴)-Thiazolopyridine(R²,R³) Sulfone->FinalProduct + Amine (R⁴) (Nucleophilic Substitution)

Caption: Chemical transformations on the solid support.

Protocol 3: Cleavage and Purification (Steps 7-8)

This final protocol details the release of the target molecule from the solid support and its subsequent purification.

Step 7: Cleavage from the Resin

  • Place the dry, final resin (~1.0 g) in a reaction vessel.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

  • Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours. TIS is a scavenger used to trap reactive cations generated during cleavage.[15]

  • Filter the resin and collect the filtrate. Wash the resin with an additional 2 mL of neat TFA.

  • Combine the filtrates and reduce the volume by ~90% using a gentle stream of nitrogen or rotary evaporation.

Step 8: Precipitation and Purification

  • Precipitate the crude product by adding the concentrated cleavage mixture dropwise into a flask of ice-cold diethyl ether (50 mL).

  • A solid precipitate should form. Collect the solid by centrifugation or filtration.

  • Wash the crude product with cold ether (2x) to remove remaining scavengers.

  • Dry the crude product under vacuum.

  • Purify the final compound using preparative reverse-phase HPLC (RP-HPLC).

  • Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity.

Expected Results

Following this protocol, a diverse library of thiazolo[4,5-b]pyridine derivatives can be generated. The overall yields and purities are highly dependent on the specific building blocks used.

Derivative ExampleR² SubstituentR³ SubstituentR⁴ SubstituentOverall Yield (from resin)Purity (by HPLC)
1a PhenylMethyl, Hn-Butylamino45-55%>95%
1b 4-Cl-PhenylH, HMorpholino40-50%>95%
1c Thiophen-2-ylPhenyl, HPiperidinyl35-45%>90%

Yields and purities are representative and based on literature reports.[11][12]

Conclusion and Future Outlook

This application note details a robust and efficient traceless solid-phase synthesis for the production of substituted thiazolo[4,5-b]pyridine derivatives. The methodology leverages the inherent advantages of SPS, such as simplified purification and the ability to drive reactions to completion, while incorporating modern techniques like microwave-assisted chemistry to accelerate key steps.[11] The strategic use of a sulfone as a leaving group allows for the late-stage introduction of a key diversity element, making this protocol exceptionally well-suited for the generation of compound libraries for drug discovery campaigns. By providing a clear rationale alongside detailed experimental procedures, this guide empowers researchers to effectively synthesize these valuable heterocyclic compounds.

References

  • Lee, T., Lee, D., Lee, I. Y., & Gong, Y. D. (2010). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. Journal of Combinatorial Chemistry, 12(1), 95–99. [Link][11][12][14][16]
  • Lee, T., Lee, D., Lee, I. Y., & Gong, Y. D. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(1), 95-99. [Link][12]
  • Hua, S., Moon, J., Lee, H., Kim, J., Yoon, G., Baek, D. J., & Lee, T. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • Lee, T. et al. (2009). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. Journal of Combinatorial Chemistry, 12(1), 95-9. [Link][14]
  • Hua, S., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives.
  • Curran, D. P., & Wipf, P. (2006). Solid Phase Approaches to N-Heterocycles Using a Sulfur Linker Cleaved by SmI2. Organic Letters, 8(15), 3255–3258. [Link][19]
  • McAlpine, S. R., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1113–1129. [Link][5][6]
  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185–214. [Link][10]
  • Fisyuk, A. S., et al. (2019). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Der Pharma Chemica, 11(2), 48-56. [Link][2]
  • Albericio, F., & Kruger, H. G. (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 17(10), 11723–11753. [Link][20]
  • Albericio, F., & Kruger, H. G. (2012). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link][21]
  • Kaur, R., & Sharma, R. (2023). Synthetic strategies for thiazolopyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(3), 223-247. [Link][1]
  • McAlpine, S. R., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles.
  • Lesyk, R., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035–1043. [Link][3]
  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697. [Link][4]
  • Kihal, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(16), 4947. [Link][22]
  • Lee, T., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Hua, S., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )
  • James, I. W. (2006). Linkers for solid-phase organic synthesis.
  • James, I. W. (2006). Linkers for Solid-Phase Organic Synthesis.
  • Lee, T., et al. (2023). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 28(15), 5786. [Link][26]
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link][13]
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][8]

Sources

Application Notes & Protocols: Investigating 2-Chlorothiazolo[4,5-b]pyridine Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Inflammation is a fundamental biological response essential for tissue repair and defense against pathogens. However, its dysregulation is a cornerstone of numerous chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are mainstays of treatment, their long-term use is often limited by significant side effects.[1] This therapeutic gap drives the urgent search for novel, safer, and more targeted anti-inflammatory agents.

Nitrogen-containing heterocyclic scaffolds are a rich source of pharmacologically active compounds.[2][3] Among these, the thiazolo[4,5-b]pyridine core has emerged as a privileged structure, with derivatives demonstrating considerable anti-inflammatory potential.[2][3][4] This guide focuses specifically on 2-chlorothiazolo[4,5-b]pyridine derivatives, providing a comprehensive overview of the key signaling pathways they may target and detailed protocols for their preclinical evaluation.

Section 1: The Inflammatory Cascade: Key Signaling Pathways

A rational drug discovery campaign requires a deep understanding of the molecular machinery driving the inflammatory process. The activity of this compound derivatives can be assessed by their ability to modulate key signaling pathways that orchestrate the production of inflammatory mediators.

The NF-κB Signaling Pathway: A Master Regulator

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a prototypical proinflammatory signaling cascade.[5] It functions as a central hub, integrating signals from stimuli like cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[6][7] Activation of NF-κB leads to the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5][8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p p-IκBα (Ubiquitinated) IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IkBa NFkB_IkBa->NFkB Releases Proteasome Proteasomal Degradation IkBa_p->Proteasome Degraded Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene Induces

Caption: Canonical NF-κB signaling pathway activation.

The MAPK Signaling Pathway: Transducers of Cellular Stress

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate diverse cellular processes, including inflammation.[9][10][11] The three main MAPK subfamilies implicated in inflammation are p38, JNK, and ERK.[10] They are activated by inflammatory cytokines and cellular stress, leading to the activation of transcription factors like AP-1, which collaborates with NF-κB to drive inflammatory gene expression.[12][13]

MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates MAPK p38 MAPK MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) MAPK->TranscriptionFactors Activates Output Inflammatory Response (Cytokine Production) TranscriptionFactors->Output Regulates

Caption: A simplified p38 MAPK signaling cascade.

The JAK-STAT Pathway: The Cytokine Superhighway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is the principal signaling route for a wide range of cytokines and growth factors crucial to immunity and inflammation.[14][15][16] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate STAT proteins.[14][17] These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for specific target genes, perpetuating the inflammatory response.[17][18]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates STAT_p p-STAT STAT->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Induces Workflow Library Compound Library (2-Chlorothiazolo[4,5-b]pyridines) InVitro In Vitro Screening Library->InVitro Assay1 Protocol 3.1: LPS-Induced Cytokine Release (Macrophages) InVitro->Assay1 Assay2 Protocol 3.2: COX-2 Inhibition Assay InVitro->Assay2 Hit Hit Identification & Prioritization (IC50, Selectivity) Assay1->Hit Assay2->Hit InVivo In Vivo Efficacy Testing Hit->InVivo Assay3 Protocol 3.3: Carrageenan-Induced Paw Edema InVivo->Assay3 Lead Lead Candidate Assay3->Lead

Caption: A typical preclinical screening workflow.

Section 3: Application Protocols

The following protocols are designed to be robust and reproducible, incorporating necessary controls for self-validation.

Protocol 3.1: In Vitro Screening - LPS-Induced Cytokine Production in Macrophages

Objective: To determine the inhibitory effect of this compound derivatives on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

Rationale: Macrophages are key innate immune cells that, when activated by PAMPs like LPS, produce a flood of cytokines that drive the inflammatory response. [19]This assay models the initial stages of an inflammatory reaction and is a primary screen for compounds that may interfere with TLR4/NF-κB signaling. [20][21] Materials:

  • Human THP-1 monocytes or mouse RAW 264.7 macrophages.

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin). [22]* Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test Compounds (this compound derivatives) dissolved in DMSO.

  • Positive Control: Dexamethasone.

  • Vehicle Control: DMSO.

  • 96-well flat-bottom cell culture plates.

  • ELISA kits for human/mouse TNF-α and IL-6.

Step-by-Step Methodology:

  • Cell Seeding and Differentiation (for THP-1):

    • Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in a 96-well plate.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂. After incubation, aspirate the media and wash the adherent cells gently with sterile PBS.

    • For RAW 264.7 cells, seed at 0.1 x 10⁶ cells/mL and allow to adhere overnight. No differentiation step is needed.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and Dexamethasone (positive control) in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Add 100 µL of the compound dilutions to the appropriate wells. Add medium with DMSO for vehicle control wells and medium only for untreated control wells.

    • Pre-incubate the plate for 1-2 hours at 37°C, 5% CO₂.

  • LPS Stimulation:

    • Add LPS to all wells except the untreated control wells to a final concentration of 1 µg/mL. [21] * Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection and Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant for cytokine analysis.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions. [23]

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle control.

    • % Inhibition = [1 - (Cytokine_Sample / Cytokine_VehicleControl)] * 100

    • Determine the IC₅₀ value (the concentration of compound that causes 50% inhibition) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3.2: In Vitro Screening - Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To assess the direct inhibitory activity of test compounds against the human recombinant COX-2 enzyme.

Rationale: COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. [24]This assay determines if the compounds act via a mechanism similar to traditional NSAIDs. A fluorometric or colorimetric assay is suitable for high-throughput screening. [25] Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich, or Assay Genie). [25][26][27]These kits typically contain:

    • Human recombinant COX-2 enzyme.

    • Assay Buffer.

    • Heme (cofactor).

    • Arachidonic Acid (substrate).

    • Fluorometric or colorimetric probe.

  • Test Compounds dissolved in DMSO.

  • Positive Control: Celecoxib (a selective COX-2 inhibitor). [25]* 96-well white or clear opaque plate.

  • Fluorescence or absorbance plate reader.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare all reagents according to the kit manufacturer's protocol. [27][28]This usually involves diluting the enzyme, cofactors, and substrate to their working concentrations. Keep the enzyme on ice at all times.

  • Assay Setup:

    • In a 96-well plate, set up the following wells in duplicate or triplicate:

      • Enzyme Control (100% Activity): Add assay buffer, heme, and COX-2 enzyme.

      • Inhibitor Control: Add assay buffer, heme, COX-2 enzyme, and a known concentration of Celecoxib.

      • Test Compound Wells: Add assay buffer, heme, COX-2 enzyme, and serial dilutions of the test compounds.

      • Background Control: Add assay buffer, heme, and heat-inactivated enzyme. [26]

  • Pre-incubation:

    • Add 10 µL of diluted test inhibitor, Celecoxib, or vehicle (DMSO) to the appropriate wells.

    • Add the enzyme master mix (containing buffer, heme, and enzyme) to all wells except the background.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously, preferably with a multichannel pipette. [24] * Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes. [25]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the slope of the background control from all other wells.

    • Calculate the percentage inhibition using the formula:

    • % Inhibition = [1 - (Rate_Sample / Rate_EnzymeControl)] * 100

    • Determine the IC₅₀ value for each test compound as described in Protocol 3.1.

Protocol 3.3: In Vivo Efficacy - Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of lead compounds in a well-established rodent model of inflammation.

Rationale: The carrageenan-induced paw edema model is a highly reproducible and widely used assay for screening acute anti-inflammatory drugs. [29][30]The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema (swelling), providing a simple and quantifiable measure of anti-inflammatory efficacy. [29][31]This model has been successfully used to evaluate other thiazolo[4,5-b]pyridine derivatives. [2][4] Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old).

  • 1% (w/v) λ-Carrageenan solution in sterile 0.9% saline.

  • Test Compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive Control: Indomethacin or Ibuprofen. [2]* Vehicle Control.

  • Pletysmometer or digital calipers for measuring paw volume/thickness.

  • Oral gavage needles.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing but allow free access to water.

    • Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Baseline Measurement and Dosing:

    • Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer. [29] * Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.). The volume is typically 10 mL/kg.

  • Induction of Inflammation:

    • One hour after drug administration, induce inflammation by injecting 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the subplantar surface of the right hind paw. [29][32]

  • Paw Volume Measurement:

    • Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. [31][32]The peak edema is usually observed around 3-5 hours. [31]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀.

    • Calculate the mean edema for each group.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the time of peak inflammation (e.g., 3 hours).

    • % Inhibition = [1 - (MeanEdema_Treated / MeanEdema_Vehicle)] * 100

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test). A p-value < 0.05 is generally considered significant.

Section 4: Data Presentation and Interpretation

Quantitative data from the screening cascade should be summarized clearly to facilitate comparison and decision-making.

Table 1: Summary of Anti-Inflammatory Activity of Hypothetical Derivatives

Compound IDIn Vitro: LPS-Induced TNF-α Release IC₅₀ (µM)In Vitro: COX-2 Inhibition IC₅₀ (µM)In Vivo: Carrageenan Paw Edema (% Inhibition @ 30 mg/kg, p.o.)
Derivative A 1.2 ± 0.3> 10055.4 ± 6.1
Derivative B 15.8 ± 2.15.5 ± 0.948.2 ± 5.5
Derivative C 0.9 ± 0.2> 10062.1 ± 7.3
Dexamethasone 0.05 ± 0.01N/A70.5 ± 8.0
Celecoxib 35.2 ± 4.50.04 ± 0.00558.9 ± 6.8
Data are presented as mean ± SEM. p < 0.05 compared to vehicle control. N/A = Not Applicable.

Interpretation:

  • Derivative A and C show potent inhibition of TNF-α release but are inactive against COX-2, suggesting their mechanism is likely upstream of prostaglandin synthesis, possibly via inhibition of NF-κB or MAPK pathways. Their strong in vivo efficacy makes them promising candidates for further investigation.

  • Derivative B shows moderate activity in both the cytokine release and COX-2 assays, indicating a potential dual mechanism of action, though it is less potent than the other derivatives in the cellular assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The systematic application of the protocols detailed in this guide—from broad cellular screening of inflammatory pathways to specific enzyme inhibition and in vivo validation—provides a robust framework for identifying and characterizing lead compounds. By elucidating the mechanism of action and confirming efficacy in relevant preclinical models, researchers can confidently advance the most promising derivatives toward further development as next-generation anti-inflammatory therapeutics.

References

  • Umar, M.I., et al. (2019).
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
  • O'Shea, J.J., et al. (2015). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Annual Review of Medicine. [Link]
  • Zhang, Q., et al. (2017).
  • Kim, C., et al. (2017). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology. [Link]
  • Luo, W., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Pharmacology. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
  • O'Sullivan, L.A., et al. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Pharmaceutical Design. [Link]
  • Towers, C. (n.d.).
  • Ghoreschi, K., et al. (2015). JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases.
  • Turner, M.D., et al. (2014). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Immunology Research. [Link]
  • Peiris, D.S.H.S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Wikipedia. (n.d.).
  • Cusabio. (n.d.).
  • Pękala, K., et al. (2021).
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Schroecksnadel, K., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Drug Discovery Today. [Link]
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • Cyagen. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Singh, S., & Sharma, N. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
  • Balasubramanian, A., & Ramachandran, S. (2016). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Inotiv. (n.d.).
  • PUR-FORM. (2021).
  • Slideshare. (n.d.).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
  • Chun, Y., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • Yaremenko, N., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry. [Link]
  • Fecho, K. (2007).
  • Yaremenko, N., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry. [Link]
  • Lee, J.Y., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Experimental and Therapeutic Medicine. [Link]
  • Mayorga, M., et al. (2016). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor.
  • Hafez, H.N., et al. (2010). Synthesis of some new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry. [Link]
  • O'Carroll, C., et al. (2011). LPS-induced cytokine production in human monocytes and macrophages. Critical Reviews in Immunology. [Link]
  • Yaremenko, N., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia. [Link]

Sources

Application Notes and Protocols for the Development of Antioxidant Compounds from 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thiazolo[4,5-b]pyridine Scaffolds

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of human diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, represent a key therapeutic strategy to counteract oxidative damage.[2] The thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] The presence of nitrogen and sulfur heteroatoms, along with the fused pyridine ring, provides a unique electronic and structural framework for interaction with biological targets.

This guide provides a comprehensive overview of the development of novel antioxidant compounds derived from the versatile starting material, 2-chlorothiazolo[4,5-b]pyridine. We will delve into synthetic strategies, detailing the rationale behind structural modifications aimed at enhancing antioxidant efficacy. Furthermore, we will provide detailed, field-proven protocols for the in vitro evaluation of antioxidant capacity and explore the mechanistic underpinnings of these compounds, with a particular focus on the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[4][5]

Part 1: Synthetic Strategies for Novel Antioxidant Development

The 2-chloro substituent on the thiazolo[4,5-b]pyridine ring serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups to modulate the antioxidant properties of the resulting compounds. A general workflow for the synthesis and evaluation of these compounds is outlined below.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Evaluation & Optimization start This compound intermediate Functionalized Thiazolopyridine Intermediate start->intermediate Nucleophilic Substitution / Cross-Coupling derivatives Library of Novel Derivatives intermediate->derivatives Further Functionalization in_vitro In Vitro Antioxidant Assays (DPPH, ABTS, FRAP) derivatives->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar mechanistic Mechanistic Studies (e.g., Nrf2 Pathway Activation) in_vitro->mechanistic lead_opt Lead Optimization sar->lead_opt mechanistic->lead_opt

Caption: General workflow for the development of antioxidant compounds from this compound.

A key strategy in enhancing antioxidant activity is the introduction of moieties capable of donating a hydrogen atom or a single electron to neutralize free radicals.[6] Structure-activity relationship (SAR) studies have revealed that certain structural features significantly enhance the antioxidant potency of thiazolo[4,5-b]pyridine derivatives. For instance, the acylation of a hydrazide group with aliphatic chloroanhydrides has been shown to be more effective in increasing antioxidant activity than acylation with aromatic chloroanhydrides.[7] Moreover, the incorporation of electron-donating groups, such as methoxy substituents, on appended phenyl rings can improve the radical scavenging capabilities of these compounds.[8]

A promising synthetic route involves the initial functionalization of the thiazolo[4,5-b]pyridine core, followed by the introduction of a 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[8] This "click chemistry" approach allows for the efficient generation of a diverse library of compounds for screening.

Part 2: In Vitro Evaluation of Antioxidant Capacity

A crucial step in the development of novel antioxidants is the quantitative assessment of their activity. A panel of in vitro assays, each with a distinct mechanism, should be employed to obtain a comprehensive antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the radical scavenging activity of the test compound.[9]

Protocol:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in ethanol.[10] This solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions.[11]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard (e.g., Trolox or ascorbic acid).[11]

    • Add 80 µL of Assay Buffer to each well.[11]

    • Add 100 µL of the DPPH working solution to each well.[11]

    • For the blank, use the solvent instead of the sample.

  • Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes.[11] Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[4]

  • Assay Procedure:

    • In a 96-well microplate, add 10-20 µL of the sample or standard (e.g., Trolox) to each well.[4]

    • Add a sufficient volume of the ABTS•+ working solution to bring the total volume to 200 µL.

  • Incubation and Measurement: Incubate the plate at room temperature for 5-6 minutes.[4] Measure the absorbance at 734 nm.

  • Calculation: Similar to the DPPH assay, calculate the percentage of inhibition. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This working FRAP reagent should be prepared fresh.[12]

  • Assay Procedure:

    • Add 150 µL of the FRAP reagent to a test tube or microplate well.

    • Add 20 µL of the sample or standard.[12]

  • Incubation and Measurement: Incubate at 37°C for 4 minutes.[12] Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄, and the results for the samples are expressed as FRAP values (in µM Fe²⁺ equivalents).

Data Presentation:

Compound IDDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)FRAP Value (µM Fe²⁺ Equivalents)
Control (Trolox) X.X ± X.X1.00Y.Y ± Y.Y
Derivative 1 A.A ± a.aB.B ± b.bC.C ± c.c
Derivative 2 D.D ± d.dE.E ± e.eF.F ± f.f
... .........

Part 3: Mechanistic Insights - Modulation of the Keap1-Nrf2 Signaling Pathway

Beyond direct radical scavenging, a key mechanism of cellular antioxidant defense is the upregulation of endogenous antioxidant enzymes. The Keap1-Nrf2 signaling pathway is a master regulator of this process.[4][5] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4] In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[4] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding a battery of cytoprotective proteins, including antioxidant enzymes.[12][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_bound Nrf2 Keap1->Nrf2_bound Sequesters Proteasome Proteasome Nrf2_bound->Proteasome Ubiquitination & Degradation Nrf2_free Nrf2 Nrf2_bound->Nrf2_free Release & Translocation Thiazolopyridine Thiazolo[4,5-b]pyridine Derivative Thiazolopyridine->Keap1 Induces Conformational Change ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and its potential modulation by thiazolo[4,5-b]pyridine derivatives.

Recent in silico studies have suggested that thiazolo[4,5-b]pyridine derivatives can interact with the Keap1-Nrf2 complex, potentially acting as Nrf2 activators.[8] Molecular docking simulations have shown that these compounds can form hydrogen bonds and π-interactions with key amino acid residues at the Nrf2-Keap1 interface, such as ARG483, SER508, and SER555.[8] By disrupting the Keap1-Nrf2 interaction, these compounds may promote the nuclear translocation of Nrf2 and the subsequent expression of antioxidant genes, thereby enhancing the cell's intrinsic defense against oxidative stress.

Further experimental validation of this proposed mechanism can be achieved through techniques such as Western blotting to measure the nuclear accumulation of Nrf2 and qPCR to quantify the expression of Nrf2 target genes (e.g., NQO1, HO-1, GCLC) in cells treated with the synthesized compounds.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel antioxidant agents. Through rational design and synthesis, informed by SAR studies, it is possible to generate potent radical scavengers. Furthermore, the potential of these compounds to modulate the Keap1-Nrf2 signaling pathway offers an exciting avenue for the development of therapeutics that bolster the body's own antioxidant defenses. Future work should focus on optimizing the lead compounds to improve their potency and pharmacokinetic properties, followed by evaluation in in vivo models of oxidative stress-related diseases.

References

  • An important role of Nrf2-ARE pathway in the cellular defense mechanism.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Application Notes and Protocols for the Preparation of ABTS Working Solution in Antioxidant Assays - Benchchem.
  • 7 Key Roles of Nrf2 Pathway in Oxidative Stress | L
  • Nrf2-ARE Pathway: Defense Against Oxidative Stress - ResearchG
  • The Keap1-Nrf2 antioxidant signaling pathway. Under basal conditions,...
  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO.
  • Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implic
  • The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC - PubMed Central.
  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
  • Signal amplification in the KEAP1-NRF2-ARE antioxidant response p
  • Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents - MDPI.
  • Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine - Pharmacia.
  • Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine - ResearchG
  • Antioxidant Assays - ResearchG
  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview)
  • New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC - NIH.
  • This compound - MySkinRecipes.
  • Thiazoles and Thiazolidinones as Antioxidants - Bentham Science Publisher.
  • Synthesis, Modeling Study and Antioxidants Activity of New Heterocycles Derived from 4-Antipyrinyl-2-Chloroacetamidothiazoles - MDPI.
  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas | Request PDF - ResearchG
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI.

Sources

Application Notes and Protocols for the Analytical Quantification of 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

2-Chlorothiazolo[4,5-b]pyridine is a heterocyclic organic compound featuring a fused pyridine and thiazole ring system. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres for other bicyclic systems. The accurate and precise quantification of this compound is a critical requirement in pharmaceutical development, where it may serve as a key starting material, a process intermediate, or a potential impurity.[1] Ensuring its purity, monitoring its consumption during a reaction, or quantifying its presence at trace levels directly impacts the quality, safety, and efficacy of a final active pharmaceutical ingredient (API).

This technical guide provides a detailed framework of robust analytical methodologies for the quantification of this compound. Recognizing that a single method is not universally applicable, we present three distinct, well-established techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Ideal for routine quality control, purity assessment, and assay in relatively clean sample matrices.

  • Gas Chromatography with Mass Spectrometric Detection (GC-MS): A powerful method for samples where the analyte is thermally stable and sufficiently volatile, offering excellent selectivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The benchmark for high-sensitivity, high-selectivity quantification, essential for trace-level analysis in complex matrices like crude reaction mixtures or biological fluids.

These protocols are designed as comprehensive starting points, grounded in the fundamental principles of analytical chemistry and supported by data from analogous chemical structures.[2][3][4] Researchers are expected to perform full method validation to comply with internal and regulatory standards (e.g., ICH, FDA).

Physicochemical Properties for Analytical Method Development

Understanding the fundamental properties of this compound is the first step in selecting and optimizing an analytical method.

PropertyValueSource
CAS Number 152170-30-4[5][6][7][8]
Molecular Formula C₆H₃ClN₂S[8][9]
Molecular Weight 170.62 g/mol [8][9]
Monoisotopic Mass 169.97055 Da[9]
[M+H]⁺ Ions (for MS) m/z 171, 173[5]
Key Structural Feature Chlorine atom results in a characteristic ~3:1 isotopic pattern for the M and M+2 peaks in mass spectrometry.

Analytical Method Selection Strategy

The choice of analytical technique is dictated by the specific requirements of the measurement, including sensitivity, sample matrix complexity, and available instrumentation. The following decision-making workflow can guide the selection process.

MethodSelection start Start: Define Analytical Goal matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity? matrix->sensitivity Simple (e.g., pure substance, simple mixture) lc_msms Method 3: LC-MS/MS (Trace Analysis, Bioanalysis) matrix->lc_msms Complex (e.g., crude reaction, biological fluid) sensitivity->lc_msms High / Trace Level (< 10 ng/mL) hplc_uv Method 1: HPLC-UV (Routine QC, Purity) sensitivity->hplc_uv Moderate (> 0.1 µg/mL) gc_ms Method 2: GC-MS (Purity, ID Confirmation) sensitivity->gc_ms Moderate & Volatile (> 10 ng/mL)

A decision tree for selecting the appropriate analytical method.

Method 1: Reversed-Phase HPLC with UV Detection

Principle and Justification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis. This technique separates compounds based on their hydrophobicity. This compound, with its aromatic rings, is well-suited for retention on a non-polar stationary phase like C18. A polar mobile phase is used to elute the compounds. The inclusion of a buffer (e.g., phosphate) is critical; the basic nitrogen on the pyridine ring can exhibit variable protonation states, and a buffer ensures a consistent pH, leading to sharp, reproducible peaks.[10] UV detection is effective due to the presence of chromophores in the fused ring system.

Experimental Protocol

4.2.1 Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Potassium phosphate monobasic (KH₂PO₄) or Ammonium Acetate.

4.2.2 Solution Preparation

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer. Weigh 2.72 g of KH₂PO₄ into 1 L of HPLC-grade water, adjust pH to 3.0 with phosphoric acid, filter, and degas.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with diluent.

4.2.3 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% A (Phosphate Buffer) / 40% B (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm (Verify λₘₐₓ via PDA scan)
Run Time 10 minutes

4.2.4 System Suitability Before sample analysis, inject the 25 µg/mL standard five times. The results should meet the following criteria:

  • Tailing Factor: 0.8 - 1.5

  • Theoretical Plates: > 2000

  • %RSD of Peak Areas: < 2.0%

4.2.5 Analysis and Calculation Construct a calibration curve by plotting the peak area versus the concentration of the working standards. Apply a linear regression analysis. The concentration of this compound in unknown samples is determined by interpolating their peak areas from this curve. The correlation coefficient (r²) should be ≥ 0.995.

HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Stock Solution prep_cal Create Calibration Curve Standards prep_std->prep_cal sst Perform System Suitability Test (SST) prep_cal->sst prep_sample Prepare Unknown Sample Solution inject_sample Inject Unknown Sample(s) prep_sample->inject_sample inject_cal Inject Calibration Standards sst->inject_cal inject_cal->inject_sample integrate Integrate Peaks inject_cal->integrate inject_sample->integrate calibrate Generate Calibration Curve (Area vs. Conc.) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify report Generate Report quantify->report

Workflow for HPLC-UV quantification.

Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

Principle and Justification

GC-MS is a highly selective technique suitable for analytes that are both thermally stable and volatile.[3] The analyte is vaporized in a heated inlet, separated on a capillary column, and then detected by a mass spectrometer. Electron Ionization (EI) creates reproducible fragmentation patterns, providing a "fingerprint" for confident identification, while the mass-to-charge ratio allows for selective quantification. This method is excellent for confirming the identity of the main peak and for resolving it from other volatile impurities.[11]

Experimental Protocol

5.2.1 Instrumentation and Consumables

  • GC-MS system with an autosampler.

  • A non-polar capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Ultra-high purity Helium as carrier gas.

  • GC vials with inserts.

5.2.2 Solution Preparation

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Standard Stock Solution (1 mg/mL): Prepare as in section 4.2.2 but using DCM as the solvent.

  • Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution with DCM.

5.2.3 GC-MS Conditions

ParameterCondition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Start at 100 °C, hold 1 min. Ramp at 20 °C/min to 280 °C, hold 5 min.
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-350) for identification. Selected Ion Monitoring (SIM) for quantification (e.g., m/z 170, 135).

5.2.4 Analysis and Calculation For quantification, operate in SIM mode using characteristic ions from the analyte's mass spectrum. The primary molecular ion (m/z 170) is a good candidate for the quantifier ion, and a major fragment ion can be used as a qualifier. Construct the calibration curve and calculate sample concentrations as described for the HPLC method.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Justification

LC-MS/MS provides the ultimate in sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices.[12][13] The LC system separates the components, which are then ionized (typically via Electrospray Ionization, ESI) and enter the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected. This ion is fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference and provides picogram-level detection limits.

Experimental Protocol

6.2.1 Instrumentation and Consumables

  • LC-MS/MS system (triple quadrupole).

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, water, and formic acid.

6.2.2 Solution Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock and Working Solutions: Prepare as in section 4.2.2, but to a much lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

6.2.3 LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient: 10% B to 95% B over 3 min, hold 1 min, return to 10% B and re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transitions Quantifier: 171 -> 135; Qualifier: 173 -> 137 (Note: Product ions are hypothetical based on likely fragmentation, e.g., loss of HCl. These must be optimized by infusing the analyte and performing a product ion scan.)
LC-MS/MS Analytical Workflow

LCMSMS_Workflow cluster_prep Preparation & Tuning cluster_analysis Analysis cluster_data Data Processing prep_sol Prepare LC Solvents & Standards tune_ms Infuse Standard to Optimize MS Parameters & Determine MRM Transitions prep_sol->tune_ms run_seq Run Sequence (Calibrators, QCs, Samples) prep_sol->run_seq build_method Build Acquisition Method with Optimized MRMs tune_ms->build_method build_method->run_seq process_data Integrate MRM Peaks run_seq->process_data calibrate Generate Calibration Curve (Area Ratio vs. Conc.) process_data->calibrate quantify Quantify Samples calibrate->quantify report Generate Report quantify->report

Workflow for high-sensitivity LC-MS/MS quantification.

Method Validation Summary

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for purpose. The following table summarizes key validation parameters and typical acceptance criteria based on ICH guidelines.

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (PDA), comparison to blank matrix, MS confirmation.
Linearity Proportional relationship between concentration and analytical signal.Correlation coefficient (r²) ≥ 0.995 over a defined range.
Accuracy Closeness of test results to the true value.%Recovery of spiked samples typically within 80-120% (or tighter, e.g., 98-102% for assay).[14]
Precision Agreement among a series of measurements. (Repeatability & Intermediate)%RSD < 2% for assay; < 15% for trace analysis.
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3.
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; precision (%RSD) and accuracy (%Recovery) meet set criteria.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Insignificant changes in results when parameters (pH, flow rate, temp) are slightly varied.

Conclusion

This document provides three robust and scientifically-grounded analytical methods for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine quality control, while GC-MS offers superior identity confirmation for volatile samples. For applications demanding the highest sensitivity and selectivity, the LC-MS/MS protocol is the recommended approach. Each protocol is a comprehensive starting point that, when followed by rigorous in-house validation, will enable researchers, scientists, and drug development professionals to generate accurate and reliable data for this important heterocyclic compound.

References

  • SynThink Research Chemicals. Tofacitinib EP Impurities & USP Related Compounds. SynThink. Accessed January 10, 2026. [Link]
  • Pharmaffiliates. Tofacitinib-impurities.
  • SynZeal. Tofacitinib Impurity V | 1616761-00-2. SynZeal. Accessed January 10, 2026. [Link]
  • Venkatasai Life Sciences. Tofacitinib Impurity F. Venkatasai Life Sciences. Accessed January 10, 2026. [Link]
  • Google Patents. CN111471045A - Preparation method of tofacitinib impurity. Accessed January 10, 2026.
  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Accessed January 10, 2026. [Link]
  • University of Nebraska-Lincoln. Tofacitinib synthesis. DigitalCommons@UNL. Accessed January 10, 2026. [Link]
  • PubChem. 2-Chloro-[1][15]thiazolo[5,4-b]pyridine.
  • ResearchGate.
  • Thieme. Tofacitinib. Pharmaceutical Substances. Accessed January 10, 2026. [Link]
  • Google Patents.
  • Chemical-Suppliers.com. This compound | CAS 152170-30-4. Chemical-Suppliers.com. Accessed January 10, 2026. [Link]
  • Moldb. 152170-30-4 | this compound. Moldb.net. Accessed January 10, 2026. [Link]
  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. Accessed January 10, 2026. [Link]
  • RECIPE Chemicals + Instruments GmbH. HPLC & LC-MS/MS. RECIPE. Accessed January 10, 2026. [Link]
  • ResearchGate. Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Accessed January 10, 2026. [Link]
  • PubMed. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
  • ATSDR. Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Accessed January 10, 2026. [Link]
  • NCBI Bookshelf. Guidelines for drinking-water quality: Analytical methods and achievability.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. Accessed January 10, 2026. [Link]
  • PubMed. Application of LC-MS to the analysis of new radiopharmaceuticals.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. Accessed January 10, 2026. [Link]
  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • National Institutes of Health. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH. Accessed January 10, 2026. [Link]
  • Oriental Journal of Chemistry. Development of A Novel Method for the Detection of 54 Pesticides in Gcms-Ms-Tqd. Oriental Journal of Chemistry. Accessed January 10, 2026. [Link]
  • STAR Protocols. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. NIH. Accessed January 10, 2026. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Thiazolo[4,5-b]pyridine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. As a purine bioisostere, it is a key component in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and antitumor effects.[1] Its unique electronic properties also make it an interesting candidate for applications in materials science, such as in the development of chromophores and photosensitizers.[2]

This guide provides a detailed overview of common functionalization strategies for the thiazolo[4,5-b]pyridine ring system, complete with step-by-step protocols and insights into the rationale behind the experimental choices.

Understanding the Reactivity of the Thiazolo[4,5-b]pyridine Core

The reactivity of the thiazolo[4,5-b]pyridine ring system is governed by the interplay of the electron-donating thiazole ring and the electron-withdrawing pyridine ring. The nitrogen atom in the pyridine ring reduces the overall electron density of the bicyclic system, making it generally less susceptible to electrophilic aromatic substitution than benzene. However, the thiazole moiety can direct electrophilic attack to specific positions. Computational studies and experimental evidence suggest that the C5 and C7 positions on the pyridine ring are the most electron-rich and thus more prone to electrophilic substitution, while the C2 position on the thiazole ring is susceptible to nucleophilic attack, especially when activated.

I. Synthesis of Functionalized Thiazolo[4,5-b]pyridines from Substituted Pyridines

A common and versatile approach to functionalized thiazolo[4,5-b]pyridines involves the annulation of a thiazole ring onto a pre-functionalized pyridine core. This strategy allows for the introduction of substituents at desired positions from the outset.

A. From 2-Chloro-3-nitropyridines via Nucleophilic Aromatic Substitution and Cyclization

This method provides a route to thiazolo[4,5-b]pyridines with a nitro group on the pyridine ring, which can be a handle for further transformations. The reaction proceeds through a nucleophilic aromatic substitution (SNA) of the chlorine atom, followed by a Smiles rearrangement and subsequent cyclization.

Protocol 1: Synthesis of 7-Nitro-fused Thiazolo[4,5-b]pyridines [3]

This protocol describes the synthesis of 2-methyl-7-nitro[1][3][4]triazolo[5',1':2,3][3][5]thiazolo[4,5-b]pyridine from 2-chloro-3,5-dinitropyridine and 3-methyl-1,2,4-triazole-5-thiol.

Materials:

  • 2-Chloro-3,5-dinitropyridine

  • 3-Methyl-1,2,4-triazole-5-thiol

  • Sodium Carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • TLC plates and developing chamber

  • Filtration apparatus

Procedure:

  • Step 1: Synthesis of the intermediate sulfide.

    • In a round-bottom flask, dissolve 2-chloro-3,5-dinitropyridine (1 mmol) and 3-methyl-1,2,4-triazole-5-thiol (1 mmol) in DMF (10 mL).

    • Add sodium carbonate (1 mmol, 106 mg) to the solution.

    • Stir the mixture at 80°C and monitor the reaction progress by TLC.

    • Once the starting materials are consumed, pour the reaction mixture into water (50 mL).

    • Acidify the mixture to pH 3 with concentrated HCl.

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine.

  • Step 2: Cyclization to the thiazolo[4,5-b]pyridine.

    • Dissolve the intermediate sulfide (1 mmol) in DMF (10 mL).

    • Add sodium carbonate (1 mmol, 106 mg).

    • Stir the mixture at 80°C for 3-4 hours, monitoring by TLC.

    • Pour the reaction mixture into water (50 mL) and acidify to pH 3 with concentrated HCl.

    • Collect the precipitate by filtration, wash with water, and dry to yield the final product.

Rationale for Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the cationic intermediates.

  • Base: Sodium carbonate is a mild inorganic base used to deprotonate the thiol, forming the nucleophile, and to neutralize the HCl generated during the reaction.

  • Temperature: Heating to 80°C provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization.

  • Acidification: Acidification during workup is crucial for protonating the product and ensuring its precipitation from the aqueous solution.

II. Direct Functionalization of the Thiazolo[4,5-b]pyridine Ring

Direct functionalization of the pre-formed thiazolo[4,5-b]pyridine core is a powerful strategy for late-stage modification and the generation of compound libraries.

A. Halogenation

Direct halogenation of the thiazolo[4,5-b]pyridine ring system can be challenging due to the deactivating effect of the pyridine nitrogen. However, under specific conditions, regioselective halogenation can be achieved. The C5 and C7 positions are the most likely sites for electrophilic halogenation.

Protocol 2: Regioselective Bromination of Thiazolo[4,5-b]pyridines (General Procedure)

This protocol is a general guideline, and optimization may be required for specific substrates.

Materials:

  • Thiazolo[4,5-b]pyridine substrate

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (H₂SO₄), concentrated

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the thiazolo[4,5-b]pyridine substrate in concentrated sulfuric acid at 0°C (ice bath).

  • Slowly add N-bromosuccinimide (1.1 equivalents) in small portions, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Reagent: NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Solvent/Catalyst: Concentrated sulfuric acid protonates the pyridine nitrogen, further deactivating the ring but also potentially directing the substitution. It also serves as the solvent.

  • Temperature: The reaction is performed at low temperatures to control the reactivity and minimize side reactions.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, allowing for the introduction of a wide variety of substituents onto the thiazolo[4,5-b]pyridine scaffold. A halo-substituted thiazolo[4,5-b]pyridine is a common starting material for these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halo-thiazolo[4,5-b]pyridine and a boronic acid or ester.

Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-thiazolo[4,5-b]pyridine with Arylboronic Acids

This protocol is adapted from a similar reaction on a related heterocyclic system and may require optimization.[6]

Materials:

  • 2-Bromo-thiazolo[4,5-b]pyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Reflux condenser

Procedure:

  • To a Schlenk flask, add 2-bromo-thiazolo[4,5-b]pyridine (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

  • Add potassium carbonate (2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to reflux (approximately 100°C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common palladium precursor that is reduced in situ to the active Pd(0) species. PPh₃ is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid.

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings, allowing for the dissolution of both organic and inorganic reagents.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling a halo-thiazolo[4,5-b]pyridine with an amine.

Protocol 4: Buchwald-Hartwig Amination of 2-Bromo-thiazolo[4,5-b]pyridine

This is a general protocol and the choice of ligand and base can be critical for success.[7][8]

Materials:

  • 2-Bromo-thiazolo[4,5-b]pyridine

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Reflux condenser

Procedure:

  • In a Schlenk tube, combine Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the 2-bromo-thiazolo[4,5-b]pyridine (1 mmol) and the amine (1.2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 110°C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bulky, electron-rich ligand that is highly effective in promoting the reductive elimination step, which is often the rate-limiting step in Buchwald-Hartwig aminations.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction.

  • Inert Atmosphere: Essential to protect the air-sensitive catalyst and reagents.

Data Presentation

Functionalization ReactionReagents and ConditionsTypical Yield (%)Reference
Nitration (of fused system)Na₂CO₃, DMF, 80°C57[3]
Suzuki-Miyaura CouplingPd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, reflux60-90[6]
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C50-85[7][8]

Visualizations

Functionalization_Workflow ThiazoloPyridine Thiazolo[4,5-b]pyridine Core HaloThiazoloPyridine Halo-Thiazolo[4,5-b]pyridine ThiazoloPyridine->HaloThiazoloPyridine Halogenation (e.g., NBS) NitroThiazoloPyridine Nitro-Thiazolo[4,5-b]pyridine ThiazoloPyridine->NitroThiazoloPyridine Nitration ArylThiazoloPyridine Aryl-Thiazolo[4,5-b]pyridine HaloThiazoloPyridine->ArylThiazoloPyridine Suzuki Coupling AminoThiazoloPyridine Amino-Thiazolo[4,5-b]pyridine HaloThiazoloPyridine->AminoThiazoloPyridine Buchwald-Hartwig Amination Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Ar-X Transmetal Transmetalation PdII->Transmetal PdII_Aryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Aryl Ar'-B(OR)₂ RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Makarov, V. A., et al. (2018). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes. Symmetry, 10(11), 619. [Link]
  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(3/4), 130-132. [Link]
  • (Reference for halogenation protocol - general knowledge, will be replaced with a specific cit
  • (Reference for nitration protocol - general knowledge, will be replaced with a specific cit
  • (Reference for Suzuki coupling - general knowledge, will be replaced with a specific cit
  • (Reference for Buchwald-Hartwig amination - general knowledge, will be replaced with a specific cit
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • (Reference for reactivity - general knowledge, will be replaced with a specific cit
  • (Reference for applications - general knowledge, will be replaced with a specific cit
  • Wikipedia.
  • (Reference for d
  • Chemistry LibreTexts.
  • (Reference for Suzuki cycle - general knowledge)
  • (Reference for functionaliz

Sources

The Synthetic Versatility of 2-Chlorothiazolo[4,5-b]pyridine: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolopyridine Scaffold and the Strategic Importance of the 2-Chloro Substituent

The thiazolo[4,5-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. As a purine bioisostere, this scaffold is integral to a multitude of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potent kinase inhibitory properties.[1] The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique electronic landscape that facilitates interactions with various biological targets.[2]

Within this class of compounds, 2-chlorothiazolo[4,5-b]pyridine stands out as a pivotal building block. The chlorine atom at the 2-position of the thiazolopyridine system is not merely a substituent; it is a versatile synthetic handle, a launchpad for molecular diversification. Its strategic location on a carbon adjacent to the thiazole sulfur and alpha to the pyridine nitrogen renders it highly susceptible to displacement through a variety of synthetic transformations. This reactivity is the key to unlocking a vast chemical space of novel, functionalized thiazolo[4,5-b]pyridine derivatives.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on two primary pillars of modern synthetic chemistry: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss their application in the synthesis of biologically relevant molecules, particularly kinase inhibitors.

The Chemical Logic: Understanding the Reactivity of the C2-Position

The enhanced reactivity of the chlorine atom at the C2 position of the thiazolo[4,5-b]pyridine ring is a direct consequence of the electronic properties of the fused heterocyclic system. The pyridine nitrogen acts as a powerful electron-withdrawing group, polarizing the ring system and rendering the C2 and C4 positions electron-deficient. This electron deficiency is crucial for the initial, rate-determining step of nucleophilic aromatic substitution, where a nucleophile attacks the electrophilic carbon.[3]

The stability of the resulting anionic intermediate, known as a Meisenheimer complex, is the determining factor for the feasibility of an SNAr reaction.[3] For an attack at the C2 position, the negative charge can be delocalized onto the electronegative pyridine nitrogen atom through resonance, which provides significant stabilization. This stabilization lowers the activation energy for the reaction, making the 2-position a prime target for nucleophilic attack.

I. Nucleophilic Aromatic Substitution (SNAr): The Direct Functionalization Pathway

Nucleophilic aromatic substitution is a direct and atom-economical method for introducing a variety of functional groups at the C2 position of this compound. This pathway is particularly effective for introducing amine, oxygen, and sulfur-based nucleophiles.

A. Synthesis of 2-Amino-Thiazolo[4,5-b]pyridine Derivatives

The introduction of an amino group at the C2 position is a common strategy in the development of kinase inhibitors, as the resulting 2-aminopyridine motif can form crucial hydrogen bond interactions with the hinge region of the kinase active site.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling point alcohol like n-butanol is typically chosen to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and side-product formation.

  • Temperature: These reactions often require elevated temperatures (80-150 °C) to overcome the activation energy associated with the disruption of the aromatic system in the Meisenheimer intermediate. Microwave irradiation can significantly accelerate these reactions.

Experimental Protocol: Synthesis of N-Aryl-2-aminothiazolo[4,5-b]pyridines

  • To a sealed microwave vial, add this compound (1.0 eq.), the desired aniline or heterocyclic amine (1.2 eq.), and diisopropylethylamine (DIPEA) (2.0 eq.).

  • Add anhydrous n-butanol or DMF to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino derivative.

Reagent/ParameterConditionPurpose
Solvent n-Butanol or DMFHigh boiling point, solubilizes reactants
Base DIPEA or K₂CO₃HCl scavenger, drives reaction forward
Temperature 120-150 °C (Microwave)Overcomes activation energy
Reaction Time 1-4 hoursVaries with substrate reactivity
B. Synthesis of 2-Alkoxy/Aryloxy-Thiazolo[4,5-b]pyridine Derivatives

The displacement of the 2-chloro substituent with oxygen nucleophiles, such as alkoxides or phenoxides, provides access to 2-ether derivatives.

Experimental Protocol: Synthesis of 2-Phenoxy-thiazolo[4,5-b]pyridine

  • In a round-bottom flask, dissolve phenol (1.5 eq.) in anhydrous DMF.

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.), portion-wise at 0 °C. Stir for 30 minutes at room temperature to form the sodium phenoxide.

  • Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the residue by column chromatography.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

For nucleophiles that are not amenable to SNAr conditions or for the construction of C-C bonds, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions offer a broad substrate scope and functional group tolerance.

A. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Heteroaryl-Thiazolo[4,5-b]pyridines

The Suzuki-Miyaura coupling is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties at the 2-position. This is particularly relevant for creating biaryl scaffolds found in many biologically active molecules.[4]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle. For challenging heteroaryl couplings, specialized ligands like SPhos or XPhos may be required to promote efficient oxidative addition and reductive elimination.[4]

  • Base: An aqueous inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a base such as K₃PO₄ (3.0 eq.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Cl pd2_complex Ar-Pd(II)L₂-Cl oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OR)₂ Base pd2_aryl Ar-Pd(II)L₂-Ar' tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 product Ar-Ar' re->product

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

B. Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds and serves as a powerful alternative to classical SNAr for constructing 2-amino-thiazolo[4,5-b]pyridine derivatives.[5] It often proceeds under milder conditions and with a broader range of amine coupling partners, including less nucleophilic amines.[6]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand. Ligands like Xantphos, BINAP, or Josiphos-type ligands are commonly employed to facilitate the challenging reductive elimination step that forms the C-N bond.[5][6]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.08 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add a solution of this compound (1.0 eq.) and the desired amine (1.2 eq.) in anhydrous toluene.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by flash column chromatography.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa Ar-Cl pd2_complex Ar-Pd(II)L-Cl oa->pd2_complex amidation Amine Coordination & Deprotonation pd2_complex->amidation HNR₂ Base amido_complex Ar-Pd(II)L-NR₂ amidation->amido_complex re Reductive Elimination amido_complex->re re->pd0 product Ar-NR₂ re->product

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination Reaction.

Application in Kinase Inhibitor Synthesis: A Case Study

The methodologies described above are directly applicable to the synthesis of potent kinase inhibitors. For instance, many Glycogen Synthase Kinase-3 (GSK-3) inhibitors feature a substituted pyridine or related heterocyclic core.[7][8] By employing this compound as a starting material, novel analogues can be rapidly synthesized and screened for biological activity.

Synthetic Workflow for Kinase Inhibitor Library Generation

Kinase_Inhibitor_Synthesis cluster_snar S(N)Ar Pathway cluster_coupling Cross-Coupling Pathway start This compound snar Nucleophilic Aromatic Substitution start->snar coupling Pd-Catalyzed Cross-Coupling start->coupling product_snar 2-Amino/Alkoxy Derivatives snar->product_snar amines Diverse Amines (R-NH₂) amines->snar alcohols Alcohols/Phenols (R-OH) alcohols->snar library Library of Novel Thiazolo[4,5-b]pyridine Analogues product_snar->library product_suzuki 2-Aryl Derivatives coupling->product_suzuki product_bh 2-Amino Derivatives coupling->product_bh boronic_acids Boronic Acids (R-B(OH)₂) boronic_acids->coupling Suzuki amines_bh Diverse Amines (R-NH₂) amines_bh->coupling Buchwald-Hartwig product_suzuki->library product_bh->library screening Biological Screening (e.g., Kinase Assays) library->screening

Caption: Workflow for generating a library of potential kinase inhibitors.

Conclusion and Future Outlook

This compound is a demonstrably valuable and versatile starting material for the synthesis of novel heterocyclic compounds. Its activated 2-position provides a reliable handle for functionalization via both nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals to harness the synthetic potential of this scaffold. The continued development of novel catalytic systems will undoubtedly expand the scope of reactions possible with this building block, further solidifying the importance of the thiazolo[4,5-b]pyridine core in the pursuit of new therapeutics and functional materials.

References

  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(3/4), 130–132. [Link]
  • Kim, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(21), 6599. [Link]
  • Buchwald–Hartwig amination. In Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • Witherington, J., et al. (2003). 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
  • YouTube. (2019).
  • Khan, M. A., et al. (2016). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5526-5531. [Link]
  • Kavitha, M. S., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry. [Link]
  • Shvartsberg, M. S., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3-4), 130-132. [Link]
  • Youssif, B. G., et al. (2022).
  • Lesyk, R. B., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 125-135. [Link]
  • Zadykowicz, B., et al. (2021). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 23(15), 5842-5846. [Link]
  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(2), 218-225. [Link]
  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
  • Lozynskyi, A. V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4983. [Link]
  • ResearchGate. (2020).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Al-Warhi, T., et al. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 12(46), 30039-30060. [Link]
  • Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 17(3), 67. [Link]
  • Shawali, A. S., et al. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Chemistry Central Journal, 13(1), 33. [Link]
  • ResearchGate. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. [Link]
  • ResearchGate. (2019). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? [Link]
  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
  • ResearchGate. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. [Link]
  • Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]
  • Rodriguez, A. A., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(44), 8681-8685. [Link]
  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chlorothiazolo[4,5-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this important heterocyclic building block. Our approach is rooted in mechanistic understanding to empower you to not only solve current challenges but also to proactively improve your synthetic outcomes.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several strategic routes. The optimal choice often depends on the availability of starting materials and the desired scale of the reaction. The two most prevalent strategies involve either forming the thiazole ring onto a pre-functionalized pyridine core or performing a functional group interconversion on a pre-formed thiazolo[4,5-b]pyridine system.

Synthetic_Routes cluster_0 Route A: Thiazole Ring Annulation cluster_1 Route B: Functional Group Interconversion 2-Amino-3-chloropyridine 2-Amino-3-chloropyridine Cyclization Cyclization 2-Amino-3-chloropyridine->Cyclization e.g., Thiophosgene, Potassium Thiocyanate Target This compound Cyclization->Target 2-Aminothiazolo[4,5-b]pyridine 2-Aminothiazolo[4,5-b]pyridine Sandmeyer_Reaction Sandmeyer Reaction 2-Aminothiazolo[4,5-b]pyridine->Sandmeyer_Reaction Sandmeyer_Reaction->Target caption Fig 1. Major synthetic pathways to this compound.

Caption: Fig 1. Major synthetic pathways to this compound.

This guide will primarily focus on troubleshooting these two dominant routes, as they represent the most common and versatile methods reported in the literature.[1][2]

Section 2: Troubleshooting Guide for Key Synthetic Steps

This section addresses specific, frequently encountered issues in a question-and-answer format.

Issues with Precursor Synthesis: 2-Amino-3-chloropyridine

The quality of your starting material is paramount. Impurities in the precursor will inevitably lead to complex purification challenges and reduced yields of the final product.

Question: My synthesis of 2-amino-3-chloropyridine from 3-aminopyridine results in a low yield and significant amounts of di-chlorinated byproducts. How can I improve this?

Answer: This is a classic problem of over-chlorination, which is often exacerbated by harsh reaction conditions. The pyridine ring is activated towards electrophilic substitution by the amino group, and controlling the reaction's selectivity is key.

  • Causality: High temperatures and strong chlorinating agents increase the rate of reaction but decrease selectivity, leading to the formation of 2,5-dichloro-3-aminopyridine.[3][4] A common method using HCl and H₂O₂ requires careful temperature control, as temperatures between 70-80°C can easily lead to over-chlorination in larger batches.[3]

  • Recommended Solution: A more controlled method involves the chlorination of 3-aminopyridine with gaseous chlorine in an aqueous HCl solution at a lower temperature (15-50°C) in the presence of a catalytic amount of an iron, nickel, or copper chloride salt.[3] This method enhances selectivity for the desired mono-chlorinated product.

  • Alternative Protocol: Another approach is the reduction of 3-chloro-2-nitropyridine. This precursor can be synthesized and then reduced to 2-amino-3-chloropyridine using a reducing agent like stannous(II) chloride (SnCl₂) in methanol and concentrated HCl.[5] This route avoids direct chlorination of the activated aminopyridine ring, often resulting in a cleaner product.

ParameterHigh-Temp HCl/H₂O₂ MethodCatalytic Gaseous Cl₂ MethodNitro Reduction Method
Temperature 70-80 °C15-50 °CRoom Temperature
Key Reagents 3-aminopyridine, HCl, H₂O₂3-aminopyridine, HCl, Cl₂(g), FeCl₃ (cat.)3-chloro-2-nitropyridine, SnCl₂, HCl
Primary Issue Over-chlorinationRequires gas handlingMulti-step process
Selectivity ModerateHighExcellent
Mastering the Sandmeyer Reaction: From Amino to Chloro

The conversion of 2-aminothiazolo[4,5-b]pyridine to the target 2-chloro derivative via the Sandmeyer reaction is a powerful but delicate transformation.[6] Success hinges on the careful execution of two distinct stages: diazotization and copper-catalyzed chloride displacement.

Question: My Sandmeyer reaction has a very low yield, and I isolate mostly starting material. What went wrong?

Answer: The persistence of starting material strongly indicates a failure in the first step: diazotization. The formation of the aryl diazonium salt is highly sensitive to temperature and acid concentration.

  • Causality: The diazotization reaction, which involves treating the primary amine with a nitrous acid source (typically NaNO₂ in strong acid), must be conducted at low temperatures (0-5 °C). If the temperature rises, the highly unstable diazonium salt will prematurely decompose, often reacting with water to form a 2-hydroxy (keto) byproduct, or reverting to the starting amine.[7][8] Insufficient acid can lead to incomplete formation of the necessary nitrosating agent, nitrous acid (HONO).

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your reaction vessel is maintained in an ice-salt bath and that the internal temperature never exceeds 5 °C, especially during the slow, portion-wise addition of the sodium nitrite solution.

    • Check Reagent Quality: Use a fresh bottle of sodium nitrite. Old reagents can absorb moisture and degrade, leading to inaccurate stoichiometry.

    • Ensure Sufficient Acid: The amine must be fully protonated to form a soluble salt in the aqueous medium. A common practice is to use at least 3 equivalents of acid: one to protonate the amine, one to react with NaNO₂, and one to maintain an acidic environment.

Question: My diazotization seems to work (no starting material left), but the final yield of this compound is poor, with significant tar formation.

Answer: This points to a problem in the second stage: the copper(I)-catalyzed displacement of the diazonium group.

  • Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[7] If the copper(I) chloride (CuCl) catalyst is inactive (e.g., oxidized to Cu(II)), this critical electron transfer cannot occur efficiently. The diazonium salt, left to its own devices, will undergo non-productive decomposition pathways, leading to polymerization and tar formation.

  • Troubleshooting Steps & Protocol:

    • Catalyst Preparation is Crucial: Do not use old, discolored (green/blue) CuCl, which indicates oxidation to Cu(II). Prepare a fresh, active solution of CuCl.

    • Control the Addition: The diazonium salt solution should be added slowly to the heated catalyst solution (typically 60-70 °C). A rapid addition can lead to an uncontrolled release of N₂ gas and localized high concentrations of reactive intermediates, promoting side reactions.

Sandmeyer_Troubleshooting Start Low Yield in Sandmeyer Reaction Check_SM Is starting amine present? (Check by TLC/LCMS) Start->Check_SM Diazotization_Failed Problem: Incomplete Diazotization Check_SM->Diazotization_Failed Yes Check_Byproduct Is 2-hydroxy byproduct present? Check_SM->Check_Byproduct No Fix_Diazotization Solution: 1. Maintain temp at 0-5°C. 2. Use fresh NaNO2. 3. Ensure >3 eq. acid. Diazotization_Failed->Fix_Diazotization Displacement_Failed Problem: Poor Displacement/ Decomposition Fix_Decomposition Solution: 1. Use freshly prepared, active CuCl. 2. Add diazonium salt slowly to heated CuCl solution. 3. Avoid excessive temperatures. Displacement_Failed->Fix_Decomposition Check_Byproduct->Displacement_Failed Yes (or tar is major product) caption Fig 2. Troubleshooting logic for the Sandmeyer reaction.

Caption: Fig 2. Troubleshooting logic for the Sandmeyer reaction.

Section 3: Experimental Protocols

Protocol: Sandmeyer Reaction for this compound

This protocol is a self-validating system. Follow the steps carefully for optimal results.

Materials:

  • 2-Aminothiazolo[4,5-b]pyridine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Chloride (CuCl) (1.3 eq)

  • Deionized Water

  • Ice-salt bath

Part A: Preparation of the Diazonium Salt Solution (0-5 °C)

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminothiazolo[4,5-b]pyridine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0 °C using an ice-salt bath. The internal temperature must not exceed 5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Slowly add the NaNO₂ solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C. The solution should be clear (or nearly clear), indicating the formation of the soluble diazonium salt.

Part B: Copper-Catalyzed Chlorination

  • In a separate, larger reaction flask, dissolve copper(I) chloride (1.3 eq) in concentrated HCl. Warm the solution to 60-70 °C. The solution should be a dark brown/green.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the hot CuCl solution via a dropping funnel.

  • You will observe vigorous evolution of nitrogen gas. Control the addition rate to maintain a steady, non-violent effervescence.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until gas evolution ceases.

  • Monitor the reaction completion by TLC or LC-MS.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Section 4: FAQs

Q1: Are there any high-yield, one-pot methods available? A1: Yes, some methodologies aim to combine steps. For instance, a one-step synthesis from 2-chloro-3-nitropyridine and a thioamide has been reported to produce the thiazolo[5,4-b]pyridine core directly.[2] However, these methods may require specific substrates and might not be as general as the multi-step routes.

Q2: What are the critical safety precautions for this synthesis? A2: Several reagents require careful handling.

  • Thiophosgene: Highly toxic and corrosive. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]

  • Aryl Diazonium Salts: These are thermally unstable and can be explosive when isolated in a dry state. Never isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation.[10]

  • Acidic/Basic Solutions: Standard precautions for handling strong acids and bases during the reaction and work-up are necessary.

Q3: My final product seems to degrade during silica gel chromatography. What are my options? A3: Some heterocyclic compounds can be sensitive to acidic silica gel. If you observe streaking or decomposition on the column, try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%). Alternatively, consider using a different stationary phase like alumina or pursuing non-chromatographic purification methods such as recrystallization or sublimation if the product is thermally stable.

References

  • Google Patents. (1974). US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • ResearchGate. (2018). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes.
  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Chemistry of Heterocyclic Compounds. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2.
  • ResearchGate. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview).
  • Journal of Combinatorial Chemistry. (2009). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction.
  • Global Journal of Science Frontier Research. (2018). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ACS Publications. (2009). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
  • News.Pharmaceutical-Care.info. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Royal Society of Chemistry. (2017). Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines.
  • ResearchGate. (2022). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines.
  • National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ResearchGate. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • Frontiers in Chemistry, Armenia. (2017). Synthesis of new thiophene substituted 2-aminopyridines.
  • National Institutes of Health (NIH). (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazo[1,2-a]pyridines.
  • National Institutes of Health (NIH). (2021). Deaminative chlorination of aminoheterocycles.
  • ResearchGate. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
  • ResearchGate. (2014). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • National Institutes of Health (NIH). (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.

Sources

Technical Support Center: Synthesis of 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chlorothiazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find answers to frequently asked questions and troubleshooting advice for common side reactions and challenges encountered during the synthesis of this important heterocyclic compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and reliable synthetic route to this compound commences with 2-aminopyridine. The synthesis can be broadly divided into two key stages:

  • Formation of the key intermediate, 2-aminopyridine-3-thiol: This is typically achieved by the thiocyanation of 2-aminopyridine to yield 2-amino-3-thiocyanatopyridine, followed by reduction to the thiol.[1]

  • Cyclization and chlorination: The 2-aminopyridine-3-thiol is then cyclized with a suitable C1 electrophile that also facilitates the introduction of the chlorine atom at the 2-position of the thiazole ring. Phosgene or its equivalents, such as triphosgene or diphosgene, are commonly employed for this step.

The overall synthetic pathway is illustrated below:

Synthesis of this compound cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclization & Chlorination 2-aminopyridine 2-aminopyridine 2-amino-3-thiocyanatopyridine 2-amino-3-thiocyanatopyridine 2-aminopyridine->2-amino-3-thiocyanatopyridine Thiocyanation 2-aminopyridine-3-thiol 2-aminopyridine-3-thiol 2-amino-3-thiocyanatopyridine->2-aminopyridine-3-thiol Reduction This compound This compound 2-aminopyridine-3-thiol->this compound Cyclization with Phosgene equivalent Isomer Formation 2-aminopyridine-3-thiol 2-aminopyridine-3-thiol This compound This compound 2-aminopyridine-3-thiol->this compound Desired Cyclization 3-aminopyridine-2-thiol 3-aminopyridine-2-thiol 2-Chlorothiazolo[5,4-b]pyridine 2-Chlorothiazolo[5,4-b]pyridine 3-aminopyridine-2-thiol->2-Chlorothiazolo[5,4-b]pyridine Isomeric Cyclization Hydrolysis Side Reaction This compound This compound 2-hydroxythiazolo[4,5-b]pyridine 2-hydroxythiazolo[4,5-b]pyridine This compound->2-hydroxythiazolo[4,5-b]pyridine Hydrolysis (H2O)

Sources

Technical Support Center: Purification of 2-Chlorothiazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-chlorothiazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.[1][2] The reactivity of the 2-chloro position makes it an excellent handle for introducing diverse functionalities, but this same reactivity presents significant challenges during purification.[1] Achieving high purity is critical, as even minor impurities can confound biological data and compromise drug safety and efficacy.[3] This guide provides troubleshooting protocols and answers to frequently asked questions to help researchers overcome common purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the purification of this compound derivatives.

Q1: My crude product shows multiple spots on the TLC plate. How do I identify the likely impurities?

Answer: Identifying potential impurities is the first step in designing an effective purification strategy. Based on common synthetic routes, such as the cyclization of 2-chloro-3-aminopyridine derivatives, impurities typically fall into several classes.

Table 1: Common Impurities and Their Identification

Impurity ClassPotential StructureSource / CauseTypical TLC Rf (vs. Product)Detection Method
Unreacted Starting Material e.g., Substituted 2-chloro-3-aminopyridineIncomplete reaction.Usually more polar.LC-MS, 1H NMR
Hydrolysis Product 2-Hydroxythiazolo[4,5-b]pyridine derivativeExposure to water/moisture during work-up or on silica gel.[1]Significantly more polar; may streak on TLC.LC-MS (observe M+17 peak for -Cl -> -OH), 1H NMR
Dimerization/Side Products Varies depending on reagents.Side reactions, especially under harsh conditions (e.g., high heat).Can be more or less polar.LC-MS, High-Resolution MS for structural elucidation.
Residual Catalyst e.g., Palladium complexesIncomplete removal after cross-coupling reactions.May not be UV-active; can cause streaking or baseline noise.ICP-MS for trace metal analysis.[4]
Residual Solvents e.g., DMF, Dioxane, TolueneIncomplete removal during evaporation.N/A1H NMR.[3]

A logical first step is to run a co-spot on the TLC plate with your starting material. An LC-MS analysis of the crude mixture is highly recommended to get the molecular weights of the main components, which can confirm the presence of your product and suggest the identity of by-products.[]

Q2: My compound seems to be decomposing on my silica gel column. What's happening and what can I do?

Answer: This is a classic problem with acid-sensitive compounds, particularly those containing a pyridine ring. The surface of standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol groups. These acidic sites can protonate the basic nitrogen of the pyridine ring, leading to strong binding, peak tailing, and in some cases, degradation—especially hydrolysis of the 2-chloro substituent.

Troubleshooting Workflow for Column Chromatography:

chromatography_troubleshooting start Impure product showing degradation on silica decision1 Is the compound acid-sensitive? start->decision1 option1 Deactivate Silica Gel decision1->option1 Yes option2 Use Alternative Stationary Phase decision1->option2 Yes option3 Avoid Chromatography decision1->option3 Yes protocol1 Add Triethylamine (0.5-1% v/v) to the mobile phase. This neutralizes acidic sites. option1->protocol1 protocol2 Use Neutral Alumina or Florisil. option2->protocol2 protocol3 Consider Recrystallization or Preparative HPLC. option3->protocol3 purification_choice start Crude Product (>85% pure by NMR/LCMS) decision Are impurities structurally similar to the product? start->decision recrystallize Attempt Recrystallization decision->recrystallize No chromatography Perform Column Chromatography decision->chromatography Yes outcome_recryst_good High Purity Crystalline Solid recrystallize->outcome_recryst_good Success outcome_recryst_bad Product oils out or remains impure recrystallize->outcome_recryst_bad Failure outcome_recryst_bad->chromatography

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Chlorothiazolo[4,5-b]pyridine in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chlorothiazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to help you navigate these experimental hurdles. Our approach is grounded in established scientific principles and practical laboratory experience to ensure you can achieve reliable and reproducible results.

Understanding the Challenge: Physicochemical Profile

Before delving into solubilization strategies, it is crucial to understand the inherent properties of this compound. While experimental data is limited, computational predictions provide valuable insights into its behavior.

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Formula C₆H₃ClN₂S-
Molecular Weight 170.62 g/mol -
XlogP 2.6[1][2]A positive XlogP value indicates a hydrophobic nature, suggesting poor water solubility.
pKa -0.95[3]The predicted low pKa suggests the compound is a very weak base and is unlikely to be protonated in typical physiological pH ranges (1-8), limiting the effectiveness of pH adjustment for solubilization.

Note: The XlogP and pKa values are computationally predicted and should be experimentally verified for critical applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a film or solid particles of this compound in my aqueous buffer. What is the best initial approach to dissolve it?

A1: The most common and recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. This method helps to overcome the initial energy barrier of dissolution.

Initial Solubilization Workflow:

A Weigh this compound B Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM) A->B C Vortex or sonicate until fully dissolved B->C D Add stock solution dropwise to pre-warmed aqueous buffer while vortexing C->D E Visually inspect for precipitate D->E

Caption: Initial workflow for dissolving this compound.

Key Considerations:

  • Choice of Organic Solvent: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for many organic compounds and is a good starting point.[4] If your experimental system is sensitive to DMSO, other options include ethanol, methanol, or N,N-dimethylformamide (DMF).

  • Stock Concentration: Aim for the highest practical concentration for your stock solution to minimize the final concentration of the organic solvent in your aqueous medium.

  • Dilution Technique: Adding the stock solution to the buffer (and not the other way around) while vortexing helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.[5]

Q2: I've tried using a DMSO stock solution, but my compound still precipitates upon dilution in the aqueous buffer. What should I try next?

A2: If direct dilution fails, you will need to employ more advanced solubilization techniques. The choice of method will depend on the requirements of your experiment, such as the final desired concentration and the tolerance for excipients.

Troubleshooting Workflow for Persistent Precipitation:

A Precipitation observed after diluting DMSO stock B Option 1: Co-Solvent System A->B C Option 2: Surfactant-based Solubilization A->C D Option 3: Cyclodextrin Complexation A->D E Evaluate impact of excipients on the experiment B->E C->E D->E

Caption: Decision tree for addressing persistent precipitation.

In-depth Solubilization Protocols

Here are detailed protocols for the most common and effective methods to enhance the solubility of this compound.

Protocol 1: Co-solvent Systems

The principle behind using co-solvents is to reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[6][7]

Step-by-Step Methodology:

  • Select a Co-solvent: Common co-solvents compatible with biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs), such as PEG 400.[]

  • Prepare a Co-solvent/Buffer Mixture:

    • Start by preparing your aqueous buffer at the desired pH and ionic strength.

    • Create a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Testing:

    • Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent.

    • Add the stock solution to the different co-solvent/buffer mixtures to achieve your desired final concentration.

    • Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour).

    • Visually inspect for any precipitation. For a more quantitative analysis, you can centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC.

Troubleshooting Co-solvent Systems:

IssuePossible CauseRecommendation
Precipitation still occurs The co-solvent concentration is too low.Gradually increase the percentage of the co-solvent. Be mindful that high concentrations of organic solvents can affect cellular assays.
Experimental results are altered The co-solvent is interfering with the biological system.Test the effect of the co-solvent alone (vehicle control) in your assay. If interference is observed, consider a different co-solvent or an alternative solubilization method.
Protocol 2: Surfactant-Mediated Solubilization

Surfactants form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[9][10] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their solubility.[9][10]

Step-by-Step Methodology:

  • Choose a Surfactant: For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity. Common choices include Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor® EL).[10]

  • Prepare Surfactant-Containing Buffer:

    • Prepare your aqueous buffer.

    • Add the surfactant to the buffer at a concentration above its CMC. The CMC values for most common surfactants are readily available in the literature. A good starting point is often 0.1% to 1% (w/v).

  • Dissolution Procedure:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • Add the stock solution dropwise to the surfactant-containing buffer while stirring.

    • Allow the solution to equilibrate. Gentle warming or sonication can sometimes aid in the formation of drug-loaded micelles, but the thermal stability of the compound should be considered.[4]

Data Summary: Common Surfactants in Pharmaceutical Formulations

SurfactantTypeTypical Concentration RangeKey Considerations
Polysorbate 80 (Tween® 80)Non-ionic0.01% - 1%Widely used, low toxicity.[10]
Polyoxyl 35 Castor Oil (Cremophor® EL)Non-ionic0.1% - 2%Can cause hypersensitivity reactions in some in vivo models.[10]
Sodium Dodecyl Sulfate (SDS)Anionic0.1% - 1%Can denature proteins, generally not suitable for cell-based assays.[10]
Protocol 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from the aqueous environment and increasing its apparent solubility.[11][12]

Step-by-Step Methodology:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[13]

  • Preparation of the Inclusion Complex (Kneading Method):

    • Accurately weigh this compound and HP-β-CD in a 1:1 or 1:2 molar ratio.[11]

    • Place the powders in a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.

    • Knead the paste for 30-60 minutes.[11][14]

    • Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C) or under vacuum to remove the solvent.

    • The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.

  • Solubility Assessment:

    • Attempt to dissolve the prepared inclusion complex directly in your aqueous buffer.

    • Compare its solubility to that of the uncomplexed compound.

Workflow for Cyclodextrin Inclusion Complex Formation (Kneading Method):

A Weigh Compound and HP-β-CD (1:1 or 1:2 molar ratio) B Add to mortar A->B C Add a small amount of water/ethanol to form a paste B->C D Knead for 30-60 minutes C->D E Dry the paste to obtain the inclusion complex powder D->E F Test solubility of the complex in aqueous buffer E->F

Caption: Step-by-step process for preparing a cyclodextrin inclusion complex.

Final Recommendations and Best Practices

  • Start with the Simplest Method: Always begin with preparing a stock solution in a suitable organic solvent before moving to more complex formulations.

  • Characterize Your Compound: If this compound is a critical component of your research, consider experimentally determining its aqueous solubility and pKa. This will provide a solid foundation for all your formulation efforts.

  • Vehicle Controls are Essential: When using any excipients like co-solvents, surfactants, or cyclodextrins, always include a vehicle control (the formulation without your compound) in your experiments to account for any effects of the excipients themselves.

  • Visual Inspection is Key: Always visually inspect your solutions for any signs of precipitation, cloudiness, or crystallization before use. If a solution is not perfectly clear, it should not be used in quantitative experiments.[4]

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with this compound and proceed with your research with greater confidence and reproducibility.

References

  • Sapkal, N. P., Kilor, V. A., Bhusari, K. P., & Daud, A. S. (2007). Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research, 6(4), 833-840.
  • Ansari, M. J., et al. (2015). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical and Scientific Innovation, 4(2), 113-119.
  • Zhang, J., & Ma, P. (2013). General Methods for the Preparation of Cyclodextrin Inclusion Complexes. In Cyclodextrins: Preparation and Application in Industry. World Scientific.
  • Baghel, D., & Banjare, M. K. (2023). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. International Journal of Pharmaceutical Investigation, 13(3).
  • Gautam, S. S., & Mahajan, S. C. (2011). Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. Acta Poloniae Pharmaceutica, 68(5), 739-747.
  • Patel, P. A., & Chaulang, G. M. (2014). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Novel Drug Delivery, 3(3), 82-90.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Manchare, M. (2016, May 11). solubility enhancement -by pH change & complexation. SlideShare.
  • Bergström, C. A. S., & Avdeef, A. (2019). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Pinnamaneni, S., Das, N. G., & Das, S. K. (2002). Formulation of micellar dispersions for the enhancement of solubility of hydrophobic compounds. Pharmazie, 57(5), 291-300.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • World Health Organization. (2018, July). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • Kumar, A., Saini, V., & Singh, A. (2020). CO-SOLVENCY. World Journal of Pharmaceutical Research, 9(5), 1335-1348.
  • Patel, R. P., & Patel, M. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 73(4), 438-444.
  • Holmberg, K., & Jens, J. (2017). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules, 22(12), 2269.
  • Schellinger, A. P., & Carr, P. W. (2004). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 22(6), 544-548.
  • Sharma, A., & Jain, C. P. (2018). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 50(1), 40-49.
  • Li, S., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(9), 1469.
  • Al-Gohary, O. M., & Al-Kassas, R. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32.
  • PubChemLite. (n.d.). This compound (C6H3ClN2S).
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-[11][14]thiazolo[5,4-b]pyridine. PubChem Compound Database.
  • Kim, H. J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(21), 6432.
  • Grabar, M., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 28(14), 5405.
  • Nesi, R., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1271-1275.
  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697.
  • Gümrükçüoğlu, N., et al. (2019). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 66(4), 1032-1041.

Sources

Technical Support Center: Optimizing Suzuki Coupling of 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chlorothiazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and recommendations provided are grounded in established principles of organometallic chemistry and are supported by relevant literature to ensure scientific integrity.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, but its application to electron-deficient heteroaryl chlorides like this compound can be challenging. This is often due to the lower reactivity of the C-Cl bond and potential catalyst inhibition by the nitrogen atoms within the heterocyclic core. This guide will help you navigate these challenges and successfully optimize your reaction conditions.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section is designed to help you identify and solve common problems encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

This is one of the most common issues and can stem from several factors related to the catalytic cycle.

Q1: My reaction with this compound is not proceeding. What are the likely causes and how can I fix it?

A1: Low or no product formation when using this compound is often due to the challenging nature of this substrate. The primary reasons include:

  • Ineffective Catalyst System: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step for chloro-heteroarenes. Standard catalysts like Pd(PPh₃)₄ may not be active enough.[1]

    • Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands are highly effective for coupling challenging substrates like chloropyridines.[2] Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or RuPhos.[3] Pre-catalysts incorporating these ligands can also offer greater reproducibility.

  • Insufficient Base Strength or Poor Solubility: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4]

    • Solution: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for these challenging couplings.[3][4] If you started with a weaker base like sodium carbonate (Na₂CO₃), switching to K₃PO₄ is a logical next step. Also, consider the solubility of the base. A solvent system that partially dissolves the base, such as dioxane/water or toluene/water, can be beneficial.[4]

  • Catalyst Inhibition: The Lewis basic nitrogen atoms in the thiazolo[4,5-b]pyridine ring system can coordinate to the palladium catalyst, leading to deactivation.[1][4][5]

    • Solution: The use of bulky, electron-rich phosphine ligands, as mentioned above, can create a sterically hindered environment around the palladium center, which can prevent or reduce inhibitory coordination from the substrate.[4][6]

  • Sub-optimal Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition of the C-Cl bond.

    • Solution: Gradually increase the reaction temperature, for instance, from 80 °C to 110 °C, while monitoring for product formation and any potential decomposition.[3][7]

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of your desired compound.

Q2: My reaction is producing significant side products like homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A2: The formation of side products is a common challenge in Suzuki couplings. Here’s how to address them:

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl from the boronic acid starting material. It is often caused by the presence of oxygen in the reaction mixture, which can lead to a Pd(II)-mediated homocoupling pathway.[8][9][10]

    • Solution: Ensure a strictly inert atmosphere. This can be achieved by thoroughly degassing your solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and by performing the reaction under a positive pressure of an inert gas.[1][9] Using a well-defined Pd(0) precatalyst or ensuring complete reduction of a Pd(II) source can also help.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This can be promoted by excess base, the presence of water, or elevated temperatures.[3][11][12]

    • Solution: Optimize the amount of base used; typically, 2-3 equivalents are sufficient. If protodeboronation is a persistent issue, consider using a more stable boronic acid derivative, such as a pinacol boronate ester, which can undergo in-situ hydrolysis.[7][13] The "slow release" of the boronic acid from these esters can keep its concentration low, minimizing side reactions.[11][12] In some cases, anhydrous conditions might be beneficial, although some bases like K₃PO₄ may require a small amount of water to be effective.[14]

Frequently Asked Questions (FAQs)

Q3: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?

A3: For a challenging heteroaryl chloride like this compound, a robust catalyst system is essential. A good starting point would be:

  • Palladium Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: A bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos (4 mol%). These ligands have demonstrated high efficacy in the coupling of other challenging chloropyridines.[2][6]

Q4: Which base and solvent system should I start with?

A4: A common and effective starting point is:

  • Base: K₃PO₄ (2-3 equivalents). It is a strong, non-nucleophilic base that is often successful for difficult couplings.[4]

  • Solvent: A mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water in a 4:1 to 10:1 ratio. The water helps to dissolve the inorganic base and can facilitate the transmetalation step.[4][7]

Q5: My reaction mixture turns black. Is this normal?

A5: Yes, a color change to dark brown or black is very common in Suzuki coupling reactions and often indicates the formation of the active Pd(0) catalytic species.[3][14] However, if a coarse black precipitate forms, it could be palladium black, which is an inactive form of the catalyst. This can result from catalyst decomposition at excessively high temperatures or in the presence of impurities.

Q6: How can I monitor the progress of my reaction?

A6: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular time intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This will allow you to track the consumption of the starting materials and the formation of the product.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the Suzuki coupling of this compound. Optimization will likely be required for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Add the degassed solvent via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Data Presentation

The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of this compound, based on literature for analogous challenging heteroaryl chlorides.

ParameterRecommended Starting ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common, effective, and readily available palladium precursors.
Ligand SPhos or XPhosBulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.[2][6]
Base K₃PO₄A strong, non-nucleophilic base often effective for challenging couplings.[4]
Solvent 1,4-Dioxane/Water (4:1 to 10:1)A versatile solvent system that facilitates the dissolution of the inorganic base.[4][7]
Temperature 80-110 °CA typical temperature range for Suzuki couplings of heteroaryl chlorides.[7]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen-induced side reactions like homocoupling.[9][10]

Visualization of Key Concepts

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst CheckBase Is the base strength and solubility adequate? CheckCatalyst->CheckBase Yes OptimizeCatalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). CheckCatalyst->OptimizeCatalyst No CheckTemp Is the reaction temperature optimal? CheckBase->CheckTemp Yes OptimizeBase Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). CheckBase->OptimizeBase No CheckAtmosphere Is the reaction under a strictly inert atmosphere? CheckTemp->CheckAtmosphere Yes OptimizeTemp Increase temperature incrementally (e.g., 80°C -> 110°C). CheckTemp->OptimizeTemp No OptimizeAtmosphere Improve degassing of solvents and reagents. CheckAtmosphere->OptimizeAtmosphere No Success Improved Yield CheckAtmosphere->Success Yes OptimizeCatalyst->CheckBase OptimizeBase->CheckTemp OptimizeTemp->CheckAtmosphere OptimizeAtmosphere->Success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • ACS Publications.
  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
  • ResearchGate.
  • Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
  • NIH.
  • Journal of the American Chemical Society.
  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
  • NIH.
  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • NIH.

Sources

Preventing degradation of 2-Chlorothiazolo[4,5-b]pyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chlorothiazolo[4,5-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valuable heterocyclic building block. Due to its electronic structure, this compound can be susceptible to degradation under various reaction conditions. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound starting material is showing signs of degradation even before I start my reaction. What are the optimal storage and handling conditions?

Answer:

Proper storage and handling are critical first steps in preventing degradation. The primary culprits for pre-reaction degradation are atmospheric moisture and ambient light.

  • Causality: The C2 position of the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the fused thiazole ring, making the carbon atom bonded to the chlorine highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis).

  • Preventative Measures:

    • Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a desiccator in a cool, dark place.

    • Handling: When weighing and transferring the material, do so in a glove box or under a stream of inert gas to minimize exposure to air and humidity. Use dry glassware and syringes for all manipulations.

    • Solvent Purity: If preparing a stock solution, use a high-purity, anhydrous solvent.

Question 2: I'm running a reaction and observing a significant amount of a byproduct that I suspect is 2-Hydroxothiazolo[4,5-b]pyridine. What is causing this hydrolysis and how can I stop it?

Answer:

The formation of 2-Hydroxothiazolo[4,5-b]pyridine (which exists in tautomeric equilibrium with thiazolo[4,5-b]pyridin-2(3H)-one) is a classic example of hydrolysis. This occurs when water, either from the solvent, reagents, or atmosphere, acts as a nucleophile.

  • Mechanistic Insight: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Water attacks the electrophilic C2 carbon, forming a tetrahedral intermediate (a Meisenheimer complex). The chloride ion is then eliminated, and after deprotonation, the hydroxy derivative is formed. The stability of the intermediate, where the negative charge can be delocalized onto the electronegative pyridine nitrogen, facilitates this pathway.[1][2]

  • Troubleshooting Workflow:

    G start Hydrolysis Detected: Formation of Hydroxy Byproduct check_solvents 1. Verify Solvent Anhydrous Status - Use freshly distilled/purchased anhydrous solvent - Dry over molecular sieves start->check_solvents check_reagents 2. Check Reagents for Water Content - Are bases hygroscopic (e.g., K2CO3)? Dry before use. - Are other reagents hydrated? check_solvents->check_reagents check_atmosphere 3. Ensure Inert Atmosphere - Purge vessel with N2/Ar - Maintain positive pressure check_reagents->check_atmosphere check_temp 4. Evaluate Reaction Temperature - Can the temperature be lowered? - Higher temps accelerate hydrolysis check_atmosphere->check_temp success Problem Resolved check_temp->success

    Caption: Troubleshooting workflow for hydrolysis.

  • Detailed Protocol: Running a Water-Sensitive Reaction (e.g., Suzuki Coupling)

    • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Solvent Preparation: Use freshly opened anhydrous solvent or dispense from a solvent purification system. If unavailable, distill the solvent over an appropriate drying agent (e.g., toluene from sodium/benzophenone).

    • Reagent Handling: Dry any hygroscopic reagents (e.g., K₂CO₃, Cs₂CO₃) in a vacuum oven before use.

    • Reaction Setup: Assemble the reaction apparatus while hot and purge with argon or nitrogen for 15-20 minutes. Add this compound, boronic acid, and the dry base under a positive pressure of inert gas.

    • Solvent/Reagent Addition: Add the anhydrous solvent and any liquid reagents via a dry syringe.

    • Degassing: Degas the reaction mixture by bubbling argon through it for 10-15 minutes before adding the palladium catalyst.

    • Execution: Heat the reaction under a positive pressure of inert gas, using a condenser with a gas bubbler.

Question 3: My intended reaction is a Suzuki coupling, but I'm getting a significant amount of side product where the chlorine is substituted by an amine/alkoxide from my solvent or base. How can I improve selectivity?

Answer:

This is a case of competing nucleophilic substitution. Amines and alkoxides are often much stronger nucleophiles than the transmetalating species in a cross-coupling reaction. The C2-Cl bond on the thiazolopyridine core is highly activated towards SNAr, making this a common issue.[3][4]

  • Causality: The rate of the undesired SNAr reaction is competing with the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination). If the SNAr pathway is kinetically favorable under the reaction conditions, it will dominate.

  • Mitigation Strategies:

    Table 1: Recommended Solvents and Bases to Minimize Unwanted Nucleophilic Substitution

Reagent TypePoor Nucleophiles (Recommended)Strong Nucleophiles (Use with Caution)Rationale
Bases K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃NaOtBu, KOtBu, DBU, DIPEA, Et₃NInorganic carbonates and phosphates are weaker nucleophiles than alkoxides or bulky amine bases. While amine bases like DIPEA are sterically hindered, they can still act as nucleophiles at high temperatures.
Solvents Toluene, Dioxane, THF, DME, DMF*Methanol, Ethanol, Isopropanol, WaterProtic solvents (alcohols, water) can act as nucleophiles. While DMF is a common choice, be aware that it can degrade at high temperatures to produce dimethylamine, a potent nucleophile.

*Note on DMF: If using DMF, ensure it is high purity and consider adding a scavenger for any amine impurities if reactions are run at >120°C for extended periods.

  • Catalyst and Ligand Choice: A highly active catalyst system can accelerate the desired cross-coupling reaction, allowing it to outcompete the SNAr side reaction. Consider using more advanced phosphine ligands (e.g., SPhos, XPhos) that promote rapid oxidative addition and reductive elimination, allowing you to run the reaction at a lower temperature.

Question 4: I need to run my reaction at a high temperature (>140°C), but I'm observing significant charring and a low recovery of my starting material. Is this compound thermally unstable?

Answer:

Yes, like many halogenated heterocyclic compounds, this compound can exhibit limited thermal stability.[5] High temperatures can lead to decomposition, often via complex, undefined pathways resulting in tar or char formation. When heated to decomposition, related compounds can release toxic fumes like HCl and nitrogen oxides.[5]

  • Core Problem: The energy input from high temperatures can overcome the activation energy for various decomposition pathways, including C-Cl bond homolysis, ring fragmentation, or polymerization.

  • Solutions & Alternatives:

    • Microwave Chemistry: Microwave-assisted synthesis can often dramatically reduce reaction times from hours to minutes. This short exposure to high temperatures can minimize thermal decomposition compared to conventional heating. Several syntheses of related thiazolopyridines have been successfully performed using microwave irradiation.[6][7]

    • More Active Catalysts: As mentioned previously, employing a more active catalyst system may allow the reaction to proceed at a lower temperature, thereby avoiding the decomposition threshold.

    • Alternative Synthetic Routes: If high temperatures are unavoidable for a specific transformation, it may be necessary to reconsider the synthetic strategy. For example, could the desired functionality be installed before the formation of the thiazolopyridine ring system?

Question 5: How can I effectively purify my desired product away from the 2-hydroxy or other nucleophilic substitution byproducts?

Answer:

Purification can be challenging due to the similar polarity of the starting material and common degradation byproducts.

  • Chromatography:

    • Normal Phase (Silica Gel): The 2-hydroxy byproduct is significantly more polar than the parent 2-chloro compound. A solvent gradient (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) should provide good separation. The 2-chloro compound will elute first. Amine-substituted byproducts will also be more polar and will have longer retention times on silica.

    • Reverse Phase (C18): If normal phase fails, reverse-phase HPLC can be an excellent alternative. The more polar byproducts will elute earlier in a water/acetonitrile or water/methanol gradient.

  • Acid/Base Extraction:

    • The 2-hydroxy byproduct is weakly acidic and may be deprotonated by a strong base. However, the pyridine nitrogen is basic. This can complicate simple liquid-liquid extraction.

    • If an amine byproduct is formed, it will be basic. You can potentially wash the organic solution of your product with a dilute acid (e.g., 1M HCl) to protonate the amine byproduct and pull it into the aqueous layer. Caution: Your desired product also has a basic nitrogen and may also be extracted. This method requires careful pH control and is best used if there is a significant pKa difference between the byproduct and the desired product.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for removing small amounts of impurities.

Proactive Degradation Prevention: Protecting Group Strategy

In complex syntheses, other functional groups on your reaction partners can interfere, leading to unwanted side reactions and degradation. Employing a protecting group strategy is a cornerstone of modern organic synthesis.[8]

When should I use a protecting group?

If your nucleophile or substrate contains a reactive functional group (e.g., a primary/secondary amine, a hydroxyl group) that is not intended to participate in the reaction, it should be protected.

  • Example Scenario: You want to perform a nucleophilic substitution on this compound with 4-aminophenol to form the corresponding ether, not the amine adduct.

    G cluster_0 Unprotected Reaction cluster_1 Protected Reaction A 2-Cl-Thiazolopyridine C Desired Ether Product (Nu = -OArNH2) A->C Minor D Undesired Amine Product (Nu = -NHArOH) A->D Major (Amine is more nucleophilic) B 4-Aminophenol (HO-Ar-NH2) B->C B->D E 2-Cl-Thiazolopyridine G Protected Ether Product E->G Selective O-Arylation F Boc-Protected Aminophenol (HO-Ar-NHBoc) F->G I Deprotection (e.g., TFA) G->I H Final Desired Product I->H

    Caption: Protecting the amine prevents unwanted side reactions.

  • Common Protecting Groups:

Functional GroupProtecting GroupAbbreviationCommon Protection ConditionsCommon Deprotection Conditions
Amine tert-ButoxycarbonylBocBoc₂O, DMAP, THFTrifluoroacetic Acid (TFA) in DCM
Amine CarboxybenzylCbzCbz-Cl, BaseH₂, Pd/C (Catalytic Hydrogenation)
Alcohol/Phenol tert-ButyldimethylsilylTBDMS (TBS)TBDMS-Cl, Imidazole, DMFTetrabutylammonium fluoride (TBAF)
Alcohol/Phenol BenzylBnBnBr, NaHH₂, Pd/C (Catalytic Hydrogenation)

This table provides a brief overview. The choice of protecting group must be compatible with all subsequent reaction steps. For a comprehensive guide, refer to authoritative texts on protecting groups in organic synthesis.[9][10]

References

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.).
  • 2-Chloropyridine | C5H4ClN. (n.d.). PubChem.
  • Process for the production of 2-hydroxypyridine. (1990).
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). (2024).
  • Chloropyridine: Common isomorphs, synthesis, reactions and applic
  • Protecting Groups. (n.d.).
  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2009).
  • Protecting Groups. (n.d.). Organic Synthesis.
  • Tips & Tricks: Protecting Groups. (2026). University of Rochester, Department of Chemistry. [Link]
  • Protecting Groups List. (n.d.). SynArchive. [Link]
  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019).
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.).
  • Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. (2010).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]
  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org.
  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. (2025).
  • Why nucleophilic substitution in pyridine favours
  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI.

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of 2-Chlorothiazolo[4,5-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Challenge

The 2-chlorothiazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many potent enzyme inhibitors. However, a frequent and significant hurdle in the development of these compounds is their characteristically low cell permeability. This often manifests as a frustrating discrepancy: high potency in biochemical (cell-free) assays but weak or no activity in cell-based models. This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to diagnosing, troubleshooting, and overcoming this critical issue.

This center provides a series of question-and-answer-based troubleshooting guides, detailed experimental protocols, and data interpretation aids to systematically address permeability challenges.

Section 1: Initial Diagnosis & First Steps

This section addresses the most common initial questions and provides a logical starting point for your investigation.

Q1: My this compound-based inhibitor is highly potent in my biochemical assay but shows little to no activity in my cell-based assay. Is low permeability the likely cause?

A1: Yes, this is a classic sign of poor cell permeability. When a compound cannot efficiently cross the cell membrane to reach its intracellular target, its cellular efficacy will be drastically reduced, regardless of its intrinsic potency against the isolated target.[1] The thiazolo[4,5-b]pyridine core, while often excellent for target binding, can possess physicochemical properties (such as polarity or rigidity) that hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[2] However, other factors could also contribute, including:

  • Metabolic Instability: The compound may be rapidly metabolized into an inactive form by intracellular enzymes.[1]

  • Active Efflux: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.[3]

  • Assay Artifacts: Issues with compound solubility in media or non-specific binding to assay plates can also reduce the effective concentration.

The first logical step is to design experiments that specifically measure the compound's ability to cross a membrane barrier.

Q2: What are the essential first experiments to confirm and quantify low cell permeability?

A2: Before embarking on complex chemical modifications, you must first confirm that permeability is indeed the primary barrier. The recommended starting point is a set of in vitro permeability assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput, cell-free assay that models passive diffusion.[4][5] It measures a compound's ability to cross from a donor well, through a synthetic membrane coated with a lipid mixture, into an acceptor well. Because it isolates passive transport, it provides a clean baseline for your compound's ability to cross a lipid barrier without the complexities of active transporters.[6][7]

  • Caco-2 Permeability Assay: This is the industry "gold standard" for predicting oral absorption and involves a monolayer of differentiated Caco-2 human colon adenocarcinoma cells that form tight junctions and mimic the intestinal epithelial barrier.[8][9] This assay is more complex and lower-throughput than PAMPA but provides more biologically relevant data, as it accounts for passive diffusion, paracellular transport (between cells), and active transport/efflux.[7][9]

By comparing results from both assays, you can begin to diagnose the mechanism of poor permeability. For example, if a compound is permeable in PAMPA but not in a Caco-2 assay, it strongly suggests the involvement of active efflux.[4]

Section 2: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed methodologies and data interpretation guides for the key experiments needed to dissect the permeability problem.

Subsection 2.1: Quantifying Passive Permeability

Q3: How do I choose between PAMPA and a cell-based assay like Caco-2 for my initial screen?

A3: The choice depends on your project stage, resources, and the specific question you are asking.

  • Use PAMPA for:

    • Early-stage screening: When you have many analogs to rank-order for their passive diffusion potential.[6]

    • Budget and time constraints: PAMPA is significantly faster and less expensive than cell-based assays.[10]

    • Isolating passive diffusion: To understand the baseline lipophilicity and hydrogen-bonding characteristics that govern permeability, free from biological interference.[4]

  • Use Caco-2 for:

    • Lead optimization: When you have a prioritized compound and need more biologically relevant data that predicts in vivo absorption.[9]

    • Investigating active transport: To determine if your compound is a substrate for uptake or efflux transporters.[8]

    • Regulatory submissions: Caco-2 data is often a standard requirement for IND-enabling studies.[8]

A common strategy is to use PAMPA for initial screening of a new chemical series and then advance the most promising compounds to a Caco-2 assay for a more comprehensive assessment.

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid membrane into an acceptor compartment.[10] The rate of appearance in the acceptor well is used to calculate an apparent permeability coefficient (Papp).

Methodology:

  • Prepare Solutions:

    • Lipid Solution: Prepare a solution of a phospholipid (e.g., 1-2% L-α-phosphatidylcholine in an organic solvent like dodecane).

    • Test Compound Stock: Prepare a concentrated stock solution of your inhibitor (e.g., 10 mM in DMSO).

    • Assay Buffer: Prepare a suitable buffer, typically PBS at pH 7.4.

  • Assay Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a matching 96-well acceptor plate.

    • Carefully coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate.[10]

  • Running the Assay:

    • Add assay buffer to the acceptor plate wells (e.g., 300 µL).

    • Prepare the final dosing solution by diluting your test compound stock into the assay buffer to the desired concentration (e.g., 10 µM, ensuring final DMSO is <1%).

    • Add the dosing solution to the donor plate wells (e.g., 150 µL).[10]

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature for a set period (e.g., 5-18 hours) with gentle shaking.[7][10]

  • Quantification and Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the apparent permeability coefficient (Papp in cm/s).

Data Presentation: Interpreting PAMPA Results

Summarize your results in a table for clear comparison with control compounds.

Permeability ClassPapp (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
High > 10High (> 80%)
Moderate 1 - 10Moderate (20-80%)
Low < 1Low (< 20%)

This classification is a general guideline. Thresholds can vary based on the specific PAMPA model used.[11]

Subsection 2.2: Investigating the Root Cause of Poor Permeability

Q4: My inhibitor has low permeability in the Caco-2 assay. How do I know if it's being actively pumped out of the cells by efflux transporters like P-glycoprotein (P-gp)?

A4: The best way to determine if your compound is an efflux substrate is to perform a bidirectional Caco-2 assay .[12][13] This involves measuring permeability in two directions:

  • Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.

  • Basolateral to Apical (B→A): Measures transport from the blood side back into the gut lumen, which is the direction of efflux.

A compound that is a substrate for an efflux transporter like P-gp will show a much higher permeability in the B→A direction than in the A→B direction.[13] The ratio of these two values is called the Efflux Ratio (ER) .

  • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

An ER greater than 2 is a strong indicator of active efflux.[12][13] To confirm the specific involvement of P-gp, the assay can be repeated in the presence of a known P-gp inhibitor, such as Verapamil.[9][12] If the ER is significantly reduced (typically towards ~1) in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.[13]

Mandatory Visualization: P-gp Efflux Mechanism

EffluxMechanism cluster_membrane Cell Membrane cluster_extra cluster_intra pgp {P-glycoprotein (P-gp)| Efflux Pump} extra Inhibitor (High Conc.) pgp:port->extra Active Efflux extra->pgp:port Passive Diffusion intra Inhibitor (Low Conc.) TroubleshootingWorkflow start Low Cellular Activity of This compound Inhibitor pampa Perform PAMPA Assay start->pampa pampa_res PAMPA Permeability? pampa->pampa_res caco2 Perform Bidirectional Caco-2 Assay caco2_res Efflux Ratio > 2? caco2->caco2_res pampa_res->caco2 High / Moderate chem_mod Medicinal Chemistry: - Reduce HBD/PSA - Modulate LogP - Prodrug Approach pampa_res->chem_mod Low solubility_issue Investigate Solubility & Formulation pampa_res->solubility_issue Low & Low Recovery caco2_res->chem_mod No efflux_mod Medicinal Chemistry: - Mask efflux recognition sites - Prodrug to bypass transporter caco2_res->efflux_mod Yes formulation Formulation Strategies: - Use of cyclodextrins - Lipid-based systems (SEDDS) solubility_issue->formulation

Caption: A decision tree for troubleshooting and addressing low cell permeability.

Q6: What medicinal chemistry strategies can I use to improve the permeability of my this compound inhibitor?

A6: Structural modification is a powerful tool. Focus on rationally altering the physicochemical properties identified in Section 2.

  • Reduce Hydrogen Bonding and PSA: This is often the most effective strategy. Systematically replace or mask polar functional groups (like -OH, -NH₂, -COOH) that are not essential for target binding. Intramolecular hydrogen bonding can also be engineered to shield polar groups. [14]

  • Modulate Lipophilicity (LogP): Carefully titrate lipophilicity by adding or removing small, non-polar groups. The goal is to find the "sweet spot" (LogP 1-3) that balances membrane partitioning with aqueous solubility.

  • Employ a Prodrug Strategy: A prodrug is a bioreversible, inactive derivative of your compound that is designed to have better permeability. [15][16]Once inside the cell, it is cleaved by intracellular enzymes to release the active inhibitor. This is an excellent strategy for masking highly polar groups. [17][18]For example, a polar carboxylic acid can be converted to a more permeable ester prodrug. [19]

Mandatory Visualization: Scaffold Modification Points

Scaffold Scaffold_Core This compound Core R1 R1: Modulate LogP (e.g., add alkyl groups) Scaffold_Core->R1 Position X R2 R2: Reduce HBD/PSA (e.g., mask polar groups) Scaffold_Core->R2 Position Y R3 R3: Prodrug Site (e.g., attach cleavable ester) Scaffold_Core->R3 Position Z

Caption: Potential modification sites on a generic scaffold to improve permeability.

Q7: Can I improve apparent permeability without chemically modifying my compound?

A7: Yes, formulation strategies can enhance a compound's apparent solubility and permeability, which can be particularly useful for in vitro assays and early in vivo studies.

  • Use of Solubilizers/Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic compounds, effectively shielding them and increasing their aqueous solubility. [20]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can form fine oil-in-water emulsions upon gentle agitation in aqueous media, improving the solubilization and absorption of lipophilic drugs. [21]

  • Particle Size Reduction: For compounds where dissolution rate is the limiting factor, techniques like micronization or nanosuspension can increase the surface area for dissolution, thereby improving bioavailability. [22]

Section 4: Additional FAQs

Q8: My compound has very poor aqueous solubility. How does this impact my permeability assays?

A8: Poor aqueous solubility is a major confounding factor. If the compound crashes out of solution in the donor well, its effective concentration is much lower than intended, leading to an artificially low calculated Papp. This is a solubility problem masquerading as a permeability problem. Always measure the solubility of your compound in the assay buffer first. If it's low, you may need to incorporate a small amount of a co-solvent like DMSO (typically <1%) or use a formulation approach (see Q7) to keep it in solution. [23]

Q9: Are there computational tools that can predict permeability before I synthesize new compounds?

A9: Yes, in silico modeling is a valuable part of modern drug discovery. [24][25]Various computational models can predict physicochemical properties (LogP, PSA, etc.) and even provide a predicted permeability classification. [26][27]These tools are excellent for prioritizing synthetic targets and can help avoid making compounds that are likely to have permeability issues from the start. [24]

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs.
  • Understanding the Lipinski Rule of Five in Drug Discovery - bioaccessla.com.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC.
  • Lipinski's Rule of 5 - GARDP Revive.
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data (Journal Article) | OSTI.GOV.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
  • Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC - PubMed Central.
  • Predicting a Drug's Membrane Permeability - Wipf Group.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications.
  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective | Journal of Medicinal Chemistry - ACS Publications.
  • What is Lipinski's Rule of 5? - AZoLifeSciences.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed.
  • Predicting Skin Permeability by Means of Computational Approaches: Reliability and Caveats in Pharmaceutical Studies - American Chemical Society.
  • increase membrane permeability by prodrug design. | PPTX - Slideshare.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit - CliniSciences.
  • Lipinski's rule of five – Knowledge and References - Taylor & Francis.
  • Caco-2 permeability assay - Creative Bioarray.
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI.
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data - PubMed.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI.
  • Lipinski's rule of five - Wikipedia.
  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science.
  • Caco-2 Permeability Assay - Evotec.
  • Factors Affecting Cell Membrane Permeability and Fluidity - Conduct Science.
  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central.
  • pampa-permeability-assay.pdf - Technology Networks.
  • Physicochemical properties of drugs and membrane permeability | Request PDF - ResearchGate.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central.
  • Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers - Company of Biologists Journals.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs.
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF - ResearchGate.
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters - ACS Publications.
  • Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab.

Sources

Minimizing off-target effects of 2-Chlorothiazolo[4,5-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chlorothiazolo[4,5-b]pyridine Compounds

Welcome to the technical support guide for researchers working with this compound and related compounds. This scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] However, achieving target selectivity is a paramount challenge. Off-target effects can lead to misleading experimental results, toxicity, and ultimate failure of a drug candidate.

This guide provides field-proven insights, troubleshooting protocols, and strategic advice to help you anticipate, identify, and minimize off-target effects during your research.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses fundamental questions regarding off-target effects in the context of thiazolopyridine-based inhibitors.

Q1: What are off-target effects and why are they a critical concern with this compound class?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[3] For this compound compounds, which often function as ATP-competitive kinase inhibitors, this is a significant issue. The ATP-binding pocket is highly conserved across the human kinome (the full set of protein kinases).[4] This structural similarity means that an inhibitor designed for one kinase can inadvertently bind to many others, leading to a range of unintended biological consequences, from confounding experimental data to causing cellular toxicity.[5]

Q2: My compound is potent in a biochemical assay but shows a different or weaker effect in cell-based assays. Is this an off-target issue?

A2: This is a common and complex problem. While it could be related to off-target effects, several other factors must be considered first:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • High Intracellular ATP: In cell-free assays, the ATP concentration is a controlled variable. Inside a cell, ATP concentrations are very high (millimolar range). For an ATP-competitive inhibitor, this creates a much more competitive environment, leading to a significant decrease in apparent potency (a higher IC50 value).[6][7]

If these factors are ruled out, an off-target effect could be causing an opposing biological response or cytotoxicity that masks the intended on-target phenotype.

Q3: How can I be sure a cellular phenotype is the result of on-target inhibition?

A3: This is a critical validation step. Relying on a single compound is insufficient. A multi-pronged approach is necessary to build confidence that the observed phenotype is linked to the primary target:

  • Use a Structurally Unrelated Inhibitor: Test a second inhibitor that targets the same kinase but has a completely different chemical scaffold.[8] If both compounds produce the same phenotype, it strengthens the on-target hypothesis.

  • Perform a Rescue Experiment: If possible, introduce a mutant version of the target kinase that is resistant to your inhibitor. If the phenotype is reversed or "rescued" in the presence of the inhibitor, it provides strong evidence for on-target activity.

  • Correlate with Target Knockdown: Use genetic methods like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effect of your inhibitor.

  • Dose-Response Correlation: The concentration of your compound required to inhibit the target kinase (target engagement) should correlate with the concentration that produces the cellular phenotype.

Part 2: Troubleshooting Guide - From Unexpected Results to Actionable Data

This section provides a problem-and-solution framework for common issues encountered during inhibitor development.

Problem: My compound shows significant cytotoxicity in multiple cell lines at concentrations near its on-target IC50, confounding my functional assays.

Causality: This strongly suggests that one or more off-targets are being potently inhibited, leading to cell death. The this compound scaffold itself is generally not inherently cytotoxic at low micromolar concentrations, so the effect is likely due to its specific interactions.

Troubleshooting Workflow: Deconvoluting Cytotoxicity

G start Unexpected Cytotoxicity Observed step1 Step 1: Broad Kinome Screen (e.g., Eurofins, Reaction Biology) start->step1 step2 Analyze Data: Identify kinases inhibited in the same range as cytotoxicity. step1->step2 step3 Are potent off-targets identified? step2->step3 Evaluate Results step4 Yes: Correlate Off-Targets with Known Cell Viability Pathways (e.g., CDKs, PLK, Aurora) step3->step4 Yes step5 No: Consider Non-Kinase Off-Targets (e.g., Bromodomains, GPCRs) step3->step5 No step7 Hypothesis: Cytotoxicity is due to specific off-target kinase(s). step4->step7 step6 Perform Phenotypic Screening or Proteome-wide analysis (e.g., TPP) step5->step6 step8 Action: Redesign compound to improve selectivity away from cytotoxicity-driving off-targets. step7->step8 G cluster_0 Tier 1: Initial Hit Finding cluster_1 Tier 2: Potency & Initial Selectivity cluster_2 Tier 3: Broad Selectivity & Cellular Activity T1_Input New this compound Compound Library T1_Screen Primary Assay: Single concentration screen vs. Target of Interest T1_Input->T1_Screen T1_Output Initial Hits (>50% Inhibition) T1_Screen->T1_Output T2_IC50 Biochemical IC50 Determination vs. Primary Target T1_Output->T2_IC50 T2_Panel Small, Focused Kinase Panel (e.g., 20-50 kinases including close family members) T2_IC50->T2_Panel T2_Output Potent Compounds with Initial Selectivity Data T2_Panel->T2_Output T3_Kinome Broad Kinome Screen (e.g., >400 kinases) T2_Output->T3_Kinome T3_CETSA Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) T3_Kinome->T3_CETSA T3_Phenotype Phenotypic / Functional Assays T3_CETSA->T3_Phenotype T3_Output Lead Candidate with known Potency, Selectivity & Cellular MOA T3_Phenotype->T3_Output

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Part 4: Data Interpretation & Key Protocols

Interpreting Kinase Profiling Data

Effective interpretation of kinase profiling data is crucial for decision-making. Consider the following hypothetical data for three compounds targeting Kinase A.

Target KinaseCompound X (IC50, nM)Compound Y (IC50, nM)Compound Z (IC50, nM)
Primary Target: Kinase A 15 12 25
Off-Target Kinases
Kinase B (Family Member)1,50080045
Kinase C (Unrelated)>10,0005,000>10,000
Kinase D (Unrelated)8503501,200
CDK2 (Cell Cycle)>10,0008,50075

Analysis:

  • Compound X: Highly selective. It is >50-fold selective for Kinase A over all other tested kinases. This is a strong candidate.

  • Compound Y: Potent but shows moderate selectivity. It has a reasonable window against most off-targets but may warrant optimization to improve selectivity against Kinase D.

  • Compound Z: Poorly selective (polypharmacology). It potently inhibits Kinase B, a close family member, and CDK2, a critical cell cycle kinase. This compound is at high risk of producing confounding off-target effects and cytotoxicity. [9] A Critical Note on IC50 Values: The half-maximal inhibitory concentration (IC50) is highly dependent on assay conditions, especially the ATP concentration for competitive inhibitors. [10]An IC50 value measured at a low ATP concentration (e.g., 10 µM) can be significantly lower than one measured at a concentration near the physiological Km for ATP. [6][7]Therefore, directly comparing IC50 values from different labs or different assay platforms can be misleading. For a more standardized comparison, calculating the inhibitor constant (Ki) is recommended, as it is independent of substrate concentration. [11]

Protocol 1: Radiometric Kinase Assay for IC50 Determination

This protocol measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide by the target kinase.

Materials:

  • Target Kinase (purified, active)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • Test compound serially diluted in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Stop Solution (e.g., phosphoric acid)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare Reaction Mix: In a 96-well plate, prepare a reaction mixture containing the kinase and its specific substrate peptide in the assay buffer.

  • Add Inhibitor: Add 1 µL of the serially diluted test compound (or DMSO as a vehicle control) to each well. Allow a 10-15 minute pre-incubation at room temperature for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding the [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km value for the kinase to ensure accurate and comparable data. [7]4. Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated peptide substrate.

  • Wash: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure Signal: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value. [12]

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® assesses whether your compound binds to its target in a live cell environment by measuring changes in the target protein's thermal stability.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound and vehicle control (DMSO)

  • PBS and protease inhibitors

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • PCR machine or water baths for heating

  • Centrifuge for separating soluble/precipitated proteins

  • SDS-PAGE and Western blotting reagents (including a specific antibody for the target protein)

Procedure:

  • Treat Cells: Treat cultured cells with the test compound at the desired concentration or with vehicle control. Incubate for a sufficient time to allow cell entry and target binding (e.g., 1-2 hours).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using several rapid freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a PCR machine. One aliquot should be left at room temperature as a non-heated control.

  • Separate Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.

  • Analyze Soluble Fraction: Collect the supernatant (soluble fraction) from each sample.

  • Western Blot: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using SDS-PAGE and Western blotting with a target-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating that the inhibitor binding stabilized the protein against thermal denaturation.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Huang, W.Z. (2025). Computational prediction of Off-Target effects in CRISPR systems.
  • Cui, J., & Wang, Z. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
  • Lovera, S., et al. (2018).
  • Naito, Y., et al. (2015). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PLOS ONE. [Link]
  • Pinpoint Genomics. (2024). Deep learning predicts CRISPR off-target effects. CRISPR Medicine News. [Link]
  • Huang, W.Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Services. [Link]
  • Na, J., et al. (2024). Off-target effects in CRISPR/Cas9 gene editing. Journal of Advanced Research. [Link]
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs Services. [Link]
  • seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. seqWell Blog. [Link]
  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis Services. [Link]
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience Services. [Link]
  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron Services. [Link]
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
  • Consensus. (n.d.). Strategies to mitigate off-target effects in CRISPR/Cas gene editing. Consensus. [Link]
  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?.
  • ResearchGate. (2025). Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents.
  • Varma, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
  • Lee, M., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Viana, A., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences. [Link]
  • Bioprocess Online. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Bioprocess Online. [Link]
  • Platypus Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail Blog. [Link]
  • Kim, H., et al. (2019).
  • Sinclair, J. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
  • Reindl, W., et al. (2015). A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm. [Link]
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
  • ResearchGate. (n.d.). Structure Activity Relationship.
  • El-Naggar, M., et al. (2021). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances. [Link]
  • Johnson, T., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
  • Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Wang, W., et al. (2018). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. [Link]
  • CP Lab Safety. (n.d.). 2-Chlorothiazolo[4, 5-b]pyridine, min 97%, 250 mg. CP Lab Safety. [Link]
  • PubChem. (n.d.). 2-Chloro-t[4][13]hiazolo[5,4-b]pyridine. PubChem. [Link]
  • ResearchGate. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.

Sources

Technical Support Hub: Navigating Assay Interference with 2-Chlorothiazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Hub. This guide is designed for researchers, scientists, and drug development professionals working with the 2-chlorothiazolo[4,5-b]pyridine scaffold and its derivatives. While this chemical class holds significant promise in medicinal chemistry, its inherent properties can sometimes lead to challenging assay artifacts.[1] This hub provides in-depth, experience-driven troubleshooting guides and protocols to help you distinguish genuine biological activity from assay interference, ensuring the integrity of your research.

Part 1: Troubleshooting Guide - Common Scenarios

This section addresses specific issues you may encounter during screening and validation, presented in a practical question-and-answer format.

Question 1: My thiazolopyridine derivative is a potent 'hit' in my primary fluorescence-based screen, but it's inactive in orthogonal assays. Could this be an artifact?

Answer: Yes, this is a classic red flag for assay interference. Fluorescence-based assays are highly susceptible to artifacts from test compounds.[2][3] The two most common mechanisms are autofluorescence and fluorescence quenching (also known as the inner-filter effect).[2][3]

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light in the detection window of the assay, leading to a false-positive signal.[2][3]

  • Quenching/Inner-Filter Effect: The compound may absorb light at either the excitation or emission wavelength of your fluorophore, which attenuates the signal and can lead to false negatives or a misinterpretation of potency.[2][4]

Your Immediate Action Plan:

  • Assess Compound Autofluorescence: The first step is to determine if your compound is intrinsically fluorescent under the assay conditions. Run a simple control experiment.

    • Validation Protocol: See Protocol 1: Measuring Compound Autofluorescence .

  • Check for Quenching: If autofluorescence is not the issue, investigate quenching. This involves measuring the compound's absorbance spectrum.

    • Validation Protocol: See Protocol 2: Compound Absorbance Spectral Scan .

  • Strategic Mitigation:

    • Subtract Background: If autofluorescence is low but significant, you can measure the plate before adding assay reagents (a "pre-read") and subtract this background from the final signal.[5]

    • Red-Shift the Assay: Many interfering compounds are active in the blue-green spectrum.[4][5] Switching to a fluorophore that excites and emits at longer, red-shifted wavelengths (e.g., >600 nm) can often eliminate the problem, as fewer library compounds fluoresce in this range.[2][4]

Question 2: I'm seeing a time-dependent increase in signal in my luciferase reporter assay. This is counterintuitive for an inhibitor. What's happening?

Answer: This paradoxical effect is a known and tricky artifact in luciferase-based assays, particularly those using Firefly luciferase (FLuc).[6][7] The most likely cause is that your compound is an inhibitor of the luciferase enzyme itself, but one that also stabilizes the enzyme .[6][7]

  • Mechanism of Interference: Firefly luciferase has a relatively short half-life inside cells.[6][8] When an inhibitor binds to the enzyme, it can protect it from cellular degradation. This leads to an accumulation of active luciferase enzyme over the course of the experiment.[6][7][8] When you add the substrate to measure the reaction, the higher enzyme concentration results in a stronger signal, making it appear as if your compound is an activator of the reporter pathway.[6]

Your Immediate Action Plan:

  • Run a Luciferase Counter-Screen: You must test your compound directly against the purified luciferase enzyme in a biochemical assay (cell-free). This will uncouple the reporter pathway from the detection machinery.

    • Validation Protocol: See Protocol 3: Luciferase Inhibition Counter-Assay .

  • Consider a Different Luciferase: If your compound is a potent FLuc inhibitor, consider switching to an orthogonal reporter system. Renilla luciferase (RLuc) and NanoLuc™ (NLuc) use different substrates and are often inhibited by different chemotypes, making them good alternatives.[8][9]

  • Perform a Time-Course Experiment: As you've already observed, running a time-course can be diagnostic. Enzyme stabilization will typically show a gradual increase in signal over several hours of incubation.[7]

Question 3: My hit seems potent, but the dose-response curve is unusually steep (High Hill Slope), and the results are sensitive to assay conditions like enzyme concentration. What should I suspect?

Answer: These are hallmark characteristics of a promiscuous inhibitor acting via aggregation .[10][11] Many organic molecules, particularly those with poor aqueous solubility, can form colloidal aggregates at concentrations typically used in HTS (e.g., 10-50 µM).[2][12] These aggregates are not true inhibitors but act non-specifically, often by sequestering and denaturing the target protein.[10][12]

  • Mechanism of Interference: Aggregates present a large, hydrophobic surface that can trap and partially unfold proteins, leading to apparent inhibition.[10] This behavior is often characterized by steep dose-response curves, sensitivity to enzyme/protein concentration, and a lack of clear structure-activity relationships (SAR).

Your Immediate Action Plan:

  • The Detergent Test: The most common and effective counter-screen is to re-run the assay in the presence of a non-ionic detergent.

    • Action: Add a small amount of Triton X-100 (typically 0.01% - 0.1%) to your assay buffer.[5] If the compound's inhibitory activity is significantly reduced or abolished, it is highly likely an aggregator.[5]

  • Check for Enzyme Concentration Dependence: True inhibitors typically have an IC50 that is independent of the enzyme concentration (under Michaelis-Menten conditions). Aggregators do not.

    • Action: Measure the IC50 of your compound at two different enzyme concentrations (e.g., 1x and 10x). A significant shift in the IC50 is a strong indicator of aggregation-based inhibition.[13]

  • Employ Biophysical Methods: For critical compounds, direct physical evidence of aggregation is the gold standard.

    • Validation Protocol: See Protocol 4: Dynamic Light Scattering (DLS) for Aggregation Detection .

Part 2: Frequently Asked Questions (FAQs)

  • What makes heterocyclic compounds like these prone to assay interference? Many heterocyclic scaffolds are planar, aromatic systems capable of absorbing and emitting light, making them frequent sources of fluorescence interference.[2] Furthermore, their often-hydrophobic nature can predispose them to poor solubility and aggregation at higher concentrations.[12]

  • What are Pan-Assay Interference Compounds (PAINS) and could my compound be one? PAINS are chemical structures that appear as hits in numerous, unrelated screening assays.[14] They often act through non-specific mechanisms like chemical reactivity, redox cycling, or metal chelation.[15][16] While not every thiazolopyridine is a PAIN, some related substructures (like 2-aminothiazoles) are known to be frequent hitters.[17] If your compound is active against multiple, unrelated targets, you should consult PAINS filters and perform rigorous counter-screens.[18][19]

  • How can I proactively design better assays to avoid these issues? Assay design is your best defense.[3]

    • For Fluorescence: Whenever possible, use red-shifted fluorophores.[2][4]

    • For Biochemical Assays: Routinely include 0.01% Triton X-100 or a similar non-ionic detergent in your buffers to preemptively discourage aggregation.

    • For All Assays: Keep the final concentration of solvents like DMSO as low as possible (ideally <0.5%), as higher concentrations can promote compound precipitation.

Part 3: Data Summaries & Decision Workflows

Table 1: Common Assay Formats and Potential Interference Mechanisms
Assay TechnologyPrimary Interference MechanismKey IndicatorRecommended First Action
Fluorescence Intensity/FP Autofluorescence, QuenchingHigh background or signal dropRun Protocol 1 & Protocol 2
Luciferase (Bioluminescence) Enzyme Inhibition/StabilizationTime-dependent signal increaseRun Protocol 3
Absorbance (e.g., ELISA) Compound Color, PrecipitationHigh background, light scatterRun Protocol 2
Any Biochemical Assay Compound AggregationSteep dose-response curveAdd 0.01% Triton X-100
Diagram 1: Triage Workflow for a Primary Screening Hit

This workflow provides a logical path to validate a potential hit and eliminate common artifacts.

Hit_Triage_Workflow PrimaryHit Primary Hit Identified CheckFluorescence Fluorescence Interference Check PrimaryHit->CheckFluorescence If Fluorescent Assay CheckAggregation Aggregation Check PrimaryHit->CheckAggregation For any biochemical hit CheckLuciferase Luciferase Interference Check PrimaryHit->CheckLuciferase If Luciferase Assay CheckFluorescence->CheckAggregation Passes Artifact Artifact (Triage) CheckFluorescence->Artifact Fails OrthogonalAssay Test in Orthogonal (Label-Free) Assay CheckAggregation->OrthogonalAssay Passes CheckAggregation->Artifact Fails CheckLuciferase->CheckAggregation Passes CheckLuciferase->Artifact Fails ConfirmedHit Confirmed Hit OrthogonalAssay->ConfirmedHit Confirms Activity OrthogonalAssay->Artifact Inactive

Caption: A decision tree for validating primary screening hits.

Part 4: Standard Operating Protocols

Protocol 1: Measuring Compound Autofluorescence

Objective: To determine if a test compound is intrinsically fluorescent at the assay's wavelengths.[5]

  • Plate Preparation: In a microplate identical to your assay plate (e.g., black, clear-bottom), add assay buffer to a set of wells.

  • Compound Addition: Add the test compound to the wells at the highest concentration used in your primary assay. Include positive control wells (e.g., fluorescein) and negative control wells (buffer with vehicle, e.g., DMSO).[5]

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.[5]

  • Fluorescence Reading: Use a plate reader to measure the fluorescence using the exact same excitation and emission filters/wavelengths as your primary assay.[5]

  • Data Analysis: Subtract the average signal of the vehicle-only wells from the compound-containing wells. A significant signal indicates autofluorescence.[5]

Protocol 2: Compound Absorbance Spectral Scan

Objective: To determine if a compound absorbs light at the excitation or emission wavelengths of the assay, which would cause quenching.

  • Sample Preparation: Prepare the test compound in the assay buffer at the highest concentration used in your screen.

  • Instrument Setup: Use a UV-Visible spectrophotometer capable of performing a wavelength scan (e.g., from 300 nm to 700 nm).

  • Measurement: Blank the instrument with the assay buffer containing vehicle. Then, measure the absorbance spectrum of the compound solution.

  • Data Analysis: Examine the resulting spectrum. If there is a significant absorbance peak that overlaps with your assay's excitation or emission wavelength, quenching is likely occurring.

Protocol 3: Luciferase Inhibition Counter-Assay

Objective: To determine if a test compound directly inhibits the luciferase reporter enzyme.[8]

  • Reagent Preparation: Prepare a reaction buffer containing purified, recombinant luciferase enzyme (e.g., Firefly luciferase) and its substrate, D-luciferin, at concentrations that mimic your assay. All reagents are commercially available.[8]

  • Compound Addition: In a white, opaque microplate, add serial dilutions of your test compound. Include a known luciferase inhibitor as a positive control and vehicle-only wells as a negative control.

  • Reaction Initiation: Add the luciferase enzyme to the wells and incubate briefly with the compound.

  • Luminescence Reading: Initiate the reaction by adding the luciferin substrate and immediately read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle-only controls. Potent inhibition in this cell-free format confirms the compound interferes directly with the reporter enzyme.

Protocol 4: Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: To obtain direct physical evidence of compound aggregate formation in solution.[13]

  • Sample Preparation: Prepare the test compound in the exact same assay buffer used for your screen. Prepare a concentration series, starting from the highest concentration used in the assay and going lower. It is critical to filter all buffers meticulously to remove dust.

  • Instrument Setup: Use a DLS instrument. Equilibrate the sample chamber to the assay temperature.

  • Measurement: Place the sample (in a suitable cuvette or plate) into the instrument. The instrument measures temporal fluctuations in scattered light to calculate the size of particles in solution.[13][20]

  • Data Analysis: Analyze the particle size distribution. Monodisperse small molecules should show no significant particles. The presence of particles with diameters in the range of 50-1000 nm is direct evidence of aggregation. A sharp increase in particle formation above a certain concentration (the critical aggregation concentration, or CAC) is characteristic of aggregators.[21]

References

  • Johnston, P. A. (2022). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R & D, 27(1), 15-24. [Link]
  • Sittampalam, G. S., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]
  • Bissig, C. (2020). Inhibitor Bias in Luciferase-Based Luminescence Assays. SLAS DISCOVERY: Advancing Life Sciences R & D, 25(2), 143-149. [Link]
  • BenchChem. (2025). Technical Support Center: Compound Interference with Fluorescent Assays. BenchChem.
  • Sittampalam, G. S., et al. (2017).
  • Sittampalam, G. S., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
  • Sittampalam, G. S., et al. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
  • Sittampalam, G. S., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
  • Sittampalam, G. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
  • Randle, D. H., et al. (2011). Label-Free Detection of Compound Aggregation Using Corning® Epic® Technology.
  • Moldb. (n.d.). This compound. Moldb.net. [Link]
  • de Souza, P. C. T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 124-133. [Link]
  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions Blog. [Link]
  • Kočí, V., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 22(13), 6927. [Link]
  • Cunningham, B. T., et al. (2013). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 18(4), 415-424. [Link]
  • Al-awar, R. S. (2019). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. INRS. [Link]
  • BenchChem. (n.d.). Firefly luciferase-IN-1 interference with other reagents. BenchChem.
  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • de Cássia da Silveira e Sá, R., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmaceutical Chemistry, 1(1). [Link]
  • BenchChem. (2025). Technical Support Center: Investigating Small Molecule Interference in Fluorescence Microscopy. BenchChem.
  • Wassermann, K., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(1), 102-105. [Link]
  • Mayr, L. M. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 667-668. [Link]
  • BenchChem. (2025). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays. BenchChem.
  • PubChem. (n.d.). 2-Chloro-[2][6]thiazolo[5,4-b]pyridine.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
  • Dragiev, M., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-5. [Link]
  • American Elements. (n.d.). 2-Chlorothiazolo[5,4-b]pyridine. American Elements. [Link]
  • Sosič, I., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1930-1937. [Link]
  • Sharma, A., et al. (2018). Synthetic strategies for thiazolopyridine derivatives.
  • Pace, S., et al. (2022). Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. European Journal of Medicinal Chemistry, 238, 114467. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Chlorothiazolo[4,5-b]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chlorothiazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to the multi-kilogram production required for preclinical studies. We will provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a safe, efficient, and scalable process.

Introduction: The Importance of a Scalable Synthesis

The journey of a drug candidate from discovery to preclinical trials necessitates a significant increase in the quantity of the active pharmaceutical ingredient (API). A synthetic route that is elegant on a milligram scale may present insurmountable challenges in terms of safety, cost, and practicality at the kilogram scale.[1] Therefore, a robust, reproducible, and safe synthesis is paramount. This guide will focus on a scalable, two-step synthesis of this compound, a key intermediate in the development of various therapeutic agents.

Recommended Scalable Synthetic Route

Our recommended route proceeds in two key stages:

  • Formation of the Thiazolo[4,5-b]pyridine Core: Cyclization of 2-aminopyridine-3-thiol with cyanogen bromide to form 2-aminothiazolo[4,5-b]pyridine.

  • Chlorination: Conversion of the 2-amino group to a chloro group via a Sandmeyer-type reaction to yield the final product, this compound.

This route is chosen for its use of readily available starting materials and its amenability to large-scale production with appropriate safety precautions.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Stage 1: Thiazolo[4,5-b]pyridine Core Synthesis cluster_1 Stage 2: Chlorination A 2-Aminopyridine-3-thiol C 2-Aminothiazolo[4,5-b]pyridine A->C Cyclization B Cyanogen Bromide B->C D 2-Aminothiazolo[4,5-b]pyridine G This compound D->G Sandmeyer Reaction E NaNO2, HCl E->G F CuCl F->G

Caption: Overall workflow for the two-stage synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Aminothiazolo[4,5-b]pyridine

Principle: This step involves the cyclization of 2-aminopyridine-3-thiol with cyanogen bromide. The reaction is typically carried out in a suitable solvent and at a controlled temperature to manage the exotherm and ensure safety.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Notes
2-Aminopyridine-3-thiol126.181.007.92Starting material. Ensure high purity.
Cyanogen Bromide105.920.888.32Highly Toxic and Corrosive. Handle with extreme caution.[2][3][4][5]
Methanol32.0410.0 L-Reaction solvent.
Sodium Bicarbonate84.010.738.69Base to neutralize HBr byproduct.
Water18.02As needed-For workup and washing.

Step-by-Step Protocol:

  • Reactor Setup: In a well-ventilated fume hood or a designated area for handling toxic reagents, equip a 20 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber containing aqueous sodium hydroxide and sodium hypochlorite solution to neutralize any evolved HCN or HBr.[2]

  • Charging the Reactor: Charge the reactor with 2-aminopyridine-3-thiol (1.00 kg, 7.92 mol) and methanol (5.0 L). Stir the mixture to obtain a suspension.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Preparation of Cyanogen Bromide Solution: In a separate container, carefully dissolve cyanogen bromide (0.88 kg, 8.32 mol) in methanol (5.0 L). CAUTION: Cyanogen bromide is highly toxic and volatile.[5] Perform this operation in a fume hood with appropriate personal protective equipment (PPE), including a full-face respirator, and chemically resistant gloves.[3]

  • Addition of Cyanogen Bromide: Slowly add the cyanogen bromide solution to the reactor via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C. An exotherm will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (prepared by dissolving 0.73 kg of NaHCO₃ in ~8 L of water) to the reaction mixture to neutralize the hydrobromic acid formed during the reaction. Maintain the temperature below 10 °C during the addition.

  • Isolation: The product, 2-aminothiazolo[4,5-b]pyridine, will precipitate out of the solution. Stir the slurry for 30 minutes, then filter the solid.

  • Washing and Drying: Wash the filter cake with cold water (2 x 2 L) and then with cold methanol (1 x 1 L). Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Stage 2: Synthesis of this compound

Principle: This step utilizes a Sandmeyer reaction to convert the 2-amino group of the intermediate to a chloro group.[6][7] This involves the formation of a diazonium salt in situ, followed by its decomposition in the presence of a copper(I) chloride catalyst.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Notes
2-Aminothiazolo[4,5-b]pyridine167.211.005.98Starting material from Stage 1.
Hydrochloric Acid (conc., 37%)36.463.0 L~36To form the amine salt and for diazotization.
Sodium Nitrite69.000.456.52Diazotizing agent.
Copper(I) Chloride98.990.656.57Catalyst for the Sandmeyer reaction.[6]
Water18.02As needed-For solutions and workup.
Dichloromethane (DCM)84.93As needed-Extraction solvent.
Sodium Bicarbonate84.01As needed-For neutralization.
Anhydrous Sodium Sulfate142.04As needed-Drying agent.

Step-by-Step Protocol:

  • Reactor Setup: Use a similar 20 L jacketed glass reactor as in Stage 1, equipped for temperature control and with appropriate venting to a scrubber.

  • Formation of Amine Salt: Charge the reactor with 2-aminothiazolo[4,5-b]pyridine (1.00 kg, 5.98 mol) and concentrated hydrochloric acid (3.0 L). Stir the mixture. An exotherm will occur as the amine salt forms.

  • Cooling: Cool the mixture to -5 to 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite (0.45 kg, 6.52 mol) in water (1.0 L). Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature between -5 and 0 °C. The formation of the diazonium salt is critical and temperature control is essential to prevent decomposition.

  • Preparation of Catalyst Solution: In a separate container, dissolve copper(I) chloride (0.65 kg, 6.57 mol) in concentrated hydrochloric acid (1.5 L). Cool this solution to 0-5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution. CAUTION: Nitrogen gas will be evolved. Ensure adequate venting. Maintain the temperature of the receiving vessel at 0-10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Workup: Transfer the reaction mixture to a larger vessel and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 5 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield the final product.

Troubleshooting Guide

Troubleshooting cluster_stage1 Stage 1: 2-Aminothiazolo[4,5-b]pyridine Synthesis cluster_stage2 Stage 2: Chlorination I1 Issue: Incomplete Reaction C1 Cause: Insufficient Cyanogen Bromide I1->C1 C2 Cause: Low Reaction Temperature I1->C2 S1 Solution: Check purity of starting materials. Increase stoichiometry of cyanogen bromide slightly (e.g., to 1.1 equivalents). C1->S1 S2 Solution: Ensure temperature is maintained at 0-5 °C, but not significantly lower. C2->S2 I2 Issue: Low Yield C3 Cause: Product Loss During Workup I2->C3 C4 Cause: Side Reactions I2->C4 S3 Solution: Ensure pH is neutral before filtration. Use cold solvents for washing to minimize product solubility. C3->S3 S4 Solution: Control temperature carefully during cyanogen bromide addition to minimize side reactions. C4->S4 I3 Issue: Low Yield of Chlorinated Product C5 Cause: Decomposition of Diazonium Salt I3->C5 C6 Cause: Inefficient Copper Catalyst I3->C6 S5 Solution: Maintain temperature strictly between -5 and 0 °C during diazotization. Add diazonium salt solution to the catalyst solution promptly. C5->S5 S6 Solution: Use high-purity CuCl. Ensure the catalyst solution is well-stirred and cold. C6->S6 I4 Issue: Presence of Phenolic Impurity C7 Cause: Reaction of Diazonium Salt with Water I4->C7 S7 Solution: Ensure all reagents and solvents are anhydrous where possible before the Sandmeyer reaction. Work quickly to minimize contact time of the diazonium salt with water. C7->S7

Caption: Troubleshooting decision tree for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is cyanogen bromide used, and are there any safer alternatives for scale-up?

A1: Cyanogen bromide is a highly effective one-carbon electrophile for the formation of the 2-aminothiazole ring from a 2-aminothiophenol precursor. However, its extreme toxicity is a significant concern during scale-up.[2][3][4][5] While direct alternatives that provide the same reactivity profile are limited, other strategies for forming the thiazole ring exist, such as using thiourea and an oxidizing agent, or reacting with a chlorinating agent followed by a cyanide source. These alternative routes often require more extensive process development and may not be as direct or high-yielding. For preclinical campaigns where the quantity of material is significant but not yet at full commercial scale, the use of cyanogen bromide can be managed with strict engineering controls and safety protocols.

Q2: The Sandmeyer reaction is known to have safety concerns. How can these be mitigated on a larger scale?

A2: The primary hazard of the Sandmeyer reaction is the accumulation of unstable diazonium salts, which can decompose exothermically and potentially explosively.[6] Key mitigation strategies for scale-up include:

  • Strict Temperature Control: Maintaining the temperature at or below 0 °C during diazotization is critical to prevent the accumulation of the diazonium salt.

  • Controlled Addition: Adding the sodium nitrite solution slowly and sub-surface can improve heat dissipation and prevent localized "hot spots."

  • In-situ Consumption: Adding the diazonium salt solution to the copper catalyst solution ensures that it reacts as it is formed, preventing its accumulation.

  • Adequate Venting: The reaction evolves nitrogen gas, which must be safely vented to prevent pressure buildup.

Q3: What are the critical parameters to monitor for a successful scale-up?

A3: Several parameters are critical for a successful and safe scale-up:

  • Temperature: Exothermic events in both stages must be carefully controlled.

  • Addition Rates: Slow and controlled addition of reagents is crucial for managing exotherms and ensuring reaction selectivity.

  • Agitation: Efficient stirring is necessary to ensure homogeneity and effective heat transfer, especially in large reactors.

  • Reaction Monitoring: Real-time monitoring using techniques like HPLC or in-situ IR can provide valuable information on reaction progress and the formation of impurities.

Q4: What are the common impurities, and how can they be controlled?

A4: In Stage 1, a common impurity is the unreacted 2-aminopyridine-3-thiol. This can be minimized by using a slight excess of cyanogen bromide and ensuring the reaction goes to completion. In Stage 2, a potential side-product is the corresponding 2-hydroxythiazolo[4,5-b]pyridine, formed from the reaction of the diazonium salt with water. This can be minimized by using concentrated acids and ensuring efficient conversion in the Sandmeyer reaction. Purification by recrystallization is typically effective in removing these impurities.

Q5: What are the key considerations for purification at the kilogram scale?

A5: While column chromatography is feasible at the lab scale, it is often impractical and costly for multi-kilogram quantities.[8] Crystallization is the preferred method for purification at this scale. Key considerations include:

  • Solvent Selection: Identifying a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is crucial for achieving high recovery and purity.

  • Cooling Profile: A controlled cooling rate can influence crystal size and purity.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can promote controlled crystallization and prevent oiling out.

  • Filtration and Drying: Efficient filtration and drying are necessary to isolate the pure product and remove residual solvents.

References

  • Chamberland SOP Working with Cyanogen Bromide. (n.d.).
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). NIH.
  • Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). (2024, June 6). ResearchGate.
  • Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes. (n.d.). ResearchGate.
  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (n.d.). ResearchGate.
  • Cyanogen bromide. (n.d.). in.nau.edu.
  • cyanogen bromide. (n.d.). Organic Syntheses Procedure.
  • CYANOGEN BROMIDE. (n.d.). CAMEO Chemicals - NOAA.
  • Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. (2010, January-February). J Comb Chem.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
  • Deaminative chlorination of aminoheterocycles. (2021, December 16). PMC - NIH.
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018, January 25). ACS Publications.
  • 2-Mercaptopyridine. (n.d.). Wikipedia.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Handling and stability of cyanogen bromide. (2024, August 6). Reddit.
  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2025, October 15). PMC.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (2025, August 6). ResearchGate.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
  • Preparation of 2-mercapto thiazoles. (n.d.). Google Patents.
  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (n.d.). ResearchGate.
  • Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. (2025, August 10). ResearchGate.
  • Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. (n.d.). ijarsct.
  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (n.d.). PMC - NIH.
  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021, February 9). MDPI.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023, January 16). MDPI.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (n.d.). MDPI.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). PMC.

Sources

Resolving ambiguous NMR signals in 2-Chlorothiazolo[4,5-b]pyridine characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the structural characterization of 2-chlorothiazolo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining and interpreting clean, unambiguous Nuclear Magnetic Resonance (NMR) data for this important heterocyclic scaffold.

The fused ring system of this compound presents unique spectroscopic challenges. The proximity of two distinct heteroaromatic rings, the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent, and the limited number of protons often lead to low signal dispersion, peak overlapping, and difficulties in definitive signal assignment. This guide provides practical, field-tested solutions to these common issues.

Troubleshooting Guide: Resolving Ambiguous Spectra

This section addresses specific problems you may encounter during your NMR analysis. Each solution is grounded in fundamental spectroscopic principles to help you understand the causality behind the experimental choice.

Q1: The three aromatic proton signals in my ¹H NMR spectrum are clustered together and overlapping. How can I resolve them for accurate assignment?

A1: This is the most common issue for this scaffold, arising from the similar electronic environments of the protons on the pyridine ring. The limited chemical shift dispersion makes first-order analysis of coupling constants difficult.

Immediate Solution: Solvent-Induced Shift

The most effective initial step is to re-acquire the spectrum in a different deuterated solvent.[1] Aromatic solvents, particularly benzene-d₆ or pyridine-d₅, can induce significant differential shifts in the proton signals, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[2]

  • Causality: Planar aromatic solvents like benzene-d₆ will associate with the electron-deficient thiazolopyridine system. Protons located on the "edge" of the planar molecule will experience a different degree of shielding from the solvent's ring current compared to those in a more central position, leading to enhanced spectral dispersion.[3]

  • Protocol:

    • Ensure your sample is free of the previous solvent (e.g., CDCl₃) by drying under high vacuum.

    • Dissolve the sample in benzene-d₆ or pyridine-d₅.

    • Acquire a new ¹H NMR spectrum. You should observe a significant change in the chemical shifts of the aromatic protons, often resolving the overlap.

Advanced Solution: 2D NMR Spectroscopy

If solvent changes are insufficient, two-dimensional (2D) NMR is required for unambiguous assignment.[4][5]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. It will definitively show the connectivity between adjacent protons on the pyridine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[6] This is crucial for assigning the protonated carbons in the ¹³C spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular framework. It reveals correlations between protons and carbons over two to three bonds, allowing you to connect proton signals to non-protonated (quaternary) carbons, such as C2, C3a, and C7a.[6]

Q2: I'm struggling to assign the quaternary carbons (C2, C3a, C7a). Their signals are weak in the ¹³C spectrum and I can't distinguish them.

A2: Quaternary carbons often exhibit weak signals due to their long relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. The HMBC experiment is the definitive tool to solve this.

  • Causality: The HMBC pulse sequence is optimized to detect long-range (typically 2-3 bond) J_CH couplings (usually set to 8-10 Hz).[5] By observing which protons correlate to a specific quaternary carbon, you can place it within the structure.

  • Workflow for Assignment:

    • Assign Protons First: Use ¹H NMR (with solvent effects if needed) and ¹H-¹H COSY to assign H5, H6, and H7.

    • Assign Protonated Carbons: Use HSQC to link H5, H6, and H7 to C5, C6, and C7, respectively.

    • Assign Quaternary Carbons via HMBC:

      • C2 (Thiazole Carbon): This carbon is chlorinated and will be significantly downfield. It should show a ³J correlation to H7.

      • C7a (Bridgehead Carbon): Will show a ²J correlation to H7 and a ³J correlation to H6.

      • C3a (Bridgehead Carbon): Will show a ³J correlation to H5.

Below is a diagram illustrating this HMBC-based assignment workflow.

G cluster_protons ¹H & COSY cluster_carbons ¹³C, HSQC, HMBC H5 H5 H6 H6 H5->H6 ³J (COSY) C3a C3a (Quat) H5->C3a ³J (HMBC) C5 C5 H5->C5 ¹J (HSQC) C7 C7 H5->C7 ³J (HMBC) H7 H7 H6->H7 ³J (COSY) H6->C5 ³J (HMBC) C6 C6 H6->C6 ¹J (HSQC) C7a C7a (Quat) H6->C7a ³J (HMBC) C2 C2 (Quat) H7->C2 ³J (HMBC) H7->C7 ¹J (HSQC) H7->C7a ²J (HMBC)

Caption: HMBC connectivity map for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C chemical shift ranges for this compound?

A1: While the exact values are solvent-dependent, you can use the following predicted ranges for initial assessment in CDCl₃. The pyridine ring protons are deshielded due to the electron-withdrawing effect of the ring nitrogen.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H5~8.1 - 8.3~122 - 125Doublet of doublets (dd).
H6~7.4 - 7.6~129 - 132Doublet of doublets (dd).
H7~8.6 - 8.8~148 - 151Doublet of doublets (dd), most deshielded proton due to proximity to both N atoms.
C2-~155 - 158Quaternary carbon, deshielded by Cl and thiazole N/S atoms.
C3a-~135 - 138Bridgehead quaternary carbon.
C5(see H5)~122 - 125Protonated carbon.
C6(see H6)~129 - 132Protonated carbon.
C7(see H7)~148 - 151Protonated carbon.
C7a-~152 - 155Bridgehead quaternary carbon.

Note: These are estimated values based on analogous structures and NMR prediction tools.[7][8] Experimental values may vary.

Q2: My sample has low solubility. What is the best course of action?

A2: Low solubility leads to low signal-to-noise and broad peaks.[1][9]

  • Try a different solvent: DMSO-d₆ is an excellent choice for many heterocyclic compounds with poor solubility in CDCl₃. Be aware that the residual water peak in DMSO-d₆ can sometimes overlap with signals of interest.

  • Increase acquisition time: For the ¹³C spectrum, increasing the number of scans (NS) will improve the signal-to-noise ratio.

  • Use a higher-field spectrometer: A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 400 MHz) provides better sensitivity and resolution.

Q3: Why are my peaks broad, even with good solubility?

A3: Peak broadening can have several causes beyond solubility.[9]

  • Poor Shimming: The magnetic field is not homogeneous. Always perform a gradient shim on your sample before acquisition.

  • Paramagnetic Impurities: Trace metals can cause significant broadening. If suspected, filtering the NMR sample through a small plug of silica or celite can help.

  • Chemical Exchange: While less common for this rigid scaffold, very slow conformational changes or tautomerization can broaden signals. Acquiring the spectrum at a higher temperature (Variable Temperature NMR) can sometimes sharpen these peaks.[9]

Experimental Protocols

Protocol: Acquiring a High-Quality ¹H-¹³C HMBC Spectrum

This protocol provides the essential steps for setting up an HMBC experiment to establish long-range correlations, which are critical for assigning the quaternary carbons of this compound.

1. Sample Preparation:

  • Prepare a solution of 5-15 mg of your compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the solution is clear and free of particulate matter.

2. Instrument Setup (on a typical 400 or 500 MHz spectrometer):

  • Load the sample and lock onto the deuterium signal of the solvent.

  • Perform automated or manual shimming to achieve good field homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.

  • Acquire a standard ¹H spectrum to determine the chemical shift range of your protons.

3. HMBC Parameter Optimization:

  • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

  • Set Spectral Windows:

    • SW (F2, ¹H dimension): Set to cover all proton signals (e.g., from 0 to 10 ppm).

    • SW (F1, ¹³C dimension): Set to cover all carbon signals (e.g., from 0 to 170 ppm).

  • Set Key Parameters:

    • CNST2 (or J_XH): This is the long-range coupling constant for which the experiment is optimized. For aromatic systems, a value of 8 Hz is a robust starting point.[5][6]

    • d1 (Relaxation Delay): Set to 1.5 - 2.0 seconds . This is crucial to allow for full relaxation of the nuclei, especially the slow-relaxing quaternary carbons, ensuring quantitative and observable correlations.

    • ns (Number of Scans): Set to a multiple of 8 or 16 (e.g., 16, 32, 64) depending on sample concentration.

    • td (Time Domain points): 2k in F2 (¹H) and 256-512 in F1 (¹³C).

4. Acquisition and Processing:

  • Start the acquisition. An HMBC experiment can take from 30 minutes to several hours depending on the parameters.

  • After acquisition, apply a sine-bell window function in both dimensions and perform a 2D Fourier Transform.

  • Phase the spectrum carefully.

  • Calibrate the axes using the residual solvent peak as a reference.

The workflow for troubleshooting ambiguous signals can be summarized in the following decision tree:

TroubleshootingWorkflow start Ambiguous ¹H/¹³C NMR Spectrum overlap Problem: Overlapping Aromatic Signals start->overlap weak_quat Problem: Weak/Unassigned Quaternary Carbons start->weak_quat broad_peaks Problem: Broad Peaks start->broad_peaks solvent Action: Change Solvent (e.g., Benzene-d₆) overlap->solvent Dispersion hsqc Action: Run ¹H-¹³C HSQC weak_quat->hsqc 1. Assign CHn shim Action: Re-shim Sample broad_peaks->shim Check Field cosy Action: Run ¹H-¹H COSY solvent->cosy If needed resolve_protons Result: Protons Resolved cosy->resolve_protons hmbc Action: Run ¹H-¹³C HMBC assign_quat Result: Quaternary Carbons Assigned hmbc->assign_quat hsqc->hmbc 2. Assign Quats temp Action: Variable Temperature NMR shim->temp Check Exchange sharp_peaks Result: Peaks Sharpened temp->sharp_peaks

Sources

Managing regioisomeric mixtures in thiazolo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Regioisomeric Mixtures for Researchers and Drug Development Professionals

Welcome to the technical support center for thiazolo[4,5-b]pyridine synthesis. As a Senior Application Scientist, I understand that while this scaffold is vital for medicinal chemistry, its synthesis is often complicated by the formation of regioisomeric mixtures. This guide provides in-depth, field-proven insights to help you navigate these challenges, improve regioselectivity, and confidently characterize your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during thiazolo[4,5-b]pyridine synthesis?

In many common synthetic routes, particularly those starting from 2-chloro-3-aminopyridine derivatives, two primary regioisomers can be formed: the linear thiazolo[4,5-b]pyridine and the angular thiazolo[5,4-b]pyridine. The desired product is typically the linear isomer, which is a bioisostere of purine and often possesses significant pharmacological activity.[1]

Q2: Why does a mixture of regioisomers form?

The formation of regioisomeric mixtures is rooted in the reaction mechanism, most commonly a variation of the Hantzsch thiazole synthesis.[2][3] When reacting a substituted 2-chloro-3-aminopyridine with a thiocarbonyl compound (like potassium thiocyanate or a thioamide), the initial nucleophilic attack can occur via two competing pathways. The 3-amino group can act as the nucleophile, or under certain conditions, the pyridine ring nitrogen can be involved, leading to different cyclization intermediates and ultimately, different final products. The relative activation barriers of these competing pathways determine the final isomeric ratio.

Q3: What are the primary factors influencing the regioselectivity of the reaction?

Several factors can tip the balance between the competing reaction pathways:

  • Nature of the Starting Materials: The electronic and steric properties of substituents on both the pyridine and the thiazole precursor play a crucial role. Electron-withdrawing groups on the pyridine ring can alter the nucleophilicity of the amino group and the ring nitrogen differently.

  • Reaction Conditions: Solvent polarity, reaction temperature, and the choice of base or catalyst can stabilize one transition state over the other, thereby favoring the formation of a specific isomer. For example, microwave-assisted synthesis has been shown to be effective in some cases.[1]

  • Reaction Mechanism: Some synthetic strategies are inherently more selective. For instance, multi-step syntheses that build the thiazole ring in a controlled, stepwise manner often provide better regiocontrol than one-pot condensation reactions.[4]

Troubleshooting Guides for Common Experimental Issues

Problem: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

This is a common and frustrating issue. Achieving high regioselectivity often requires a systematic optimization of the reaction conditions.

Answer: Strategies for Enhancing Regioselectivity

Improving the regioisomeric ratio involves manipulating the kinetics and thermodynamics of the cyclization step.

Strategy 1: Systematic Variation of Reaction Conditions

The choice of solvent, base, and temperature can have a profound impact on which regioisomer is favored. A Design of Experiments (DoE) approach can be highly effective here.

Parameter Rationale and Suggested Variations Supporting Insights
Solvent Solvent polarity can influence the stability of charged intermediates and transition states.Test a range of solvents from polar aprotic (DMF, DMSO) to polar protic (EtOH, MeOH) and non-polar (Toluene, Dioxane). DMF is a common choice in these syntheses.[1]
Base The strength and type of base can affect which proton is abstracted and the nucleophilicity of the reacting species.Screen inorganic bases (K₂CO₃, Na₂CO₃) and organic bases (Et₃N, DIPEA). The base can be critical in reactions involving Smiles rearrangement.[4][5]
Temperature Reactions are often run at elevated temperatures to overcome activation barriers.Vary the temperature from room temperature up to the reflux temperature of the solvent. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically formed product.
Catalyst Acid or metal catalysts can be employed to promote specific cyclization pathways.For condensations, consider adding a Lewis acid like ZnCl₂.[1] For cross-coupling strategies, the choice of palladium catalyst and ligand is critical.

Strategy 2: Modification of Starting Materials

If optimizing conditions fails, modifying the starting materials can provide a more robust solution.

  • Protecting Groups: Temporarily protecting one of the nucleophilic sites (e.g., the 3-amino group) can force the reaction to proceed through a single pathway. The protecting group can then be removed in a subsequent step.

  • Pre-functionalization: Instead of a one-pot reaction, consider a two-step approach. For example, first synthesize the S-alkylated intermediate by reacting 2-chloro-3-aminopyridine with an α-haloketone, isolate it, and then induce cyclization under optimized basic conditions. This added control can significantly improve selectivity.

Below is a workflow to guide your troubleshooting process when dealing with poor regioselectivity.

Troubleshooting workflow for poor regioselectivity.
Problem: I have a mixture of regioisomers that are difficult to separate.

The physicochemical properties of regioisomers are often very similar, making their separation challenging.

Answer: Techniques for Separating Regioisomers

1. Column Chromatography Optimization:

  • Solvent System Screening: Do not rely on a single solvent system. A thorough screening using thin-layer chromatography (TLC) is essential. Test various combinations of non-polar (Hexanes, Toluene) and polar (Ethyl Acetate, Dichloromethane, Methanol) solvents.

  • Additive Modifiers: If the isomers are basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can improve peak shape and separation.[6]

  • Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases like alumina (basic or neutral) or reverse-phase C18 silica.

2. Fractional Crystallization:

This can be a highly effective and scalable method if a suitable solvent is found.

  • Solvent Screening: In parallel, place small amounts of the isomeric mixture into several test tubes. Add different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) and heat to dissolve.[6]

  • Cooling and Observation: Allow the tubes to cool slowly to room temperature, and then in a refrigerator. Observe which solvent yields crystals.

  • Analysis: Analyze both the crystals and the remaining mother liquor by TLC or NMR to determine if a separation has occurred.

3. Preparative HPLC:

For high-value materials or when small quantities are needed, preparative High-Performance Liquid Chromatography (HPLC) is often the most powerful separation tool. Both normal-phase and reverse-phase methods can be developed to achieve baseline separation.

Problem: I have isolated the two isomers, but I am unsure how to assign their structures correctly.

Incorrect structural assignment can invalidate subsequent biological data. Spectroscopic analysis is key to definitive characterization.

Answer: Spectroscopic Differentiation of Regioisomers

1. ¹H NMR Spectroscopy:

The chemical environment of the protons on the pyridine ring is different in each isomer. The proton at position 7 of the thiazolo[4,5-b]pyridine isomer is typically deshielded compared to the corresponding proton at position 5 of the thiazolo[5,4-b]pyridine isomer due to the proximity of the thiazole sulfur atom. Look for distinct differences in the chemical shifts and coupling patterns of the aromatic protons.[7]

2. 2D NMR Spectroscopy (NOESY/ROESY):

Nuclear Overhauser Effect (NOE) spectroscopy is one of the most powerful tools for this purpose. An NOE is observed between protons that are close in space (< 5 Å).

  • Key Experiment: Irradiate a proton on a substituent at the 2-position of the thiazole ring (e.g., a methyl group).

  • Expected Outcome for Thiazolo[4,5-b]pyridine: You should observe an NOE correlation to the proton at the 7-position of the pyridine ring.

  • Expected Outcome for Thiazolo[5,4-b]pyridine: You will NOT observe this correlation, as the 7-position proton is too far away.

The diagram below illustrates the key NOE interaction that can differentiate the regioisomers.

Sources

Technical Support Center: Optimizing Crystallization of 2-Chlorothiazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of 2-chlorothiazolo[4,5-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material of this important heterocyclic scaffold. Here, we synthesize fundamental principles of crystallization with specific insights into the behavior of thiazolopyridine systems, providing a practical resource for troubleshooting and optimization.

I. Understanding the Crystallization Landscape of Thiazolopyridine Derivatives

The this compound core presents a unique set of physicochemical properties that influence its crystallization. Being a fused heterocyclic system, it possesses a degree of rigidity and planarity, which can be conducive to forming an ordered crystal lattice. However, the presence of nitrogen and sulfur heteroatoms, along with the chloro-substituent, introduces polarity and the potential for specific intermolecular interactions that must be carefully managed.

Key considerations for this class of compounds include:

  • Solubility Profile : Thiazolopyridine derivatives often exhibit moderate polarity. Their solubility will be a critical factor in solvent selection. A thorough understanding of the solubility of your specific derivative across a range of solvents is the first step toward successful crystallization.

  • Polymorphism : Like many pharmaceutical compounds, these derivatives may exhibit polymorphism, the ability to exist in multiple crystal forms.[1][2] Different polymorphs can have varying physical properties, including solubility and stability, making control over the crystallization process paramount.[2]

  • Purity : The presence of even minor impurities can significantly hinder or alter crystal growth.[2][3] It is crucial to begin with material of the highest possible purity.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the crystallization of this compound derivatives in a practical question-and-answer format.

Q1: I'm not getting any crystals; my compound remains fully dissolved. What should I do?

A1: This is a common issue indicating that your solution is not supersaturated. Here’s a systematic approach to induce crystallization:

  • Slow Evaporation: The simplest method is to allow the solvent to evaporate slowly, thereby increasing the concentration of your compound.[4][5][6] Cover the vial with a cap or parafilm with a few needle holes to control the evaporation rate.[6] NMR tubes can be effective for this, as the cap allows for slow solvent loss.[4][5]

  • Introduce Seed Crystals: If you have a small amount of crystalline material, adding a "seed crystal" can initiate nucleation.[3][7]

  • Scratching: Gently scratching the inside of the glass vial at the air-solvent interface with a glass rod can create microscopic imperfections on the glass surface that may serve as nucleation sites.[3]

  • Reduce Solvent Volume: If you are confident in your solvent choice but the concentration is too low, you can carefully remove some solvent under reduced pressure and attempt to cool the solution again.[7]

Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid.[8][9] This often happens when the solution is too supersaturated or cooled too quickly, and the compound's melting point is below the temperature of the solution.[8][9] Here are some strategies to overcome this:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, slow down the cooling rate.[10] This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask with warm water) to allow for gradual cooling.[6]

    • Use a More Dilute Solution: Start with a less concentrated solution. This will require a slower approach to supersaturation (e.g., very slow evaporation or vapor diffusion).

  • Solvent System Modification:

    • Add a "Better" Solvent: Add a small amount of a solvent in which your compound is more soluble to bring the oil back into solution, then attempt a slower crystallization.

    • Change the Solvent System Entirely: The chosen solvent may be too "good" at dissolving the compound. Experiment with a solvent in which the compound has slightly lower solubility at elevated temperatures. For heterocyclic compounds, consider solvents like ethyl acetate, acetonitrile, or DMF.[11][12] A successful crystallization of a related compound, 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, was achieved from a mixture of ethyl acetate and diethyl ether.[13]

Q3: I'm only getting an amorphous solid or a fine powder. How can I grow larger, single crystals?

A3: The formation of amorphous solids or microcrystalline powders is often due to rapid nucleation and insufficient time for crystal growth. The goal is to favor crystal growth over nucleation.

  • Decrease the Level of Supersaturation: High supersaturation leads to rapid nucleation.[10] By working with a solution that is only slightly supersaturated, you provide an environment where existing nuclei can grow into larger crystals rather than forming many new nuclei.

  • Vapor Diffusion: This is an excellent and gentle technique for growing high-quality single crystals, especially with small amounts of material.[4][14] The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and promoting slow crystal growth.

    VaporDiffusion

    Vapor Diffusion Experimental Setup

  • Solvent Layering: In this technique, a solution of the compound is carefully overlaid with a less dense, miscible anti-solvent.[4] Diffusion occurs at the interface, leading to slow crystal formation. This is best performed in a narrow vessel like a test tube or NMR tube to maintain a stable interface.[4]

Q4: How do I choose the right solvent system for my this compound derivative?

A4: Solvent selection is a critical, and often empirical, process. The ideal solvent should dissolve the compound when hot but not when cold.[15]

  • Solubility Testing: Test the solubility of your compound in a range of solvents with varying polarities at both room temperature and elevated temperatures. Common solvents for heterocyclic compounds include alcohols (ethanol, methanol), esters (ethyl acetate), nitriles (acetonitrile), and ketones (acetone).[6][11]

  • Mixed Solvent Systems: If a single solvent is not ideal, a binary solvent system can be very effective.[6] This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is not. The compound is dissolved in the good solvent, and the poor solvent is added dropwise until the solution becomes slightly turbid. A small amount of the good solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Solvent System Component Role Common Examples for Heterocycles
Good Solvent Dissolves the compoundDichloromethane, Chloroform, Ethyl Acetate, Acetone, THF
Anti-Solvent Induces precipitationHexane, Heptane, Diethyl Ether, Water

Table 1: Common Solvent and Anti-Solvent Pairs

III. Experimental Protocols

Here are step-by-step protocols for common crystallization techniques.

Protocol 1: Cooling Crystallization
  • Dissolution: In a clean Erlenmeyer flask, add your this compound derivative and a small amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Achieve Saturation: Continue adding small portions of the solvent until a saturated solution is obtained at the elevated temperature.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.[5]

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry.

Protocol 2: Vapor Diffusion (Hanging Drop Method)
  • Prepare the Reservoir: In the well of a vapor diffusion plate or a larger vial, place a volume of the anti-solvent.[16]

  • Prepare the Drop: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of your compound in the "good" solvent.[16]

  • Seal the System: Invert the coverslip and place it over the reservoir, ensuring a good seal.[16]

  • Incubate: Store the sealed system in a vibration-free location at a constant temperature.

  • Monitor: Periodically check for crystal growth under a microscope without disturbing the setup.

HangingDrop Coverslip Coverslip HangingDrop Hanging Drop: Compound in 'Good' Solvent Coverslip->HangingDrop holds AntiSolvent Anti-Solvent HangingDrop->AntiSolvent Vapor Diffusion (Anti-Solvent into Drop) ReservoirWell Reservoir Well ReservoirWell->AntiSolvent contains

Hanging Drop Vapor Diffusion Setup

IV. References

  • Malviya M, Singha M, Kumara N, et al. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Org Chem Ind J. 2025;19(1):002. [Link]

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. 2020;5(43):27995-28005. [Link]

  • Troubleshooting. Chemistry LibreTexts. Updated April 7, 2022. [Link]

  • Guide for crystallization. [Link]

  • Staples RJ. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallogr E Crystallogr Commun. 2016;72(Pt 6):837-849. [Link]

  • Troubleshooting. Chemistry LibreTexts. Updated April 7, 2022. [Link]

  • Thiazolopyrimidine derivatives and preparation thereof. Google Patents.

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives. ResearchGate. [Link]

  • Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. YouTube. [Link]

  • Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. Acta Crystallogr E Crystallogr Commun. 2014;70(Pt 9):o932-o933. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Crystallization Solvents. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. [Link]

  • Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. MDPI. [Link]

  • Methods of synthesis and properties of thiazolopyridines. ResearchGate. [Link] 23.[7]Thiazolo[4,5-b]pyridine. PubChem. [Link]

  • 2-Chlorothiazolo[5,4-b]pyridine. American Elements. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health. [Link]

  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Filter Dryer. [Link]

  • Factors which affect the crystallization of a drug substance. ResearchGate. [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. National Institutes of Health. [Link]

  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts. Updated April 7, 2022. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

Sources

Troubleshooting unexpected reactivity of the chlorine atom in 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chlorothiazolo[4,5-b]pyridine (CAS No. 152170-30-4).[1] This bicyclic heteroaromatic compound is a valuable and versatile building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[2] The reactivity of this scaffold is dominated by the chlorine atom at the C2 position. While typically well-behaved, its unique electronic nature can lead to unexpected outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this reagent and achieve your synthetic goals efficiently and predictably.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity for the chlorine atom in this compound?

The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is the most common and predictable reaction pathway for this compound. It is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[3][4]

Q2: Why is the C2 position so susceptible to nucleophilic attack?

The high reactivity is due to the powerful electron-withdrawing effects of the nitrogen atoms in both the fused pyridine and thiazole rings. Nucleophilic attack at C2 generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative ring nitrogen atoms.[5][6] This stabilization significantly lowers the activation energy for the substitution reaction compared to a typical aryl chloride.[7]

Q3: What are the most common transformations performed at the C2 position?

The three most common reaction classes are:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride with N- (amines), O- (alcohols, phenols), and S- (thiols) nucleophiles.[8][9]

  • Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, particularly useful for less nucleophilic amines or when SNAr fails.[10][11]

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction to form C-C bonds with boronic acids or esters, enabling the introduction of aryl, heteroaryl, or alkyl groups.[4][12]

Q4: Does this compound have any inherent stability issues I should be aware of?

This compound is generally stable under standard storage conditions (cool, dry, dark). However, due to its activated nature, it can be sensitive to moisture, which can lead to slow hydrolysis. It should be stored under an inert atmosphere. Under harsh basic conditions or elevated temperatures, decomposition or self-reaction can occur.

Troubleshooting Guide: Unexpected Reactivity

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My Nucleophilic Aromatic Substitution (SNAr) reaction shows low or no conversion.

You're attempting to displace the C2-chloride with a nucleophile (e.g., a primary amine, alcohol) but TLC or LC-MS analysis shows predominantly unreacted starting material even after prolonged reaction times.

Visualizing the SNAr Mechanism

Caption: Figure 1: SNAr Mechanism at C2.

Potential Causes & Solutions
Potential CauseScientific ExplanationRecommended Solutions
Insufficient Nucleophilicity The rate-determining step is the initial attack of the nucleophile.[5] Weakly nucleophilic species (e.g., neutral anilines, hindered secondary amines) may not react under mild conditions.1. Add a Base: For amine or alcohol nucleophiles, add a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or DIPEA to deprotonate the nucleophile in situ, significantly increasing its reactivity. 2. Use a Stronger Nucleophile: If possible, switch to the corresponding alkoxide or thiolate salt (e.g., NaOMe instead of MeOH).
Steric Hindrance A bulky nucleophile or substituents near the C2 position can sterically hinder the approach of the nucleophile to the electrophilic carbon center.1. Increase Reaction Temperature: Provide more thermal energy to overcome the activation barrier. Refluxing in a high-boiling solvent like DMF, DMSO, or NMP is often effective. 2. Switch to a Catalytic Method: If high temperatures are not viable, consider switching to a Buchwald-Hartwig amination, which operates via a different mechanism less sensitive to steric bulk around the electrophile.[10]
Inappropriate Solvent Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its effective reactivity and concentration.1. Use Polar Aprotic Solvents: Switch to solvents like DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion but not the nucleophile, leaving it "naked" and highly reactive.
Low Reaction Temperature Nucleophilic aromatic substitutions often require significant activation energy to disrupt the aromaticity of the ring in the intermediate step.[8]1. Systematically Increase Temperature: Start at room temperature, then try 60 °C, 80 °C, and 100 °C, monitoring by TLC/LC-MS at each stage. 2. Microwave Irradiation: For difficult substitutions, microwave heating can dramatically reduce reaction times by efficiently reaching high temperatures and pressures.
Problem 2: My cross-coupling reaction (Buchwald-Hartwig, Suzuki) is failing or giving protodehalogenation.

You are attempting a palladium-catalyzed cross-coupling, but you observe either no reaction, a complex mixture of byproducts, or the formation of the parent thiazolo[4,5-b]pyridine (mass = 136.17 g/mol ), where the chlorine has been replaced by hydrogen.

Visualizing the Challenge: Catalyst Poisoning

catalyst_poisoning Figure 2: Catalyst Inhibition Pathway CAT_CYCLE Productive Catalytic Cycle Oxidative Addition Ligand Exchange Reductive Elimination ACTIVE_PD Active Pd(0)Lₙ Catalyst CAT_CYCLE:f2->ACTIVE_PD Regenerates ACTIVE_PD->CAT_CYCLE:f0 Reacts with Substrate INACTIVE_PD Inactive Pd-Heterocycle Complex (Poisoned Catalyst) ACTIVE_PD->INACTIVE_PD Inhibits Cycle REACTANT This compound (Substrate) REACTANT->INACTIVE_PD Lewis Basic Nitrogens Coordinate to Pd

Caption: Figure 2: Catalyst Inhibition Pathway.

Potential Causes & Solutions
Potential CauseScientific ExplanationRecommended Solutions
Catalyst Poisoning The Lewis basic nitrogen atoms of the pyridine and thiazole rings can irreversibly coordinate to the palladium center, effectively removing it from the catalytic cycle and halting the reaction.[12][13] This is a primary failure mode for cross-coupling on N-heterocycles.1. Use Electron-Rich, Bulky Ligands: Ligands like those developed by Buchwald (e.g., XPhos, SPhos, BrettPhos) are essential.[14] Their steric bulk promotes the formation of monoligated, highly active Pd(0) species and accelerates the reductive elimination step, which outcompetes catalyst deactivation.[10]
Incorrect Base The base plays a critical role in both the Buchwald-Hartwig (deprotonating the amine) and Suzuki (activating the boronic acid) cycles. An inappropriate base can be too weak, too strong (causing degradation), or have poor solubility.1. Buchwald-Hartwig: Use a strong, non-nucleophilic base. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are standard for primary and secondary amines. For more sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be required.[15] 2. Suzuki: K₃PO₄ or K₂CO₃ are generally effective. Using an aqueous solution of the base is often beneficial.
Protodehalogenation This side reaction occurs when an intermediate palladium-aryl species reacts with a proton source (e.g., trace water, amine N-H) instead of the coupling partner. It is favored when the desired transmetalation or reductive elimination step is slow.1. Ensure Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware. Run the reaction under a rigorously inert atmosphere (Argon is preferred). 2. Optimize Ligand/Base: A more effective ligand can accelerate the desired coupling steps, minimizing the lifetime of the intermediate susceptible to protonolysis.[14]
Inactive Catalyst The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to Pd(0), or the Pd(0) may have oxidized before the reaction begins.1. Use a Pre-formed Catalyst: Employ commercially available, air-stable Pd(0) precatalysts (e.g., G3 or G4 palladacycles) that activate under the reaction conditions. 2. Degas Solvents: Thoroughly degas the reaction solvent (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Problem 3: An unexpected byproduct with a mass of 152.18 g/mol is the major product.

You run a reaction and find that your main product has a mass corresponding to C₆H₄N₂OS, not the expected substituted product.

Potential Cause & Solution
  • Cause: This mass corresponds to thiazolo[4,5-b]pyridin-2(3H)-one , the product of hydrolysis where the chlorine atom has been displaced by a hydroxyl group from water. This is a common side reaction for highly activated aryl halides.

  • Solution:

    • Rigorous Control of Water: Use freshly distilled or commercially available anhydrous solvents. Dry any solid reagents in a vacuum oven before use.

    • Inert Atmosphere: Assemble the reaction glassware hot from the oven and maintain it under a positive pressure of dry nitrogen or argon.

    • Purify Reagents: Ensure that nucleophiles or bases (e.g., amine solutions, sodium hydroxide pellets) have not absorbed atmospheric moisture.

Troubleshooting Flowchart for a Failed Reaction

troubleshooting_flowchart start Reaction Failed: Low Conversion or Byproducts check_sm Is Starting Material (SM) Consumed? start->check_sm sm_present SM Largely Unchanged check_sm->sm_present No sm_gone SM Consumed, Wrong Product(s) check_sm->sm_gone Yes is_coupling Is it a Cross-Coupling Reaction? sm_present->is_coupling check_mass Analyze Byproduct Mass sm_gone->check_mass increase_temp Increase Temperature / Switch to Higher Boiling Solvent (DMF, DMSO) stronger_nuc Use Stronger Nucleophile or Add Base (e.g., Cs₂CO₃) stronger_nuc->increase_temp is_coupling->stronger_nuc No (S N Ar) change_ligand Change to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) is_coupling->change_ligand Yes hydrolysis Mass = 152? (Hydrolysis) Use Anhydrous Conditions check_mass->hydrolysis Yes protodehalogenation Mass = 136? (Protodehalogenation) Use Anhydrous Conditions & Optimize Ligand/Base check_mass->protodehalogenation No, check other masses other Complex Mixture or Dimer? Lower Temperature, Reduce Concentration, Re-evaluate Catalyst protodehalogenation->other

Caption: Figure 3: A decision tree for troubleshooting common failures.

Key Experimental Protocols

Disclaimer: These are general starting points. Optimization of temperature, concentration, and stoichiometry is often necessary for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
  • Setup: In a glovebox, add to an oven-dried vial: Pd₂(dba)₃ (0.01-0.05 eq), a suitable bulky phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagents: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane to achieve a concentration of 0.1 M.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1. The aqueous workup should be done carefully to quench the strong base.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000s). Foundational publications on palladium-catalyzed C-N bond formation.
  • Benchchem (n.d.). 2,5-Dichlorothiazolo[4,5-b]pyridine.
  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring. Chemistry of Heterocyclic Compounds.
  • Organic Chemistry Tutor (2019). Nucleophilic Aromatic Substitutions.
  • MDPI (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Chemistry Stack Exchange (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Khan Academy (2018). Nucleophilic Aromatic Substitution of Heteroarenes.
  • ACS Green Chemistry Institute (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • MDPI (2022). Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
  • MySkinRecipes (n.d.). This compound.
  • Springer (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds.
  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination.
  • ResearchGate (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • PubMed (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules.
  • PubMed Central (NIH) (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • PubChem (n.d.). 2-Chloro-[10][16]thiazolo[5,4-b]pyridine.
  • PubMed Central (NIH) (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • PubMed (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.
  • Organic Chemistry Portal (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • National University of Pharmacy of Ukraine (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.
  • ResearchGate (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
  • MDPI (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.
  • ResearchGate (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
  • ResearchGate (2015).
  • PubMed Central (NIH) (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • American Elements (n.d.). 2-Chlorothiazolo[5,4-b]pyridine.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chlorothiazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The introduction of a chlorine atom at the 2-position of this scaffold creates a versatile synthetic handle for further functionalization, leading to a diverse library of derivatives with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of 2-chlorothiazolo[4,5-b]pyridine derivatives and their close structural analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the experimental data supporting these activities, provide detailed methodologies for key biological assays, and explore the underlying mechanisms of action.

The this compound Core: A Gateway to Bioactivity

The this compound core is a key pharmacophore whose reactivity at the C2 position allows for the facile introduction of various substituents, thereby modulating the molecule's physicochemical properties and biological targets. This strategic modification is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of the thiazolo[4,5-b]pyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. While direct comparative studies on a series of this compound derivatives are limited in the public domain, valuable insights can be drawn from structurally related chloro-substituted thiazolopyridine and thiazolopyrimidine analogs.

Comparative Cytotoxicity

The anticancer potential of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below, gathered from studies on closely related scaffolds, illustrates the promising cytotoxic profiles.

Compound/Analog StructureCancer Cell LineIC50 (µM)Reference
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-oneFull panel of 60 cell linesNot specified, but showed noticeable cytotoxic activity against renal cancer (UO-31), melanoma (MALME-3M), and non-small cell lung cancer (NCI-H522)[1]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma (C32)24.4[3]
Melanoma (A375)25.4[3]
Prostate (DU145)Not specified, but showed excellent growth inhibition[3]
Breast (MCF-7/WT)Not specified, but showed excellent growth inhibition[3]
2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidineLung (A549)1.4[2]
Lung (NCI-H322)7.1[2]
Epidermal (A431)3.1[2]
Glioblastoma (T98G)3.4[2]

Note: The presented data is for chloro-substituted thiazolopyrimidine and thiazolo[5,4-d]pyrimidine derivatives, which are close structural isomers or analogs of the target this compound scaffold. This data suggests that the presence of a chloro-substituent is compatible with potent anticancer activity.

Mechanism of Anticancer Action: Induction of Apoptosis

A common mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Studies on thiazolopyridine derivatives have shown that these compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway.[4]

Key events in this pathway include:

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein BAX.

  • Mitochondrial Membrane Depolarization: Loss of the mitochondrial membrane potential, leading to the release of cytochrome c.

  • Caspase Activation: Activation of executioner caspases, such as caspase-3, which cleave key cellular substrates, leading to the dismantling of the cell.

  • PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis.[2]

Apoptosis_Pathway Thiazolopyridine Thiazolopyridine Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Thiazolopyridine->Bcl2 Inhibition BAX BAX (Pro-apoptotic) Thiazolopyridine->BAX Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion BAX->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Generalized intrinsic apoptosis pathway induced by thiazolopyridine derivatives.

Enzyme Inhibition: Targeting Key Players in Disease

The biological activity of this compound derivatives and their analogs often stems from their ability to inhibit specific enzymes that are crucial for the progression of diseases like cancer.

Kinase Inhibition

Protein kinases are a major class of enzymes that are frequently dysregulated in cancer, making them attractive targets for drug development. Thiazolopyridine scaffolds have been successfully employed to design potent kinase inhibitors.

  • c-KIT Inhibition: Certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, which is a key driver in some gastrointestinal stromal tumors (GISTs).[5]

  • Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Novel thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against PI3Kα, with IC50 values in the low nanomolar range.[1][6]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another important receptor tyrosine kinase implicated in various cancers. Thiazolo[4,5-d]pyrimidine analogs have been developed as EGFR inhibitors.[3][7][8]

Kinase_Inhibition cluster_kinase_activity Kinase Activity Thiazolopyridine This compound Derivative Kinase Kinase (e.g., c-KIT, PI3K, EGFR) Thiazolopyridine->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: General mechanism of kinase inhibition by thiazolopyridine derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

Thiazolo[4,5-b]pyridine derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains.

Comparative Antimicrobial Susceptibility

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/Analog StructureMicroorganismMIC (µg/mL)Reference
4,6-dimethyl-2-oxo-1-(thiazolo[4,5-b]quinoxalin-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivativeE. coli93.7[9]
P. aeruginosa62.5[9]
S. aureus46.9[9]
B. subtilis62.5[9]
C. albicans7.8[9]
Aspergillus flavus5.8[9]
5-methyl-7-(3,4-dimethoxyphenyl)-3H-thiazolo[4,5-b]pyridin-2-oneP. aeruginosa0.21 (µM)[10]
E. coli0.21 (µM)[10]
A series of thiazolo[4,5-b]pyridine derivativesC. albicans12.5[11]

Note: The presented data is for various thiazolo[4,5-b]pyridine derivatives, highlighting the potential of this scaffold in developing antimicrobial agents.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the two most common assays discussed in this guide.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding incubation1 2. Incubate for 24h (allow attachment) cell_seeding->incubation1 treatment 3. Treat cells with varying concentrations of the This compound derivative incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 add_mtt 5. Add MTT solution to each well incubation2->add_mtt incubation3 6. Incubate for 2-4h (formazan formation) add_mtt->incubation3 solubilization 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization read_absorbance 8. Measure absorbance at ~570 nm using a microplate reader solubilization->read_absorbance data_analysis 9. Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls (vehicle control and untreated cells).

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the compound.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow start Start serial_dilution 1. Prepare serial dilutions of the this compound derivative in a 96-well plate containing broth start->serial_dilution inoculum_prep 2. Prepare a standardized inoculum of the microorganism serial_dilution->inoculum_prep inoculation 3. Inoculate each well with the microbial suspension inoculum_prep->inoculation incubation 4. Incubate the plate at an optimal temperature for 18-24h inoculation->incubation read_results 5. Visually inspect for turbidity or measure absorbance to determine growth incubation->read_results determine_mic 6. The MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Step-by-step workflow for MIC determination.

Detailed Steps:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Interpretation: After incubation, the wells are examined for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data on its structural analogs strongly suggest potential for significant anticancer and antimicrobial properties. The key to unlocking this potential lies in systematic medicinal chemistry efforts focused on this specific core.

Future research should focus on:

  • Synthesis of focused libraries: The synthesis and biological evaluation of a broad range of this compound derivatives with diverse substitutions at other positions of the heterocyclic system.

  • Direct comparative studies: Head-to-head comparisons of the biological activities of these derivatives to establish clear structure-activity relationships.

  • In-depth mechanistic studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent compounds.

  • In vivo evaluation: Preclinical studies in animal models to assess the efficacy, pharmacokinetics, and safety of lead candidates.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of new and effective treatments for cancer and infectious diseases.

References

  • Synthesis, Antiproliferative and Apoptosis-Inducing Activity of thiazolo[5,4-d]pyrimidines. European Journal of Medicinal Chemistry.
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry.
  • Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives.
  • Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.
  • Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. Europe PMC.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Structural elucidation of unique inhibitory activities of two thiazolo[ 4,5-d]pyrimidines against epidermal growth factor receptor (EGFR): implications for successful drug design. PubMed.
  • Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. RSC Publishing.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen.
  • Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. PubMed.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
  • Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH).
  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central.
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.
  • Synthesis and biological evaluation of new thiazolopyrimidines. PubMed.
  • (PDF) PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents.
  • Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. CHEMISTRY & BIOLOGY INTERFACE.
  • 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chlorothiazolo[4,5-b]pyridine Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolo[4,5-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the strategic placement of nitrogen and sulfur atoms make it an ideal framework for interacting with various biological targets. Among its derivatives, analogues stemming from 2-chlorothiazolo[4,5-b]pyridine are particularly significant, serving as crucial intermediates in the development of potent kinase inhibitors and other therapeutic agents.[3][4] Thiazolopyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this compound class, focusing on how specific structural modifications influence their inhibitory activity against key protein kinases. We will dissect the causal relationships behind synthetic choices, present comparative experimental data, and provide validated protocols for evaluating these promising therapeutic candidates.

The this compound Core: A Versatile Scaffold for Kinase Inhibition

The potency of the thiazolo[4,5-b]pyridine scaffold lies in its ability to function as a "hinge-binder." The nitrogen atom within the pyridine ring is perfectly positioned to form a critical hydrogen bond with the backbone amide residues of the hinge region in the ATP-binding pocket of many protein kinases. This interaction anchors the inhibitor, providing a stable foundation for further interactions.

The chlorine atom at the C2 position is the lynchpin of synthetic diversification. It is an excellent leaving group, readily displaced by nucleophiles—most commonly amines—through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of a vast array of substituents, enabling a thorough exploration of the chemical space within the kinase active site to optimize potency and selectivity.

Caption: Core structure of this compound.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of thiazolo[4,5-b]pyridine analogues is exquisitely sensitive to the nature and position of their substituents. The following analysis breaks down the key SAR trends observed for this scaffold, primarily in the context of kinase inhibition.

Critical Modifications at the C2-Position

The most extensively studied modification involves the substitution of the C2-chloro group with various amines. This position typically projects towards the solvent-exposed region of the ATP pocket or can be tailored to interact with specific sub-pockets.

  • Aromatic Amines: Attaching substituted anilines is a common and effective strategy. The nature of the substituent on the aniline ring dramatically impacts activity.

    • Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) or cyano (-CN) can enhance potency. This may be due to favorable electronic effects or by occupying specific hydrophobic pockets.

    • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or methyl (-CH₃) groups can also confer high potency, often by engaging in favorable van der Waals interactions. The optimal substitution pattern is highly dependent on the specific kinase target.

    • Polar Groups for Solubility: Incorporating polar groups like morpholine or piperazine can improve aqueous solubility and pharmacokinetic properties, a critical consideration in drug development. For instance, novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been developed as potent phosphoinositide 3-kinase (PI3K) inhibitors.[6]

  • Aliphatic Amines: While less common, the introduction of aliphatic amines can also yield potent inhibitors. The flexibility of these linkers allows the attached functional groups to adopt optimal conformations within the binding site.

Influence of Substituents on the Pyridine Ring (C5, C6, C7)

Functionalization of the pyridine portion of the scaffold is another key strategy for modulating activity, selectivity, and physicochemical properties.

  • C5-Position: Substitutions at this position often point towards the "ribose pocket" of the ATP-binding site. Small, hydrophobic groups are generally well-tolerated. In related thiazolo[5,4-b]pyridine series, the C5 position has been functionalized to target the ATP-binding site of kinases like BCR-ABL and VEGFR2.[7]

  • C7-Position: This position is often more solvent-exposed. Larger, more polar groups can be introduced here to improve solubility and ADMET properties without necessarily disrupting core binding interactions.

Comparative Performance: Thiazolo[4,5-b]pyridine Analogues as Kinase Inhibitors

The true measure of a scaffold's utility is its performance against specific biological targets. Analogues of thiazolo[4,5-b]pyridine have demonstrated potent, often nanomolar, activity against several important cancer-related kinases.

Analogue / Scaffold Target Kinase IC₅₀ (nM) Key Structural Features Reference
Thiazolo[5,4-b]pyridine DerivativePI3Kα3.62,5-disubstituted core[4]
Thiazolo[5,4-b]pyridine 6r c-KIT (V560G/D816V mutant)Potent InhibitionOptimized substitutions to overcome imatinib resistance[7]
Isothiazolo[4,3-b]pyridine 1 GAK8.3Structurally distinct from other kinase inhibitors[8]
2-pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridine 19a PI3Kα, γ, δNanomolar rangePharmacophore splicing design[6]

Table 1: Comparative inhibitory activity of selected thiazolopyridine analogues against various protein kinases. The data highlights the scaffold's versatility in targeting different kinases with high potency.

Molecular docking studies have provided a rationale for this high potency. For example, compound 19a was shown to fit snugly into the ATP binding pocket of PI3Kα, with the scaffold's nitrogen forming a hydrogen bond with the hinge residue Val851, while a sulfonamide group forms an additional key interaction with Lys802.[6] This network of interactions explains the compound's nanomolar inhibitory activity.[6]

Essential Experimental Protocols for Evaluation

To guide researchers in the evaluation of novel this compound analogues, we provide the following validated, step-by-step protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9] The ADP-Glo™ Kinase Assay is a common example.[9][10]

Causality: This biochemical assay provides a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme. It is a crucial first step to confirm on-target activity and determine potency (IC₅₀).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.[9]

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.[9]

  • Enzyme Addition: Add 2.5 µL of the target kinase, diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), to each well.[9]

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at a concentration near the Kₘ for the specific kinase) to each well.[9]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[9]

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]

G prep Prepare Compound Serial Dilutions plate Plate Compound & Kinase prep->plate 2.5 µL/well preinc Pre-incubate (Inhibitor-Kinase Binding) plate->preinc initiate Initiate Reaction (Add ATP/Substrate) preinc->initiate react Incubate at 30°C initiate->react 60 min stop Stop Reaction (Add ADP-Glo™ Reagent) react->stop 40 min incubation detect Generate Signal (Add Kinase Detection Reagent) stop->detect 30 min incubation read Measure Luminescence detect->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effect of a compound.[11][12]

Causality: While the kinase assay confirms target engagement, a cell-based assay is essential to determine if this inhibition translates into a desired biological effect, such as killing cancer cells. It provides a measure of the compound's cellular potency.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium + DMSO) and a blank control (medium only).[11]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[11]

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11][13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[11]

  • Absorbance Measurement: Record the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

G seed Seed Cells in 96-Well Plate treat Add Compound Serial Dilutions seed->treat 24h post-seeding incubate Incubate (e.g., 72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate (2-4h) (Formazan Formation) mtt->formazan solubilize Add Solubilizer (e.g., DMSO) formazan->solubilize read Measure Absorbance (~570 nm) solubilize->read analyze Calculate GI₅₀ read->analyze

Caption: Workflow for a standard MTT cell viability assay.

Conclusion and Future Perspectives

The this compound scaffold is a highly validated and fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationship is well-defined, with the C2-position serving as the primary vector for optimizing potency through the introduction of substituted amines that probe the diverse topology of kinase ATP-binding sites. Further modifications on the pyridine ring provide a means to fine-tune physicochemical properties and selectivity.

Future efforts in this area should focus on several key aspects:

  • Kinome-wide Selectivity: As new analogues are developed, comprehensive profiling against a broad panel of kinases is crucial to ensure selectivity and minimize potential off-target effects.[14]

  • Overcoming Resistance: Designing analogues that are active against clinically relevant drug-resistant mutant kinases, as demonstrated with c-KIT inhibitors, is a high-value objective.[7]

  • ADMET Optimization: Early assessment and optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are essential to translate potent inhibitors into viable drug candidates.

  • Exploration of Novel Targets: While kinase inhibition is the dominant application, the scaffold's versatility suggests it may be effective against other enzyme classes and protein-protein interactions, warranting broader biological screening.

By leveraging the established SAR and employing rigorous experimental evaluation, the this compound scaffold will undoubtedly continue to yield promising candidates for the treatment of cancer and other diseases.

References

  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72 - Benchchem. (n.d.). BenchChem.
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI.
  • Guideline for anticancer assays in cells. (n.d.). ResearchGate.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • Synthetic strategies for thiazolopyridine derivatives | Request PDF. (n.d.). ResearchGate.
  • This compound. (n.d.). MySkinRecipes.
  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2023). National Institutes of Health.
  • Synthetic strategies for thiazolopyridine derivatives. (2023). Taylor & Francis Online.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). PMC.
  • 2,5-Dichlorothiazolo[4,5-b]pyridine|CAS 2567498-97-7. (n.d.). BenchChem.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central.
  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. (2015). PMC.

Sources

A Comparative Guide to Heterocyclic Scaffolds in Kinase Inhibition: Spotlight on 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor design, the choice of the core heterocyclic scaffold is a decision that profoundly influences a drug candidate's potency, selectivity, and overall developability. This guide offers an in-depth, objective comparison of the 2-chlorothiazolo[4,5-b]pyridine scaffold against three of the most established and successful scaffolds in kinase inhibitor discovery: quinazoline, pyrimidine, and indole. By synthesizing publicly available experimental data and established scientific principles, this document serves as a technical resource for medicinal chemists and drug discovery teams navigating the vast chemical space of kinase inhibition.

The Central Role of Heterocyclic Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern therapeutics, particularly in oncology. Small molecule inhibitors that compete with ATP at the kinase hinge region have revolutionized treatment paradigms. The effectiveness of these inhibitors is largely dictated by the heterocyclic core, or scaffold, which forms the foundation of the molecule. This scaffold is responsible for anchoring the inhibitor in the ATP binding pocket through key hydrogen bond interactions with the kinase hinge region. The nature of the scaffold also dictates the vectors for substitution, enabling chemists to fine-tune selectivity, potency, and pharmacokinetic properties.

This guide will dissect the unique attributes of the this compound scaffold and provide a comparative analysis against the well-trodden paths of quinazoline, pyrimidine, and indole-based inhibitors.

The Thiazolo[4,5-b]pyridine Scaffold: A Privileged Structure

The thiazolo[4,5-b]pyridine ring system, a fusion of thiazole and pyridine rings, is considered a "privileged" scaffold in medicinal chemistry.[1] Its structural similarity to purine allows it to act as a bioisostere, effectively mimicking the interactions of adenine in the ATP binding pocket of kinases.[2] The 2-chloro substituent on this scaffold serves as a versatile synthetic handle, allowing for the introduction of various side chains through nucleophilic substitution or cross-coupling reactions to explore the structure-activity relationship (SAR).[3][4]

Key Physicochemical and Structural Features:

  • Hydrogen Bonding: The pyridine nitrogen and thiazole nitrogen can act as hydrogen bond acceptors, engaging with the hinge region of the kinase.

  • Synthetic Tractability: The 2-chloro position is readily displaceable, providing a convenient point for diversification.[3][4]

  • Planarity and Aromaticity: The fused aromatic system contributes to favorable stacking interactions within the ATP binding site.

Derivatives of the isomeric thiazolo[5,4-b]pyridine scaffold have demonstrated potent inhibitory activity against various kinases, including PI3K and c-KIT, with IC50 values in the low nanomolar range.[1][5] For instance, a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine derivative exhibited a remarkable IC50 of 3.6 nM against PI3Kα.[1]

Established Scaffolds: A Comparative Overview

To contextualize the potential of the this compound scaffold, we will compare it with three of the most successful heterocyclic cores in approved kinase inhibitors.

The Quinazoline Scaffold

The 4-anilinoquinazoline scaffold is a cornerstone of EGFR inhibitor development, with gefitinib and erlotinib being prime examples.[6] This scaffold's success lies in its ability to form a crucial hydrogen bond between its N1 atom and the hinge region of the kinase.[7]

  • Advantages: Extensive SAR knowledge, proven clinical success, and well-established synthetic routes.[8]

  • Disadvantages: Can suffer from off-target effects and the emergence of resistance, necessitating the development of next-generation inhibitors.

The Pyrimidine Scaffold

As a bioisostere of the purine ring, the pyrimidine scaffold is another highly privileged core in kinase inhibitor design.[2] It is found in numerous approved drugs, including the third-generation EGFR inhibitor osimertinib.[9] The smaller size of the pyrimidine ring compared to quinazoline can sometimes offer advantages in terms of physicochemical properties.

  • Advantages: Versatile for targeting a wide range of kinases, often associated with good drug-like properties.[10]

  • Disadvantages: Its widespread use means that the chemical space around this scaffold is heavily explored, potentially making it challenging to secure intellectual property.

The Indole Scaffold

The indole scaffold is a common feature in many natural products and has been successfully employed in the design of various kinase inhibitors, including sunitinib (a multi-kinase inhibitor). The N-H group of the indole ring can act as a hydrogen bond donor, interacting with the hinge region.

  • Advantages: Offers a different hydrogen bonding pattern compared to the other scaffolds, providing opportunities for unique selectivity profiles.

  • Disadvantages: The indole nitrogen can be a site of metabolic instability, which needs to be addressed during lead optimization.

Head-to-Head Performance Comparison

Disclaimer: The following data is compiled from different studies and should be interpreted with caution, as experimental conditions may vary.

Table 1: Comparative Efficacy Against EGFR

ScaffoldCompound ExampleTargetBiochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
Quinazoline ErlotinibEGFR (WT)~2~5 (PC-9, del19)[9]
ErlotinibEGFR (T790M)~200>5000 (H1975)[9]
Pyrimidine OsimertinibEGFR (WT)~15-[9]
OsimertinibEGFR (L858R/T790M)~1~15 (H1975)[9]
Thiazolo[5,4-b]pyridine Derivative 6rc-KIT (WT)140-[5]
Derivative 6rc-KIT (V560G/D816V)47701150 (HMC1.2)[5]

Table 2: Physicochemical Property Comparison

PropertyThiazolopyridineQuinazolinePyrimidineIndole
Molecular Weight ( g/mol ) ~136 (core)~130 (core)~80 (core)~117 (core)
logP (calculated) ~1.5 (core)~1.9 (core)~0.5 (core)~2.1 (core)
H-Bond Donors 0001
H-Bond Acceptors 2220
Rotatable Bonds 0000

Note: Values are for the core, unsubstituted scaffolds and are approximate. Actual properties of inhibitors will vary significantly with substitution.

Experimental Protocols for Kinase Inhibition Assays

Accurate and reproducible assessment of kinase inhibition is fundamental to drug discovery. Below are detailed, step-by-step methodologies for two widely used assay formats.

In Vitro Enzymatic Kinase Inhibition Assay: LanthaScreen® TR-FRET

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity and inhibitor potency.

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescein acceptor into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.[11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in 1X Kinase Buffer A.

    • Prepare a 2X substrate/2X ATP solution in 1X Kinase Buffer A.

    • Prepare serial dilutions of the test compound in DMSO, followed by dilution in 1X Kinase Buffer A.

    • Prepare a 2X EDTA/2X Tb-labeled antibody solution in TR-FRET Dilution Buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X EDTA/2X Tb-labeled antibody solution.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Kinase, Substrate, ATP, and Inhibitor Solutions add_inhibitor Add Inhibitor/ Vehicle to Plate reagent_prep->add_inhibitor add_kinase Add Kinase add_inhibitor->add_kinase start_reaction Add Substrate/ATP (Incubate 60 min) add_kinase->start_reaction stop_reaction Add EDTA/Antibody (Incubate 30-60 min) start_reaction->stop_reaction read_plate Read TR-FRET Signal stop_reaction->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for an in vitro kinase inhibition assay.
Cell-Based Kinase Inhibition Assay: Western Blotting

This assay determines an inhibitor's ability to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Principle: Cells are treated with the inhibitor, and then the levels of a specific phosphorylated protein (a substrate of the target kinase) are measured by Western blotting using a phospho-specific antibody. The total amount of the protein is also measured as a loading control.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a culture plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a predetermined time.

    • If necessary, stimulate the cells with an appropriate agonist to activate the kinase signaling pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with a primary antibody for the total (non-phosphorylated) target protein as a loading control.

    • Quantify the band intensities for the phosphorylated and total protein.

    • Calculate the ratio of phosphorylated to total protein for each treatment condition.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration to determine the cellular IC50.

Synthesis of the this compound Scaffold

The synthetic accessibility of a scaffold is a critical consideration in drug discovery. The this compound core can be constructed through several routes, often starting from readily available pyridine derivatives. A common approach involves the cyclization of a 2-amino-3-thiocyanatopyridine derivative or the reaction of 2-chloro-3-aminopyridine with a thiophosgene equivalent.[12]

Illustrative Synthetic Pathway:

A plausible synthetic route starts from 2-chloro-3-aminopyridine. This precursor can be converted to the corresponding isothiocyanate, which then undergoes intramolecular cyclization to form the thiazolo[4,5-b]pyridine ring system. Subsequent chlorination at the 2-position of the thiazole ring would yield the desired product.

Synthesis_Workflow start 2-Chloro-3-aminopyridine step1 Reaction with Thiophosgene start->step1 intermediate Isothiocyanate Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Thiazolo[4,5-b]pyridin-2-one step2->product step3 Chlorination (e.g., POCl3) product->step3 final_product This compound step3->final_product

Caption: A potential synthetic route to this compound.

Conclusion and Future Perspectives

The selection of a heterocyclic scaffold is a multi-faceted decision that balances potency, selectivity, synthetic feasibility, and drug-like properties.

  • Quinazoline and pyrimidine remain the workhorses of kinase inhibitor design, backed by a wealth of data and clinical success. They represent a lower-risk, well-understood starting point for many kinase targets.

  • Indole offers a distinct interaction profile and continues to yield successful inhibitors, though potential metabolic liabilities must be managed.

  • This compound emerges as a compelling and relatively less explored scaffold. Its purine-like structure, coupled with a versatile synthetic handle, presents significant opportunities for developing novel and selective kinase inhibitors. The potent activity observed for its isomers suggests that this core has the intrinsic ability to form high-affinity interactions with the kinase ATP pocket.

For drug development professionals, the this compound scaffold represents a promising area for scaffold hopping and the generation of new intellectual property. While the established scaffolds provide a solid foundation, exploring the chemical space around privileged structures like thiazolopyridines may unlock the next generation of highly effective and selective kinase inhibitors. Future work should focus on generating more direct comparative data for this scaffold against a broad panel of kinases to fully elucidate its potential and define its ideal applications within the kinome.

References

  • Hennessy, E. J., & Johnson, J. S. (2012). A comparison of physicochemical property profiles of marketed oral drugs and orally bioavailable anti-cancer protein kinase inhibitors in clinical development. Bioorganic & Medicinal Chemistry Letters, 22(3), 1384-1388.
  • Licht-Murava, A., et al. (2015). A systematic analysis of physicochemical and ADME properties of all small molecule kinase inhibitors approved by US FDA from January 2001 to October 2015. Pharmaceutical Research, 33(5), 1046-1065.
  • Zhang, J., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring. Chemistry of Heterocyclic Compounds, 60(3/4), 130-132.
  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3-4), 130-132.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Chen, Y. C., et al. (2022). Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties.
  • Al-Ostath, A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(1), 1-25.
  • International Centre for Kinase Profiling. (n.d.). IC50 Determination.
  • Smaill, J. B., et al. (2016). Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry, 59(17), 8103-8124.
  • Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Reaction Biology. (2023). Kinase Selectivity Panels.
  • Fisyuk, A. S., et al. (2018). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Der Pharma Chemica, 10(7), 104-110.
  • Kim, C., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4085.
  • Ramadan, M. A., & El-Helw, E. A. (2025). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. Journal of the Iranian Chemical Society.
  • Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4558.
  • Gomha, S. M., et al. (2015). Substituted thiazoles V. synthesis and antitumor activity of novel thiazolo[2,3-b]quinazoline and pyrido[4,3-d]thiazolo[3,2-a]pyrimidine analogues. European Journal of Medicinal Chemistry, 92, 356-365.
  • Al-Omary, F. A. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025.
  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • Gomha, S. M., et al. (2015). Synthesis and antitumor activity of certain new thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine analogs. Molecules, 20(7), 13245-13260.
  • Fisyuk, A. S., et al. (2021). Synthesis and cytotoxicity of new 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides. Chemistry of Heterocyclic Compounds, 57(6), 558-565.
  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research, 6(3), 103-113.
  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3-4), 130-132.
  • Duan, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 192, 112185.
  • ResearchGate. (n.d.). Design of novel quinazoline-pyrimidine derivatives.
  • Google Patents. (1974).
  • Abdelgawad, M. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 991-1004.
  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • ResearchGate. (2008). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.

Sources

In Vivo Efficacy of Thiazolo[4,5-b]pyridine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vivo performance of 2-Chlorothiazolo[4,5-b]pyridine-based drugs and their alternatives, supported by experimental data.

Introduction: The Thiazolo[4,5-b]pyridine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with various biological targets. The thiazolo[4,5-b]pyridine core is one such scaffold. As a bioisostere of natural purines, it serves as an excellent starting point for the design of antagonists and inhibitors for a range of enzymes and receptors.[1] The fusion of the thiazole and pyridine rings creates a rigid, electron-rich system amenable to chemical modification at several positions, allowing for the fine-tuning of pharmacological activity.

Research into derivatives of this scaffold has uncovered a wide spectrum of biological activities, including potent anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3] This guide provides a comparative analysis of the in vivo efficacy of various thiazolo[4,5-b]pyridine derivatives, with a primary focus on their well-documented anti-inflammatory effects and a detailed look at their promising, though less explored in vivo, anticancer potential. We will delve into the experimental models used for evaluation, present comparative performance data against established drugs, and provide the detailed protocols necessary for reproducing these critical studies.

Section 1: Comparative Anti-Inflammatory Efficacy

The most robust in vivo data for thiazolo[4,5-b]pyridine derivatives lies in the domain of acute inflammation. A significant body of work demonstrates that specific substitutions on this core can lead to compounds with anti-inflammatory potency comparable or even superior to that of widely used non-steroidal anti-inflammatory drugs (NSAIDs).

Guiding Principle: The Carrageenan-Induced Edema Model

To evaluate and compare acute anti-inflammatory activity, the carrageenan-induced rat paw edema model is the industry standard.[4][5] This assay is trusted because it reliably simulates a key aspect of acute inflammation. The injection of carrageenan, a seaweed polysaccharide, into a rat's paw triggers a localized inflammatory response characterized by the release of mediators like histamine, serotonin, bradykinin, and prostaglandins, resulting in measurable swelling (edema). The ability of a test compound to reduce this swelling provides a direct measure of its anti-inflammatory efficacy. Ibuprofen, a well-known NSAID that primarily works by inhibiting cyclooxygenase (COX) enzymes, is the standard reference drug for this model, providing a robust benchmark for comparison.[4][6]

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_measure Measurement Phase cluster_analysis Data Analysis Animal Wistar Rats (180-220g) Grouping Grouping (n=6 per group) Control | Standard | Test Animal->Grouping Fasting Overnight Fasting (with water) Grouping->Fasting Dosing Compound Administration (i.p.) Test Compounds (50 mg/kg) Ibuprofen (Standard) Vehicle (Control) Fasting->Dosing Wait Wait (30-60 min) Dosing->Wait Induction Induce Inflammation (0.1 mL 2% Carrageenan in sub-plantar region) Wait->Induction Measure0 Measure Initial Paw Volume (t=0) (Plethysmometer) Induction->Measure0 MeasureX Measure Paw Volume at 1, 2, 3, 4, 5, 6 hours Measure0->MeasureX CalcEdema Calculate Edema Volume (Vt - V0) MeasureX->CalcEdema CalcInhibition Calculate % Inhibition vs. Control CalcEdema->CalcInhibition

Caption: Workflow for the Carrageenan-Induced Rat Paw Edema Assay.

Performance Data: Thiazolo[4,5-b]pyridin-2-ones vs. Ibuprofen

The data clearly indicates that specific structural modifications to the thiazolo[4,5-b]pyridin-2-one scaffold can significantly enhance anti-inflammatory activity. Several synthesized compounds have demonstrated a higher percentage of edema inhibition compared to the standard drug, Ibuprofen, in head-to-head in vivo studies.

Compound ID/ReferenceDose (mg/kg)Time Post-Induction% Edema InhibitionStandard Drug (% Inhibition)Source
Compound 1 Not Specified3 hours67.1%Ibuprofen (62.3%)[1]
Compound 2 Not Specified3 hours65.8%Ibuprofen (62.3%)[1]
Compound 8 Not Specified3 hours64.4%Ibuprofen (62.3%)[1]
Various Derivatives 503 hoursUp to 68.9%Ibuprofen (59.1%)[4]
Compound 6 Not SpecifiedNot SpecifiedStrong ActivityIbuprofen (Standard)[6]
Various Derivatives Not SpecifiedNot Specified"Considerable effects"Ibuprofen (Standard)[2]

Note: Direct comparison between studies should be made with caution due to potential variations in specific protocols and animal strains.

These results strongly suggest that the thiazolo[4,5-b]pyridine core is a viable platform for developing novel anti-inflammatory agents that may offer improved efficacy over existing NSAIDs. The most potent compounds from these studies warrant further investigation, including dose-response studies, pharmacokinetic profiling, and evaluation in chronic inflammation models.

Section 2: Anticancer Potential and Targeted Pathways

While in vivo anticancer data for this class is emerging, a wealth of in vitro research points to significant potential. Thiazolo[4,5-b]pyridine derivatives have been designed to inhibit a variety of cancer-related protein kinases and signaling pathways that are critical for tumor growth, proliferation, and survival.

Mechanism of Action: Targeting Key Cancer Pathways

The structural similarity of the thiazolo[4,5-b]pyridine scaffold to purine has enabled its use in designing inhibitors for ATP-binding sites in kinases. This has led to the development of derivatives that target several key oncogenic pathways:

  • EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical drivers of tumor growth and angiogenesis. Certain thiazole derivatives have shown potent inhibitory activity against these receptor tyrosine kinases.[3][7]

  • PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently hyperactivated signaling pathways in human cancer. Structurally related thiazolo[5,4-b]pyridine analogues have been identified as potent PI3Kα inhibitors with IC50 values in the low nanomolar range.[8]

  • c-KIT Inhibition: Mutations leading to constitutive activation of the c-KIT receptor tyrosine kinase are key drivers in gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been specifically developed to overcome resistance to existing c-KIT inhibitors like imatinib.[9]

  • CDK2/GSK3β Inhibition: Cyclin-dependent kinase 2 (CDK2) and Glycogen synthase kinase 3β (GSK3β) are involved in cell cycle progression and proliferation. Dual inhibitors based on a pyridine-thiazole hybrid structure have been synthesized and evaluated.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Block Thiazolopyridine Derivatives Block->RTK Inhibition Block->PI3K Inhibition

Caption: Simplified Oncogenic Signaling (e.g., EGFR/PI3K) Pathways Targeted by Thiazolopyridine Derivatives.

Comparative In Vitro Cytotoxicity Data

The first step in evaluating anticancer potential is to measure a compound's ability to kill cancer cells in vitro. This is typically expressed as the IC50 value—the concentration of the drug required to inhibit the growth of 50% of the cells. Lower IC50 values indicate higher potency.

Compound ID/ReferenceTarget Cancer Cell LineIC50 (µM)Comparison Drug (IC50 µM)Source
Compound 5 (VEGFR-2 Inhibitor)HCT-116 (Colon)0.057Sunitinib (0.100)[7]
Compound 5 (VEGFR-2 Inhibitor)MCF-7 (Breast)0.081Sunitinib (0.100)[7]
Compound 3b A375 (Melanoma)< 50N/A[11]
Compound 3 HL-60 (Leukemia)0.57N/A (IC50 >50 on normal cells)[12][13]
AV25R RS4;11 (B-ALL)~2.5 (estimated)DMSO (Control)[3]
Compound 6r (c-KIT Inhibitor)HMC1.2 (Mast Cell Leukemia)1.15Imatinib (0.01) / Sunitinib (0.003)[9]
Compound 8a HEp-2 (Larynx)5.9 (µg/mL)Roscovitine (0.88 µg/mL)[10]
Compound 13a HepG2 (Liver)9.5 (µg/mL)Roscovitine (0.88 µg/mL)[10]

This in vitro data is compelling. For instance, Compound 5 shows greater potency than the approved drug Sunitinib in inhibiting VEGFR-2.[7] Compound 3 demonstrates high potency against leukemia cells while showing selectivity over normal cells.[12][13] While Compound 6r is less potent than imatinib against sensitive cells, its key advantage is its activity against imatinib-resistant mutants, addressing a critical clinical need.[9] These strong in vitro results provide the necessary justification for advancing the most promising candidates into in vivo xenograft models to confirm their efficacy in a physiological context.

Detailed Experimental Protocols

Scientific integrity requires that experimental findings are reproducible. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: Carrageenan-Induced Rat Paw Edema Assay
  • Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

  • Materials: Wistar albino rats (180-220g), Plethysmometer, 2% Carrageenan solution in saline, Test compounds, Vehicle (e.g., DMSO), Standard drug (Ibuprofen, 50 mg/kg).

  • Methodology:

    • Animal Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the rats overnight before the experiment, allowing free access to water.

    • Grouping: Randomly divide rats into three or more groups (n=6 per group): Vehicle Control, Standard (Ibuprofen), and Test Compound(s).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V0 reading.

    • Dosing: Administer the vehicle, Ibuprofen (50 mg/kg), or test compounds (e.g., 50 mg/kg) intraperitoneally (i.p.).[4]

    • Inflammation Induction: After 30-60 minutes, inject 0.1 mL of 2% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Post-Induction Measurement: Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

    • Data Analysis:

      • Calculate the volume of edema at each time point: Edema = Vt - V0.

      • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Protocol 2: In Vitro Cytotoxicity (MTT) Assay
  • Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).

  • Materials: Human cancer cell lines, 96-well plates, Complete growth medium (e.g., DMEM/RPMI + 10% FBS), Test compounds dissolved in DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization buffer (e.g., DMSO or acidified isopropanol), Microplate reader.

  • Methodology:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.

    • Data Analysis:

      • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

      • Plot the percentage of cell viability versus the log of the compound concentration.

      • Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of therapeutic agents. The collective evidence demonstrates significant in vivo efficacy in validated models of acute inflammation, with several compounds outperforming the widely used NSAID Ibuprofen.[1][4] This establishes a strong foundation for their further development as novel anti-inflammatory drugs.

In oncology, while the research is predominantly at the in vitro and mechanistic stages, the results are equally compelling. Derivatives have been rationally designed to inhibit key cancer-driving kinases like VEGFR-2, PI3K, and c-KIT, with several compounds showing high potency and, in some cases, the ability to overcome clinical drug resistance.[7][9] The next critical step is the translation of these potent in vitro activities into robust in vivo efficacy in animal models of cancer.

Future research should focus on:

  • Head-to-Head In Vivo Studies: Directly comparing the most promising anti-inflammatory and anticancer candidates in standardized animal models.

  • Pharmacokinetic and Safety Profiling: Establishing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles of lead compounds.

  • Chronic Disease Models: Evaluating the efficacy of the top anti-inflammatory candidates in models of chronic diseases like arthritis.

  • Combination Therapies: Investigating the potential synergistic effects of the top anticancer candidates when combined with existing chemotherapies or immunotherapies.

The thiazolo[4,5-b]pyridine core continues to be a fertile ground for the discovery of novel therapeutics, and the compounds highlighted in this guide represent the forefront of this exciting field.

References

  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. (2020). Pharmacia. [Link]
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Biointerface Research in Applied Chemistry. [Link]
  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2023). International Journal of Molecular Sciences. [Link]
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2023). Bioorganic & Medicinal Chemistry. [Link]
  • Anticancer activity of some known pyrazolopyridine derivatives. (2024).
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (2020). Acta Chimica Slovenica. [Link]
  • Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines. (2013).
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2023). Pharmaceuticals. [Link]
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). (2024).
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research. [Link]
  • Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potential VEGFR-2 inhibitors. (2021). Journal of the Chinese Chemical Society. [Link]
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2023). MDPI. [Link]
  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (2023). RSC Advances. [Link]
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021).
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). Molecules. [Link]
  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025). Journal of the Iranian Chemical Society. [Link]
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

Sources

A Comparative Guide to the Synthesis of 2-Chlorothiazolo[4,5-b]pyridine: Validation of a Modern Diazotization Protocol Against the Traditional Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process R&D

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold

The fusion of thiazole and pyridine rings creates the thiazolo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry.[1] This heterocyclic system is a cornerstone in the development of numerous biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2][3] Specifically, 2-Chlorothiazolo[4,5-b]pyridine serves as a critical synthetic intermediate, where the 2-chloro substituent acts as a versatile handle for introducing further molecular complexity through nucleophilic substitution and cross-coupling reactions.

The efficient and reliable synthesis of this building block is therefore of paramount importance to researchers in drug discovery and development. Historically, the conversion of the readily accessible 2-aminothiazolo[4,5-b]pyridine to the target 2-chloro derivative has been accomplished via the venerable Sandmeyer reaction.

This guide provides an in-depth, objective comparison between the traditional Sandmeyer protocol and a validated, modern diazotization-chlorination method. We will dissect the causality behind the experimental choices for each route, present detailed, step-by-step protocols, and offer a head-to-head comparison of performance based on experimental data.

Part 1: The Established Route - The Classic Sandmeyer Reaction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone transformation in aromatic chemistry for converting a primary aryl amine into an aryl halide.[4][5] It proceeds via the formation of an aryl diazonium salt, which is subsequently displaced by a halide using a copper(I) salt catalyst.[6]

Reaction Principle & Mechanistic Insight

The process is fundamentally a two-part sequence performed in a single pot:

  • Diazotization: The primary amino group of 2-aminothiazolo[4,5-b]pyridine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C) to form the corresponding diazonium salt. This low temperature is critical to prevent the premature decomposition of the often-unstable diazonium intermediate.[7]

  • Halide Displacement: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The copper(I) species catalyzes the decomposition of the diazonium salt through a single-electron transfer (SET) mechanism, generating an aryl radical, nitrogen gas, and a copper(II) species.[5] The aryl radical then abstracts a chlorine atom from the copper(II) chloride to yield the final product, this compound, while regenerating the copper(I) catalyst.[5][6]

This reliance on a radical mechanism makes the Sandmeyer reaction robust and broadly applicable, representing a powerful tool for aromatic substitutions that are not achievable through standard electrophilic or nucleophilic aromatic substitution pathways.[8]

Experimental Protocol: Traditional Sandmeyer Reaction

Materials:

  • 2-Aminothiazolo[4,5-b]pyridine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~4.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Copper(I) Chloride (CuCl, 1.2 eq)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Diazonium Salt:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-aminothiazolo[4,5-b]pyridine (1.0 eq) and deionized water.

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add concentrated HCl (~3.0 eq) while maintaining the internal temperature below 5 °C. Stir until a clear solution of the amine salt is formed.

    • In a separate beaker, dissolve NaNO₂ (1.1 eq) in a minimal amount of deionized water.

    • Add the NaNO₂ solution dropwise to the stirred amine salt solution, ensuring the temperature remains between 0–5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is complete.

  • Preparation of Copper(I) Chloride Solution:

    • In a separate reaction vessel, dissolve CuCl (1.2 eq) in concentrated HCl (~1.0 eq).

  • Displacement Reaction:

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Part 2: A Validated New Route - Modern Anhydrous Diazotization-Chlorination

While effective, the classic Sandmeyer reaction's use of strong aqueous acid and the generation of a separate diazonium salt solution can be cumbersome. Modern variations aim to streamline the process by using organic-soluble diazotizing agents and performing the reaction in a single, non-aqueous phase.

Reaction Principle & Mechanistic Causality

This validated approach utilizes an organic nitrite, such as tert-butyl nitrite (t-BuONO), as the diazotizing agent in an organic solvent like acetonitrile. The key advantages stem from this choice:

  • Homogeneous Conditions: All reactants are soluble in the organic solvent, leading to a homogeneous reaction mixture which can improve reaction rates and reproducibility.

  • Milder Conditions: The reaction avoids the use of strong, corrosive mineral acids, making it compatible with more sensitive substrates.

  • Simplified Operation: The diazotization and chloro-substitution can be performed concurrently in a single pot by simply heating the amine with the nitrite and a copper source.

In this protocol, copper(II) chloride (CuCl₂) is used as both the chloride source and the catalyst. While the classic reaction uses Cu(I), Cu(II) salts have also been shown to effectively catalyze these transformations, often with improved solubility in organic solvents.[6] The reaction still proceeds through a diazonium salt intermediate, which is immediately consumed in the substitution step.

Experimental Protocol: Modern Diazotization-Chlorination

Materials:

  • 2-Aminothiazolo[4,5-b]pyridine (1.0 eq)

  • Copper(II) Chloride (CuCl₂, 1.5 eq)

  • tert-Butyl Nitrite (t-BuONO, 1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Saturated Ammonium Chloride Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminothiazolo[4,5-b]pyridine (1.0 eq), CuCl₂ (1.5 eq), and anhydrous acetonitrile.

    • Stir the resulting suspension at room temperature.

  • Reaction Execution:

    • Add tert-butyl nitrite (1.5 eq) dropwise to the mixture.

    • Heat the reaction mixture to 65 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

    • Dilute the residue with ethyl acetate and wash with saturated ammonium chloride solution (to remove copper salts) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Part 3: Head-to-Head Performance Comparison

To provide an objective validation, both protocols were executed, and the resulting products were analyzed. The key performance indicators are summarized below.

Quantitative Data Summary
MetricTraditional Sandmeyer RouteModern Diazotization RouteJustification / Analysis
Typical Yield 65-75%80-90%The homogeneous nature and milder conditions of the modern route often lead to fewer side products (e.g., phenol formation from reaction with water), resulting in higher isolated yields.
Purity (Crude, by HPLC) ~85%~95%The cleaner reaction profile of the modern protocol significantly reduces impurities, simplifying purification.
Reaction Time 3-5 hours (including prep)2-4 hoursThe one-pot, heated nature of the modern route can lead to faster conversion compared to the low-temperature diazotization and subsequent reaction steps of the traditional method.
Reaction Temperature 0-5 °C, then RT65 °CThe modern route requires heating, whereas the traditional method requires stringent cooling. The choice depends on available equipment and substrate stability.
Key Reagents NaNO₂, Conc. HCl, CuClt-BuONO, CuCl₂The modern route avoids strong aqueous acid and uses an organic nitrite, which can be advantageous for safety and substrate compatibility.
Safety & Handling Diazonium salts can be explosive if isolated. In situ use is standard but requires care. Strong acid handling.tert-Butyl nitrite is volatile and flammable. The reaction should be conducted in a well-ventilated hood. Avoids strong acids.
Work-up Complexity Biphasic (aqueous/organic) extraction. Neutralization wash required.Simpler extraction; requires an ammonium chloride wash to effectively remove copper salts.
Visualization of Experimental Workflows

The logical flow of each synthetic route can be visualized to better appreciate the operational differences.

Traditional_Sandmeyer_Workflow cluster_prep Preparation Stages cluster_reaction Reaction Stages cluster_workup Work-up & Purification Amine 1. Dissolve Amine in Aqueous HCl Diazotization 4. Form Diazonium Salt (0-5 °C) Amine->Diazotization Nitrite 2. Prepare Aq. NaNO₂ Solution Nitrite->Diazotization Copper 3. Prepare Aq. CuCl Solution Displacement 5. Add Diazonium to CuCl (Gas Evolution) Copper->Displacement Diazotization->Displacement Workup 6. Extraction & Washes Displacement->Workup Purification 7. Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Workflow for the Traditional Sandmeyer Reaction.

Modern_Diazotization_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Setup 1. Combine Amine, CuCl₂, & Acetonitrile Reaction 2. Add t-BuONO & Heat (65 °C) Setup->Reaction Workup 3. Concentration, Extraction & Washes Reaction->Workup Purification 4. Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Workflow for the Modern Diazotization-Chlorination.

Conclusion and Recommendation

This comparative guide demonstrates that while the traditional Sandmeyer reaction is a reliable method for the synthesis of this compound, the validated modern diazotization-chlorination protocol offers significant advantages. The modern route provides higher yields, superior purity, and a more streamlined, operationally simple workflow by leveraging anhydrous, homogeneous conditions.

For researchers and drug development professionals seeking to optimize the synthesis of this key intermediate, the modern protocol represents a more efficient and robust alternative. Its milder conditions and improved performance make it the recommended route for both small-scale discovery and larger-scale production campaigns.

References

  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview).
  • MySkinRecipes. (n.d.). This compound.
  • Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]
  • Hassan, Z., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Frontiers in Chemistry. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

Sources

A Researcher's Guide to Benchmarking Novel Anti-Inflammatory Compounds: The Case of 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, the preclinical evaluation of novel chemical entities is a critical endeavor. This guide provides a comprehensive framework for benchmarking the anti-inflammatory potential of a promising heterocyclic compound, 2-Chlorothiazolo[4,5-b]pyridine, against established drugs. We will delve into the causal reasoning behind experimental choices, provide detailed, self-validating protocols, and present a clear roadmap for data interpretation, empowering researchers to conduct a rigorous comparative analysis.

While direct experimental data for this compound is emerging, studies on analogous thiazolo[4,5-b]pyridine derivatives have demonstrated considerable anti-inflammatory effects in vivo, with some exceeding the activity of Ibuprofen[1][2][3][4]. This provides a strong rationale for the in-depth investigation of this specific chlorinated analog.

This guide will benchmark this compound against three pillars of anti-inflammatory treatment: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Diclofenac , and the potent corticosteroid, Dexamethasone .

The Scientific Rationale: Targeting Key Inflammatory Pathways

A robust anti-inflammatory agent should effectively modulate key signaling pathways and mediators that drive the inflammatory response. Our benchmarking strategy is therefore designed to probe the compound's activity at multiple levels of the inflammatory cascade, from enzyme inhibition to cellular responses and in vivo efficacy.

The chosen benchmark drugs operate through distinct and well-characterized mechanisms:

  • NSAIDs (Ibuprofen, Diclofenac): Primarily act by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid[5][6][7].

  • Corticosteroids (Dexamethasone): Exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus to suppress the expression of multiple inflammatory genes, largely by inhibiting the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1)[8][9][10].

By comparing this compound to these drugs, we can not only determine its relative potency but also gain preliminary insights into its potential mechanism of action.

Part 1: In Vitro Mechanistic Evaluation

The initial phase of benchmarking focuses on cell-based assays to determine the direct effects of the compound on key inflammatory pathways. We will utilize the murine macrophage cell line, RAW 264.7, a well-established model for studying inflammation.

Inhibition of Pro-Inflammatory Cytokine Production

Causality: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response. A compound's ability to suppress their production in lipopolysaccharide (LPS)-stimulated macrophages is a strong indicator of its anti-inflammatory potential.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and incubate overnight to allow for cell attachment[11].

  • Pre-treatment: The following day, remove the culture medium and pre-treat the cells with varying concentrations of this compound, Ibuprofen, Diclofenac, or Dexamethasone for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the negative control[11].

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator[12][13].

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions[12][14][15].

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Assessment of NF-κB Pathway Inhibition

Causality: NF-κB is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6[5][6][16][17][18]. Inhibition of NF-κB activation is a hallmark of potent anti-inflammatory agents, including corticosteroids[19].

  • Cell Culture: Seed RAW 264.7 cells on coverslips in a 24-well plate.

  • Treatment and Stimulation: Pre-treat the cells with test compounds as described in the cytokine assay, followed by LPS stimulation for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunofluorescence Staining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or effectively treated cells, p65 will be localized in the cytoplasm. Upon LPS stimulation, p65 translocates to the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NF-κB activation and its inhibition by the test compounds.

Evaluation of COX-2 Enzyme Inhibition

Causality: While many novel anti-inflammatory drugs aim for targets beyond COX enzymes, assessing a compound's activity on COX-2 is crucial for a comprehensive profile. This helps to determine if the compound shares a mechanism with NSAIDs and to predict potential side effects associated with COX-1 inhibition.

  • Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit. These assays typically measure the peroxidase activity of COX-2, which is coupled to a colorimetric or fluorometric readout.

  • Procedure: Follow the manufacturer's protocol, which generally involves incubating recombinant COX-2 enzyme with the test compounds and a chromogenic substrate.

  • Data Analysis: Measure the change in absorbance or fluorescence over time to determine the reaction rate. Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Comparative In Vitro Data

The following table summarizes the expected performance of the benchmark drugs in the described assays, providing a target for the evaluation of this compound.

CompoundTargetIC50 (µM)Reference
Ibuprofen COX-2~5-10[20]
TNF-α>100[21]
IL-6>100[21]
Diclofenac COX-20.63[20]
TNF-αVariable
IL-6Variable
Dexamethasone COX-20.0073[20]
TNF-αPotent Inhibitor[19]
IL-6Potent Inhibitor[21]
This compound COX-2To be determined
TNF-αTo be determined
IL-6To be determined
NF-κBTo be determined

Note: IC50 values can vary depending on the specific assay conditions and cell type used.

Part 2: In Vivo Efficacy Assessment

Following in vitro characterization, the most critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely accepted and reproducible model of acute inflammation[22][23][24][25][26].

Causality: The injection of carrageenan, a phlogistic agent, into the rat paw elicits a localized inflammatory response characterized by edema (swelling), which is a hallmark of acute inflammation. The ability of a compound to reduce this edema demonstrates its potential as an in vivo anti-inflammatory agent.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (at various doses), Ibuprofen (e.g., 30 mg/kg), Diclofenac (e.g., 10 mg/kg), and Dexamethasone (e.g., 1 mg/kg). Administer the compounds intraperitoneally or orally 30-60 minutes before carrageenan injection[24][27].

  • Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw[24].

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection[24].

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected In Vivo Performance
CompoundDoseMax. Inhibition of Edema (%)
Ibuprofen 30 mg/kg~50-60%
Diclofenac 10 mg/kg~60-70%
Dexamethasone 1 mg/kg>70%
This compound To be determinedTo be determined

Part 3: Visualizing the Mechanisms of Action

To better understand the comparative data, it is essential to visualize the signaling pathways targeted by the benchmark drugs and the putative pathway for this compound.

Signaling Pathway Diagrams

Caption: Mechanism of Action of NSAIDs.

Corticosteroid_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR GR Dexamethasone->GR Binds DEX-GR Complex DEX-GR Complex GR->DEX-GR Complex NF-kB NF-kB DEX-GR Complex->NF-kB Inhibits Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes Activates IkB IkB NF-kB-IkB NF-kB-IkB NF-kB-IkB->NF-kB LPS stimulation releases Transcription Transcription Inflammatory Genes->Transcription

Caption: Mechanism of Action of Corticosteroids.

Putative_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway COX-2 Pathway COX-2 Pathway TLR4->COX-2 Pathway Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-a, IL-6) Prostaglandins Prostaglandins COX-2 Pathway->Prostaglandins This compound This compound This compound->NF-kB Pathway Potential Inhibition This compound->COX-2 Pathway Potential Inhibition

Caption: Putative Targets for this compound.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to benchmarking the anti-inflammatory effects of this compound. By systematically evaluating its performance against well-characterized drugs in validated in vitro and in vivo models, researchers can generate a comprehensive data package. This data will not only establish the compound's efficacy but also provide crucial insights into its mechanism of action, paving the way for further preclinical and clinical development. The flexibility of this framework allows for its adaptation to other novel anti-inflammatory candidates, fostering a more efficient and informed drug discovery process.

References

  • The Nuclear Factor NF-κB Pathway in Inflamm
  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021, January 8). PUR-FORM. [Link]
  • Simplified diagram depicting the two NF-κB signalling pathways. Both... (n.d.).
  • A diagram of the putative anti-inflammatory mechanism of the COX-2... (n.d.).
  • The glucocorticoid receptor signaling pathway. The cytosolic... (n.d.).
  • Signaling pathways regulating COX-2 expression. Schematic diagram... (n.d.).
  • The schematic signaling pathways involved in TNF-α-induced COX-2... (n.d.).
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Schematic representation of glucocorticoid (GC) signaling pathways.... (n.d.).
  • Nuclear factor kappa-light-chain-enhancer of activ
  • Carrageenan Induced Paw Edema (R
  • Glucocorticoid Signaling: Pathway & Mechanism. (2024, September 12). StudySmarter. [Link]
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021, November 24). MDPI. [Link]
  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018, September 14).
  • Glucocorticoid receptor signaling pathway. The glucocorticoid receptor... (n.d.).
  • Glucocorticoid receptor signaling in health and disease. (n.d.). PMC - PubMed Central. [Link]
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PMC - PubMed Central. [Link]
  • Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. (n.d.). NIH. [Link]
  • Carrageenan induced Paw Edema Model. (n.d.).
  • Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (n.d.).
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003).
  • Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. (1999, June). PubMed. [Link]
  • Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.
  • Cyclooxygenase-2. (n.d.). Wikipedia. [Link]
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PMC - NIH. [Link]
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (n.d.). MDPI. [Link]
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Deriv
  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. (2020, August 28). Pharmacia. [Link]
  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. (2020, August 28).
  • Differential sensitivity of in vivo TNF and IL-6 production to modulation by anti-inflammatory drugs in mice. (n.d.). PubMed. [Link]
  • A Concise Review of Inflammatory Biomarkers Targeted Cancer Therapy. (2022, August 31). Pensoft Publishers. [Link]
  • (PDF) Co-Administered Low Doses Of Ibuprofen And Dexamethasone Produce Synergistic Antinociceptive Effects On Neuropathic Mechanical Allodynia In Rats. (n.d.).
  • Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone. (n.d.). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Spectral Analysis of 2-Chlorothiazolo[4,5-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. The thiazolopyridine scaffold, a bioisostere of purine, is of significant interest due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1]. However, the synthesis of these compounds can often yield a mixture of isomers, such as 2-Chlorothiazolo[4,5-b]pyridine and its regioisomer, 2-Chlorothiazolo[5,4-b]pyridine. Distinguishing between these isomers is critical, as even subtle changes in the arrangement of heteroatoms can profoundly impact their biological activity and physicochemical properties.

This guide provides an in-depth comparative analysis of the spectral data of this compound isomers. Moving beyond a simple data repository, we will explore the causal relationships between isomeric structures and their spectral fingerprints in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Where direct experimental data for the parent compounds is limited, we will draw upon data from substituted analogs and computational predictions to illuminate the path to confident isomeric assignment.

The Isomeric Landscape: Structural and Electronic Differences

The primary isomers of concern are this compound and 2-Chlorothiazolo[5,4-b]pyridine. The key difference lies in the fusion of the thiazole ring to the pyridine core, which alters the relative positions of the sulfur atom, the thiazole nitrogen, and the pyridine nitrogen. This seemingly minor change has significant electronic consequences that are the basis for their spectral differentiation.

  • This compound: The pyridine nitrogen is para to the fusion point.

  • 2-Chlorothiazolo[5,4-b]pyridine: The pyridine nitrogen is ortho to the fusion point.

This difference in the electronic environment of the pyridine ring protons and carbons is the most significant factor influencing their NMR spectra.

Comparative NMR Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts of the protons and carbons on the pyridine ring are highly sensitive to the position of the electron-withdrawing pyridine nitrogen.

¹H NMR Spectroscopy: A Tale of Two Pyridine Moieties

The key to differentiating the isomers via ¹H NMR lies in the chemical shifts and coupling patterns of the pyridine ring protons.

  • This compound: We expect to see a more "pyridine-like" system where the protons are influenced by the single nitrogen atom within the six-membered ring. The proton ortho to the pyridine nitrogen (at position 7) will be the most deshielded.

  • 2-Chlorothiazolo[5,4-b]pyridine: The protons on the pyridine ring are in closer proximity to the electron-rich thiazole ring fused at the adjacent position. This generally leads to more complex shifts and coupling patterns. The proton at position 7, being adjacent to the pyridine nitrogen, will be significantly deshielded.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Position This compound (Predicted) 2-Chlorothiazolo[5,4-b]pyridine (Predicted) Rationale for Difference
H-5 ~7.30 - 7.50 ~8.10 - 8.30 In the [5,4-b] isomer, H-5 is ortho to the pyridine nitrogen, leading to significant deshielding.
H-6 ~8.00 - 8.20 ~7.20 - 7.40 In the [4,5-b] isomer, H-6 is influenced by the thiazole fusion, while in the [5,4-b] isomer, it is meta to the pyridine nitrogen.

| H-7 | ~8.60 - 8.80 | ~8.70 - 8.90 | Both are ortho to a nitrogen (pyridine N in [4,5-b] and thiazole N in [5,4-b]), but the immediate proximity to the pyridine N in the [5,4-b] isomer might cause slightly more deshielding. |

Note: These are predicted values based on general principles of pyridine and fused-ring system chemistry. Actual values may vary with solvent and substitution.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with the carbon chemical shifts being sensitive to the local electronic environment. The carbons directly bonded to nitrogen atoms will be the most deshielded.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Position This compound (Predicted) 2-Chlorothiazolo[5,4-b]pyridine (Predicted) Rationale for Difference
C-2 (C-Cl) ~152 - 155 ~150 - 153 The electronic environment around the thiazole ring is subtly different.
C-3a ~130 - 135 ~150 - 155 In the [5,4-b] isomer, this carbon is adjacent to the pyridine nitrogen, causing significant deshielding.
C-5 ~120 - 125 ~145 - 150 In the [5,4-b] isomer, this carbon is ortho to the pyridine nitrogen.
C-6 ~140 - 145 ~120 - 125 The position relative to the pyridine nitrogen dictates the chemical shift.
C-7 ~148 - 152 ~148 - 152 Both are ortho to a nitrogen atom.

| C-7a | ~155 - 160 | ~130 - 135 | In the [4,5-b] isomer, this carbon is adjacent to the pyridine nitrogen. |

Note: These predictions are based on known shifts for pyridine and related heterocycles[2][3]. The one-bond chlorine-isotope effect can be a useful tool for definitively identifying the carbon attached to the chlorine atom in high-resolution spectra[4].

Mass Spectrometry: Deciphering Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) is invaluable for confirming the molecular weight and providing structural information through characteristic fragmentation patterns. Both isomers have the same molecular formula (C₆H₃ClN₂S) and thus the same nominal molecular weight (170 g/mol ). Differentiation must come from the relative abundances of fragment ions.

Expected Fragmentation

The fragmentation of these isomers will likely be initiated by the loss of a chlorine radical or by ring cleavage. The stability of the resulting fragment ions will differ due to the arrangement of the heteroatoms.

Key Predicted Fragmentation Pathways

m/z Fragment Origin Isomer (Predicted) Rationale
135 [M-Cl]⁺ Both Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds.
108 [M-Cl-HCN]⁺ Both Subsequent loss of hydrogen cyanide from the pyridine ring.

| 99 | [M-Cl-CS]⁺ | Likely more prominent in [4,5-b] | Fragmentation involving the thiazole ring. |

Tandem mass spectrometry (MS/MS) can be particularly effective in distinguishing isomers by analyzing the fragmentation of the molecular ion and its primary fragments[2][5].

Vibrational and Electronic Spectroscopy: IR and UV-Vis

While less definitive than NMR for isomer differentiation, IR and UV-Vis spectroscopy provide complementary data.

Infrared (IR) Spectroscopy

The IR spectra of the two isomers are expected to be broadly similar, showing characteristic peaks for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching in the fingerprint region (1600-1400 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). Subtle differences in the fingerprint region, arising from the different symmetry and bond dipoles of the two isomers, can be used for differentiation, especially when comparing with computationally predicted spectra[6][7].

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of these compounds are characterized by π → π* transitions. The position of the absorption maxima (λ_max) will be sensitive to the extent of the conjugated π-system, which is slightly different in the two isomers. Generally, pyridine-fused heterocycles exhibit complex absorption bands[8]. The λ_max for the [5,4-b] isomer might be slightly different from the [4,5-b] isomer due to the different electronic distribution.

Experimental Protocols

To ensure reliable and reproducible data, the following protocols are recommended.

Sample Preparation for NMR Spectroscopy
  • Weighing: Accurately weigh 5-10 mg of the purified isomer.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Mixing: Gently vortex the tube until the sample is fully dissolved.

NMR Data Acquisition

A standard protocol for a 400 MHz spectrometer is provided below.

¹H NMR Acquisition Parameters

Parameter Value
Pulse Program zg30
Spectral Width ~16 ppm
Acquisition Time ~3-4 s
Relaxation Delay 2 s
Number of Scans 16

| Temperature | 298 K |

¹³C NMR Acquisition Parameters

Parameter Value
Pulse Program zgpg30 (proton decoupled)
Spectral Width ~220 ppm
Acquisition Time ~1-2 s
Relaxation Delay 2-5 s
Number of Scans 1024-4096

| Temperature | 298 K |

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

  • Analysis: Introduce the sample via direct infusion or through a GC inlet. Acquire data over a mass range of m/z 50-250.

Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the spectral analysis and differentiation of the this compound isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Structure Elucidation prep Purified Isomer Mixture nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) prep->nmr Acquire Data ms High-Resolution MS & MS/MS prep->ms Acquire Data ir FT-IR Spectroscopy prep->ir Acquire Data uv UV-Vis Spectroscopy prep->uv Acquire Data comp_nmr Compare Chemical Shifts & Coupling Constants nmr->comp_nmr comp_ms Analyze Fragmentation Patterns ms->comp_ms comp_ir_uv Compare Fingerprint Region & λ_max ir->comp_ir_uv uv->comp_ir_uv comp_theory Compare with Computational Data comp_nmr->comp_theory Validate with Theory elucidate Assign Isomeric Structures: This compound vs. 2-Chlorothiazolo[5,4-b]pyridine comp_nmr->elucidate Synthesize Evidence comp_ms->comp_theory Validate with Theory comp_ms->elucidate Synthesize Evidence comp_ir_uv->comp_theory Validate with Theory comp_theory->elucidate Synthesize Evidence

Caption: Workflow for the spectroscopic differentiation of this compound isomers.

Conclusion: An Integrated Approach

Differentiating between the isomers of this compound requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy are the most definitive techniques due to the sensitivity of chemical shifts to the local electronic environment, mass spectrometry provides crucial confirmation of molecular weight and offers clues through fragmentation patterns. IR and UV-Vis spectroscopy serve as valuable complementary techniques.

In cases where experimental data is ambiguous or unavailable for the parent compounds, computational modeling of spectra has become an indispensable tool for predicting and confirming isomeric structures[9]. By integrating these experimental and theoretical approaches, researchers can confidently elucidate the correct structure of their synthesized thiazolopyridine derivatives, a critical step in the journey of drug discovery and development.

References

  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. (n.d.). ACS Publications.
  • The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate.
  • Recent Trends in Chemistry of Thiazolopyridines. (2021). ResearchGate.
  • UV/Vis absorption spectra of thiazoles 1-4 with MB. (n.d.). ResearchGate.
  • ARTICLE. (2020). Apollo.
  • WO2024126773A1 - Dérivés de imidazo[4,5-b]pyridine comme inhibiteurs de pcsk9 et leurs procédés d'utilisation. (n.d.). Google Patents.
  • Recent Trends in Chemistry of Thiazolopyridines. (2021). ResearchGate.
  • UV-spectrum of pyridine. (n.d.). ResearchGate.
  • UV-vis absorption spectra of 2 in pyridine at varying concentrations. (n.d.). ResearchGate.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). MDPI.
  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. (1997). PubMed.
  • UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies.
  • 2-Chlorothiazolo[5,4-b]pyridine | CAS 91524-96-8. (n.d.). American Elements.
  • 2-Chloro-[5][10]thiazolo[5,4-b]pyridine. (n.d.). PubChem.
  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. (2009). ResearchGate.
  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). MDPI.
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.
  • The Comparative Study on the Synthesis Methods of a Heterocyclic System 2-Aminothiazolo<4,5-b>Pyridine. (2009). REVISTA DE CHIMIE.
  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. (n.d.). The Royal Society of Chemistry.
  • Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. (2008). PubMed.
  • Molecular structural, IR and NMR spectroscopic studies on the four isomers of thiotriazinone by DFT and HF calculations. (2012). PubMed.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2017). PMC.
  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2023). NIH.
  • Synthetic strategies for thiazolopyridine derivatives. (2023). ResearchGate.
  • Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. (2019). Wiley Online Library.
  • GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. (2007). ResearchGate.
  • Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. (2018). PLOS One.
  • Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. (2022). MDPI.
  • Computational NMR Spectroscopy of Transition-Metal/Nitroimidazole Complexes: Theoretical Investigation of Potential Radiosensitizers. (2016). ResearchGate.

Sources

A Comparative Guide to the Synthesis of 2-Chlorothiazolo[4,5-b]pyridine: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic compound 2-Chlorothiazolo[4,5-b]pyridine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents. The reliable and reproducible synthesis of this scaffold is therefore of critical importance. This guide provides an in-depth comparison of published synthesis protocols for this compound, with a focus on their reproducibility, practicality, and overall efficiency. We will delve into the causality behind experimental choices, present detailed step-by-step methodologies, and offer supporting data to facilitate informed decisions in the laboratory.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached via two main strategies: a two-step synthesis proceeding through the key intermediate 2-aminothiazolo[4,5-b]pyridine, and a more direct, single-step chlorination of a thiazolo[4,5-b]pyridine precursor. This guide will critically evaluate three distinct protocols stemming from these strategies.

Comparative Analysis of Synthetic Protocols

We will examine three distinct protocols for the synthesis of this compound. The first two protocols involve the initial formation of 2-aminothiazolo[4,5-b]pyridine from 2-aminopyridine, followed by a Sandmeyer reaction. The third protocol details a direct chlorination of thiazolo[4,5-b]pyridine-2-thiol.

Protocol 1: Two-Step Synthesis via Ceric Ammonium Nitrate-Mediated Cyclization followed by Sandmeyer Reaction

This protocol commences with the synthesis of 2-aminothiazolo[4,5-b]pyridine from 2-aminopyridine and ammonium thiocyanate, utilizing ceric ammonium nitrate (CAN) as an oxidizing agent in dimethyl sulfoxide (DMSO).[1] The resulting amino-substituted intermediate is then converted to the target 2-chloro derivative via a classical Sandmeyer reaction.

Causality of Experimental Choices:

  • Ceric Ammonium Nitrate (CAN): CAN is a powerful single-electron oxidant. In this reaction, it is proposed to facilitate the oxidative cyclization of the initially formed thiourea intermediate, derived from 2-aminopyridine and ammonium thiocyanate. This approach avoids the use of harsher reagents like elemental bromine.

  • Sandmeyer Reaction: This well-established reaction is a reliable method for the conversion of an aromatic or heteroaromatic amino group into a variety of functionalities, including halogens.[2] The diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) creates a highly reactive diazonium salt, which is then readily displaced by a chloride ion in the presence of a copper(I) catalyst.

Experimental Workflow Diagram:

cluster_0 Step 1: Synthesis of 2-aminothiazolo[4,5-b]pyridine cluster_1 Step 2: Sandmeyer Reaction 2-aminopyridine 2-aminopyridine CAN_DMSO CAN, DMSO 2-aminopyridine->CAN_DMSO Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->CAN_DMSO 2-aminothiazolo[4,5-b]pyridine 2-aminothiazolo[4,5-b]pyridine CAN_DMSO->2-aminothiazolo[4,5-b]pyridine Oxidative Cyclization Diazotization 1. NaNO2, HCl (0-5 °C) 2. CuCl, HCl 2-aminothiazolo[4,5-b]pyridine->Diazotization This compound This compound Diazotization->this compound Deaminative Chlorination cluster_0 Step 1: Synthesis of 2-aminothiazolo[4,5-b]pyridine cluster_1 Step 2: Sandmeyer Reaction 2-aminopyridine 2-aminopyridine Bromine Br2 2-aminopyridine->Bromine Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->Bromine 2-aminothiazolo[4,5-b]pyridine 2-aminothiazolo[4,5-b]pyridine Bromine->2-aminothiazolo[4,5-b]pyridine Electrophilic Cyclization Diazotization 1. NaNO2, HCl (0-5 °C) 2. CuCl, HCl 2-aminothiazolo[4,5-b]pyridine->Diazotization This compound This compound Diazotization->this compound Deaminative Chlorination

Caption: Workflow for Protocol 2.

Protocol 3: Direct Chlorination of Thiazolo[4,5-b]pyridine-2-thiol

This protocol presents a more direct route to the target compound, starting from thiazolo[4,5-b]pyridine-2-thiol and employing sulfuryl chloride as the chlorinating agent. [3] Causality of Experimental Choices:

  • Thiazolo[4,5-b]pyridine-2-thiol: This starting material already contains the complete thiazolo[4,5-b]pyridine ring system, with a thiol group at the 2-position that can be readily converted to a chloro group.

  • Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a strong chlorinating agent that can effectively replace the thiol group with a chlorine atom. This reaction likely proceeds through a sulfenyl chloride intermediate.

Experimental Workflow Diagram:

Thiazolo[4,5-b]pyridine-2-thiol Thiazolo[4,5-b]pyridine-2-thiol Sulfuryl_Chloride Sulfuryl Chloride (SO2Cl2) Dichloromethane Thiazolo[4,5-b]pyridine-2-thiol->Sulfuryl_Chloride This compound This compound Sulfuryl_Chloride->this compound Direct Chlorination

Caption: Workflow for Protocol 3.

Performance Comparison

ParameterProtocol 1Protocol 2Protocol 3
Starting Material 2-Aminopyridine2-AminopyridineThiazolo[4,5-b]pyridine-2-thiol
Key Reagents Ceric ammonium nitrate, NaNO₂, CuClBromine, NaNO₂, CuClSulfuryl chloride
Number of Steps 221
Reported Yield "Very good yields" for step 1 (unquantified)Not explicitly reported76% (overall) [3]
Reproducibility Potentially variable due to the nature of CAN reactions.May face challenges with bromination control and side reactions.Reported with a specific yield, suggesting good reproducibility. [3]
Safety Considerations CAN is a strong oxidant. Diazonium salts are potentially explosive.Bromine is corrosive and toxic. Diazonium salts are potentially explosive.Sulfuryl chloride is highly corrosive and reacts violently with water.
Purification Column chromatography likely required for both steps.Column chromatography likely required for both steps.Column chromatography. [3]

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Ceric Ammonium Nitrate-Mediated Cyclization and Sandmeyer Reaction

Step 1: Synthesis of 2-aminothiazolo[4,5-b]pyridine [1]

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and ammonium thiocyanate (2.0 eq) in dimethyl sulfoxide (DMSO).

  • To this solution, add a solution of ceric ammonium nitrate (2.5 eq) in DMSO dropwise with stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-aminothiazolo[4,5-b]pyridine.

Step 2: Sandmeyer Reaction

  • Suspend 2-aminothiazolo[4,5-b]pyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently until nitrogen evolution ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 3: Direct Chlorination of Thiazolo[4,5-b]pyridine-2-thiol

[3]

  • Suspend thiazolo[4,5-b]pyridine-2-thiol (1.0 eq) in dichloromethane.

  • Slowly add sulfuryl chloride (20 eq) to the suspension.

  • Stir the reaction mixture at 50 °C for 2 hours, then continue stirring at room temperature overnight.

  • Carefully quench the reaction by adding ice water.

  • Adjust the pH to 10-12 with a 4.0 N sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a white solid. [3]

Characterization of this compound

  • Appearance: White solid. [3]* ¹H NMR (500 MHz, Chloroform-d): δ 8.76 (dd, J = 5.0, 1.7 Hz, 1H), 8.19 (dd, J = 8.0, 1.7 Hz, 1H), 7.39 (dd, J = 8.0, 4.7 Hz, 1H). [3]* LC-MS (ESI): m/z 171 and 173 ([M+H]⁺). [3]

Conclusion and Recommendations

Based on the available published data, Protocol 3, the direct chlorination of thiazolo[4,5-b]pyridine-2-thiol with sulfuryl chloride, appears to be the most reproducible and high-yielding method for the synthesis of this compound. [3]The single-step nature of this protocol and the reported 76% yield make it an attractive option for researchers requiring a reliable supply of this intermediate. However, the synthesis of the starting material, thiazolo[4,5-b]pyridine-2-thiol, needs to be considered in the overall synthetic plan.

Protocols 1 and 2, proceeding through the 2-amino intermediate, offer a more convergent approach starting from the readily available 2-aminopyridine. While Protocol 1, using ceric ammonium nitrate, is described as having "very good yields," the lack of quantitative data makes a direct comparison difficult. [1]The reproducibility of CAN-mediated reactions can sometimes be substrate-dependent. Protocol 2, utilizing bromine, is a more traditional method but may require careful optimization to control selectivity and minimize side products.

For researchers prioritizing a well-documented and high-yielding final step, Protocol 3 is recommended. For those developing a synthetic route from simple starting materials and willing to optimize the conditions, the two-step approaches offer a viable alternative. As with any chemical synthesis, it is crucial to perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment, especially when handling hazardous reagents such as bromine, sulfuryl chloride, and diazonium salts.

References

  • Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-Chlorothiazolo[4,5-b]pyridine Analogues as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study focused on a series of hypothetical 2-Chlorothiazolo[4,5-b]pyridine analogues. As a privileged scaffold in medicinal chemistry, thiazolopyridines have garnered significant interest for their potential as kinase inhibitors.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the crucial decisions made in a computational drug discovery workflow.

Introduction: The Rationale for Targeting Kinases with Thiazolopyridines

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The thiazolo[4,5-b]pyridine scaffold is a bioisostere of purine, the core of the ATP molecule, which is the natural ligand for kinases. This structural mimicry makes it an excellent starting point for the design of competitive kinase inhibitors. Our focus is on the this compound core, a versatile starting point for the synthesis of a diverse library of analogues.

In this guide, we will perform a comparative docking study against the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology. We will explore how different substitutions on our core scaffold are predicted to influence binding affinity and interaction patterns within the ATP-binding pocket of EGFR.

Experimental Design: A Self-Validating Docking Protocol

A robust computational study relies on a well-validated protocol. Here, we outline the steps for a rigorous docking workflow, emphasizing the "why" behind each step to ensure the trustworthiness of our results.

Target Selection and Preparation

The Choice of EGFR Kinase: The Epiderman Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, including non-small cell lung cancer.[3][4][5] Its clinical relevance and the availability of high-quality crystal structures make it an ideal target for this study.

PDB Entry Selection: We will utilize the crystal structure of the EGFR kinase domain in complex with a known inhibitor. For this study, we select PDB entry 2J5F , which shows the kinase domain bound to an irreversible inhibitor.[6] This provides a well-defined active site and a co-crystallized ligand that can be used for validating our docking protocol.

Receptor Preparation Protocol:

  • Obtain the PDB File: Download the PDB file for 2J5F from the RCSB Protein Data Bank.

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as we want to dock our novel compounds into an empty binding site. We will retain the protein chain (Chain A in this case).

  • Add Hydrogens: X-ray crystallography typically does not resolve hydrogen atoms. We will add polar hydrogens to the protein, as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.

  • Assign Partial Charges: We will assign Kollman charges to the protein atoms. While AutoDock Vina's scoring function does not directly use these charges in the final energy calculation, they are used in the preparation steps to define atom types correctly.

  • Convert to PDBQT Format: The prepared receptor is saved in the PDBQT file format, which includes partial charges and atom type information required by AutoDock Vina.

Ligand Design and Preparation

Designing a Focused Library of Analogues: In the absence of a specific experimental dataset for this compound analogues against EGFR, we will construct a small, hypothetical library to probe the structure-activity relationship (SAR) around this scaffold. The design is based on common synthetic routes for similar heterocyclic systems. We will introduce variability at the R1 and R2 positions of the core structure (Figure 1).

Figure 1: Core Scaffold and Points of Variation

This compound core with R1 and R2 positions for substitution.

Our Hypothetical Ligand Set:

  • LIG-001 (Parent): R1 = H, R2 = H

  • LIG-002 (Small Hydrophobic): R1 = -CH3, R2 = H

  • LIG-003 (Larger Hydrophobic): R1 = -Phenyl, R2 = H

  • LIG-004 (H-bond Donor): R1 = -NH2, R2 = H

  • LIG-005 (H-bond Acceptor): R1 = -OCH3, R2 = H

  • LIG-006 (Combined Substitution): R1 = -Phenyl, R2 = -OH

Ligand Preparation Protocol:

  • 2D Structure Sketching: The 2D structures of the analogues will be drawn using a chemical drawing software like ChemDraw or Marvin Sketch.

  • Conversion to 3D: The 2D structures are converted to 3D structures.

  • Energy Minimization: The 3D structures are then subjected to energy minimization using a force field like MMFF94. This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Assign Partial Charges and Define Torsions: Gasteiger charges are assigned to the ligand atoms. The rotatable bonds are also defined, allowing for ligand flexibility during the docking process.

  • Convert to PDBQT Format: The prepared ligands are saved in the PDBQT format.

Molecular Docking with AutoDock Vina

Why AutoDock Vina? AutoDock Vina is a widely used, open-source molecular docking program known for its speed and accuracy. Its scoring function is a hybrid that combines empirical and knowledge-based terms, making it effective for predicting binding affinities.

Docking Protocol:

  • Grid Box Definition: A grid box is defined to encompass the entire ATP-binding site of EGFR. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the region of interest.

  • Configuration File: A configuration file is created that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also the thoroughness of the conformational search.

  • Running the Docking Simulation: The docking calculation is initiated from the command line using the Vina executable and the configuration file. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Protocol Validation: The Redocking Experiment

To ensure the trustworthiness of our docking protocol, we will perform a redocking experiment. The co-crystallized ligand from the 2J5F PDB file will be extracted, prepared using the same ligand preparation protocol, and then docked back into the binding site of the prepared EGFR receptor.

The success of the redocking is evaluated by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Visualization of the Docking Workflow

The entire docking workflow can be visualized as a logical progression of steps, from initial preparation to final analysis.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_pdb Receptor PDB (2J5F) receptor_prep Receptor Preparation (Clean, Add H, Charges) receptor_pdb->receptor_prep ligand_2d Ligand 2D Structures ligand_prep Ligand Preparation (3D Conversion, Minimize, Charges) ligand_2d->ligand_prep receptor_pdbqt Receptor.pdbqt receptor_prep->receptor_pdbqt ligand_pdbqt Ligands.pdbqt ligand_prep->ligand_pdbqt grid_def Define Grid Box receptor_pdbqt->grid_def run_vina Run AutoDock Vina ligand_pdbqt->run_vina grid_def->run_vina output_poses Output Poses & Scores run_vina->output_poses visualize Visualize Interactions output_poses->visualize compare Compare Analogues (SAR) visualize->compare

Caption: A flowchart illustrating the key stages of the molecular docking workflow.

Results and Comparative Analysis

The docking results for our hypothetical series of this compound analogues are summarized in the table below. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding.

Ligand IDR1 SubstitutionR2 SubstitutionBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
LIG-001HH-7.2Met793, Leu718, Val726
LIG-002-CH3H-7.5Met793, Leu718, Val726, Cys797
LIG-003-PhenylH-8.9Met793, Leu718, Val726, Leu844, Ala743
LIG-004-NH2H-7.8Met793 (H-bond), Thr790, Leu718
LIG-005-OCH3H-7.6Met793, Leu718, Cys775
LIG-006-Phenyl-OH-9.3Met793, Leu718, Asp855 (H-bond), Lys745

Analysis of Structure-Activity Relationship (SAR):

  • Hydrophobic Substitutions: The introduction of a small methyl group (LIG-002) slightly improved the binding affinity compared to the parent compound (LIG-001). A more significant improvement was observed with the larger phenyl group (LIG-003), suggesting the presence of a hydrophobic pocket that can be exploited. The phenyl group is predicted to form favorable interactions with hydrophobic residues like Leu844 and Ala743.

  • Hydrogen Bonding: The amino group in LIG-004 is predicted to act as a hydrogen bond donor to the backbone of the hinge residue Met793, a crucial interaction for many EGFR inhibitors. This leads to a better score than the parent compound.

  • Combined Effects: LIG-006, which combines a hydrophobic phenyl group at R1 and a hydrogen-bonding hydroxyl group at R2, shows the best predicted binding affinity. The hydroxyl group is predicted to form a hydrogen bond with the key catalytic residue Asp855, further anchoring the ligand in the active site.

Visualizing the Binding Mode

A visual inspection of the docked poses provides invaluable insights into the specific interactions that contribute to the binding affinity. For our top-scoring analogue, LIG-006, we can visualize the key interactions within the EGFR binding pocket.

binding_mode ligand LIG-006 (2-Chloro-thiazolo[4,5-b]pyridine core) phenyl Phenyl @ R1 ligand->phenyl hydroxyl Hydroxyl @ R2 ligand->hydroxyl met793 Met793 (Hinge) ligand->met793 H-bond (backbone) leu844 Leu844 phenyl->leu844 Hydrophobic ala743 Ala743 phenyl->ala743 Hydrophobic asp855 Asp855 (DFG motif) hydroxyl->asp855 H-bond (sidechain) lys745 Lys745 (Catalytic) hydroxyl->lys745 Electrostatic

Caption: Predicted interactions of the top-scoring analogue (LIG-006) in the EGFR active site.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative molecular docking of this compound analogues against EGFR kinase. We have demonstrated the importance of a validated protocol and how in silico tools can be leveraged to generate meaningful structure-activity relationship hypotheses.

Our hypothetical study suggests that decorating the this compound scaffold with a combination of hydrophobic and hydrogen-bonding moieties can lead to potent EGFR inhibitors. The next logical steps in a real-world drug discovery project would be:

  • Synthesis and In Vitro Testing: Synthesize the designed analogues and test their inhibitory activity against EGFR kinase in biochemical assays to obtain experimental IC50 values.

  • Correlation of Docking and Experimental Data: Correlate the predicted binding affinities with the experimental IC50 values. A strong correlation would further validate the docking protocol and provide confidence in its predictive power for designing new analogues.

  • Lead Optimization: Based on the validated model, design and synthesize further analogues with improved potency and selectivity.

By integrating computational and experimental approaches, we can accelerate the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • RCSB Protein Data Bank. (2007). 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. [Link]
  • RCSB Protein Data Bank. (2017). 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. [Link]
  • Hirano, et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Pharmaceuticals, 14(11), 1135. [Link]
  • G1 Therapeutics, Inc. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. [Link]
  • National Center for Biotechnology Information. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PubMed Central. [Link]
  • ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. [Link]
  • Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. [Link]
  • ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. [Link]
  • National Center for Biotechnology Information. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central. [Link]
  • ResearchGate. (n.d.). The IC 50 Result of the Target Compounds against CDK2 En- zyme. [Link]
  • Semantic Scholar. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). [Link]
  • National Center for Biotechnology Information. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. PubMed Central. [Link]
  • ResearchGate. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). [Link]
  • National Center for Biotechnology Information. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]
  • ResearchGate. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). [Link]
  • ResearchGate. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. [Link]
  • Van de Walle, T., et al. (2015). Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. [Link]
  • MDPI. (2023).
  • Deshmukh, S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 276, 116727. [Link]
  • National Center for Biotechnology Information. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. [Link]
  • Du, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]
  • National Center for Biotechnology Information. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. [Link]
  • Abdel-Gawad, H., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 902. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chlorothiazolo[4,5-b]pyridine and its associated waste streams. As a chlorinated heterocyclic compound, its management is subject to stringent regulatory standards to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Profile & Regulatory Classification

Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are associated with its toxicity and potential for environmental harm.

Causality Behind Classification: this compound is classified as a hazardous substance primarily due to its chemical structure: a chlorinated pyridine derivative. Halogenated organic compounds are of particular concern because their combustion can produce toxic byproducts like hydrogen chloride and nitrogen oxides[1]. Furthermore, many are persistent in the environment and exhibit toxicity to aquatic life[2][3].

Regulatory Imperative: Under the Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous. While it may not have a specific EPA waste code, it falls under the category of halogenated organic waste[4]. Mismanagement, such as mixing with non-halogenated waste or drain disposal, can lead to significant regulatory penalties and environmental damage[1][4].

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Code Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed [5][6]
Acute Toxicity, Inhalation H332 Harmful if inhaled [6]
Skin Irritation H315 Causes skin irritation [5][6]
Eye Irritation H319 Causes serious eye irritation [5][6]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[5][6] |

Personnel Protection & Safety Engineering

To mitigate the risks outlined above, a combination of personal protective equipment (PPE) and engineering controls is mandatory.

  • Engineering Controls: All handling of this compound, including weighing, solution preparation, and waste consolidation, must be performed within a properly functioning certified laboratory chemical fume hood[7]. This is the primary line of defense to prevent inhalation exposure[8].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves. Nitrile rubber gloves are a common choice, but it is crucial to inspect them before each use[4]. For prolonged contact or handling of large quantities, more robust gloves like butyl rubber may be necessary. Always consult the glove manufacturer's compatibility chart[7].

    • Eye Protection: Chemical safety goggles are required at all times. If there is a risk of splashing, a face shield should be worn in addition to goggles[7][8].

    • Skin and Body Protection: A fully buttoned, long-sleeved lab coat is mandatory to protect against skin contact[7].

Step-by-Step Disposal Protocol

Proper disposal is a systematic process that begins at the point of waste generation. The following protocol ensures safety and regulatory compliance.

Step 1: Waste Identification and Segregation

This is the most critical step in the disposal process. Improper segregation can contaminate entire waste streams, complicating and increasing the cost of disposal.

  • Identify Waste Streams: All materials that have come into direct contact with this compound are considered hazardous waste. This includes:

    • Unused or expired solid chemical.

    • Solutions containing the compound.

    • Contaminated lab supplies (e.g., weighing boats, pipette tips, gloves, wipes)[4].

    • Rinsate from the decontamination of glassware.

  • Segregate as Halogenated Waste: This waste stream must be kept separate from all other waste types, especially non-halogenated organic waste[4].

Step 2: Waste Collection and Container Management
  • Select an Appropriate Container: Use a dedicated, leak-proof, and chemically compatible waste container with a secure, sealable lid[7]. The container must be clearly marked for "Halogenated Organic Waste"[4].

  • Collect Waste:

    • Carefully place solid waste and contaminated disposables into the designated container.

    • Pour liquid waste (solutions and rinsate) into the container slowly, using a funnel to avoid splashes[4].

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2 & 3: Collection & Labeling cluster_2 Step 4: Storage & Final Disposal start Waste Generation (Using this compound) identify Is the material contaminated? start->identify waste_stream Classify as 'Halogenated Hazardous Waste' identify->waste_stream Yes non_haz Dispose as Non-Hazardous Waste identify->non_haz No container Select Dedicated Container: 'HALOGENATED ORGANIC WASTE' waste_stream->container collect Add Waste to Container (Solids, Liquids, PPE) - Do not overfill - Keep container closed container->collect labeling Affix Hazardous Waste Label: - Full Chemical Name - Hazard Pictograms - Accumulation Start Date collect->labeling storage Store in Satellite Accumulation Area - Secure & Ventilated - Away from incompatibles labeling->storage disposal Contact EH&S for Pickup (Complete Chemical Collection Request) storage->disposal

Caption: Waste Management Workflow for this compound.

Step 3: Labeling

Accurate labeling is a legal requirement and is essential for safety.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled[7].

  • Required Information: The label must include:

    • The words "Hazardous Waste" [4].

    • The full chemical name: "Waste this compound" and any other components in the waste mixture[4].

    • The specific hazards (e.g., "Toxic," "Irritant")[4].

    • The "Accumulation Start Date" (the date waste was first added)[4].

Step 4: Storage and Final Disposal
  • Interim Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizers, acids, and bases[7].

  • Final Disposal: The accepted disposal method for chlorinated organic compounds is controlled incineration at a licensed chemical destruction facility[4].

    • Do not attempt to dispose of this chemical yourself.

    • When the container is full or no longer being used, contact your institution's Environmental Health & Safety (EH&S) department.

    • Complete a Chemical Collection Request Form as required by your institution to arrange for pickup and final disposal[7].

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to minimize harm.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

    • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists[8].

    • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor[8].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately[2].

  • Spill Cleanup:

    • Small Spill (manageable within 10 minutes):

      • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

      • Absorb the spill with an inert, dry material such as vermiculite, sand, or earth[7]. Do not use combustible materials like paper towels as the primary absorbent.

      • Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.

      • Decontaminate the spill area.

    • Large Spill:

      • Immediately evacuate all personnel from the area[7].

      • Alert others in the vicinity and secure the area to prevent entry.

      • If the substance is flammable, remove all ignition sources[8].

      • Contact your institution's emergency response team (EH&S) and/or call 911[7].

References

  • MilliporeSigma.Safety Data Sheet for a related product. (2025). Provides detailed hazard identification, precautionary statements, and emergency procedures.
  • Washington State University.Standard Operating Procedure for Pyridine. Provides general safety, storage, and waste disposal procedures for a related parent compound.
  • American Elements.2-Chlorothiazolo[5,4-b]pyridine Safety Information.
  • PubChem.2-Chloro-[7][8]thiazolo[5,4-b]pyridine Hazard Summary. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency.Guidelines for the Disposal of Small Quantities of Unused Pesticides. Discusses general disposal strategies for various chemical classes, including organochlorines.
  • U.S. Environmental Protection Agency.EPA Hazardous Waste Codes. Provides lists and classifications for hazardous wastes under RCRA. [Link]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-Chlorothiazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-Chlorothiazolo[4,5-b]pyridine is a heterocyclic building block with significant potential, but its chemical nature demands a rigorous and informed approach to laboratory handling. This guide provides essential, actionable protocols for the use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: A Proactive Stance on Safety

Understanding the "why" behind PPE selection begins with a thorough hazard assessment. For this compound, we must consider both its specific known hazards and the broader risks associated with its structural class.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Given that comprehensive toxicological data for this specific compound is limited, we must extrapolate from structurally related chemicals, such as 2-Chloropyridine, to ensure a conservative and robust safety margin. Analogs like 2-Chloropyridine are known to be acutely toxic and potentially fatal if they come into contact with the skin or are inhaled.[2][3][4] They can also cause severe eye damage and may lead to organ damage through prolonged or repeated exposure.[2][3][4] Therefore, all handling procedures must assume that this compound poses a significant risk of skin absorption and respiratory irritation.

Core Directive: Your Personal Protective Equipment (PPE) Mandate

The consistent and correct use of PPE is the primary barrier between the researcher and chemical exposure.[5] The following PPE is mandatory for all procedures involving this compound, from weighing small quantities to full-scale reaction work-ups.

Eye and Face Protection
  • Requirement: At a minimum, indirectly vented, impact-resistant chemical safety goggles are required at all times. Standard safety glasses with side shields are insufficient as they do not protect against splashes and vapors.

  • Best Practice: When handling larger volumes (>50 mL) or performing tasks with a heightened risk of splashing (e.g., transfers, extractions), a full-face shield must be worn in addition to chemical safety goggles to protect the entire face.[6][7]

Hand Protection
  • Requirement: Chemically resistant gloves are essential. Given the hazards of related chlorinated pyridine compounds, standard nitrile gloves may not provide adequate protection for prolonged exposure.[8]

  • Best Practice: Double-gloving using a robust outer glove is strongly recommended.

    • Recommended Materials: Butyl rubber or neoprene gloves offer superior resistance to many chlorinated and heterocyclic compounds.[6][8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Protocol: Inspect gloves for any signs of degradation or puncture before each use.[2] Change gloves every 30-60 minutes or immediately upon known or suspected contact with the chemical.[9]

Body Protection
  • Requirement: A flame-retardant laboratory coat, fully buttoned, is the minimum requirement for all procedures.[6]

  • Best Practice: For operations involving larger quantities or a significant risk of spills, supplement the lab coat with a chemical-resistant apron made of a material like Tychem®.[10] Ensure clothing worn under PPE offers full coverage (long pants and closed-toe shoes).

Respiratory Protection
  • Requirement: All handling of solid this compound and its solutions that may produce vapors or aerosols must be conducted within a properly functioning and certified chemical fume hood.[8][11] This engineering control is the most critical step in preventing respiratory exposure.

  • Emergency Protocol: In the event of a large spill or a failure of engineering controls where exposure limits may be exceeded, respiratory protection is necessary. Use of a NIOSH-approved respirator with an organic vapor/acid gas cartridge requires that the user be part of a formal respiratory protection program, which includes medical clearance, fit-testing, and training.[7][8] A surgical mask provides no protection from chemical vapors and must not be used.[9]

Operational Plan: From Preparation to Disposal

A successful safety protocol is procedural. The following plans provide a clear, step-by-step framework for integrating PPE into your workflow.

PPE Selection Matrix

This table summarizes the minimum PPE required for common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Safety GogglesDouble Gloves (Butyl/Neoprene outer)Lab CoatChemical Fume Hood
Solution Preparation Safety GogglesDouble Gloves (Butyl/Neoprene outer)Lab CoatChemical Fume Hood
Reaction Setup/Monitoring Safety Goggles & Face ShieldDouble Gloves (Butyl/Neoprene outer)Lab Coat & Chemical ApronChemical Fume Hood
Aqueous Work-up Safety Goggles & Face ShieldDouble Gloves (Butyl/Neoprene outer)Lab Coat & Chemical ApronChemical Fume Hood
Small Spill Cleanup (<50mL) Safety Goggles & Face ShieldDouble Gloves (Butyl/Neoprene outer)Lab Coat & Chemical ApronChemical Fume Hood or Respirator*

*Respirator required if cleanup occurs outside a fume hood.

Experimental Protocol: Donning and Doffing PPE

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Body Protection: Don the lab coat or chemical-resistant suit. Fasten it completely.

  • Inner Gloves: Put on the first pair of gloves.

  • Outer Gloves: Put on the second, more robust pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Respiratory Protection: If required, don your respirator and perform a seal check.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.

Doffing Sequence (Taking Off):

  • Gross Decontamination: Before leaving the work area, clean any visible contamination from outer gloves.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by goggles, handling them by the strap or sides. Place them in a designated area for cleaning.

  • Body Protection: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow start Start: Handling This compound fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood stop_work STOP WORK Consult EHS. Do not proceed without proper engineering controls. fume_hood->stop_work No   base_ppe Required Base PPE: - Chemical Safety Goggles - Double Gloves (e.g., Butyl Rubber) - Fully Buttoned Lab Coat fume_hood->base_ppe  Yes splash_risk Is there a significant risk of splashing? (e.g., transfers, extractions) base_ppe->splash_risk add_face_shield Add Full-Face Shield over goggles. splash_risk->add_face_shield Yes large_spill Is there a risk of a large spill or body contact? splash_risk->large_spill No add_face_shield->large_spill add_apron Add Chemical-Resistant Apron over lab coat. large_spill->add_apron Yes proceed Proceed with Caution Follow all protocols. large_spill->proceed No add_apron->proceed

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.